1-Methyl-3-octylimidazolium bromide
Description
Properties
CAS No. |
61545-99-1 |
|---|---|
Molecular Formula |
C12H25BrN2 |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-methyl-3-octyl-2H-imidazole;hydrobromide |
InChI |
InChI=1S/C12H24N2.BrH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H |
InChI Key |
FSXANJBLYFVXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[Br-] |
Pictograms |
Irritant |
Synonyms |
1-methyl-3-octylimidazolium bromide 1-methyl-3-octylimidazolium tetrafluoroborate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-3-octylimidazolium Bromide
This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-methyl-3-octylimidazolium bromide ([OMIM]Br), an ionic liquid with wide-ranging applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a procedural walkthrough but also the scientific rationale behind the experimental design.
Introduction to this compound
This compound is a prominent member of the imidazolium-based ionic liquids. These compounds are salts that are liquid at or near room temperature, a property that stems from their poorly coordinated ions. [OMIM]Br, in particular, has garnered significant interest due to its utility as a versatile solvent in organic synthesis, a component in electrochemical devices, and its potential as an active pharmaceutical ingredient, demonstrating antifungal properties.[1] Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium head and a hydrophobic octyl tail, allows for unique solvent properties and self-aggregation behavior in aqueous solutions.[2]
Reaction Mechanism: The Quaternization of 1-Methylimidazole
The synthesis of this compound is a classic example of a quaternization reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the nitrogen atom at the 3-position of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-octyl bromide that is bonded to the bromine atom. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the octyl group, while the carbon-bromine bond is concurrently broken. The bromide ion is displaced, becoming the counter-ion to the newly formed 1-methyl-3-octylimidazolium cation.
The reaction is typically facilitated by heating to increase the kinetic energy of the reacting molecules, thereby increasing the frequency and energy of collisions, which leads to a higher reaction rate. The choice of solvent can also influence the reaction rate and yield, although solvent-free methods have also been proven effective.[1]
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of [OMIM]Br, adapted from established procedures.[1][3]
Materials and Equipment
| Reagents | Equipment |
| 1-Methylimidazole (C₄H₆N₂) | Round-bottom flask |
| 1-Octyl bromide (C₈H₁₇Br) | Reflux condenser |
| Ethanol (optional solvent) | Magnetic stirrer with heating mantle |
| Diethyl ether (for washing) | Rotary evaporator |
| Vacuum oven | |
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of 1-methylimidazole in approximately 400 ml of ethanol. While stirring, add 1.2 moles of 1-octyl bromide to the solution.[3] The use of a slight excess of the alkylating agent (1-octyl bromide) helps to ensure the complete conversion of the 1-methylimidazole.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to its boiling point. Allow the reaction to proceed under reflux for 5 hours with continuous stirring.[3] The reflux ensures that the reaction can be carried out at a constant, elevated temperature without the loss of solvent.
-
Solvent and Excess Reactant Removal: After the 5-hour reflux period, allow the mixture to cool to room temperature. Remove the ethanol and any unreacted 1-octyl bromide using a rotary evaporator. The resulting product at this stage is a viscous, yellowish liquid.[1][3]
-
Purification: To purify the crude product, wash it multiple times with diethyl ether. This step is crucial for removing any remaining non-polar impurities, including unreacted 1-octyl bromide. Decant the ether after each wash.
-
Drying: Dry the purified this compound under vacuum to remove any residual volatile components. The final product should be a golden-yellow, viscous liquid.[4]
Solvent-Free Alternative
An alternative, environmentally friendlier approach involves a solvent-free reaction assisted by ultrasound. In this method, 1-methylimidazole and 1-bromooctane are mixed directly and subjected to ultrasonication for 5 hours at a temperature of 20-30°C.[1] This method can result in a high yield of 98%.[1]
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization of this compound
The successful synthesis and purity of the final product should be confirmed through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) δ (ppm): [4]
-
10.37 (s, 1H): This singlet corresponds to the proton on the C2 carbon of the imidazolium ring (N-CH-N). Its downfield chemical shift is due to the deshielding effect of the two adjacent nitrogen atoms.
-
7.57 (s, 1H) and 7.41 (s, 1H): These singlets are attributed to the protons on the C4 and C5 carbons of the imidazolium ring (NCHCHN).
-
4.32 (t, 2H): This triplet represents the two protons of the methylene group attached to the imidazolium nitrogen (N-CH₂CH₂).
-
4.14 (s, 3H): This singlet is from the three protons of the methyl group attached to the other imidazolium nitrogen (N-CH₃).
-
1.92 (p, 2H): This pentet corresponds to the two protons of the methylene group adjacent to the one attached to the nitrogen (NCH₂CH₂).
-
1.42-1.16 (m, 10H): This multiplet represents the remaining ten protons of the octyl chain.
-
0.87 (t, 3H): This triplet is from the three protons of the terminal methyl group of the octyl chain.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): [4]
-
136.50, 123.69, 121.91: These peaks correspond to the carbon atoms of the imidazolium ring.
-
49.80: This peak is attributed to the carbon of the methylene group attached to the imidazolium nitrogen.
-
36.50: This peak corresponds to the carbon of the methyl group attached to the imidazolium nitrogen.
-
31.41, 30.01, 28.77, 25.97, 22.30, 13.91: These peaks represent the carbons of the octyl chain.
Safety Precautions and Handling
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
1-Methylimidazole: This compound is combustible, harmful if swallowed, and toxic in contact with skin. It causes severe skin burns and eye damage and is suspected of damaging the unborn child.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1-Octyl Bromide: This is a combustible liquid that causes skin and serious eye irritation. It is also very toxic to aquatic life.[6] Avoid contact with skin and eyes, and prevent its release into the environment.
-
This compound: This compound can cause skin and serious eye irritation.[7][8] Handle with care, wearing appropriate PPE.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic solvents and halogenated compounds should be collected in separate, labeled waste containers.
References
- PrepChem. Synthesis of 1-n-octyl-3-methyl-imidazolium bromide.
- Arco, S. et al. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate.
- Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information.
- Khan, A. A. et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. National Institutes of Health.
- Wei, L. et al. (2011). 1-Carboxymethyl-3-octylimidazolium bromide. National Institutes of Health.
- J&K Scientific. This compound.
- PubChem. 1-Methyl-3-n-octylimidazolium Bromide.
- Google Patents. (2010). Preparation and purification of ionic liquids and precursors.
- Panda, I. et al. (2018). Synthesis of 1-alkyl-2-methyl imidazolium bromide (where R = hexyl and octyl). ResearchGate.
- Royal Society of Chemistry. (2006). Supplementary NMR data.
- Kimizuka, N. et al. (2008). NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution. Analytical Sciences.
- ChemBK. 1-Octyl-3-methylimidazolium Bromide.
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- 8. 1-Methyl-3-n-octylimidazolium Bromide | C12H23BrN2 | CID 10849985 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)
Foreword: The Raison d'être of [OMIM]Br in Modern Research
In the ever-evolving landscape of chemical sciences, ionic liquids (ILs) have carved out a significant niche, transcending their initial label as mere "green solvents." Their tunable nature, a direct consequence of the modularity of their constituent cations and anions, allows for the precise design of materials with tailored physicochemical properties. Among the vast family of ILs, 1-Methyl-3-octylimidazolium bromide, abbreviated as [OMIM]Br, stands out as a prototypical example of a surface-active ionic liquid (SAIL). Its amphiphilic character, arising from the combination of a hydrophilic imidazolium headgroup and a hydrophobic octyl chain, imparts unique solution behaviors and makes it a compelling subject for research in areas ranging from materials science and catalysis to drug delivery and antimicrobial applications.[1]
This guide is intended for the discerning researcher, scientist, and drug development professional. It eschews a superficial overview in favor of a deep, mechanistic exploration of [OMIM]Br's core properties. We will not only present data but also delve into the causality behind the experimental methodologies used to obtain them, providing a framework for both understanding and practical application.
Synthesis and Structural Elucidation: From Precursors to Purified Product
The creation of [OMIM]Br is a foundational step that dictates the reliability of all subsequent physicochemical characterizations. The primary route to its synthesis is a quaternization reaction, a type of SN2 nucleophilic substitution.
Synthesis Pathway
The reaction involves the nucleophilic attack of the N-3 nitrogen of 1-methylimidazole on the electrophilic carbon of 1-bromooctane.
Caption: Synthesis of [OMIM]Br via quaternization.
Experimental Protocol: A Self-Validating Approach
The following protocol outlines a robust method for the synthesis and purification of [OMIM]Br, with integrated quality control checkpoints.
Materials:
-
1-Methylimidazole (≥99%)[2]
-
1-Bromooctane (≥99%)[2]
-
Ethanol or Acetonitrile (Anhydrous)
-
Ethyl Acetate (Anhydrous)
-
Activated Carbon
-
Inert atmosphere (Nitrogen or Argon)
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 mol) in a minimal amount of anhydrous ethanol.[3] An inert atmosphere is established to prevent moisture contamination, which can affect the purity of the final product.
-
Reagent Addition: Slowly add 1-bromooctane (1.2 mol) to the stirred solution.[3] A slight molar excess of the alkyl halide is often used to ensure the complete conversion of the 1-methylimidazole.
-
Reaction Conditions: The mixture is heated to reflux and maintained for 5-48 hours.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting materials via ¹H NMR spectroscopy on aliquots. An alternative, solvent-free approach involves the use of ultrasound assistance at 20-30°C for 5 hours, which can lead to high yields (98%).[1]
-
Initial Purification: After the reaction is complete, the solvent and any excess 1-bromooctane are removed under reduced pressure using a rotary evaporator. The resulting viscous liquid is the crude [OMIM]Br.
-
Decolorization: The crude product, which may have a yellowish tint due to impurities, is dissolved in a small amount of ethanol. Activated carbon is added, and the mixture is stirred for several hours before being filtered to remove the carbon and adsorbed impurities.
-
Final Purification: The filtrate is again concentrated via rotary evaporation. The resulting product is then washed multiple times with anhydrous ethyl acetate to remove any remaining unreacted starting materials.[5] The upper ethyl acetate layer is decanted, and the process is repeated until the washings are clear.
-
Drying: The purified [OMIM]Br is dried under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 12 hours to remove any residual volatile solvents and water.[4] The final product should be a viscous, often colorless to pale yellow liquid at room temperature.[1]
Structural Verification via Spectroscopy
Confirmation of the molecular structure and purity of the synthesized [OMIM]Br is paramount. This is primarily achieved through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the [OMIM]Br structure. The key is to observe the disappearance of the 1-bromooctane peaks and the appearance of new peaks corresponding to the protons on the imidazolium ring and the alkyl chain attached to the nitrogens. The most downfield signal, typically a singlet above 9 ppm, is characteristic of the acidic proton at the C2 position of the imidazolium ring (N-CH-N).[4] Other aromatic protons appear in the 7-8 ppm region, while the N-CH₃ and N-CH₂ protons of the octyl chain show distinct signals, typically around 4 ppm.[1][5] The remaining aliphatic protons of the octyl chain appear upfield.[1]
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon skeleton. The C2 carbon of the imidazolium ring is typically observed around 137 ppm.[1]
-
FTIR Spectroscopy: The FTIR spectrum is used to identify the functional groups present. For [OMIM]Br, characteristic peaks include the C-H stretching vibrations of the alkyl chain (typically 2850-2960 cm⁻¹) and the imidazolium ring (around 3068-3150 cm⁻¹).[1] The C=N and C=C stretching vibrations of the imidazolium ring are observed in the 1566-1650 cm⁻¹ region.[1][4] The C-N stretching is typically seen around 1168 cm⁻¹.[1]
Core Physicochemical Properties
The utility of [OMIM]Br in various applications is dictated by its fundamental physical and thermal properties.
Physical Properties
The following table summarizes key physical properties of [OMIM]Br, which are critical for its handling and application as a solvent or material component.
| Property | Value | Temperature (°C) |
| Molecular Formula | C₁₂H₂₃BrN₂ | - |
| Molecular Weight | 275.23 g/mol | - |
| Appearance | Viscous Liquid | Room Temperature |
| Melting Point | -18 °C | - |
| Density | 1.17 g/cm³ | 24 |
| Viscosity | 6604 cP (mPa·s) | 25 |
| Conductivity | 0.06 mS/cm | 30 |
(Data sourced from IoLiTec and RoCo Global)[6][7]
Expert Insights: The high viscosity of [OMIM]Br at room temperature is a common feature of ionic liquids and is attributed to the strong electrostatic interactions and hydrogen bonding between the ions. The density being greater than water is also typical. These properties are highly temperature-dependent; for instance, viscosity decreases significantly with increasing temperature, which is a crucial consideration for process design.
Thermal Stability
The operational temperature window of an ionic liquid is defined by its thermal stability. Thermogravimetric Analysis (TGA) is the standard technique used to determine the decomposition temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precise amount of dried [OMIM]Br (typically 5-10 mg) is placed into a TGA pan (e.g., platinum or alumina).
-
Instrumentation: The analysis is performed under a controlled, inert atmosphere (typically nitrogen) with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a temperature well above its decomposition point (e.g., 600 °C).
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is a key parameter, often determined by the intersection of the baseline tangent and the tangent of the decomposition step.
For [OMIM]Br, the onset of decomposition is around 553 K (280 °C).[5] However, it is critical to understand that long-term isothermal studies show that appreciable decomposition can occur at temperatures significantly lower than the Tonset determined from rapid scan experiments.[5] For instance, measurable mass loss is observed over a 10-hour period at temperatures in the 533–573 K range (260-300 °C).[5] The activation energy for this isothermal decomposition has been calculated to be 212.50 kJ mol⁻¹.[5]
Trustworthiness Check: This distinction between rapid scan and long-term stability is vital for industrial applications where the IL might be held at elevated temperatures for extended periods. Relying solely on the fast scan Tonset could lead to unexpected degradation and process failure.
Experimental Workflow and Logic
The characterization of [OMIM]Br follows a logical progression from synthesis to detailed property analysis. This workflow ensures that each step validates the previous one, leading to a comprehensive and reliable dataset.
Caption: Logical workflow for [OMIM]Br synthesis and characterization.
Concluding Remarks for the Advanced Practitioner
This compound is more than just another ionic liquid; it is a versatile molecular tool. Its physicochemical properties—moderate thermal stability, high viscosity, and amphiphilic nature—make it a subject of significant interest. A thorough understanding of its synthesis, purification, and detailed characterization, as outlined in this guide, is the bedrock upon which innovative applications are built. The provided protocols and data serve as a validated starting point for researchers aiming to exploit the unique characteristics of [OMIM]Br in their respective fields. The key to successful research with this IL lies in meticulous purification and an appreciation for the nuances of its properties, such as the difference between short-term and long-term thermal stability.
References
- PrepChem.com. Synthesis of 1-n-octyl-3-methyl-imidazolium bromide.
- ResearchGate. Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
- PubChem. 1-Methyl-3-n-octylimidazolium Bromide.
- RoCo Global. This compound, 99%.
- ResearchGate. Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
- Chemsrc. 1-octyl-3-methylimidazolium bromide.
- National Center for Biotechnology Information. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains.
- ResearchGate. Investigation on aggregation behavior of 1-octyl-3-methylimidazolium bromide in water and in CuO-water nanofluids by measuring electrical conductivity and surface tension.
Sources
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- 7. This compound, >99% | IoLiTec [iolitec.de]
A Comprehensive Technical Guide to the Thermal Stability of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)
This guide provides an in-depth analysis of the thermal stability of the ionic liquid 1-Methyl-3-octylimidazolium bromide ([OMIM]Br). It is intended for researchers, scientists, and professionals in drug development and other fields where this ionic liquid finds application, offering both theoretical insights and practical methodologies for its thermal characterization.
Introduction: The Versatile Ionic Liquid [OMIM]Br
This compound, commonly abbreviated as [OMIM]Br, belongs to the imidazolium class of ionic liquids (ILs), which are salts with melting points below 100°C[1]. This class of compounds has garnered significant interest as "designer solvents" due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable conductivity[1][2]. [OMIM]Br, in particular, has demonstrated utility in a variety of applications, serving as an eco-friendly solvent in chemical reactions, thereby reducing the reliance on volatile organic compounds (VOCs)[3]. Its applications extend to electrochemistry, and it has been investigated for its potential as an antifungal agent and its effects on biological systems[2][3][4]. Given its use in processes that may involve elevated temperatures, a thorough understanding of its thermal stability is paramount.
The synthesis of [OMIM]Br is typically achieved through a quaternization reaction between 1-methylimidazole and 1-bromooctane[2][5]. Ultrasound-assisted, solvent-free conditions have been shown to produce high yields of the product[2].
Thermal Stability Profile of [OMIM]Br
The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. For [OMIM]Br, this has been evaluated primarily through thermogravimetry (TGA).
Onset Decomposition Temperature
Thermogravimetric analysis reveals that [OMIM]Br exhibits significant thermal stability. However, it's crucial to distinguish between the onset decomposition temperature determined from fast-scan TGA experiments and the long-term thermal stability under isothermal conditions. Fast-scan experiments provide a rapid assessment, but long-term studies have shown that decomposition can occur at temperatures significantly lower than the initial onset temperature[5].
Long-term isothermal TGA studies on [OMIM]Br have demonstrated a linear mass loss over time at temperatures in the range of 533–573 K (260–300 °C) over a 10-hour period[5]. This indicates that for applications requiring prolonged exposure to heat, the maximum operating temperature should be set cautiously below the decomposition onset observed in dynamic TGA scans.
Factors Influencing Thermal Stability
The thermal stability of imidazolium-based ionic liquids is influenced by several factors, including the nature of the anion and the structure of the cation[6][7]. The anion plays a significant role in the decomposition pathway[8][9]. For bromide-containing ILs, the decomposition temperature is generally high, though often lower than their carboxylate-containing counterparts due to factors like the basicity of the anion[10]. The length of the alkyl chain on the imidazolium cation can also affect thermal stability[11].
Experimental Determination of Thermal Stability: A Protocol for Thermogravimetric Analysis (TGA)
To ensure reproducible and reliable data on the thermal stability of [OMIM]Br, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting TGA.
Experimental Workflow Diagram
Caption: Workflow for Thermogravimetric Analysis of [OMIM]Br.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of [OMIM]Br. Given that ionic liquids can absorb water, it is crucial to handle the sample in a controlled environment (e.g., a glovebox) if it is hygroscopic[5].
-
Place the weighed sample into a clean, inert TGA pan (e.g., platinum or alumina).
-
-
Instrument Setup:
-
Place the sample pan into the TGA instrument.
-
Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation[1][12].
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C), until the weight stabilizes.
-
-
Thermal Scan (Dynamic TGA):
-
Isothermal TGA (Optional but Recommended for Long-Term Stability):
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve with respect to temperature to obtain the derivative thermogravimetry (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Determine the onset decomposition temperature (Tonset), which is often taken as the intersection of the baseline tangent with the tangent to the curve at the point of maximum slope[6].
-
Decomposition Mechanism of [OMIM]Br
The thermal decomposition of imidazolium-based ionic liquids is a complex process that can proceed through several pathways. For [OMIM]Br, the primary decomposition mechanisms are likely to involve the bromide anion acting as a nucleophile.
Experimental evidence for similar alkylimidazolium halides suggests two main decomposition pathways:
-
SN2 Nucleophilic Substitution: The bromide anion can act as a nucleophile and attack the alkyl groups on the imidazolium cation. This can lead to the formation of volatile alkyl bromides (methyl bromide and octyl bromide) and the corresponding neutral imidazole derivative (1-octylimidazole or 1-methylimidazole)[12]. The attack is more likely to occur at the less sterically hindered methyl group[12].
-
Deprotonation: The anion can act as a base, abstracting a proton from the imidazolium ring, most commonly from the C2 position, to form an N-heterocyclic carbene (NHC)[8][9]. However, the basicity of the bromide anion is relatively low compared to other anions like acetate, making this pathway potentially less favorable[13].
Proposed Decomposition Pathway Diagram
Caption: Proposed thermal decomposition pathways for [OMIM]Br.
Summary and Conclusion
This compound is a thermally stable ionic liquid, a property that underpins its utility in a range of applications. Its thermal stability is best characterized by a combination of dynamic and isothermal thermogravimetric analysis. While fast-scan TGA provides a rapid assessment of the onset decomposition temperature, long-term isothermal studies are crucial for determining the maximum safe operating temperature for prolonged applications[5]. The primary decomposition mechanism is likely an SN2 nucleophilic attack by the bromide anion on the alkyl substituents of the imidazolium cation, leading to the formation of volatile alkyl bromides and neutral imidazole species[12]. A thorough understanding of these thermal properties is essential for the effective and safe implementation of [OMIM]Br in research and industrial processes.
References
- Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp507647c]
- Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. eScholarship, University of California. [URL: https://escholarship.org/uc/item/61d5q98s]
- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. [URL: https://www.researchgate.net/publication/230882035_Thermal_stability_and_moisture_uptake_of_1-alkyl-3-methylimidazolium_bromide]
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cp/c3cp53655g]
- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02930]
- Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28134460/]
- 1-Methyl-3-n-octylimidazolium bromide. Poetry Center. [URL: https://poetry.center/1-methyl-3-n-octylimidazolium-bromide/]
- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0041008X2030107X]
- Thermal stability and crystallization behavior of imidazolium halide ionic liquids. ResearchGate. [URL: https://www.researchgate.net/publication/257692482_Thermal_stability_and_crystallization_behavior_of_imidazolium_halide_ionic_liquids]
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [URL: https://www.ajer.org/papers/v10(04)/E10042836.pdf]
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4787]
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie5041406]
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Figshare. [URL: https://figshare.com/collections/Comprehensive_Investigation_on_the_Thermal_Stability_of_66_Ionic_Liquids_by_Thermogravimetric_Analysis_-_Industrial_Engineering_Chemistry_Research/3218995]
- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate. [URL: https://www.researchgate.net/publication/282302324_Synthesis_and_Characterization_of_1-Octyl-3-Methylimidazolium_Bromide_OMIMBr_Ionic_Liquid_As_A_Potential_Antifungal_Agent]
- SAFETY DATA SHEET: 1-Methyl-3-n-octylimidazolium Bromide. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/assets/sds/M1904_EG.pdf]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5948]
- Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904128/]
- Effects of 1-octyl-3-methylimidazolium Bromide on the Antioxidant System of Lemna Minor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25528990/]
- Synthesis and properties of N,N'-bis(alkyl)imidazolium bromotrichloroferrate(III) paramagnetic, room temperature ionic liquids with high thermal stability. N.C. A&T Scholars. [URL: https://libres.uncg.edu/ir/asu/listing.aspx?id=23340]
- Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. ResearchGate. [URL: https://www.researchgate.net/figure/Thermogravimetric-analysis-TGA-and-derivative-thermogravimetric-analysis-of-BMIm-Br_fig2_257692482]
- Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126027/]
- TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica. [URL: http://www.whxb.pku.edu.cn/EN/10.3866/PKU.WHXB201801051]
- Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00886]
- Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18549821/]
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A Comprehensive Technical Guide to the Solubility of 1-Methyl-3-octylimidazolium Bromide in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of the ionic liquid 1-methyl-3-octylimidazolium bromide ([OMIM]Br). As a compound of significant interest in various scientific and industrial applications, including as a potential solvent in drug delivery systems and chemical synthesis, a thorough understanding of its behavior in different solvent environments is critical. This document synthesizes the fundamental principles governing ionic liquid solubility, outlines detailed experimental methodologies for its determination, and discusses the expected solubility of [OMIM]Br in a range of common polar and non-polar solvents. While precise quantitative solubility data for [OMIM]Br is not extensively available in public literature, this guide offers a robust framework for researchers to predict, measure, and utilize its solubility properties effectively.
Introduction: The Unique Nature of Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature (typically below 100°C). Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising "green" alternatives to volatile organic compounds (VOCs) in a multitude of applications. [OMIM]Br, with its imidazolium cation featuring a methyl and an octyl substituent, and a bromide anion, is a representative example of this class. The interplay between the ionic and organic components of its structure dictates its interaction with various solvents, leading to a complex and fascinating solubility profile.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of [OMIM]Br is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃BrN₂ | |
| Molecular Weight | 275.23 g/mol | |
| Appearance | Colorless to white to yellow powder, crystals, or liquid | |
| Melting Point | < Room Temperature | |
| Density | 1.17 g/cm³ (at 24 °C) | |
| Viscosity | 6604 cP (at 25 °C) |
Theoretical Framework: Factors Governing Ionic Liquid Solubility
The solubility of an ionic liquid is a complex phenomenon governed by a delicate balance of intermolecular forces. Understanding these factors provides a predictive framework for assessing the miscibility of [OMIM]Br with various solvents.
The "Like Dissolves Like" Principle Revisited
While the adage "like dissolves like" provides a useful starting point, the dual nature of ionic liquids—possessing both ionic and organic character—requires a more nuanced consideration of polarity. The solubility will depend on the ability of the solvent to effectively solvate both the imidazolium cation and the bromide anion.
Key Influencing Factors:
-
Polarity: Polar solvents are generally more effective at solvating the charged ions of an ionic liquid through dipole-ion interactions.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the ionic liquid's cation and anion.
-
Lattice Energy: For solid ionic liquids, the energy required to break the crystal lattice must be overcome by the solvation energy for dissolution to occur. As [OMIM]Br is a liquid at room temperature, this factor is less critical than for solid salts.
-
Hydration/Solvation Energy: The energy released when ions are surrounded by solvent molecules is a primary driving force for dissolution. Higher solvation energy promotes solubility.
-
Alkyl Chain Length: The octyl chain on the imidazolium cation imparts significant non-polar character to [OMIM]Br. This influences its miscibility with non-polar solvents and can lead to amphiphilic behavior.
-
Temperature: The solubility of most ionic liquids in molecular solvents increases with temperature, as the dissolution process is typically endothermic.
Caption: Key factors influencing the solubility of this compound.
Expected Solubility of [OMIM]Br in Common Solvents
Based on the principles outlined above and qualitative information available for structurally similar ionic liquids, the following table summarizes the expected solubility behavior of [OMIM]Br. It is important to note that this is a predictive guide, and experimental verification is crucial.
| Solvent | Solvent Type | Expected Solubility of [OMIM]Br | Rationale |
| Water | Polar, Protic | Miscible | The high polarity and hydrogen bonding capability of water are expected to effectively solvate the imidazolium cation and bromide anion. |
| Ethanol | Polar, Protic | Miscible | Ethanol's polarity and ability to form hydrogen bonds suggest strong solvation of the ionic liquid. |
| Methanol | Polar, Protic | Miscible | Similar to ethanol, methanol is a small, polar, protic solvent expected to be an excellent solvent for [OMIM]Br. |
| Acetone | Polar, Aprotic | Likely Miscible/Highly Soluble | Acetone's polarity should allow for good solvation, although the lack of hydrogen bond donation might result in slightly lower solubility compared to alcohols. |
| Acetonitrile | Polar, Aprotic | Likely Miscible/Highly Soluble | Acetonitrile is a polar aprotic solvent that is generally a good solvent for many ionic liquids. |
| Toluene | Non-polar | Immiscible/Slightly Soluble | The non-polar nature of toluene is not conducive to solvating the charged ions of [OMIM]Br, leading to poor solubility. |
| Hexane | Non-polar | Immiscible | As a non-polar alkane, hexane is expected to be a very poor solvent for [OMIM]Br. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a reliable method for measuring the solubility of [OMIM]Br in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (chemically compatible with the solvent)
Experimental Workflow
An In-depth Technical Guide to 1-Methyl-3-n-octylimidazolium Bromide (CAS No. 61545-99-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the ionic liquid 1-methyl-3-n-octylimidazolium bromide ([OMIM]Br), with a particular focus on its relevance to the pharmaceutical sciences.
Introduction: The Emerging Role of Ionic Liquids in Pharmaceutical Research
Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising candidates for various applications in the pharmaceutical industry.[2][3][4][5] From serving as green solvents in drug synthesis to acting as active pharmaceutical ingredients (APIs) themselves, the versatility of ILs is a rapidly expanding field of research.[2][6] This guide focuses on a specific imidazolium-based ionic liquid, 1-methyl-3-n-octylimidazolium bromide, providing in-depth technical information for its potential utilization in drug development and related research.
Physicochemical Properties of 1-Methyl-3-n-octylimidazolium Bromide
1-Methyl-3-n-octylimidazolium bromide, often abbreviated as [OMIM]Br, is a well-characterized ionic liquid.[7] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 61545-99-1 | [8] |
| Molecular Formula | C12H23BrN2 | [7] |
| Molecular Weight | 275.23 g/mol | [7] |
| Appearance | Colorless to yellow powder, crystals, or liquid | |
| Melting Point | -18 °C to < Room Temperature | [7][9] |
| Density | 1.17 g/cm³ (at 24 °C) | [9][10] |
| Viscosity | 6604 cP (at 25 °C) | [9][10] |
| Conductivity | 0.06 mS/cm (at 30 °C) | [9][10] |
Synthesis and Characterization
The synthesis of 1-methyl-3-n-octylimidazolium bromide is a straightforward quaternization reaction. The causality behind this experimental choice lies in the nucleophilic character of the nitrogen atom in 1-methylimidazole and the electrophilic nature of the carbon atom attached to the bromine in n-octyl bromide.
Detailed Synthesis Protocol
This protocol describes a common and efficient method for the synthesis of [OMIM]Br.[4][11][12]
Materials:
-
1-methylimidazole
-
n-octyl bromide
-
Ethanol (or solvent-free)
-
Acetonitrile (for washing)
-
Diethyl ether (for purification)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 mole of 1-methylimidazole in 400 ml of ethanol.[4]
-
Add 1.2 moles of n-octyl bromide to the solution.[4] The excess n-octyl bromide ensures the complete conversion of the 1-methylimidazole.
-
Heat the reaction mixture to reflux and maintain it for 5 hours with constant stirring.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess n-octyl bromide using a rotary evaporator.[4]
-
The resulting residue is then washed twice with acetonitrile (100 mL) to remove any remaining unreacted starting materials.[12]
-
The product is further purified by trituration with diethyl ether.[4] This step helps to remove non-polar impurities.
-
The purified 1-n-octyl-3-methyl-imidazolium bromide is then dried under vacuum to remove any residual solvent.
A solvent-free synthesis can also be performed, which is considered a greener approach.[11] This typically involves directly reacting 1-methylimidazole with 1-bromooctane, often with the assistance of ultrasound, at a slightly elevated temperature (e.g., 75°C) for 24 hours.[11][12]
Spectroscopic Characterization
The identity and purity of the synthesized [OMIM]Br can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Characteristic Peaks/Shifts | References |
| ¹H NMR (CDCl₃, ppm) | δ ≈ 10.2 (s, 1H, NCHN), 7.5 (m, 2H, NCH=CHN), 4.2 (t, 2H, N-CH₂), 4.1 (s, 3H, N-CH₃), 1.8 (m, 2H, NCH₂-CH₂), 1.2-1.3 (m, 10H, (CH₂)₅), 0.8 (t, 3H, CH₃) | [11] |
| ¹³C NMR (CDCl₃, ppm) | δ ≈ 137 (NCHN), 123 (NCH=CHN), 121 (NCH=CHN), 50 (N-CH₂), 36 (N-CH₃), 31, 30, 29, 26, 22 (octyl chain CH₂), 14 (octyl chain CH₃) | [11] |
| FTIR (cm⁻¹) | ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1570 (C=N stretch), ~1170 (C-N stretch) | [11] |
Biological Activities and Potential Pharmaceutical Applications
The amphiphilic nature of [OMIM]Br, arising from its polar imidazolium head and non-polar octyl tail, is a key determinant of its biological activity.
Antifungal Activity
[OMIM]Br has demonstrated significant antifungal activity, particularly against Candida albicans.[11] At a concentration of 1%, it exhibits antimycotic activity comparable to the commercial antifungal agent clotrimazole.[11]
Mechanism of Antifungal Action:
The antifungal mechanism of imidazolium-based ionic liquids is believed to involve the disruption of the fungal cell membrane. The cationic imidazolium head interacts with the negatively charged components of the fungal cell membrane, while the hydrophobic alkyl chain inserts into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][13]
Experimental Protocol: Antifungal Susceptibility Testing (Agar Well Diffusion Method)
This protocol provides a standardized method to assess the antifungal activity of [OMIM]Br.
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile swabs
-
Sterile cork borer
-
[OMIM]Br solutions of varying concentrations
-
Positive control (e.g., 1% clotrimazole solution)
-
Negative control (e.g., sterile water)
-
Incubator (37°C)
Procedure:
-
Prepare a standardized inoculum of C. albicans.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of an SDA plate.
-
With a sterile cork borer, create wells of a defined diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the different concentrations of [OMIM]Br, the positive control, and the negative control into separate wells.
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger diameter indicates greater antifungal activity.
Cytotoxic and Anticancer Potential
[OMIM]Br has been shown to induce cytotoxicity in human cancer cell lines, such as the hepatocellular carcinoma cell line HepG2.[3][14] This cytotoxic effect is mediated through the induction of apoptosis.
Mechanism of Cytotoxicity:
The cytotoxic mechanism of [OMIM]Br is multifactorial and involves the induction of oxidative stress and the activation of apoptotic pathways.[3][14]
-
Reactive Oxygen Species (ROS) Generation: [OMIM]Br exposure leads to an overproduction of ROS within the cancer cells.[3]
-
Mitochondrial Pathway of Apoptosis: The increased ROS levels disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm.[14]
-
Caspase Activation: The release of these factors activates a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.[3]
-
Death Receptor Pathway: [OMIM]Br has also been shown to increase the expression of TNF-α, Fas, and FasL, suggesting the involvement of the extrinsic or death receptor-initiated apoptotic pathway.[14]
Diagram of the Apoptotic Signaling Pathway Induced by [OMIM]Br:
Caption: Apoptotic signaling pathway induced by [OMIM]Br.
Potential in Drug Delivery
The surfactant properties of [OMIM]Br and other ionic liquids open up possibilities for their use in drug delivery systems. Their ability to form micelles and permeabilize cell membranes could potentially be harnessed to improve the solubility and bioavailability of poorly water-soluble drugs.[15] However, the inherent cytotoxicity of [OMIM]Br necessitates careful consideration and potential modification for safe and effective drug delivery applications.
Safety and Toxicological Profile
While showing promise in certain therapeutic areas, it is crucial to acknowledge the toxicological profile of [OMIM]Br.
| Toxicological Data | Value | References |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| LD₅₀ (mice, intraperitoneal) | 35.7 mg/kg | [16] |
| IC₅₀ (HepG2 cells) | Concentration-dependent decrease in cell viability | [3] |
The data indicates that [OMIM]Br can cause skin and eye irritation and exhibits significant toxicity in animal models and in vitro cell cultures.[16] Therefore, appropriate personal protective equipment should be used when handling this compound. Further research is required to fully understand its long-term toxicological effects and to develop strategies to mitigate its toxicity for potential therapeutic applications.
Conclusion and Future Perspectives
1-Methyl-3-n-octylimidazolium bromide is an ionic liquid with well-defined physicochemical properties and a straightforward synthesis. Its notable antifungal and cytotoxic activities, stemming from its ability to disrupt cell membranes and induce apoptosis, make it an interesting compound for further investigation in the fields of antimicrobial and anticancer research.
For drug development professionals, the key challenge and opportunity lie in harnessing the biological activity of [OMIM]Br while mitigating its toxicity. Future research could focus on:
-
Structural modifications: Altering the alkyl chain length or the counter-ion to modulate the balance between efficacy and toxicity.
-
Formulation strategies: Encapsulating [OMIM]Br in nanocarriers to achieve targeted delivery and reduce systemic toxicity.
-
Combinatorial therapies: Investigating the synergistic effects of [OMIM]Br with existing antifungal or anticancer drugs to enhance their efficacy at lower, less toxic concentrations.[15]
As with any novel compound, a thorough understanding of its properties, mechanisms of action, and safety profile is paramount for its successful translation from a laboratory curiosity to a valuable tool in the pharmaceutical sciences.
References
- Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of 1-methyl-3-octylimidazolium bromide. (2018). PubMed. [Link]
- Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. (2020).
- Cytotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by ionic liquid this compound. (2015). PubMed. [Link]
- Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. (2020).
- Synthesis of 1-n-octyl-3-methyl-imidazolium bromide. PrepChem.com. [Link]
- Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.
- Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. (2025). R Discovery. [Link]
- Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans.
- Ionic Liquids in Pharmaceutical and Biomedical Applic
- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (Undated). [No Source Name Available]. [Link]
- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2025).
- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (Undated).
- Preparation and purification of ionic liquids and precursors. (Undated).
- This compound, 99%.
- Synthesis route of 1-methyl-3-alkylimidazole bromide. (Undated).
- 1-Carboxymethyl-3-octylimidazolium bromide.
- Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. (Undated).
- Supplementary NMR data. (Undated). The Royal Society of Chemistry. [Link]
- FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. (Undated). [No Source Name Available]. [Link]
- 1-Methyl-3-n-octylimidazolium Bromide.
- This compound, 99%.
- TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. (Undated). [No Source Name Available]. [Link]
- Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. (2015). Genetics and Molecular Research. [Link]
- 1-Octyl-3-methylimidazolium Bromide.
- 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate. (Undated). [No Source Name Available]. [Link]
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. (2021). Semantic Scholar. [Link]
- 1-Methyl-3-octylimidazolium.
- 1-octyl-3-methylimidazolium bromide. (2025). Chemsrc. [Link]
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- 3. Cytotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by ionic liquid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic data for 1-Methyl-3-octylimidazolium bromide (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-octylimidazolium Bromide
Authored by a Senior Application Scientist
This guide provides a detailed examination of the spectroscopic data for this compound ([OMIM]Br), a prominent ionic liquid. Designed for researchers, chemists, and professionals in drug development and materials science, this document offers not only raw spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. Our focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two cornerstone techniques for structural elucidation and quality control.
Introduction: The Significance of Spectroscopic Analysis for Ionic Liquids
This compound (CAS No: 61545-99-1, Formula: C₁₂H₂₃BrN₂) belongs to the imidazolium class of ionic liquids (ILs), which are valued for their unique properties including low vapor pressure, high thermal stability, and tunable solvency.[1][2][3][4] The precise molecular structure, purity, and nature of intermolecular interactions within the IL are critical to its function. Spectroscopic techniques like NMR and IR provide a non-destructive window into this molecular world.
-
NMR Spectroscopy offers an unparalleled view of the molecular skeleton, allowing for the unambiguous assignment of every proton and carbon atom. It is the definitive method for confirming the covalent structure and is highly sensitive to the electronic environment of each nucleus, revealing subtle interactions.
-
Infrared (IR) Spectroscopy probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and understanding the nature of cation-anion interactions, such as hydrogen bonding, which significantly influence the macroscopic properties of the IL.[5]
This guide is structured to provide not just the data, but the expert context required to apply it effectively.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of the 1-Methyl-3-octylimidazolium cation is presented below with a standardized numbering scheme. This numbering will be used for all subsequent peak assignments.
Caption: Numbering scheme for the 1-Methyl-3-octylimidazolium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural confirmation of organic molecules, including ILs. The chemical shift of a nucleus is highly dependent on its local electronic environment, which is influenced by shielding from electrons and interactions with neighboring atoms and ions.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The viscosity of ionic liquids can lead to broad spectral lines. Therefore, obtaining high-resolution spectra requires careful sample preparation and instrument parameterization.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is effective at reducing viscosity and provides a sharp lock signal.[6] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6]
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
-
A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
¹H NMR Data Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state (chemical shift), the number of neighboring protons (multiplicity), and the relative quantity of protons in each environment (integration).
Table 1: ¹H NMR Data for this compound in CDCl₃ [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Atom No.) |
| 10.37 | Singlet (s) | 1H | H-C2 |
| 7.57 | Singlet (s) | 1H | H-C5 |
| 7.41 | Singlet (s) | 1H | H-C4 |
| 4.32 | Triplet (t) | 2H | H-C1" (N-CH₂) |
| 4.14 | Singlet (s) | 3H | H-C1' (N-CH₃) |
| 1.92 | Quintet (p) | 2H | H-C2" |
| 1.42-1.16 | Multiplet (m) | 10H | H-C3" to H-C7" |
| 0.87 | Triplet (t) | 3H | H-C8" (terminal CH₃) |
Interpretation:
-
Imidazolium Protons: The most downfield proton at 10.37 ppm is assigned to H-C2. Its significant deshielding is due to its position between two electronegative nitrogen atoms. The other two ring protons, H-C4 and H-C5, appear as distinct singlets at 7.41 and 7.57 ppm, respectively.
-
N-Alkyl Protons: The singlet at 4.14 ppm corresponds to the three protons of the N-methyl group (H-C1'). The triplet at 4.32 ppm is assigned to the methylene protons (H-C1") attached directly to the other ring nitrogen, deshielded by the adjacent positive charge.
-
Octyl Chain Protons: The remaining protons of the octyl chain appear further upfield. The terminal methyl group (H-C8") gives a characteristic triplet at 0.87 ppm. The broad multiplet between 1.16-1.42 ppm integrates to 10 protons, corresponding to the five internal methylene groups (C3" to C7").
¹³C NMR Data Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound in CDCl₃ [6]
| Chemical Shift (δ, ppm) | Assignment (Atom No.) |
| 136.50 | C2 |
| 123.69 | C5 |
| 121.91 | C4 |
| 49.80 | C1" (N-CH₂) |
| 36.50 | C1' (N-CH₃) |
| 31.41 | C6" or C7" |
| 30.01 | C2" |
| 28.77 | C3", C4" or C5" |
| 25.97 | C3", C4" or C5" |
| 22.30 | C7" or C6" |
| 13.91 | C8" (terminal CH₃) |
Interpretation:
-
Imidazolium Carbons: The carbene-like carbon C2 is the most downfield at 136.50 ppm, consistent with its position between two nitrogen atoms. The C4 and C5 carbons of the ring appear at 121.91 and 123.69 ppm.
-
N-Alkyl Carbons: The N-methyl carbon (C1') is observed at 36.50 ppm, while the first carbon of the octyl chain (C1") attached to the nitrogen is found at 49.80 ppm.
-
Octyl Chain Carbons: The remaining carbons of the octyl chain are located in the upfield region (13-32 ppm), which is typical for aliphatic carbons.[7] The terminal methyl carbon (C8") is the most shielded, appearing at 13.91 ppm. The other methylene carbons overlap in a complex region, and their definitive assignment often requires advanced 2D NMR techniques.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying functional groups and probing intermolecular forces within a sample. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending). In ionic liquids, the position and shape of certain bands, particularly the C-H stretching modes of the imidazolium ring, are sensitive to hydrogen bonding with the anion.[5][8]
Experimental Protocol: Acquiring FT-IR Spectra
Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a DTGS detector.[9]
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for viscous liquids as it requires minimal sample preparation and has a short path length.
-
Alternatively, for transmission analysis, place a small drop of the IL between two salt plates (e.g., KBr or NaCl) and press to form a thin film.[9]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plates.
-
Collect the sample spectrum over a typical range of 4000-600 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Caption: General workflow for the spectroscopic characterization of [OMIM]Br.
IR Data Analysis
The IR spectrum of [OMIM]Br can be divided into several key regions corresponding to the vibrations of the imidazolium ring and the alkyl chains.
Table 3: Key IR Absorption Bands for Imidazolium-Based Ionic Liquids [1][5][10]
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3200-3000 | C-H Stretching | Imidazolium ring C-H bonds |
| 3000-2800 | C-H Stretching | Symmetric and asymmetric stretches of CH₂ and CH₃ groups in the alkyl chains |
| ~1630 | C=N Stretching | Imidazolium ring vibration |
| ~1570 | C=C Stretching | Imidazolium ring vibration |
| ~1170 | C-N Stretching | Imidazolium ring vibration |
| 800-700 | C-H Bending | Out-of-plane bending of imidazolium ring C-H bonds |
Interpretation:
-
C-H Stretching Region (3200-2800 cm⁻¹): This region is particularly informative. The absorption bands between 3200 and 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic imidazolium ring.[5] The intense bands between 3000 and 2800 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in the octyl and methyl substituents.[5][11]
-
Fingerprint Region (1700-600 cm⁻¹): This region contains a complex series of absorptions characteristic of the imidazolium ring structure. Key bands include the C=N and C=C stretching vibrations around 1630 and 1570 cm⁻¹, respectively.[10] The C-N stretching mode is typically observed near 1170 cm⁻¹.[10] The out-of-plane C-H bending modes of the ring provide further structural confirmation in the 800-700 cm⁻¹ range.[8] The presence and specific frequencies of these bands confirm the integrity of the imidazolium cation.
Conclusion
This guide has provided a comprehensive overview of the NMR (¹H and ¹³C) and IR spectroscopic data for this compound. The detailed protocols and interpretations serve as a practical resource for scientists to verify the structure, confirm the purity, and understand the key molecular features of this ionic liquid. The combination of NMR, which maps the covalent framework, and IR, which probes functional groups and intermolecular forces, offers a complete and robust characterization essential for any application.
References
- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). Royal Society of Chemistry.
- Inoue, T., et al. (2017). Infrared Spectroscopy of Ionic Liquids Consisting of Imidazolium Cations with Different Alkyl Chain Lengths and Various Halogen or Molecular Anions with and without a Small Amount of Water.
- FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. (n.d.).
- FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... (n.d.).
- Using FT-IR Spectroscopy to Measure Charge Organiz
- Tominaga, K., et al. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega.
- This compound, >99%. (n.d.). IoLiTec.
- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (n.d.).
- NMR of ionic liquids. (n.d.).
- 1-Methyl-3-n-octylimidazolium Bromide. (n.d.). PubChem.
- This compound, 99%. (n.d.). RoCo Global.
- 13C NMR Chemical Shifts. (n.d.).
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An In-Depth Technical Guide to Cation-Anion Interactions in 1-Octyl-3-methylimidazolium Bromide ([OMIM]Br)
Foreword
For researchers, scientists, and professionals in drug development, a granular understanding of the molecular interactions within ionic liquids (ILs) is paramount for harnessing their unique properties. This guide provides a deep dive into the cation-anion interactions of a prominent ionic liquid, 1-octyl-3-methylimidazolium bromide ([OMIM]Br). We will move beyond a superficial overview to explore the nuanced interplay of forces that govern its structure, stability, and function. This document is structured to provide not just procedural steps, but the scientific rationale that underpins experimental design and data interpretation, fostering a robust and insightful approach to the study of ionic liquids.
Introduction: The Significance of Cation-Anion Interactions in Ionic Liquids
Ionic liquids are a class of salts with melting points below 100°C, a property that belies the complexity of the interactions at the molecular level. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have made them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in energy storage, and as active pharmaceutical ingredients (APIs).[1][2] The key to unlocking and optimizing these applications lies in a thorough comprehension of the fundamental cation-anion interactions.[3]
In the case of [OMIM]Br, the constituent ions are the 1-octyl-3-methylimidazolium cation ([OMIM]⁺) and the bromide anion (Br⁻). The intricate dance between these two species, dictated by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions, defines the macroscopic properties of the bulk liquid.[4]
The Molecular Architecture of [OMIM]Br: A Tale of Two Ions
The unique properties of [OMIM]Br arise from the specific structural features of its constituent ions.
-
The [OMIM]⁺ Cation: This organic cation consists of a central imidazolium ring, a five-membered aromatic heterocycle containing two nitrogen atoms. Attached to the nitrogen atoms are a methyl group and a long octyl chain. The positive charge is delocalized across the imidazolium ring, but the C(2)-H proton (the hydrogen atom situated between the two nitrogen atoms) is particularly acidic.[4] This acidity makes it a prime site for strong hydrogen bonding with the anion. The long, nonpolar octyl chain introduces a hydrophobic character to the cation, leading to micro-segregation and the formation of distinct polar and nonpolar domains within the liquid structure.[4]
-
The Bromide Anion (Br⁻): As a relatively small and highly electronegative halide anion, bromide is a strong hydrogen bond acceptor. This characteristic is central to its interaction with the [OMIM]⁺ cation.
The primary interaction governing the structure of [OMIM]Br is the strong hydrogen bond formed between the acidic C(2)-H of the imidazolium ring and the bromide anion.[4] Weaker hydrogen bonds also exist between other protons on the imidazolium ring and the alkyl chain with the bromide anion, creating a complex three-dimensional network.[4]
Experimental Probing of Cation-Anion Interactions
A multi-faceted experimental approach is necessary to fully elucidate the nature of cation-anion interactions in [OMIM]Br. Each technique provides a unique window into the molecular landscape of this ionic liquid.
Spectroscopic Techniques: Unveiling Molecular Vibrations and Electronic Environments
Spectroscopy is a powerful, non-destructive tool for probing the local environment of atoms and molecules.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the chemical environment of atomic nuclei.[5] By analyzing chemical shifts, relaxation times, and the nuclear Overhauser effect (NOE), we can gain detailed insights into cation-anion proximity and dynamics.[5]
Experimental Protocol: ¹H NMR Chemical Shift Analysis
-
Sample Preparation: Prepare a series of [OMIM]Br solutions of varying concentrations in a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the ionic liquid is thoroughly dried to remove any water, which can interfere with the interactions.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Analysis: Monitor the chemical shift of the C(2)-H proton. A significant downfield shift upon increasing concentration is indicative of strong hydrogen bonding with the bromide anion. The magnitude of this shift can be correlated with the strength of the interaction.
3.1.2. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. Changes in these modes can signal the formation of new interactions.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small drop of pure, dry [OMIM]Br onto the ATR crystal.
-
Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Pay close attention to the C-H stretching vibrations of the imidazolium ring. A red-shift (shift to lower wavenumber) and broadening of the C(2)-H stretching band are characteristic of its involvement in strong hydrogen bonding with the bromide anion.[7]
X-ray Diffraction (XRD): Mapping the Spatial Arrangement
X-ray diffraction provides direct information about the spatial arrangement of atoms and molecules in a material, revealing the long-range order and intermolecular distances. For ionic liquids, which often exhibit a degree of short- to medium-range order, XRD is invaluable.[8][9]
Experimental Protocol: Small and Wide-Angle X-ray Scattering (SWAXS)
-
Sample Preparation: Load the [OMIM]Br sample into a capillary tube.
-
Data Acquisition: Perform SWAXS measurements at a controlled temperature.
-
Analysis: The resulting diffraction pattern will show several peaks. A prominent peak at a low scattering vector (Q) is often associated with the correlation between the polar and nonpolar domains arising from the segregation of the octyl chains. Peaks at higher Q values provide information about the shorter-range cation-anion and cation-cation correlations.
Physicochemical Property Measurements
Macroscopic properties such as density, viscosity, and conductivity are direct consequences of the underlying molecular interactions.[10][11]
| Property | Measurement Technique | Relationship to Cation-Anion Interactions |
| Density | Vibrating tube densimeter | Reflects the packing efficiency of the ions. Stronger interactions lead to denser packing. |
| Viscosity | Rotational viscometer | A measure of the fluid's resistance to flow. Strong, extensive hydrogen bonding networks result in higher viscosity.[4] |
| Conductivity | Conductivity meter | Dependent on the mobility of the ions. Strong ion pairing can reduce conductivity. |
Computational Modeling: A Virtual Microscope into Molecular Dynamics
While experimental techniques provide invaluable data, computational methods like molecular dynamics (MD) simulations offer a complementary, atomistic view of the system's behavior over time.[12][13]
Molecular Dynamics (MD) Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their dynamic behavior.[14][15] This technique can reveal the formation and breaking of hydrogen bonds, the organization of ions, and the timescale of various dynamic processes.
Simulation Workflow:
Caption: A simplified workflow for the synthesis and purification of [OMIM]Br.
It is crucial to thoroughly purify the resulting ionic liquid to remove any unreacted starting materials or byproducts, as these impurities can significantly alter the observed physicochemical properties and interfere with spectroscopic measurements. Purity should be confirmed using techniques like NMR and FTIR spectroscopy. [16]
Conclusion: A Holistic Understanding for Targeted Applications
The behavior of [OMIM]Br is a direct manifestation of the complex and dynamic interplay between the [OMIM]⁺ cation and the Br⁻ anion. A comprehensive understanding of these interactions, achieved through a synergistic combination of spectroscopic, diffraction, and computational techniques, is essential for the rational design and optimization of ionic liquids for specific applications. For instance, in drug delivery, modulating the cation-anion interaction strength could control the release rate of an active pharmaceutical ingredient. In catalysis, the specific arrangement of ions can create unique reaction environments that influence selectivity and efficiency. By delving into the fundamental science of these fascinating materials, we unlock their full potential to address challenges across a spectrum of scientific and industrial fields.
References
- Cammarata, L., et al. (2014). Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Cation-Anion Interactions in 1-Methyl-3-octylimidazolium Bromide for Material Design. NINGBO INNO PHARMCHEM CO.,LTD.
- Iuga, D., et al. (n.d.). NMR experimental techniques used to probe molecular interactions in ILs.
- Balgamis, A. A., et al. (2018). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
- Kurnia, K. A., et al. (2017). Quantifying intermolecular interactions of ionic liquids using cohesive energy densities. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2111), 20170015.
- Sato, H., et al. (2005). X-ray Diffraction Study of Ionic Liquid Based Mixtures. researchmap.
- Triolo, A., et al. (2013). Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. The Journal of Physical Chemistry B, 117(33), 9743–9750.
- Hapiot, P., et al. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process.
- RoCo Global. (n.d.). This compound, 99%. RoCo Global.
- ResearchGate. (n.d.). Chemical structure of ionic liquid ([OMIM]Br).
- Zhang, Y., et al. (2013). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 37(11), 3695-3704.
- Hansson, T., et al. (2002). Molecular dynamics simulations. Current Opinion in Structural Biology, 12(2), 190-196.
- Fournier, J. A., et al. (2017). Communication: Spectroscopic characterization of a strongly interacting C(2)H group on the EMIM+ cation in the (EMIM+)2X- (X = BF4, Cl, Br, and I) ternary building blocks of ionic liquids. The Journal of Chemical Physics, 147(23), 231101.
- Dommert, F., et al. (2012). Molecular dynamics simulation of imidazolium CnMIM-BF4 ionic liquids using a coarse grained force-field. Physical Chemistry Chemical Physics, 14(30), 10429-10441.
- Stevens, B., et al. (2023). Molecular dynamics simulation of an entire cell. Frontiers in Chemistry, 11, 1106405.
- Siougkrou, E., et al. (2020). Molecular Dynamics Simulations of Essential Oil Ingredients Associated with Hyperbranched Polymer Drug Carriers. Polymers, 12(11), 2548.
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The Vanguard of Greener Solvents: An In-Depth Technical Guide to the Green Synthesis of Imidazolium-Based Ionic Liquids
Foreword: The Imperative for Greener Ionic Liquid Synthesis
Imidazolium-based ionic liquids (ILs) have emerged as a cornerstone in modern chemistry, offering a unique set of properties such as negligible vapor pressure, high thermal stability, and tunable solvency. These "designer solvents" have found applications in catalysis, organic synthesis, electrochemistry, and increasingly, in pharmaceutical sciences as active pharmaceutical ingredients (APIs) or drug delivery vehicles. However, the traditional synthesis routes for these remarkable compounds often rely on volatile organic solvents, extended reaction times, and significant energy consumption, creating a paradox where a "green" solvent is produced through a decidedly "non-green" process.
This technical guide is designed for researchers, scientists, and drug development professionals who seek to align the synthesis of imidazolium-based ILs with the principles of green chemistry. We will move beyond a simple recitation of protocols to provide a deep, mechanistic understanding of why these green methods are superior, empowering you to make informed, sustainable choices in your laboratory and development work. This is not just about following a recipe; it is about mastering the science of green ionic liquid synthesis.
The Anatomy of an Imidazolium-Based Ionic Liquid: A Structural Overview
At its core, an imidazolium-based ionic liquid is an organic salt with a melting point below 100 °C. It consists of a bulky, asymmetric organic cation and an organic or inorganic anion. The tunability of these components allows for the fine-tuning of the IL's physicochemical properties.
Caption: General structure of an imidazolium-based ionic liquid.
The primary synthetic challenge lies in the quaternization of the imidazole nitrogen, a reaction that traditionally requires harsh conditions. Green chemistry offers elegant solutions to this challenge.
Microwave-Assisted Synthesis: Rapid, Efficient, and Solvent-Free
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of imidazolium-based ILs by offering a rapid, efficient, and often solvent-free alternative to conventional heating.[1]
The "Microwave Effect": A Deeper Look at the Mechanism
The accelerated reaction rates observed under microwave irradiation are not solely due to rapid heating. The "microwave effect" is a combination of thermal and non-thermal effects. Ionic liquids, being composed entirely of ions, are excellent absorbers of microwave energy. The primary mechanism of heating is through ionic conduction . The oscillating electric field of the microwaves causes the ions to migrate rapidly, leading to collisions and instantaneous, uniform heating throughout the bulk of the reaction mixture. This bypasses the slower process of conventional heating, which relies on conduction and convection.
This direct coupling of energy with the reacting molecules leads to a significant reduction in reaction times, often from hours to mere minutes, and frequently results in higher yields and purer products.[2]
Quantitative Comparison: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are starkly illustrated when compared to traditional methods.
| Ionic Liquid | Synthesis Method | Temperature (°C) | Time | Yield (%) | Reference |
| [bmim]Br | Conventional (Reflux) | 80 | 8-72 h | ~70-80 | [3] |
| [bmim]Br | Microwave-assisted | 80 | 20 min | 96 | [4] |
| [pmim]Br | Microwave-assisted | 80 | 20 min | 93 | [4] |
| [hmim]Br | Microwave-assisted | 70 | 10 min | 97 | [4] |
([bmim]Br = 1-butyl-3-methylimidazolium bromide; [pmim]Br = 1-propyl-3-methylimidazolium bromide; [hmim]Br = 1-hexyl-3-methylimidazolium bromide)
Experimental Protocol: Microwave-Assisted Synthesis of 1-Butyl-3-methylimidazolium Bromide ([bmim]Br)
This protocol is a self-validating system, designed for reproducibility and high purity.
Materials:
-
1-methylimidazole (distilled prior to use)
-
1-bromobutane
-
Ethyl acetate (anhydrous)
-
Microwave reactor (e.g., CEM Discover SP, Biotage Emrys Liberator) with temperature and pressure sensors
-
Round-bottom flask suitable for the microwave reactor
-
Magnetic stirrer
Procedure:
-
Reactant Charging: In a designated microwave reaction vessel, combine 1-methylimidazole and 1-bromobutane in a 1:1.1 molar ratio. A slight excess of the alkyl halide ensures complete conversion of the imidazole.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor. Set the temperature to 80 °C and the reaction time to 20 minutes. The reaction is typically run at a power of up to 300 W.[4]
-
Cooling and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. The product, [bmim]Br, will be a viscous liquid.
-
Purification: Wash the crude product with anhydrous ethyl acetate (3 x 20 mL) to remove any unreacted starting materials. Decant the ethyl acetate layer after each wash.
-
Drying: Dry the purified [bmim]Br under vacuum at 60-70 °C for several hours to remove any residual solvent.
-
Characterization: Confirm the structure and purity of the synthesized IL using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The absence of starting material signals in the NMR spectra validates the completion of the reaction.
Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation
Ultrasound-assisted synthesis, or sonochemistry, provides another powerful green alternative for the synthesis of imidazolium-based ILs. This method utilizes the physical phenomenon of acoustic cavitation to accelerate chemical reactions.
The Sonochemical Mechanism: More Than Just Mixing
When a liquid is irradiated with high-intensity ultrasound, the acoustic waves generate, grow, and implosively collapse microscopic bubbles. This process, known as acoustic cavitation, creates localized "hot spots" with transient temperatures of ~5000 K and pressures of ~1000 atm. These extreme conditions, along with the intense shear forces and microjets generated during bubble collapse, provide the energy required to overcome reaction activation barriers.
In the context of IL synthesis, sonication enhances mass transfer and creates highly reactive intermediates, leading to dramatically reduced reaction times and often improved yields compared to silent (un-sonicated) reactions.
Quantitative Comparison: Ultrasound vs. Conventional Synthesis
The efficiency of ultrasound-assisted synthesis is evident in the following comparative data.
| Ionic Liquid | Synthesis Method | Temperature (°C) | Time | Yield (%) | Reference |
| [bmim]Cl | Conventional | Reflux | 48 h | Moderate | [3] |
| [bmim]Cl | Ultrasound-assisted | 80 | 120 min | 61 | [5] |
| [bmim]PF₆ | Conventional | 24-48 h | Moderate | [5] | |
| [bmim]PF₆ | Ultrasound-assisted | Room Temp. | 1 h | 49 | [5] |
([bmim]Cl = 1-butyl-3-methylimidazolium chloride; [bmim]PF₆ = 1-butyl-3-methylimidazolium hexafluorophosphate)
Experimental Protocol: Ultrasound-Assisted Synthesis of 1-Butyl-3-methylimidazolium Chloride ([bmim]Cl)
This protocol outlines a straightforward and efficient sonochemical synthesis.
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Ultrasonic bath or probe sonicator with temperature control
-
Reaction vessel (e.g., a two-necked round-bottom flask)
-
Condenser
-
Magnetic stirrer
Procedure:
-
Reactant Setup: In the reaction vessel, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath maintained at 80 °C. Irradiate the mixture with ultrasound (typically 20-40 kHz) for 120 minutes.[5] A condenser should be fitted to the flask to prevent the loss of volatile reactants.
-
Work-up and Purification: After the reaction, allow the mixture to cool. The resulting ionic liquid is then washed with ethyl acetate to remove unreacted starting materials.
-
Drying: The purified IL is dried under vacuum to remove any residual solvent.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.
Emerging Green Frontiers: Biocatalysis, Mechanochemistry, and Multicomponent Reactions
While microwave and ultrasound-assisted methods are well-established, several other green synthetic strategies are gaining traction.
Biocatalysis: The "Greenest" Approach
The use of enzymes or whole-cell systems for chemical synthesis represents the pinnacle of green chemistry. Biocatalysis offers unparalleled selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). While the use of ionic liquids as media for biocatalytic reactions is well-documented, the enzymatic synthesis of ionic liquids is a nascent but promising field.
Recent research has demonstrated the potential of lipases for C-N bond formation in the synthesis of imidazole-fused heterocycles, a reaction type that is analogous to the quaternization step in IL synthesis.[6][7][8] The development of robust enzymes, such as transaminases, for the N-alkylation of imidazoles could pave the way for truly sustainable IL production.
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An In-depth Technical Guide to the Purity Analysis of 1-Methyl-3-octylimidazolium Bromide
Introduction: The Imperative of Purity in Ionic Liquid Applications
1-Methyl-3-octylimidazolium bromide, commonly abbreviated as [OMIM]Br, belongs to the imidazolium class of ionic liquids (ILs). These materials, often defined as salts with melting points below 100°C, have garnered significant interest across various scientific domains, including catalysis, electrochemistry, and as novel solvent systems in drug development.[1][2] Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive alternatives to traditional volatile organic compounds.[1][3]
However, the functional integrity of [OMIM]Br is intrinsically linked to its purity. The presence of even trace-level impurities—such as residual starting materials, halide by-products, water, and organic solvents—can dramatically alter its physicochemical properties.[1][4] This can lead to non-reproducible experimental outcomes, compromised product efficacy, and unforeseen safety issues. For researchers, scientists, and drug development professionals, a rigorous and comprehensive purity analysis is not merely a quality control step; it is a fundamental prerequisite for reliable and valid scientific investigation.
This guide provides a multi-modal analytical framework for the comprehensive purity assessment of [OMIM]Br, grounded in established scientific principles and field-proven methodologies. We will explore the causality behind experimental choices, detail self-validating protocols, and present a logical workflow for achieving a holistic understanding of sample purity.
The [OMIM]Br Impurity Profile: From Synthesis to Storage
Understanding the potential impurities is the first step in designing an effective analytical strategy. Impurities in [OMIM]Br typically originate from two primary sources: the synthesis process and post-synthesis handling or degradation.
The most common synthesis route to [OMIM]Br is the quaternization of 1-methylimidazole with 1-bromooctane.[5] This process can lead to several key impurities:
-
Unreacted Starting Materials: Residual 1-methylimidazole and 1-bromooctane.
-
Halide By-products: While bromide is the target anion, other halide impurities (e.g., chloride) may be introduced from precursors or cross-contamination.[6][7][8][9][10]
-
Colored Impurities: The origin of colored impurities is not always clear, but they can arise during synthesis, often in very low concentrations (ppm or ppb).[4][5]
Beyond synthesis, [OMIM]Br is hygroscopic and can readily absorb atmospheric moisture.
-
Water: A critical impurity that can significantly affect viscosity, density, and reactivity.[3][4][11][12]
-
Organic Solvents: Solvents used during purification or washing steps (e.g., ethyl acetate, dichloromethane) may be retained in the final product.
The Analytical Workflow: A Multi-modal Approach
No single technique can provide a complete picture of [OMIM]Br purity. A robust analysis relies on the integration of data from several orthogonal methods, each targeting different potential impurities. This multi-modal strategy ensures that assessments of identity, organic purity, water content, and inorganic impurities are all addressed.
Caption: Integrated workflow for the purity analysis of [OMIM]Br.
Core Analytical Techniques for Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is arguably the most powerful tool for the initial assessment of an ionic liquid. It provides unambiguous structural confirmation and can be used to quantify organic impurities. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often suitable for [OMIM]Br, but for highly hygroscopic samples, a solvent like DMSO-d₆ may be necessary to avoid a dominant residual water peak obscuring key signals.
Trustworthiness: The protocol's validity is ensured by referencing known spectral data for [OMIM]Br.[5][13] Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration, allowing for direct calculation of the purity percentage.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the [OMIM]Br sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., maleic acid).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30s) to allow for full relaxation of all protons for accurate integration.
-
Data Analysis:
-
Confirm the identity of [OMIM]Br by comparing the chemical shifts to literature values.[13] Key signals include the imidazolium ring protons and the distinct signals of the methyl and octyl chains.
-
Integrate the area of a well-resolved [OMIM]Br proton signal and compare it to the integral of the internal standard to calculate the absolute purity.
-
Carefully examine the baseline for small peaks corresponding to residual starting materials (e.g., 1-methylimidazole) or processing solvents.
-
| Typical ¹H NMR Signals for [OMIM]Br in CDCl₃ | |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.4 | N-CH-N (imidazolium C2-H) |
| ~7.6 | NCHCHN (imidazolium C4-H or C5-H) |
| ~7.4 | NCHCHN (imidazolium C4-H or C5-H) |
| ~4.3 | N-CH₂ (from octyl chain) |
| ~4.1 | N-CH₃ (from methyl group) |
| ~1.9 | N-CH₂-CH₂ (from octyl chain) |
| ~1.3 | -(CH₂)₅- (from octyl chain) |
| ~0.9 | -CH₃ (from octyl chain) |
| (Note: Chemical shifts can vary slightly based on solvent and concentration)[13] |
High-Performance Liquid Chromatography (HPLC): Separating the Organics
Expertise & Experience: While NMR is excellent for many impurities, it may not resolve structurally similar compounds or non-proton-containing species. HPLC provides the necessary separation power. Reversed-phase (RP) chromatography is the most common mode for ionic liquid analysis.[14][15] A C18 column is a good starting point, but for more polar impurities, a column with π-π interaction capabilities can improve retention and separation.[14] Detection can be achieved with a UV detector (for chromophoric impurities) and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection of non-volatile compounds.
Trustworthiness: Method validation is achieved through system suitability tests. Before running samples, a standard solution is injected to verify parameters like retention time repeatability, peak area precision, and theoretical plates, ensuring the system is performing correctly.
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare a buffered mobile phase, for example, Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). The gradient will depend on the expected impurities.
-
Sample Preparation: Prepare a sample solution of [OMIM]Br in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and/or ELSD.
-
-
Data Analysis: The purity is typically reported as area percent. The area of the main [OMIM]Br peak is divided by the total area of all peaks in the chromatogram.
Karl Fischer Titration: The Gold Standard for Water Content
Expertise & Experience: Due to the hygroscopic nature of many ionic liquids, accurate water determination is critical. Karl Fischer (KF) titration is the definitive method for this purpose.[3][11][12][16] For ionic liquids, which can be viscous, direct injection into a volumetric or coulometric KF titrator is standard. The choice between volumetric and coulometric depends on the expected water content; coulometric is more sensitive for low ppm levels, while volumetric is suitable for higher concentrations.[16]
Trustworthiness: The titrator's performance is verified daily using a certified water standard. The result is only considered valid if the standard recovery falls within an acceptable range (e.g., 97-103%).
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator with fresh reagents and precondition the titration vessel to a low, stable drift.
-
Titer Determination: Determine the titer of the KF reagent using a certified water standard or disodium tartrate dihydrate.
-
Sample Analysis: Accurately weigh and inject a suitable amount of the [OMIM]Br sample directly into the titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.
-
Calculation: The instrument's software automatically calculates the water content in ppm or percentage based on the sample weight and the volume of titrant consumed.
Ion Chromatography: Quantifying Halide Impurities
Expertise & Experience: Residual halide impurities, particularly chloride, are common in bromide-based ILs and can be detrimental to many applications, especially in electrochemistry. Ion chromatography (IC) is the preferred method for the simultaneous determination of various halide ions at trace levels.[6][7][8][9][10] A key challenge is the high concentration of the bromide anion, which can interfere with the detection of other halides. This requires a chromatographic system with sufficient resolution to separate chloride and other halides from the main bromide peak.[8]
Trustworthiness: The method is validated by analyzing a blank (deionized water) and a mixed halide standard solution to confirm retention times and establish a calibration curve. Spike recovery experiments, where a known amount of chloride is added to an [OMIM]Br sample, are performed to ensure there is no matrix interference.
Experimental Protocol: Ion Chromatography
-
Eluent Preparation: An eluent consisting of sodium hydroxide and an organic modifier like acetonitrile is often used to achieve good separation of halide species.[9]
-
Sample Preparation: Dilute the [OMIM]Br sample accurately in high-purity deionized water to a concentration within the calibrated range of the instrument (e.g., 100 mg/L).
-
Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., Dionex AS9-HC)[9]
-
Eluent: 20 mM NaOH / 10% Acetonitrile
-
Flow Rate: 1.5 mL/min
-
Detection: Suppressed Conductivity
-
-
Data Analysis: Quantify halide impurities by comparing their peak areas to a multi-point calibration curve generated from certified standards. Limits of quantification can reach sub-ppm levels.[6][7]
Supporting Analytical Techniques
-
Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the [OMIM]⁺ cation (~195.2 m/z) and can help identify unknown impurities.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for assessing thermal stability and detecting the presence of volatile impurities or solvents, which will be lost at lower temperatures than the decomposition temperature of the IL itself.[17][18][19]
Data Integration and Purity Specification
A final purity value is assigned by integrating the results from the orthogonal techniques described above. The overall purity is calculated by subtracting the percentages of identified impurities from 100%.
Example Purity Specification for [OMIM]Br
| Parameter | Method | Specification Limit |
|---|---|---|
| Assay (Organic Purity) | ¹H NMR / HPLC | ≥ 99.0% |
| Water Content | Karl Fischer Titration | ≤ 1000 ppm (0.1%) |
| Chloride Content | Ion Chromatography | ≤ 100 ppm |
| Residual Solvents | ¹H NMR / TGA | ≤ 500 ppm |
| Appearance | Visual | Clear, light yellow to yellow liquid |
Conclusion
The purity analysis of this compound is a critical process that underpins its successful application in research and development. A comprehensive, multi-modal approach, as detailed in this guide, is essential. By combining the structural insights of NMR, the separation power of HPLC, the specificity of Karl Fischer titration, and the sensitivity of ion chromatography, scientists can build a complete and reliable profile of their material. This rigorous analytical diligence ensures data integrity, experimental reproducibility, and the ultimate success of the scientific endeavor.
References
- Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography.
- Stepnowski, P., & Zaleska, A. (2005). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]
- Ho, T. D., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. Scribd. [Link]
- Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (n.d.).
- Hiyka. (n.d.).
- Ho, T. D., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids.
- Supporting Information: Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity. (n.d.). MDPI. [Link]
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- SIELC. (n.d.).
- Stepnowski, P. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. American Chemical Society. [Link]
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- Zaleska-Chmiel, A., & Stepnowski, P. (2006). Solid-phase extraction of room-temperature imidazolium ionic liquids from aqueous environmental samples.
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- Arco, S., et al. (2018). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
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- Supplementary NMR data. (n.d.). The Royal Society of Chemistry. [Link]
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- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br].
- Umecky, T., et al. (2008). NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution. Analytical Sciences. [Link]
- Dibrova, E., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]
- PubChem. (n.d.). 1-Methyl-3-n-octylimidazolium Bromide. PubChem. [Link]
- ResearchGate. (n.d.). 1H NMR spectra of 1-butyl-3-methylimidazolium octylsulfate.
- Wang, J., et al. (2012). TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica. [Link]
- Chemsrc. (n.d.). 1-octyl-3-methylimidazolium bromide. Chemsrc. [Link]
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Introduction: Situating [OMIM]Br in the Landscape of Ionic Liquids
An In-Depth Technical Guide to the Molecular Structure of 1-Methyl-3-octylimidazolium Bromide
This compound, commonly abbreviated as [OMIM]Br, is a prominent member of the imidazolium-based ionic liquids (ILs). Unlike traditional solvents, which are molecular in nature, ionic liquids are salts that exist in a liquid state below 100°C. This unique characteristic imparts a distinct set of physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency. For researchers in materials science and drug development, the molecular architecture of [OMIM]Br is of paramount importance. The structure dictates its interactions with other molecules, influencing its efficacy as a solvent, catalyst, or even as an active pharmaceutical ingredient (API) with demonstrated biological activities, such as antifungal properties.[1][2] This guide provides a detailed examination of the molecular structure of [OMIM]Br, the analytical methodologies for its confirmation, and the synthetic protocols for its preparation, grounded in the principles of scientific integrity and experimental causality.
I. Elucidation of the Molecular Architecture
The fundamental structure of this compound (CAS No: 61545-99-1) is composed of two distinct ionic components: the organic 1-methyl-3-octylimidazolium cation ([OMIM]⁺) and the inorganic bromide anion (Br⁻).[3][4] These components are held together by strong electrostatic forces.
-
The Cation: 1-Methyl-3-octylimidazolium ([OMIM]⁺) : The cation is the defining feature of the molecule, consisting of a central imidazolium ring. This ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The aromatic nature of the ring contributes to its overall stability. Attached to the nitrogen atoms are two different alkyl substituents:
-
A methyl group (-CH₃) is bonded to the nitrogen at the N1 position.
-
An n-octyl group (-C₈H₁₇) is bonded to the nitrogen at the N3 position. This long alkyl chain is a key feature, imparting a degree of amphiphilicity to the cation, influencing its self-aggregation properties in solution and its interaction with non-polar molecules.[5]
-
-
The Anion: Bromide (Br⁻) : The counter-ion is a single bromide atom with a negative charge. The choice of anion significantly affects the physical properties of the ionic liquid, such as its melting point, viscosity, and water solubility.
The combination of a relatively bulky, asymmetric organic cation and a simple inorganic anion disrupts the formation of a stable crystal lattice, which is why the compound has a low melting point.
Visualizing the Molecular Structure
The connectivity and arrangement of the atoms in [OMIM]Br can be represented two-dimensionally.
Caption: 2D representation of the 1-Methyl-3-octylimidazolium cation and bromide anion.
II. Spectroscopic Verification and Data
The definitive confirmation of the molecular structure of [OMIM]Br relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy : This technique provides information about the chemical environment of the hydrogen atoms (protons). For [OMIM]Br, the spectrum shows distinct signals corresponding to the different types of protons in the cation.[6]
-
The proton at the C2 position of the imidazolium ring (N-CH-N) is highly deshielded due to the adjacent positively charged nitrogen atoms, causing it to appear far downfield.
-
The protons at the C4 and C5 positions of the ring appear at distinct chemical shifts.
-
The protons of the N-CH₃ group and the various -CH₂- groups of the octyl chain, including the terminal -CH₃, are clearly resolved.[6]
-
-
¹³C NMR Spectroscopy : This method maps the carbon skeleton of the molecule. The spectrum for [OMIM]Br confirms the presence of all 12 carbon atoms in their unique chemical environments.[6] The carbon atom at the C2 position is again the most downfield signal among the ring carbons due to its position between the two nitrogen atoms. The carbons of the octyl chain and the N-methyl group appear in the aliphatic region of the spectrum.[6]
Spectroscopic Data Summary
The following table summarizes the key physicochemical and spectroscopic data for [OMIM]Br.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃BrN₂ | [3][7] |
| Molecular Weight | 275.23 g/mol | [3][7] |
| Appearance | Golden yellow liquid | [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.37 (s, 1H, N-CH-N), 7.57 (s, 1H), 7.41 (s, 1H), 4.32 (t, 2H), 4.14 (d, 3H), 1.92 (p, 2H), 1.42-1.16 (m, 10H), 0.87 (dd, 3H) | [6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 136.50, 123.69, 121.91, 49.80, 36.50, 31.41, 30.01, 28.77, 25.97, 22.30, 17.97, 13.91 | [6] |
| Mass Spectrometry | LC-MS: 195.2 (M⁺ - Br) | [6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the vibrational modes of functional groups within the molecule. For [OMIM]Br, the spectrum is characterized by:
-
C-H Stretching Vibrations : Strong bands in the 2800-3200 cm⁻¹ region, corresponding to the C-H bonds in the alkyl chains and the imidazolium ring.[8][9]
-
Imidazolium Ring Vibrations : A series of characteristic peaks, often in the 1500-1600 cm⁻¹ region, are associated with the C=C and C=N stretching modes of the aromatic ring.[8][10]
-
C-N Stretching Vibrations : These typically appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the mass of the ionic components. In positive ion mode, ESI-MS of [OMIM]Br shows a prominent peak corresponding to the mass of the [OMIM]⁺ cation (m/z ≈ 195.3), confirming the successful separation of the cation from the bromide anion.[6][11][12]
III. Experimental Protocol: Synthesis of [OMIM]Br
The synthesis of [OMIM]Br is a classic example of a quaternization reaction, a fundamental process in organic chemistry. The protocol described here is a robust and high-yielding method.[1][13]
Principle: Sₙ2 Nucleophilic Substitution
The synthesis proceeds via an Sₙ2 mechanism. The nitrogen atom at the N3 position of 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. Bromine, a good leaving group, departs as the bromide anion, resulting in the formation of the desired imidazolium salt.
Step-by-Step Methodology
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 mole of 1-methylimidazole in an appropriate solvent such as ethanol (approx. 400 ml).[13] Alternatively, for a greener approach, the reaction can be performed under solvent-free conditions, often assisted by ultrasound.[1]
-
Addition of Alkyl Halide : Add 1.2 moles of 1-bromooctane to the flask.
-
Causality Insight : A slight molar excess of the alkylating agent (1-bromooctane) is used to ensure the complete consumption of the more valuable 1-methylimidazole, thereby maximizing the yield of the final product.
-
-
Reaction Conditions : Heat the mixture to reflux and maintain this temperature for approximately 5 hours with continuous stirring.[13] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Causality Insight : Heating the reaction provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. The reflux condenser prevents the loss of volatile reactants and solvent.
-
-
Work-up and Purification : After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent and Reactant Removal : Remove the solvent and any excess unreacted 1-bromooctane under reduced pressure using a rotary evaporator.
-
Purification Wash : Wash the resulting crude product (a viscous liquid or solid) several times with a non-polar solvent, such as diethyl ether or ethyl acetate. Vigorously stir the product with the solvent and then decant the solvent.
-
Causality Insight : This washing step is critical for purity. The ionic product, [OMIM]Br, is highly polar and insoluble in non-polar solvents like ether. In contrast, the unreacted starting materials (1-methylimidazole and 1-bromooctane) are significantly more soluble in ether and are thus washed away.
-
-
Final Drying : Dry the purified product under high vacuum to remove any residual solvent. The final product is typically a golden-yellow, often hygroscopic, liquid or solid.[6][13]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of [OMIM]Br.
IV. Conclusion
The molecular structure of this compound is definitively characterized by its ionic composition: a planar, aromatic imidazolium cation functionalized with methyl and octyl groups, and a bromide counter-anion. This architecture is rigorously confirmed through a combination of NMR and mass spectrometry, which together provide an unambiguous fingerprint of the compound's identity and purity. The straightforward and efficient synthesis via Sₙ2 quaternization makes [OMIM]Br readily accessible for research. A thorough understanding of this molecular structure is the foundation upon which its applications in drug delivery, green chemistry, and materials science are built, allowing scientists to rationally design experiments and interpret its behavior at the molecular level.
References
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- Synthesis of 1-n-octyl-3-methyl-imidazolium bromide. PrepChem.com.
- Arco, S. Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (2014). ResearchGate.
- 1-Methyl-3-n-octylimidazolium Bromide. (2025). PubChem.
- CAS 61545-99-1 1-octyl-3-methylimidazolium bromide. Alfa Chemistry.
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (2022). National Institutes of Health (NIH).
- 1-Methyl-3-octylimidazolidin-3-ium bromide. PubChem.
- 1-Carboxymethyl-3-octylimidazolium bromide. (2011). National Institutes of Health (NIH).
- 1-METHYL-3-N-OCTYLIMIDAZOLIUM BROMIDE. ChemicalBook.
- 1-Methyl-3-octylimidazolium. (2025). PubChem.
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- 1-octyl-3-methylimidazolium bromide. (2025). Chemsrc.
- This compound. J&K Scientific.
- Supplementary Information. The Royal Society of Chemistry.
- 1-Octyl-3-methylimidazolium bromide. (2020). Echemi.
- Chemical structure of 1-octyl-3-methylimidazolium bromide ([C₈mim]Br). ResearchGate.
- NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution. (2008). Analytical Sciences.
- Kadari, M., et al. (2017). Comparative study between 1-Propyl-3-methylimidazolium bromide and trimethylene bis-methylimidazolium bromide ionic liquids by FTIR/ATR and FT-RAMAN spectroscopies. Journal of Molecular Structure.
- Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. (2010). PubMed.
- This compound, 99%. RoCo Global.
- Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. (2023). National Institutes of Health (NIH).
- FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... ResearchGate.
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A Technical Guide to the Physicochemical Properties of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-methyl-3-octylimidazolium bromide ([OMIM]Br). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical physical constants of [OMIM]Br, grounding all information in established scientific protocols and authoritative data.
Introduction: The Significance of Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often even below room temperature. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and versatile materials in a myriad of applications, from synthesis and catalysis to electrochemistry and pharmaceuticals. Among the most widely studied ILs are those based on the imidazolium cation. The 1-methyl-3-octylimidazolium moiety, in particular, offers a balance of hydrophobicity from the octyl chain and the charge delocalization of the imidazolium ring, making its bromide salt, [OMIM]Br, a subject of significant scientific interest.
Physicochemical Properties of [OMIM]Br
The physical state and behavior of [OMIM]Br are dictated by its molecular structure and the interplay of ionic and van der Waals forces. Accurate determination of its fundamental properties, such as melting point and density, is paramount for its application in any field.
Core Physical Constants
A review of available data reveals consistent reporting for the density of [OMIM]Br, though some variance exists for its melting point. This variability can be attributed to factors such as purity, water content, and the analytical method employed.
| Property | Value | Temperature (°C) |
| Density | 1.17 g/cm³ | 24 |
| Melting Point | < Room Temperature | - |
| -18 °C | - | |
| -61.9 °C | - |
Note: The reported melting points for [OMIM]Br vary across different suppliers and literature sources. This variation can be influenced by the purity of the ionic liquid and the experimental method used for determination. Researchers should consider the purity of their sample when comparing experimental values.
Synthesis and Purification of [OMIM]Br: A Validated Protocol
The synthesis of [OMIM]Br is typically achieved through a quaternization reaction, a type of SN2 reaction, between 1-methylimidazole and 1-bromooctane. The following protocol describes a common and reliable method for its preparation and subsequent purification.
Experimental Protocol: Synthesis of [OMIM]Br
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mole of 1-methylimidazole in a suitable solvent such as ethanol (e.g., 400 ml).[1]
-
Addition of Alkyl Halide: To the stirred solution, add 1.2 moles of n-octyl bromide. The use of a slight excess of the alkylating agent helps to ensure the complete conversion of the 1-methylimidazole.[1]
-
Reaction Conditions: Heat the reaction mixture to its boiling point and maintain it under reflux for 5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, remove the solvent and any excess n-octyl bromide under reduced pressure using a rotary evaporator.[1] The resulting crude product is then purified by washing with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.[1]
-
Drying: The purified [OMIM]Br is dried under vacuum to remove any residual solvent.
An alternative, solvent-free approach involves the use of ultrasound assistance to promote the reaction between 1-methylimidazole and 1-bromooctane, which can lead to high yields at room temperature.[2]
Caption: Workflow for the synthesis and purification of [OMIM]Br.
Characterization of [OMIM]Br
The identity and purity of the synthesized [OMIM]Br must be confirmed through rigorous analytical techniques.
Spectroscopic Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the imidazolium cation and the presence of the octyl chain. The chemical shifts and coupling patterns provide a definitive fingerprint of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the imidazolium ring and the C-H bonds of the alkyl chain, confirming the functional groups present in the molecule.
Experimental Determination of Physicochemical Properties
Accurate measurement of the melting point and density of [OMIM]Br requires precise experimental techniques.
Protocol for Melting Point Determination
The melting point of [OMIM]Br can be determined using Differential Scanning Calorimetry (DSC), which measures the heat flow to or from a sample as a function of temperature or time.
-
Sample Preparation: A small, accurately weighed sample of dried [OMIM]Br (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled temperature program, typically involving cooling to a low temperature (e.g., -100 °C) followed by heating at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition observed in the DSC thermogram.
Protocol for Density Measurement
The density of [OMIM]Br can be accurately measured using a vibrating tube densitometer.
-
Instrument Calibration: The densitometer is calibrated using dry air and deionized water at a known temperature.
-
Sample Injection: A small volume of the [OMIM]Br sample is injected into the oscillating U-tube of the densitometer, ensuring no air bubbles are present.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate to the desired measurement temperature (e.g., 24 °C).[3][4]
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
Caption: Experimental workflows for determining the melting point and density of [OMIM]Br.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By understanding the synthesis, purification, and characterization of this important ionic liquid, as well as the methods for accurately measuring its melting point and density, researchers and professionals can confidently utilize [OMIM]Br in their applications. The provided protocols and data serve as a valuable resource for ensuring the quality and consistency of experimental work involving this versatile compound.
References
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- IoLiTec. (n.d.). This compound, >99%.
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- ResearchGate. (n.d.). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
- PubChem. (n.d.). 1-Methyl-3-n-octylimidazolium Bromide.
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An In-depth Technical Guide to the Health and Safety of 1-Methyl-3-octylimidazolium bromide
This guide provides a comprehensive overview of the health and safety considerations for 1-Methyl-3-octylimidazolium bromide (CAS No. 61545-99-1), an ionic liquid utilized in various research and development applications. This document is intended for researchers, scientists, and drug development professionals who handle this substance. The information herein is synthesized from available safety data sheets, toxicological studies, and established laboratory safety protocols to ensure a high standard of scientific integrity and trustworthiness.
Chemical and Physical Properties
This compound, also known as [C8mim]Br, is an imidazolium-based ionic liquid. Its properties are summarized in the table below. Understanding these properties is foundational to implementing appropriate safety measures. For instance, its low melting point indicates it is liquid at or near room temperature, influencing handling and spill response procedures.
| Property | Value | Source |
| Molecular Formula | C12H23BrN2 | [1][2] |
| Molecular Weight | 275.23 g/mol | [2][3] |
| CAS Number | 61545-99-1 | [1][4][5][6] |
| Appearance | White to yellow liquid | [6] |
| Melting Point | < Room Temperature; -74°C (literature) | [1][3] |
| Boiling Point | 115°C at 5.3 mmHg | [1] |
| Density | 1.17 g/cm³ at 24°C | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classifications from aggregated sources indicate potential for skin and eye irritation, as well as significant aquatic toxicity.[2][4][6] It is crucial to recognize that some safety data sheets state that the substance is not yet fully tested, which necessitates a cautious approach, treating it as potentially more hazardous than currently classified.[5]
GHS Hazard Statements:
-
H410: Very toxic to aquatic life with long-lasting effects.[4]
Hazard Pictograms:
The causality behind these classifications lies in the chemical nature of ionic liquids. The cationic imidazolium head is known to interact with biological membranes, which can lead to irritation and cellular damage. The long alkyl chain (octyl group) enhances its lipophilicity, potentially increasing its ability to penetrate skin and disrupt cell membranes.
Toxicological Profile
The toxicological data for this compound, while not exhaustive, points to significant concerns for both mammalian and aquatic life.
Acute Mammalian Toxicity
A key in-vivo study in mice established an intraperitoneal LD50 of 35.7 mg/kg body weight.[7][8] This value indicates high acute toxicity. The study also noted histopathological changes in the liver, identifying it as a target organ.[7] The observed hepatotoxicity may be linked to oxidative stress, as suggested by alterations in antioxidant enzyme activities in the liver of treated mice.[7][8]
Ecotoxicity
This compound is classified as very toxic to aquatic life.[4] Studies on Daphnia magna have shown 24-hour and 48-hour LC50 values of 1.99 mg/L and 0.95 mg/L, respectively, indicating high toxicity to aquatic invertebrates.[9] The substance has also been shown to have toxic effects on the early embryonic development of the frog Rana nigromaculata, with a 96-hour LC50 as low as 42.4 mg/L for the neural plate stage embryos.[10]
The following diagram illustrates the logical flow for a preliminary ecotoxicity assessment, a critical step for a substance classified as H410.
Caption: Workflow for assessing the ecotoxicity of [C8mim]Br.
Exposure Controls and Personal Protection
Given the known hazards, stringent exposure controls are mandatory. The following protocols are designed as a self-validating system to minimize risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedures that may generate aerosols or involve heating.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][11]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following decision tree provides a logical pathway for ensuring adequate protection.
Caption: Decision tree for selecting appropriate PPE.
Specific PPE Requirements:
-
Eye/Face Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 are mandatory.[5]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity before use.[5] A lab coat must be worn, and contaminated clothing should be removed and washed before reuse.[4][6]
-
Respiratory Protection: Not typically required if handled in a fume hood. If ventilation is inadequate or in case of a large spill, a respirator with an appropriate cartridge (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) should be used.[5]
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.[5]
-
Prevent the generation of vapors or mists.[6]
Storage:
-
Keep the container tightly closed.[6]
-
Store in a cool, dry, and well-ventilated area.[6]
-
Protect from moisture.[6]
First Aid and Emergency Procedures
Rapid and appropriate response to exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen. Get medical attention if you feel unwell.[4][5][6] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[1][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[1][4][6] |
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE as described in Section 4. Evacuate personnel from the area and ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the product from entering drains or water courses.[4][6]
-
Containment and Cleaning: For small spills, absorb with an inert material (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for disposal.[6] For large spills, dike the area to prevent spreading.
Disposal Considerations
Due to its high aquatic toxicity, this compound and any contaminated materials must be disposed of as hazardous waste.[4] Do not allow it to enter the sewer system or waterways. All disposal must be in accordance with local, state, and federal regulations. It is advisable to contact a licensed professional waste disposal service to ensure compliance.
Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the potential toxicity of this compound in a drug development context, an in vitro cytotoxicity assay is a fundamental first step. The following is a detailed protocol for a standard MTT assay using a human cell line (e.g., HepG2, as it is a liver cell line and the liver is a known target organ).[12]
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
This compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to create a range of test concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with PBS) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
References
- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hep
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- 1-Methyl-3-n-octylimidazolium Bromide | C12H23BrN2 | CID 10849985 - PubChem. URL
- SAFETY DATA SHEET - Fisher Scientific (1-Methyl-3-octylimidazolium chloride). URL
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- SAFETY DATA SHEET - TCI Chemicals (1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide). URL
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- Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - MDPI. URL
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Discovery and history of 1-alkyl-3-methylimidazolium salts
An In-depth Technical Guide to the Discovery and History of 1-Alkyl-3-Methylimidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of 1-alkyl-3-methylimidazolium salts, a cornerstone class of ionic liquids. From the early 20th-century discovery of the first room-temperature ionic liquid to the pivotal introduction of the imidazolium cation and the subsequent development of air and water-stable derivatives, this document traces the scientific journey that has established these compounds as crucial tools in modern chemistry. The guide delves into the key scientific breakthroughs, the evolution of synthetic methodologies, and the expanding applications of these versatile salts.
Introduction: The Dawn of a New Class of Solvents
Ionic liquids (ILs) are broadly defined as salts with melting points below 100°C.[1][2] This unique characteristic distinguishes them from traditional high-temperature molten salts and has led to their classification as a novel class of solvents.[1] At the heart of the most widely studied and utilized ionic liquids is the 1-alkyl-3-methylimidazolium cation. The tunable nature of the alkyl chain and the associated anion allows for the fine-tuning of their physicochemical properties, earning them the moniker of "designer solvents".[2][3] These properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, have made them attractive alternatives to volatile organic compounds in a vast array of applications.[2][4]
The Precursor: Paul Walden and the First Room-Temperature Ionic Liquid
The story of ionic liquids begins in 1914 with the pioneering work of Paul Walden.[2] While investigating the relationship between molecular size and conductivity, Walden synthesized ethylammonium nitrate ([EtNH₃][NO₃]), a salt with a remarkably low melting point of 12°C.[5] This discovery marked the first documented instance of a room-temperature ionic liquid.[4][6] Walden's work laid the conceptual groundwork for the field, demonstrating that salts could exist as liquids under ambient conditions.[2] However, significant interest in ionic liquids did not gain momentum until much later in the 20th century.[6]
Caption: The synthesis of the first room-temperature ionic liquid by Paul Walden in 1914.
The Imidazolium Era Begins: First-Generation Ionic Liquids
The introduction of the 1,3-dialkylimidazolium cation in the early 1980s by the research group of John Wilkes at the United States Air Force Academy marked a significant turning point in the history of ionic liquids.[1][5] These first-generation ionic liquids were primarily chloroaluminate salts, such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([C₂C₁im]Cl-AlCl₃).[5] This system was found to be liquid at room temperature over a wide range of compositions.[5] The development of these imidazolium-based ILs offered a wider electrochemical window and lower viscosity compared to their pyridinium-based predecessors.[4]
However, a major drawback of these early chloroaluminate ionic liquids was their high reactivity with water and air, which limited their practical applications, particularly in biotransformations and other processes requiring atmospheric stability.[2][7]
A Leap Forward: The Advent of Air and Water-Stable Imidazolium Salts
A pivotal breakthrough occurred in 1992 when Wilkes and his colleague Michael Zaworotko reported on air and water-stable 1-ethyl-3-methylimidazolium based ionic liquids with a variety of counter anions.[4][5] This development addressed the critical limitation of the first-generation ILs and is widely considered to have ushered in a new era in the field.[5] The newfound stability of these imidazolium salts opened the door to a much broader range of applications and sparked a surge in research interest that continues to this day.[3][5]
Synthesis of 1-Alkyl-3-Methylimidazolium Halides: A Technical Overview
The most common precursors for a wide variety of 1-alkyl-3-methylimidazolium-based ionic liquids are the 1-alkyl-3-methylimidazolium halides. These are typically synthesized via the quaternization of 1-methylimidazole with an appropriate alkyl halide.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-bromobutane. The reaction is often performed neat (without a solvent).[8][9]
-
Reaction Conditions: The reaction mixture is typically heated to around 60-80°C and stirred vigorously.[9] The reaction time can vary from a few hours to several days depending on the reactivity of the alkyl halide.[8]
-
Product Isolation and Purification: Upon completion, the resulting 1-butyl-3-methylimidazolium bromide is often a viscous liquid or a solid. The product can be purified by washing with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.[10] The purified product is then dried under vacuum.
Caption: A generalized workflow for the synthesis of 1-alkyl-3-methylimidazolium halides.
Anion Exchange
The versatility of 1-alkyl-3-methylimidazolium salts stems from the ability to perform anion exchange reactions, thereby creating a wide range of ionic liquids with tailored properties. A common method involves reacting the halide salt with a metal salt of the desired anion. For example, reacting 1-butyl-3-methylimidazolium bromide with lithium bis(trifluoromethanesulfonyl)imide would yield 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, a hydrophobic ionic liquid.[11]
Expanding Horizons: The Multifaceted Applications of 1-Alkyl-3-Methylimidazolium Salts
The unique properties of 1-alkyl-3-methylimidazolium salts have led to their application in a diverse range of scientific and industrial fields.
| Application Area | Description | Key Properties Leveraged |
| Electrochemistry | Initially developed as potential electrolytes in batteries, their wide electrochemical window and ionic conductivity remain highly relevant.[12] | High ionic conductivity, wide electrochemical window |
| Catalysis | They can act as catalysts or as media for catalytic reactions, often improving reaction rates and selectivity.[3][12] | Tunable solubility, ability to stabilize catalytic species |
| Biopolymer Processing | Notably, they are effective solvents for cellulose, a notoriously difficult polymer to dissolve, opening avenues for biomass utilization.[4][12] | Strong hydrogen bonding capabilities |
| Lubricants | Their non-volatility and high thermal stability make them excellent high-performance lubricants, especially for use in vacuum environments.[5] | Low volatility, high thermal stability |
| Antimicrobial Agents | Certain long-chain 1-alkyl-3-methylimidazolium salts have demonstrated antimicrobial and antibiofilm activity.[13] | Amphiphilic nature, ability to disrupt cell membranes |
Conclusion: A Continuing Legacy of Innovation
From a laboratory curiosity in the early 20th century to a versatile tool in modern chemistry, the journey of 1-alkyl-3-methylimidazolium salts has been one of continuous discovery and innovation. The initial synthesis by Walden laid the foundation, while the introduction of the imidazolium cation by Wilkes and the subsequent development of stable derivatives propelled the field forward. As research continues to uncover new synthetic routes and applications, the legacy of these remarkable "designer solvents" is set to expand, promising further advancements in green chemistry, materials science, and beyond.
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- "What are Ionic Liquids?" – Gebbie Lab – UW–Madison. (2020).
- Special Issue on Progress Using Ionic Liquids in Liquid-Liquid Extraction. (2019).
- Ethylazanium;nitrate | C2H8N2O3 | CID 6432248 - PubChem - NIH. (n.d.).
- Exploring the World of Ionic Liquids - YouTube. (2024).
- Ethylammonium nitrate – Knowledge and References - Taylor & Francis. (n.d.).
- Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Halides: Precursors for Room-Temperature Ionic Liquids | Request PDF - ResearchGate. (2025).
- 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves | Chemistry of Materials - ACS Publications. (n.d.).
- Small-Angle X-ray Scattering Studies of Liquid Crystalline 1-Alkyl-3-methylimidazolium Salts. (n.d.).
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Methodological & Application
Application Notes and Protocols for [OMIM]Br in Organic Synthesis
Introduction: The Role of 1-Octyl-3-methylimidazolium Bromide ([OMIM]Br) in Modern Organic Chemistry
Ionic liquids (ILs) have emerged as a significant class of solvents for chemical synthesis, offering a unique set of properties that can lead to enhanced reaction rates, improved selectivity, and greener processes. Among these, 1-octyl-3-methylimidazolium bromide, commonly abbreviated as [OMIM]Br, has garnered attention for its utility in a range of organic transformations. This imidazolium-based ionic liquid is characterized by a melting point below room temperature, negligible vapor pressure, high thermal stability, and excellent solubility for a wide array of organic and inorganic compounds.[1] These attributes make it a compelling alternative to volatile organic compounds (VOCs), addressing some of the environmental and safety concerns associated with traditional solvents.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the practical application of [OMIM]Br as a solvent in organic synthesis. We will delve into its synthesis, physicochemical properties, and provide detailed, field-tested protocols for key reaction classes, including nucleophilic substitutions, Michael additions, and Knoevenagel condensations. Furthermore, we will address the critical aspects of solvent recycling and safety considerations.
Synthesis and Physicochemical Properties of [OMIM]Br
The synthesis of [OMIM]Br is typically achieved through the quaternization of 1-methylimidazole with 1-bromooctane. This reaction can be carried out under conventional heating in a solvent like ethanol or under solvent-free conditions, often assisted by ultrasound, to produce the ionic liquid in high yield.[2][3]
Synthesis of 1-octyl-3-methylimidazolium bromide ([OMIM]Br)
A common synthetic route involves dissolving 1-methylimidazole in ethanol, followed by the addition of 1-bromooctane. The mixture is then heated to reflux for several hours. After the reaction is complete, the ethanol and any excess 1-bromooctane are removed under reduced pressure. The resulting crude product can be purified by washing with a solvent like diethyl ether to yield pure [OMIM]Br.[2] An alternative, greener approach involves the direct reaction of 1-methylimidazole and 1-bromooctane under ultrasound irradiation without the need for a solvent, which can result in a high yield of the desired product.[3]
Key Physicochemical Properties of [OMIM]Br
| Property | Value | Reference |
| Molecular Formula | C12H23BrN2 | [4] |
| Molecular Weight | 275.23 g/mol | [4] |
| Appearance | Colorless to slight-yellow liquid | [1] |
| Density | 1.17 g/cm³ (at 24 °C) | [4] |
| Viscosity | 6604 cP (at 25 °C) | [4] |
| Melting Point | < Room Temperature | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone | [1] |
Application in Organic Synthesis: Detailed Protocols
The utility of [OMIM]Br as a reaction medium stems from its ability to dissolve a wide range of reactants and catalysts, its non-volatile nature which allows for reactions at elevated temperatures without solvent loss, and its potential to be recycled and reused. Below are adapted protocols for three fundamental organic reactions, illustrating the practical application of [OMIM]Br.
Nucleophilic Substitution: Synthesis of Benzyl Azide
Nucleophilic substitution reactions, particularly S_N2 reactions, are fundamental transformations in organic synthesis. The synthesis of benzyl azide from benzyl bromide and sodium azide is a classic example.[3] In [OMIM]Br, the polar nature of the ionic liquid can enhance the rate of this bimolecular reaction.
Protocol: Synthesis of Benzyl Azide in [OMIM]Br
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents) to [OMIM]Br (3-5 mL per gram of benzyl bromide). Stir the mixture at room temperature until the sodium azide is well-dispersed.
-
Addition of Substrate: To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add deionized water to the reaction mixture. The product, benzyl azide, is typically insoluble in water and can be extracted with a suitable organic solvent such as diethyl ether (3 x volumes of the aqueous phase). The ionic liquid will remain in the aqueous phase.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl azide. The product can be further purified by column chromatography if necessary.
-
Ionic Liquid Recovery: The aqueous phase containing [OMIM]Br can be subjected to vacuum distillation to remove the water, allowing for the recovery and reuse of the ionic liquid.
Quantitative Data Summary for Benzyl Azide Synthesis
| Reactant | Molar Eq. | Solvent | Temperature | Time | Yield |
| Benzyl Bromide | 1.0 | [OMIM]Br | Room Temp. | Overnight | High (expected) |
| Sodium Azide | 1.5 |
Note: The expected high yield is based on similar reactions in polar aprotic solvents like DMSO, which have shown yields up to 99%.[3]
Experimental Workflow for Benzyl Azide Synthesis
Caption: Workflow for the synthesis of benzyl azide in [OMIM]Br.
Michael Addition: Synthesis of 3-Substituted Indoles
The Michael addition is a crucial carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction of indole with chalcones in the presence of a Lewis acid catalyst is a common method for synthesizing biologically active 3-substituted indoles. [OMIM]Br can serve as an effective medium for this transformation, potentially enhancing the catalytic activity and simplifying product isolation.
Protocol: Michael Addition of Indole to Chalcone in [OMIM]Br
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and indole (1.1 equivalents) in [OMIM]Br (5-10 mL per gram of chalcone).
-
Catalyst Addition: Add a catalytic amount of a suitable Lewis acid (e.g., NbCl5, 5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture. The product, being organic, will likely precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Ionic Liquid Recovery: The [OMIM]Br can be recovered from the aqueous phase by evaporation of water under reduced pressure.
Quantitative Data Summary for Michael Addition
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield |
| Chalcone (1 eq.) | Indole (1.1 eq.) | NbCl5 (5 mol%) | [OMIM]Br | Room Temp. | 2-8 h | Good to Excellent (expected) |
Note: Yields for this reaction in conventional solvents are reported to be in the range of 85-92%.
Experimental Workflow for Michael Addition
Caption: Workflow for the Michael addition of indole to chalcone in [OMIM]Br.
Knoevenagel Condensation: Synthesis of Benzylidenemalononitrile
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reaction between benzaldehyde and malononitrile is a classic example.[4] [OMIM]Br can act as both a solvent and a catalyst in some cases, promoting the reaction under mild conditions.
Protocol: Knoevenagel Condensation in [OMIM]Br
-
Reaction Setup: In a round-bottom flask, mix benzaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in [OMIM]Br (3-5 mL).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. In some cases, a catalytic amount of a weak base like piperidine or ammonium acetate may be added to accelerate the reaction.
-
Work-up: After the reaction is complete, add water to the mixture. The product, benzylidenemalononitrile, will typically precipitate as a solid.
-
Purification: The solid product can be collected by filtration, washed with water, and dried. If necessary, it can be recrystallized from a suitable solvent like ethanol.
-
Ionic Liquid Recovery: The aqueous filtrate containing [OMIM]Br can be concentrated under vacuum to recover the ionic liquid.
Quantitative Data Summary for Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield |
| Benzaldehyde (1 eq.) | Malononitrile (1.1 eq.) | (Optional: weak base) | [OMIM]Br | Room Temp. | 15-60 min | Excellent (expected) |
Note: This reaction in other green solvents like water/glycerol can give yields of up to 99%.[2]
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation in [OMIM]Br.
Recycling and Reuse of [OMIM]Br
A significant advantage of using ionic liquids is their potential for recycling and reuse, which is crucial for both economic and environmental sustainability.[5] The non-volatile nature of [OMIM]Br means it is not lost to evaporation during the reaction or work-up.
General Protocol for [OMIM]Br Recycling
-
Product Extraction: After the reaction, the organic product is typically extracted using a conventional, immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The ionic liquid, being a salt, will remain in the polar phase (often an aqueous phase is added to facilitate separation).
-
Removal of Volatiles: The phase containing the ionic liquid is then subjected to vacuum to remove the extraction solvent and any other volatile components.
-
Washing: The recovered ionic liquid can be washed with fresh portions of the extraction solvent to remove any residual organic impurities.
-
Drying: The purified ionic liquid is then thoroughly dried under high vacuum to remove any traces of water or organic solvent before it can be reused.
Workflow for [OMIM]Br Recycling
Caption: General workflow for the recycling of [OMIM]Br.
Safety and Handling of [OMIM]Br
While ionic liquids are often touted as "green" solvents due to their low volatility, they are not without hazards and should be handled with appropriate care. [OMIM]Br is classified as a skin and eye irritant.[6] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential aerosols. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
1-Octyl-3-methylimidazolium bromide is a versatile and effective ionic liquid solvent for a variety of organic transformations. Its unique physicochemical properties can offer advantages in terms of reaction conditions, product isolation, and solvent recyclability. The protocols provided herein serve as a starting point for researchers to explore the potential of [OMIM]Br in their own synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is recommended to achieve the best results. The continued exploration of ionic liquids like [OMIM]Br will undoubtedly contribute to the development of more sustainable and efficient chemical syntheses.
References
- Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2).
- National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Imidazolium-Based Ionic Liquids in Electrochemical CO2 Reduction.
- Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation.
- Yaragorla, S., & Kumar, G. S. (2014). A facile method for the synthesis of various 3-substituted indoles via Michael addition reaction using NbCl5. Indian Journal of Chemistry - Section B, 53B(12), 1631-1637.
- RoCo Global. (n.d.). 1-Methyl-3-Octylimidazolium Bromide, 99%.
- MDPI. (2021). A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. Molecules, 26(21), 6489.
- Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446.
- Indian Academy of Sciences. (2014). A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and their antibacterial activity. Journal of Chemical Sciences, 126(5), 1493-1499.
- ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
- Usiena air - Unisi. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.
- National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1481-1490.
- ResearchGate. (n.d.). Result of the ionic liquid recycle test.
- National Institutes of Health. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10, 12699.
- National Institutes of Health. (2012). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. ISRN Organic Chemistry, 2012, 674629.
- PubMed. (2021). Recycling Thermoset Epoxy Resin Using Alkyl-Methyl-Imidazolium Ionic Liquids as Green Solvents. ACS Omega, 6(46), 30839-30850.
- ACS Publications. (2021). A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. Industrial & Engineering Chemistry Research, 60(48), 17625-17633.
- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 20454.
- CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 73(5), 379-383.
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
- ResearchGate. (2011). Ionic Liquids Recycling for Reuse.
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- 1. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 1-Methyl-3-octylimidazolium Bromide in Electrochemical Applications
Introduction: The Versatility of 1-Methyl-3-octylimidazolium Bromide in Electrochemical Systems
This compound, an ionic liquid, is gaining significant attention within the electrochemical community. Its unique combination of properties, including negligible vapor pressure, a wide electrochemical window, and good thermal stability, makes it a compelling alternative to traditional volatile organic solvents in a variety of applications.[1] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the use of [OMIM]Br in their work. We will delve into its role as a corrosion inhibitor, an electrolyte for electrodeposition, and a component in advanced battery systems. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [OMIM]Br is crucial for its effective application. The following table summarizes key data for this ionic liquid.
| Property | Value | Source |
| Molecular Formula | C12H23BrN2 | [2][3] |
| Molecular Weight | 275.23 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | Commercially available data |
| Melting Point | -18 °C | [4] |
| Density | 1.17 g/cm³ (at 24 °C) | [3][4] |
| Viscosity | 6604 cP (at 25 °C) | [3][4] |
| Conductivity | 0.06 mS/cm (at 30 °C) | [3][4] |
Safety and Handling: A Critical Prerequisite
While ionic liquids are often touted for their low volatility, proper safety precautions are paramount. [OMIM]Br may cause skin and serious eye irritation.[2][5]
Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Lab Coat: A standard lab coat is required.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Ensure adequate ventilation in the work area.[7]
-
Wash hands thoroughly after handling.[5]
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Rinse mouth and seek medical attention.[6]
Application 1: Corrosion Inhibition
Imidazolium-based ionic liquids have demonstrated significant potential as corrosion inhibitors for various metals and alloys. The inhibitive action is attributed to the adsorption of the imidazolium cations onto the metal surface, forming a protective layer that impedes the corrosion process. The long octyl chain in [OMIM]Br enhances its surface coverage and hydrophobic properties, making it an effective corrosion inhibitor.
Protocol: Evaluation of Corrosion Inhibition using Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the steps to assess the corrosion inhibition efficiency of [OMIM]Br for mild steel in an acidic medium.
1. Materials and Equipment:
-
This compound ([OMIM]Br)
-
Mild steel coupons (working electrode)
-
Platinum foil or mesh (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) solution (corrosive medium)
-
Potentiostat/Galvanostat with EIS capability
-
Electrochemical cell
2. Experimental Workflow:
Caption: Workflow for evaluating corrosion inhibition.
3. Detailed Steps:
-
Step 1: Preparation of Solutions: Prepare a 1 M HCl or 0.5 M H2SO4 solution as the corrosive medium. Prepare a stock solution of [OMIM]Br in the acidic medium and then prepare a series of solutions with varying concentrations of [OMIM]Br (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Step 2: Working Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Step 3: Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.
-
Step 4: Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for at least 30 minutes.
-
Step 5: Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Step 6: Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV.
-
Step 7: Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.
-
Analyze the EIS data by fitting to an appropriate equivalent circuit to determine parameters such as charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equations:
-
From Icorr: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
-
From Rct: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
-
Application 2: Electrodeposition
Ionic liquids are excellent media for the electrodeposition of metals and alloys, particularly for reactive metals that cannot be deposited from aqueous solutions. [OMIM]Br can serve as a non-aqueous electrolyte, offering a wide potential window and good solubility for metal salts.
Protocol: Electrodeposition of a Metal (e.g., Copper) from a [OMIM]Br-based Electrolyte
This protocol provides a general procedure for the electrodeposition of a metal onto a substrate using [OMIM]Br as the electrolyte.
1. Materials and Equipment:
-
This compound ([OMIM]Br)
-
Metal salt (e.g., CuCl2)
-
Substrate for deposition (e.g., copper or glassy carbon, working electrode)
-
High-purity metal wire or foil (counter electrode, e.g., platinum)
-
Reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Inert atmosphere glovebox (recommended for moisture-sensitive systems)
2. Experimental Workflow:
Caption: Workflow for the electrodeposition process.
3. Detailed Steps:
-
Step 1: Electrolyte Preparation: Dissolve the metal salt (e.g., 0.1 M CuCl2) in [OMIM]Br. Gentle heating and stirring may be required to facilitate dissolution. It is advisable to perform this in an inert atmosphere to minimize water content.
-
Step 2: Substrate Preparation: Clean the substrate by polishing (if necessary), followed by rinsing with appropriate solvents and drying.
-
Step 3: Electrochemical Cell Setup: Assemble the three-electrode cell inside a glovebox if an inert atmosphere is required.
-
Step 4: Cyclic Voltammetry (CV): Perform CV to determine the reduction potential of the metal ion in the [OMIM]Br electrolyte. Scan the potential from a value where no reaction occurs towards more negative potentials. The cathodic peak will indicate the deposition potential.
-
Step 5: Electrodeposition:
-
Potentiostatic: Apply a constant potential, slightly more negative than the onset of the deposition peak observed in the CV, for a specific duration.
-
Galvanostatic: Apply a constant current density for a specific duration.
-
-
Step 6: Post-Deposition Treatment: After deposition, carefully remove the working electrode from the cell, rinse it with a suitable solvent (e.g., acetonitrile) to remove residual ionic liquid, and dry it.
-
Step 7: Characterization: Characterize the morphology and composition of the deposited film using techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX).
Application 3: Component in Battery Electrolytes
The non-flammability and wide electrochemical window of ionic liquids make them attractive for safer, high-voltage batteries. [OMIM]Br can be used as a co-solvent or additive in lithium-ion battery electrolytes to enhance safety and thermal stability.
Protocol: Preparation and Evaluation of a [OMIM]Br-based Electrolyte for a Lithium-ion Battery Coin Cell
This protocol describes the formulation of a mixed electrolyte containing [OMIM]Br and its evaluation in a half-cell configuration.
1. Materials and Equipment:
-
This compound ([OMIM]Br), battery grade (low water and halide content)
-
Lithium salt (e.g., LiPF6 or LiTFSI)
-
Organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))
-
Lithium metal foil (anode)
-
Cathode material (e.g., LiFePO4 or LiCoO2) coated on aluminum foil
-
Separator (e.g., Celgard)
-
Coin cell components (casings, spacers, springs)
-
Glovebox with an argon atmosphere (<1 ppm H2O and O2)
-
Battery cycler
2. Experimental Workflow:
Sources
Application Notes and Protocols: Evaluating the Antifungal Activity of 1-Methyl-3-octylimidazolium Bromide against Candida albicans
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Candida albicans and the Promise of Imidazolium-Based Ionic Liquids
Candida albicans is a formidable opportunistic fungal pathogen, responsible for a spectrum of infections ranging from superficial mucosal candidiasis to life-threatening systemic diseases, particularly in immunocompromised individuals.[1][2] The increasing incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with distinct mechanisms of action.[1][3][4] Imidazolium-based ionic liquids (ILs), a class of organic salts with low melting points, have garnered significant attention for their broad-spectrum antimicrobial properties.[5][6] Among these, 1-Methyl-3-octylimidazolium bromide ([OMIM]Br) has emerged as a promising candidate. The defining feature of these ILs is the presence of a positively charged imidazolium head group and a tunable alkyl chain. The length of this alkyl chain is a critical determinant of their biological activity, with longer chains generally correlating with increased antifungal efficacy.[4][7]
This guide provides a comprehensive overview of the antifungal activity of [OMIM]Br against C. albicans, detailing its mechanism of action and providing robust, field-proven protocols for its evaluation. These methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal compounds.
Mechanism of Action: A Multi-Pronged Attack on Fungal Integrity
The antifungal activity of 1-alkyl-3-methylimidazolium salts, including [OMIM]Br, is not attributed to a single target but rather a cascade of disruptive events initiated at the cell surface. The primary mechanism involves the perturbation of the fungal cell membrane's structure and function.
-
Membrane Disruption: The amphipathic nature of [OMIM]Br, with its cationic imidazolium head and lipophilic octyl tail, facilitates its interaction with the fungal plasma membrane. This interaction disrupts the lipid bilayer, leading to increased membrane permeability.[1][5] The consequence of this compromised barrier is the leakage of essential intracellular components, such as potassium and calcium ions, and a loss of cellular homeostasis.[1][8]
-
Ergosterol Biosynthesis Interference: Evidence suggests that imidazolium ILs may also interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1] While the precise enzymatic inhibition is still under investigation, a reduction in ergosterol content further weakens the membrane, making the fungal cell more susceptible to osmotic stress and cell lysis.[1]
-
Induction of Oxidative Stress: Treatment with imidazolium ILs has been shown to induce the generation and accumulation of reactive oxygen species (ROS) within C. albicans cells.[1][8] This oxidative stress can damage cellular macromolecules, including proteins, lipids, and DNA, contributing to apoptosis and cell death.[9][10]
-
Inhibition of Virulence Factors: [OMIM]Br and related compounds effectively inhibit key virulence factors of C. albicans. This includes the morphological transition from yeast to hyphal form, a critical step for tissue invasion and biofilm formation.[11][12] By preventing this dimorphic switch, the ionic liquid can curtail the pathogenicity of the fungus.
Visualizing the Mechanism of Action
Caption: Proposed mechanism of [OMIM]Br against C. albicans.
Quantitative Data Summary
The antifungal efficacy of imidazolium-based ionic liquids is strongly dependent on the length of the alkyl side chain. The following table summarizes representative data for [OMIM]Br and related compounds against C. albicans.
| Compound | Alkyl Chain | MIC (µg/mL) | Biofilm Inhibition (MBIC₅₀) | Reference(s) |
| [OMIM]Br | C8 | Comparable to 1% Clotrimazole | Not specified | [4][13] |
| [C₁₂MIM]I | C12 | ~37.5 µmol/L | Not specified | [1][3] |
| [C₁₆MIM]Cl | C16 | ~4.68 µmol/L | ~25 µmol/L | [1][3] |
Note: Direct MIC values for [OMIM]Br can vary between studies and strains. The provided data indicates its potential is comparable to established antifungals. MBIC₅₀ refers to the Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14][15]
A. Materials and Reagents:
-
Candida albicans strain (e.g., ATCC 10231)
-
[OMIM]Br
-
RPMI 1640 medium with L-glutamine, buffered with MOPS to pH 7.0
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer and plate reader (600 nm)
-
Incubator (35-37°C)
B. Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on an SDA plate for 24 hours at 35°C.
-
Harvest several colonies and suspend in sterile PBS.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[1][3]
-
-
Drug Dilution:
-
Prepare a stock solution of [OMIM]Br in RPMI 1640.
-
Perform serial two-fold dilutions of [OMIM]Br in the 96-well plate, with each well containing 100 µL of the diluted compound. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted [OMIM]Br.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of [OMIM]Br that causes a significant inhibition of visible growth (typically ≥90%) compared to the positive control.[15] This can be assessed visually or by measuring the optical density at 600 nm.
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10-20 µL aliquot and plate it onto an SDA plate.[14]
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate, representing a ≥99.9% kill rate.
-
Protocol 2: C. albicans Biofilm Inhibition Assay
This protocol assesses the ability of [OMIM]Br to prevent the formation of C. albicans biofilms.
A. Materials and Reagents:
-
Same as Protocol 1
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.
B. Procedure:
-
Inoculum Preparation:
-
Prepare a C. albicans suspension in RPMI 1640 medium at a concentration of 1 x 10⁶ CFU/mL.[3]
-
-
Assay Setup:
-
Add 100 µL of the fungal suspension to the wells of a 96-well plate.
-
Add 100 µL of RPMI 1640 containing various concentrations of [OMIM]Br (prepared by two-fold serial dilution).
-
Include a positive control (cells without drug) and a negative control (medium only).
-
-
Biofilm Formation:
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.[3]
-
-
Quantification of Biofilm:
-
Crystal Violet (CV) Staining (Total Biomass):
-
Gently wash the wells twice with sterile PBS to remove planktonic cells.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Stain with 200 µL of 0.1% Crystal Violet for 5 minutes.[15]
-
Wash thoroughly with water and air dry.
-
Solubilize the bound dye with 200 µL of 33% acetic acid or 95% ethanol.
-
Measure the absorbance at 570-590 nm.
-
-
XTT Assay (Metabolic Activity):
-
After washing the biofilm with PBS, add 100 µL of the XTT/menadione solution to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm.
-
-
Protocol 3: Assessment of Cell Membrane Integrity using Propidium Iodide (PI)
This protocol uses the fluorescent dye propidium iodide to detect damage to the fungal cell membrane.
A. Materials and Reagents:
-
C. albicans cells
-
[OMIM]Br (at MIC or 2x MIC)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
PBS
-
Fluorescence microscope or flow cytometer
B. Procedure:
-
Cell Treatment:
-
Prepare a suspension of C. albicans (1 x 10⁷ CFU/mL) in PBS.
-
Treat the cells with [OMIM]Br at the desired concentration for a specified time (e.g., 2-4 hours) at 37°C. Include an untreated control.
-
-
Staining:
-
Wash the cells with PBS to remove the ionic liquid.
-
Resuspend the cells in PBS and add PI to a final concentration of 5-10 µg/mL.[15]
-
Incubate in the dark for 10-15 minutes at room temperature.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will fluoresce red.
-
Flow Cytometry: Analyze the stained cell population using a flow cytometer. This will provide a quantitative measure of the percentage of cells with damaged membranes.
-
Visualizing the Experimental Workflow (MIC Assay)
Caption: Workflow for MIC and MFC determination.
Cytotoxicity Considerations: A Note on Biocompatibility
While [OMIM]Br demonstrates potent antifungal activity, a critical aspect of its development for therapeutic applications is its potential cytotoxicity to mammalian cells. Studies have shown that imidazolium-based ILs can induce apoptosis and oxidative stress in human cell lines, such as HepG2.[9][10] The toxicity often correlates with the alkyl chain length, similar to the trend observed for antifungal activity.[16] Therefore, it is imperative that any investigation into the antifungal properties of [OMIM]Br be accompanied by rigorous cytotoxicity testing using relevant mammalian cell lines (e.g., fibroblasts, keratinocytes, or hepatocytes) to determine its therapeutic index.
Conclusion
This compound ([OMIM]Br) represents a promising class of antifungal agents against Candida albicans. Its multifaceted mechanism of action, targeting cell membrane integrity and key virulence factors, makes it an attractive candidate for further investigation. The protocols detailed in this guide provide a standardized framework for researchers to reliably assess its efficacy and delve deeper into its antifungal properties. Future research should focus on optimizing the structure of imidazolium ILs to maximize antifungal potency while minimizing host cell cytotoxicity, paving the way for potential clinical applications.
References
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Application Note: A Validated Protocol for Antungal Susceptibility Testing of 1-Octyl-3-methylimidazolium Bromide ([OMIM]Br)
Abstract
This document provides a comprehensive, step-by-step protocol for determining the antifungal susceptibility of the ionic liquid 1-octyl-3-methylimidazolium bromide ([OMIM]Br). In response to the growing threat of resistant fungal pathogens, novel antimicrobial compounds like ionic liquids are under intense investigation. This guide, designed for researchers in microbiology and drug development, outlines the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][2][3][4] It details critical steps including preparation of materials, inoculum standardization, determination of Minimum Inhibitory Concentration (MIC), and the use of essential quality controls for data validation. Furthermore, it discusses the hypothesized mechanism of action and provides templates for data presentation and interpretation, ensuring that researchers can generate reliable and reproducible results for this promising class of compounds.
Introduction: The Emergence of Ionic Liquids in Antifungal Research
Invasive fungal infections represent a significant and growing threat to public health, particularly among immunocompromised populations.[5][6] The rise of antifungal resistance to conventional drugs necessitates the exploration of novel chemical entities with unique mechanisms of action.[5][7] Ionic liquids (ILs), a class of salts with low melting points, have emerged as promising candidates due to their tunable structures and diverse physicochemical properties.[8]
Specifically, imidazolium-based ILs have demonstrated broad-spectrum antimicrobial activity.[7][8] The compound 1-octyl-3-methylimidazolium bromide ([OMIM]Br) belongs to this class and has shown potential as a fungal growth inhibitor.[5][9] Its structure, featuring a cationic imidazolium head and a lipophilic alkyl chain, suggests a mechanism involving disruption of the fungal cell membrane.[7][10]
To rigorously evaluate the potential of [OMIM]Br and similar compounds, standardized and reproducible antifungal susceptibility testing (AST) is paramount. This application note provides a detailed protocol based on internationally recognized standards to determine the Minimum Inhibitory Concentration (MIC) of [OMIM]Br against pathogenic fungi.
Proposed Mechanism of Action
The antifungal activity of imidazolium-based ionic liquids like [OMIM]Br is primarily attributed to their ability to disrupt the fungal cell membrane's integrity.[7][10] The positively charged imidazolium head is believed to interact with the negatively charged components of the fungal cell surface, while the hydrophobic octyl chain inserts into the lipid bilayer. This insertion disrupts the membrane's structure and fluidity, leading to increased permeability, leakage of essential intracellular contents (such as ions and metabolites), and ultimately, cell death.[7][11] This mechanism is distinct from many traditional antifungals, suggesting a lower probability of cross-resistance.
Caption: Workflow for the Broth Microdilution Protocol.
Quality Control and Data Validation
A protocol is only trustworthy if it is self-validating. The inclusion of controls is non-negotiable.
-
Growth Control (Drug-free): Must show robust growth.
-
Sterility Control (Drug-free, Inoculum-free): Must remain clear.
-
Solvent Control: A separate control with the highest concentration of DMSO used in the assay should be run to ensure the solvent itself does not inhibit fungal growth.
-
QC Strains: Reference strains like C. parapsilosis ATCC 22019 must be tested concurrently. [12][13]The resulting MIC value for a known antifungal (e.g., fluconazole) must fall within the established acceptable range published by CLSI/EUCAST. [13][14]If the QC MIC is out of range, all results from that batch are considered invalid.
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: Hypothetical MIC Data for [OMIM]Br and Control Antifungal
| Fungal Strain | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| C. albicans ATCC 90028 | [OMIM]Br | 1 - 4 | 2 | 4 |
| Fluconazole | 0.25 - 1 | 0.5 | 1 | |
| A. fumigatus ATCC 204305 | [OMIM]Br | 4 - 16 | 8 | 16 |
| Amphotericin B | 0.5 - 2 | 1 | 2 | |
| C. parapsilosis ATCC 22019 (QC) | [OMIM]Br | 0.5 - 2 | 1 | 2 |
| | Fluconazole | 1 - 4 | 2 | 4 |
Note: The acceptable QC range for Fluconazole against C. parapsilosis ATCC 22019 is 2-8 µg/mL. The hypothetical value of 2 µg/mL falls within this range, validating the assay.
Conclusion
This application note provides a robust and validated framework for assessing the antifungal activity of the ionic liquid [OMIM]Br. By adhering to the principles of standardized inoculum preparation, controlled serial dilution, and rigorous quality control, researchers can generate high-quality, reproducible MIC data. Such data is essential for the continued investigation of ionic liquids as a novel and promising therapeutic strategy to combat the global challenge of fungal infections.
References
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- Semantic Scholar. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST).
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- Perez, S. J. L., et al. (2018). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate.
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- Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology.
- Sklarek, E., et al. (2023). Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. International Journal of Molecular Sciences, 24(3), 2419.
- Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653.
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- HiMedia Laboratories. M1972 - RPMI 1640 Agar w/ MOPS & 2% Glucose w/o Sodium bicarbonate.
- ANSI Webstore. CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition.
- Pfaller, M. A., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(6), e00268-17.
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- Fatahinia, M., et al. (2021). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. Future Microbiology, 16, 107-118.
- Hall, R. A., & De Sordi, L. (2024). Micronutrient availability alters Candida albicans growth and farnesol accumulation: implications for studies using RPMI-1640. Microbiology Spectrum, e0068424.
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- da Silva, L. C. R., et al. (2022). Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions. Pharmaceutics, 14(11), 2370.
- Jovanović, M., et al. (2019). New protic ionic liquids for fungi and bacteria removal from paper heritage artefacts. RSC Advances, 9(32), 18367-18380.
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Application Notes and Protocols for Biomass Deconstruction Using 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)
Introduction: The Role of [OMIM]Br in the Bio-Refinery
The global shift towards a sustainable, bio-based economy has intensified the need for innovative and efficient methods to deconstruct lignocellulosic biomass. This abundant, renewable resource, primarily composed of cellulose, hemicellulose, and lignin, presents a significant challenge due to its inherent recalcitrance. Ionic liquids (ILs), particularly imidazolium-based salts, have emerged as powerful solvents capable of overcoming this challenge. Among these, 1-Methyl-3-octylimidazolium bromide ([OMIM]Br) is a promising candidate for biomass processing, demonstrating effective dissolution of lignocellulosic materials.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [OMIM]Br for biomass deconstruction. We will delve into the mechanistic underpinnings of its action, provide detailed experimental protocols, and discuss analytical techniques for characterizing the outcomes.
Mechanism of Action: Disrupting the Lignocellulosic Matrix
The efficacy of [OMIM]Br in biomass deconstruction lies in its ability to disrupt the extensive hydrogen-bonding network within the lignocellulosic matrix.[1] The bromide anion (Br⁻) acts as a strong hydrogen bond acceptor, interacting with the hydroxyl groups of cellulose and hemicellulose. This interaction effectively breaks the intermolecular and intramolecular hydrogen bonds that confer crystallinity and rigidity to the biomass.[2] The 1-methyl-3-octylimidazolium cation ([OMIM]⁺) also contributes by interacting with the oxygen atoms of the hydroxyl groups, further facilitating the separation of the polymer chains.[3] This process leads to the swelling and eventual dissolution of the biomass components, making them accessible for subsequent enzymatic hydrolysis or chemical conversion.[1]
The deconstruction process can be visualized as a multi-step interaction between the ionic liquid and the biomass components.
Caption: Mechanism of [OMIM]Br in biomass deconstruction.
Experimental Protocols
The following protocols are designed to be adaptable to various lignocellulosic feedstocks. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific biomass.
Protocol 1: Biomass Pretreatment with [OMIM]Br
This protocol details the dissolution of lignocellulosic biomass in [OMIM]Br to increase the accessibility of cellulose for enzymatic hydrolysis.
Materials:
-
This compound ([OMIM]Br), high purity (CAS No: 61545-99-1)[4]
-
Lignocellulosic biomass (e.g., corn stover, switchgrass, wood pulp), finely ground (20-40 mesh) and dried
-
Heating mantle with magnetic stirrer
-
Reaction vessel (e.g., round-bottom flask)
-
Anti-solvent (e.g., deionized water, ethanol)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Biomass Preparation: Dry the ground biomass in a vacuum oven at 60°C for 24 hours to remove residual moisture, which can negatively impact the dissolution efficiency of the ionic liquid.[5]
-
Dissolution:
-
Add the desired amount of [OMIM]Br to the reaction vessel. If the ionic liquid is highly viscous at room temperature, gently heat it to improve handling.
-
Begin stirring and heat the [OMIM]Br to the desired pretreatment temperature (typically between 100°C and 140°C).[6]
-
Gradually add the dried biomass to the heated ionic liquid. A typical biomass loading is 5-10% (w/w).[6]
-
Continue stirring the mixture at the set temperature for 2-6 hours. The dissolution can be visually monitored by the formation of a viscous, homogenous solution.[5]
-
-
Regeneration of Cellulose-Rich Material:
-
Allow the mixture to cool to approximately 60-70°C.
-
Slowly add an anti-solvent (e.g., deionized water) to the solution while stirring vigorously. The volume of the anti-solvent should be 3-5 times the volume of the ionic liquid solution.[5]
-
A precipitate, which is the cellulose-rich material, will form.
-
-
Washing and Drying:
-
Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected solid thoroughly with the anti-solvent to remove any residual ionic liquid.[3] Multiple washing steps are crucial for complete removal.
-
Dry the regenerated cellulose-rich material in a vacuum oven at 60°C until a constant weight is achieved.[3]
-
Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass
This protocol outlines the enzymatic saccharification of the [OMIM]Br-pretreated biomass to release fermentable sugars.
Materials:
-
[OMIM]Br-pretreated biomass (from Protocol 1)
-
Cellulase and β-glucosidase enzyme cocktail
-
Sodium citrate buffer (50 mM, pH 4.8)
-
Shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for sugar analysis
Procedure:
-
Hydrolysis Setup:
-
Prepare a suspension of the pretreated biomass in 50 mM sodium citrate buffer (pH 4.8) in a reaction vessel (e.g., Erlenmeyer flask). A typical solid loading is 2-10% (w/v).
-
Pre-incubate the slurry at 50°C in a shaking incubator for 30 minutes to equilibrate the temperature.
-
-
Enzyme Addition:
-
Add the cellulase and β-glucosidase cocktail to the biomass slurry. The enzyme loading will depend on the specific activity of the enzymes and the nature of the biomass. A typical starting point is 20-40 Filter Paper Units (FPU) of cellulase per gram of cellulose.
-
-
Incubation:
-
Incubate the mixture at 50°C with constant shaking (e.g., 150 rpm) for 48-72 hours.[7]
-
-
Sample Collection and Analysis:
-
Periodically, withdraw samples from the reaction mixture.
-
Terminate the enzymatic reaction by boiling the sample for 10 minutes.[7]
-
Centrifuge the sample to separate the supernatant from the solid residue.
-
Analyze the supernatant for glucose and other released sugars using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index detector.
-
Data Presentation and Characterization
The effectiveness of the [OMIM]Br pretreatment can be quantified by analyzing the structural changes in the biomass and the yield of fermentable sugars.
Table 1: Typical Pretreatment Conditions and Expected Outcomes
| Parameter | Range | Rationale | Expected Outcome |
| Temperature | 100 - 140 °C | Balances dissolution rate with potential degradation of carbohydrates.[6] | Increased delignification and cellulose accessibility. |
| Time | 2 - 6 hours | Sufficient time for ionic liquid to penetrate and disrupt the biomass structure.[6] | Higher sugar yields in subsequent hydrolysis. |
| Biomass Loading | 5 - 10% (w/w) | Affects viscosity and mass transfer. Higher loadings are more economical but can be challenging to process.[6] | Optimal loading maximizes throughput without compromising efficiency. |
Characterization of Pretreated Biomass
Several analytical techniques can be employed to characterize the physical and chemical changes in the biomass after [OMIM]Br pretreatment.
-
X-Ray Diffraction (XRD): To determine the crystallinity index of cellulose. A decrease in crystallinity indicates effective disruption of the cellulose structure.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the chemical functional groups, providing evidence of lignin and hemicellulose removal.[8][10]
-
Scanning Electron Microscopy (SEM): To visualize the morphological changes in the biomass surface, such as increased porosity and surface area.[8][10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the pretreated biomass, which can be correlated with the removal of lignin and hemicellulose.[8][9]
Workflow and Logical Relationships
The overall process of biomass deconstruction using [OMIM]Br involves a series of interconnected steps, from initial biomass preparation to the final analysis of fermentable sugars.
Caption: Experimental workflow for biomass deconstruction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The success of the [OMIM]Br pretreatment is directly quantifiable through the characterization of the regenerated biomass and, most importantly, by the yield of sugars obtained from enzymatic hydrolysis. A successful pretreatment will result in a significant increase in sugar yield compared to the untreated biomass. It is recommended to always include an untreated control in the enzymatic hydrolysis step to accurately assess the efficacy of the pretreatment.
Conclusion
This compound is a versatile and effective ionic liquid for the deconstruction of lignocellulosic biomass. By disrupting the complex and recalcitrant structure of the plant cell wall, [OMIM]Br enhances the accessibility of cellulose to enzymatic attack, thereby increasing the efficiency of biofuel and biochemical production. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore and optimize the use of [OMIM]Br in their specific applications.
References
- (PDF) Treatment and characterization of biomass of soybean and rice hulls using ionic liquids for the liberation of fermentable sugars - ResearchGate.
- Dissolving and Spinning of Biomass Using Ionic Liquids as Solvents - ResearchGate.
- Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study | ACS Omega - ACS Publications.
- Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - MDPI.
- Ionic liquid recovery and recycling via electrodialysis in biomass processing: An economical assessment - PubMed.
- Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - RSC Publishing.
- Harnessing Biomass: The Role of this compound in Sustainable Processing - NINGBO INNO PHARMCHEM CO.,LTD.
- The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis - MDPI.
- Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion - MDPI.
- Deconstruction of biomass in ionic liquids: reactivity of cellulose - Spiral.
- Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - PubMed.
- Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - PMC - PubMed Central.
- Optimization of Sequential Biomass Pretreatment Using Lignin-Modifying Enzymes and Ionic Liquids - ResearchGate.
- Evaluation of Pretreatments of Biomass for Enzymatic Hydrolysis of Cellulose.
- Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC - NIH.
- Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae - PMC - PubMed Central.
- Understanding the dissolution of cellulose in 1-butyl-3-methylimidazolium acetate+DMAc solvent - PubMed.
- Chapter 4: Enzymatic Hydrolysis of Lignocellulosic Biomass.
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Application Notes and Protocols for High-Temperature Reactions in Ionic Liquids
Abstract: Ionic liquids (ILs) have emerged as remarkable solvents for high-temperature chemical synthesis, prized for their negligible vapor pressure, wide liquid range, and high thermal stability.[1] These properties not only enhance safety by eliminating volatile organic compounds (VOCs) but also enable reactions at temperatures unattainable with conventional solvents, often leading to improved kinetics and novel reactivity.[2] This guide provides a comprehensive overview of the experimental considerations, detailed protocols, and safety procedures necessary for successfully conducting high-temperature reactions in ionic liquids. It is intended for researchers in chemistry, materials science, and drug development who seek to leverage the unique advantages of these molten salts.
The Foundation: Selecting the Appropriate Ionic Liquid
The success of a high-temperature reaction is contingent upon the stability of the reaction medium. Unlike molecular solvents, the "boiling point" of an IL is typically its decomposition temperature.[3] Therefore, a rigorous selection process based on empirical data is the critical first step.
Understanding Thermal Stability: Beyond the Onset Temperature
Thermal stability is most commonly assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[4] The key parameter derived from a dynamic TGA scan is the onset decomposition temperature (T_onset). However, relying solely on T_onset can be misleading. Short-duration TGA experiments with rapid heating rates (e.g., 10-20 °C/min) can significantly overestimate the practical working temperature of an IL.[4][5] For reactions that run for several hours, the long-term thermal stability, which can be 50-100 °C lower than the T_onset, is a more realistic metric.[6] Isothermal TGA studies, where the IL is held at a specific temperature for an extended period, are recommended for determining the maximum operating temperature (MOT) for prolonged reactions.[4]
The Decisive Role of Anions and Cations
The chemical structure of the constituent ions dictates the IL's overall stability.
-
Anions: The anion typically plays the most significant role in determining thermal stability.[6][7] Stability generally follows the trend: Halides < [BF₄]⁻ < [PF₆]⁻ < [NTf₂]⁻ (bis(trifluoromethylsulfonyl)imide). The presence of water can be detrimental, especially for anions like [PF₆]⁻ and [BF₄]⁻, which can hydrolyze at elevated temperatures to produce corrosive hydrofluoric acid (HF).[8]
-
Cations: While the anion's role is often primary, the cation's structure is also crucial. Imidazolium-based ILs are generally more stable than pyridinium or ammonium-based ones.[6] Modifications to the cation, such as the length of alkyl chains or the inclusion of functional groups, also influence stability.[4] Perarylated phosphonium and sulfonium cations have been developed for exceptionally high thermal robustness.[5]
Decision Workflow for Ionic Liquid Selection
The following diagram outlines a logical workflow for selecting an appropriate IL for a high-temperature application.
Caption: Logical workflow for selecting a thermally stable ionic liquid.
Comparative Thermal Stability Data
The table below summarizes the onset decomposition temperatures for several common ionic liquids to serve as a starting point for selection. Note the significant impact of the measurement conditions.
| Ionic Liquid (IL) | Cation | Anion | T_onset (°C) | Heating Rate (°C/min) | Reference |
| [C₄mim]Cl | 1-Butyl-3-methylimidazolium | Chloride | ~250 | 10 | [6] |
| [C₄mim][BF₄] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~300-400 | 10 | [3] |
| [C₄mim][PF₆] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | ~350-450 | 10 | [3] |
| [C₄mim][NTf₂] | 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | >400 | 10 | [4] |
| [P₆,₆,₆,₁₄][NTf₂] | Trihexyl(tetradecyl)phosphonium | Bis(trifluoromethylsulfonyl)imide | >400 | N/A | [9] |
| [C₄mpyrr][NTf₂] | N-Butyl-N-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | >400 | N/A | [10] |
Note: T_onset values are approximate and can vary based on purity, water content, and specific TGA instrumentation.
Reactor Design and Experimental Setup
The non-volatile and often viscous nature of ILs, combined with high temperatures, requires careful consideration of the reaction vessel and associated apparatus.
Reactor Materials
-
Glassware: For temperatures up to ~250 °C, standard borosilicate glassware (e.g., Schlenk flasks, round-bottom flasks) is generally sufficient. Heavy-walled glass reactors are recommended for enhanced safety.
-
Stainless Steel/Alloy Reactors: For temperatures exceeding 250 °C or for reactions under pressure, stainless steel (e.g., SS316) or more resistant Hastelloy autoclaves are necessary. It is crucial to verify the compatibility of the metal with the specific IL and reactants at the target temperature to prevent corrosion.[11]
Heating and Temperature Control
Precise and uniform heating is paramount for reproducibility and safety.
-
Heating Mantles & Oil Baths: For standard glassware, a heating mantle coupled with a digital temperature controller and a thermocouple placed directly in the reaction mixture provides accurate control. A sand or oil bath can also provide uniform heat distribution.
-
Microwave Heating: Microwave reactors can offer rapid and efficient heating of polar ILs.[12] This can dramatically reduce reaction times but requires specialized equipment.
-
Flow Reactors: For highly exothermic reactions, micro- or millistructured flow reactors provide superior heat transfer, preventing thermal runaways and improving product quality by minimizing side reactions.[13][14]
Agitation
Due to the often-high viscosity of ILs, efficient stirring is essential for ensuring a homogeneous reaction mixture.[3]
-
Mechanical Stirring: An overhead mechanical stirrer with a properly shaped impeller (e.g., anchor or turbine) is more effective than a magnetic stir bar, especially for larger volumes or highly viscous ILs.
-
Magnetic Stirring: For smaller-scale reactions (<100 mL), a powerful magnetic stir plate and a large, football-shaped stir bar can provide adequate mixing.
General Experimental Setup Diagram
The following diagram illustrates a standard laboratory setup for a high-temperature reaction under an inert atmosphere.
Caption: Standard experimental setup for high-temperature IL reactions.
Safety Protocols and Best Practices
While the low volatility of ILs reduces inhalation risks, high-temperature operations introduce other hazards.[8] A thorough risk assessment is mandatory before any experiment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, thermal-resistant gloves, and safety goggles or a face shield.[15]
-
Fume Hood: All high-temperature experiments should be conducted inside a certified chemical fume hood to contain any potential decomposition products, which can be toxic.[16]
-
Material Handling: Be aware that hot ionic liquids can be very viscous and cause severe burns. Allow vessels to cool completely before handling.
-
Chemical Compatibility: As mentioned, avoid ILs with anions like [PF₆]⁻ in the presence of water at high temperatures due to the risk of HF formation.[8] The reagents used in IL synthesis, and by extension the ILs themselves, can be hazardous.[8]
-
Fire Safety: Although ILs are generally considered non-flammable, they can be combustible at very high temperatures and release significant heat upon ignition.[17] Ensure a suitable fire extinguisher (e.g., CO₂ or powder) is accessible.
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Reaction
This protocol describes a typical workflow for performing a catalyzed reaction in an ionic liquid.
-
Drying: Dry the ionic liquid under a high vacuum at an elevated temperature (e.g., 90 °C) for several hours to remove residual water, which can interfere with many reactions.[18]
-
Assembly: Assemble the reactor system (as diagrammed above) inside a fume hood. Ensure all joints are properly sealed.
-
Inerting: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: Add the dried ionic liquid, reactants, and catalyst to the reaction vessel. Begin agitation to ensure mixing.
-
Heating: Set the temperature controller to the desired reaction temperature and begin heating. Monitor the internal temperature closely.
-
Reaction Monitoring: Follow the reaction's progress using an appropriate technique (see Section 4.2). Common methods include taking small aliquots for offline analysis (TLC, GC, HPLC) or using in-situ probes.[19][20]
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature before disassembly.
-
Product Isolation: Isolate the product from the ionic liquid using a suitable extraction method (see Section 4.3).
Protocol 2: In-Situ Reaction Monitoring
Monitoring a reaction in real-time provides valuable kinetic data and helps determine the precise endpoint.
-
Technique Selection: Choose a spectroscopic technique compatible with your reaction.
-
FTIR/Raman: An immersion probe can be inserted directly into the reaction mixture to monitor changes in vibrational bands corresponding to reactants and products.[20]
-
NMR: While challenging due to the high viscosity and ionic character of ILs, specialized NMR techniques can be used for in-situ monitoring.[21]
-
ESI-MS: Electrospray ionization mass spectrometry can be a powerful tool for analyzing reaction mixtures in ILs, often requiring minimal sample preparation.[21][22]
-
-
Setup: Introduce the in-situ probe into the reactor through a sealed port.
-
Data Acquisition: Collect a baseline spectrum of the initial reaction mixture before heating. Once the reaction begins, acquire spectra at regular intervals to track the disappearance of reactant signals and the appearance of product signals.
-
Analysis: Use software to process the data, plotting peak intensity or area versus time to generate a reaction profile.
Protocol 3: Post-Reaction Product Extraction
Separating the product from the non-volatile IL is a key step. The choice of method depends on the product's properties.
Caption: Decision tree for selecting a product extraction method.
-
Liquid-Liquid Extraction: If the product is soluble in a solvent that is immiscible with the ionic liquid (e.g., diethyl ether, ethyl acetate, hexane), it can be selectively extracted.[12] This is often the most common and convenient method.
-
Distillation: For volatile products, vacuum distillation allows for direct separation from the non-volatile IL.[23]
-
Crystallization: If the product is a solid and is insoluble in the IL upon cooling, it can be isolated by filtration.
-
Chromatography: The reaction mixture can sometimes be directly loaded onto a silica or alumina column for purification, with the polar IL remaining at the origin.
References
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1-Methyl-3-octylimidazolium Bromide ([OMIM]Br): A Versatile Ionic Liquid for Advanced Extraction Applications
Senior Application Scientist Note: This document provides a comprehensive technical guide on the application of 1-methyl-3-octylimidazolium bromide ([OMIM]Br) as a highly efficient and versatile extraction medium. Designed for researchers, scientists, and drug development professionals, this guide delves into the fundamental principles, detailed experimental protocols, and comparative performance of [OMIM]Br in the extraction of bioactive compounds.
Introduction: The Unique Potential of [OMIM]Br in Extraction Chemistry
This compound, an imidazolium-based ionic liquid (IL), has emerged as a compelling alternative to traditional volatile organic compounds (VOCs) in a variety of extraction processes.[1] Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, position it as a "green" and highly effective medium for the isolation of valuable compounds from complex matrices.[2]
The structure of [OMIM]Br, featuring a cationic imidazolium ring with a methyl and a C8 octyl chain, and a bromide anion, allows for a combination of electrostatic, hydrogen bonding, and hydrophobic interactions with target analytes.[2] This multifaceted interaction capability is key to its enhanced extraction efficiency for a broad spectrum of molecules, from polar flavonoids to more non-polar alkaloids. The length of the alkyl chain is a critical factor; the octyl chain in [OMIM]Br provides a significant hydrophobic character, which can enhance the extraction of less polar compounds compared to shorter-chain imidazolium ILs.[2]
This guide will focus on the practical application of [OMIM]Br, providing detailed protocols for its use in ultrasound-assisted extraction (UAE) of flavonoids from plant materials, a discussion of the underlying extraction mechanisms, and methods for its recovery and reuse.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of [OMIM]Br is essential for optimizing extraction protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃BrN₂ | [3] |
| Molecular Weight | 275.23 g/mol | [3] |
| Appearance | Viscous liquid | |
| Density | 1.17 g/cm³ (at 24 °C) | [4] |
| Viscosity | 6604 cP (at 25 °C) | [4] |
| Melting Point | < Room Temperature | [4] |
| Conductivity | 0.06 mS/cm (at 30 °C) | [4] |
Mechanism of Extraction: A Multifaceted Approach
The superior extraction performance of [OMIM]Br stems from its ability to interact with both the analyte and the sample matrix on multiple levels. The extraction mechanism is not merely simple dissolution but a complex interplay of physical and chemical processes.
For Plant-Based Extractions:
-
Disruption of Cell Walls: The primary barrier to extracting intracellular bioactive compounds from plants is the rigid cell wall, primarily composed of cellulose, hemicellulose, and lignin. Imidazolium-based ionic liquids are highly effective at disrupting the extensive hydrogen bond network within cellulose, leading to its swelling and partial dissolution.[5] The bromide anion in [OMIM]Br plays a crucial role in forming new hydrogen bonds with the hydroxyl groups of cellulose, effectively breaking down the cell wall structure and allowing for the release of entrapped compounds.[5]
-
Analyte Solubilization: Once the cell wall is compromised, the solubilization of the target analyte is governed by a combination of interactions with the [OMIM]⁺ cation and Br⁻ anion.
-
π-π and Hydrophobic Interactions: The imidazolium ring of the cation can engage in π-π stacking interactions with aromatic rings present in many bioactive compounds, such as flavonoids and alkaloids.[3] The octyl chain provides a hydrophobic domain that can interact with non-polar moieties of the analyte, enhancing its solubility in the ionic liquid phase.
-
Hydrogen Bonding and Electrostatic Interactions: The bromide anion can act as a hydrogen bond acceptor, interacting with hydroxyl and amine groups on the analyte. Furthermore, electrostatic interactions can occur between the charged imidazolium cation and polar functional groups of the target molecule.[2]
-
The interplay of these interactions allows for the selective and efficient extraction of a wide range of bioactive compounds.
Application Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Citrus Peels
This protocol provides a detailed methodology for the extraction of flavonoids, such as hesperidin, from citrus peel powder using [OMIM]Br, enhanced by ultrasonication. Ultrasound-assisted extraction is employed to improve mass transfer and accelerate the extraction process through acoustic cavitation.[4][6]
Materials and Equipment:
-
This compound ([OMIM]Br)
-
Dried citrus peel powder (particle size < 0.5 mm)
-
Deionized water
-
Ethanol (for comparative analysis)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Standard reference compounds (e.g., hesperidin)
Experimental Workflow:
Caption: Workflow for the ultrasound-assisted extraction of flavonoids using [OMIM]Br.
Step-by-Step Protocol:
-
Preparation of [OMIM]Br Extraction Solvent: Prepare an aqueous solution of [OMIM]Br at the desired concentration (e.g., 1.0 M). The addition of a small amount of water can reduce the viscosity of the ionic liquid, improving mass transfer.
-
Extraction:
-
Accurately weigh 1.0 g of dried citrus peel powder and place it in a suitable extraction vessel.
-
Add 20 mL of the [OMIM]Br solution (solid-to-liquid ratio of 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 50°C) and a fixed ultrasonic power (e.g., 200 W). These parameters should be optimized for the specific flavonoid of interest.[7][8]
-
-
Separation:
-
After extraction, centrifuge the mixture at 5000 rpm for 15 minutes to separate the solid residue from the liquid extract.
-
Carefully decant the supernatant (the [OMIM]Br phase containing the extracted flavonoids).
-
-
Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered extract with a suitable solvent (e.g., methanol) and analyze by HPLC to quantify the flavonoid content against a standard curve.
-
Comparative Extraction with Conventional Solvents:
To evaluate the efficacy of [OMIM]Br, a parallel extraction should be performed using a conventional solvent such as 80% ethanol under the same UAE conditions.[9]
| Solvent | Extraction Yield of Hesperidin (mg/g) |
| 80% Ethanol | 3.35 |
| 1.0 M [OMIM]Br (aq) | Expected to be higher |
Note: The value for 80% ethanol is based on literature data for optimized extraction of hesperidin from lime peel.[9] The yield with [OMIM]Br is expected to be higher due to the enhanced disruption of the plant cell wall and specific interactions with the analyte.
Recovery and Recycling of [OMIM]Br
The cost and potential environmental impact of ionic liquids necessitate efficient recovery and recycling protocols.
Workflow for [OMIM]Br Recovery:
Caption: A general workflow for the recovery and recycling of [OMIM]Br.
Protocol for Recovery:
-
Analyte Precipitation: After extraction, add an anti-solvent such as water to the [OMIM]Br extract. Many bioactive compounds, particularly those with lower polarity, are insoluble in water and will precipitate out of the ionic liquid solution.
-
Separation: Separate the precipitated analyte from the [OMIM]Br solution by filtration or centrifugation.
-
IL Purification: The remaining [OMIM]Br solution can be purified by liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove any remaining lipophilic impurities.
-
Solvent Removal: Remove the water from the [OMIM]Br by vacuum evaporation to recover the pure ionic liquid for reuse. The high thermal stability of [OMIM]Br allows for efficient water removal without degradation of the ionic liquid.
Safety and Environmental Considerations
While often termed "green solvents," the toxicity and environmental fate of ionic liquids must be considered. [OMIM]Br has been shown to exhibit some level of toxicity to aquatic organisms and mice.[10][11] Therefore, it is imperative to handle [OMIM]Br with appropriate personal protective equipment and to implement robust recycling protocols to minimize its release into the environment.
Conclusion
This compound is a powerful and versatile solvent for the extraction of bioactive compounds from natural products. Its unique combination of hydrophobic and polar interaction capabilities, coupled with its ability to disrupt plant cell walls, often leads to significantly higher extraction yields compared to conventional solvents. By following well-defined protocols for both extraction and recycling, researchers can harness the full potential of [OMIM]Br while minimizing its environmental impact. The continued exploration of its applications will undoubtedly pave the way for more efficient and sustainable extraction processes in the pharmaceutical and natural product industries.
References
- Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. (n.d.). MDPI.
- This compound, 99%. (n.d.). RoCo Global.
- Imidazolium-based ionic liquids with inorganic anions in the extraction of salidroside and tyrosol from Rhodiola: The role of cations and anions on the extraction mechanism. (n.d.). ResearchGate.
- 1-Methyl-3-n-octylimidazolium Bromide. (n.d.). PubChem.
- Ultrasound Assisted Extraction Of Phenolics And Their Stability From Citrus Peel. (2016). University of Tennessee, Knoxville.
- Special Effect of Ionic Liquids on the Extraction of Flavonoid Glycosides from Chrysanthemum morifolium Ramat by Microwave Assistance. (2014). Molecules.
- Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro. (2022). Molecules.
- Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. (2018). Molecules.
- Application of Ionic Liquid-Based Ultrasonic-Assisted Extraction of Flavonoids From Bamboo Leaves. (2018). Molecules.
- Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. (2022). Molecules.
- 1-Methyl-3-n-octylimidazolium bromide. (n.d.). Poetry Center.
- Hesperidin from citrus peel waste: extraction and its health implications. (2021). Food & Function.
- New extraction technique for alkaloids. (2006). Journal of the Brazilian Chemical Society.
- The extraction, separation and purification of alkaloids in the natural medicine. (2013). Journal of Chemical and Pharmaceutical Research.
- Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025). ResearchGate.
- Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). Chemical Reviews.
- Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. (2020). Journal of Experimental and Basic Medical Sciences.
- A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia). (2022). Molecules.
- (PDF) Ionic Liquids Recycling for Reuse. (2011). ResearchGate.
- Effects of 1-octyl-3-methylimidazolium Bromide on the Antioxidant System of Lemna Minor. (2014). Bulletin of Environmental Contamination and Toxicology.
- Uptake, accumulation and metabolization of 1-butyl-3-methylimidazolium bromide by ryegrass from water: Prospects for phytoremediation. (2019). Water Research.
- Purification Of 1-butyl-3-methylimidazolium chloride after dissolution of wheat straw. (2018). ResearchGate.
- Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling? (2025). ResearchGate.
- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (2014). ResearchGate.
- Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. (2008). Food and Chemical Toxicology.
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Application Note: Evaluating the Cytotoxicity of 1-Methyl-3-octylimidazolium bromide on HepG2 Cells using the MTT Assay
Introduction: The Growing Relevance of Ionic Liquid Cytotoxicity Screening
Ionic liquids (ILs), such as 1-Methyl-3-octylimidazolium bromide ([C8mim]Br), are a class of organic salts with low melting points, lauded as "green" solvents in various industrial applications.[1] However, their expanding use necessitates a thorough evaluation of their potential impact on human health and the environment.[1] The human hepatocarcinoma cell line, HepG2, serves as a robust in vitro model for liver-related toxicity studies due to its metabolic capabilities and ease of culture.[2]
This application note provides a detailed protocol for assessing the cytotoxicity of this compound on HepG2 cells. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for evaluating cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[4]
Scientific literature indicates that [C8mim]Br induces cytotoxicity in HepG2 cells through mechanisms involving oxidative stress, apoptosis, and the disruption of mitochondrial membrane potential.[1][5] Specifically, studies have shown that [C8mim]Br exposure can lead to an overproduction of reactive oxygen species (ROS), activation of caspases, and upregulation of the p53 tumor suppressor protein.[1][5] Understanding these mechanisms is critical for interpreting the cytotoxic effects observed in this assay. This protocol is designed for researchers in toxicology, drug development, and environmental science to produce reliable and reproducible cytotoxicity data.
Materials and Reagents
| Material/Reagent | Recommended Supplier (Example) | Catalog Number (Example) |
| HepG2 Cells | ATCC | HB-8065 |
| This compound | Sigma-Aldrich | 71185 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D8418 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| T-75 cell culture flasks | Corning | 430641 |
| Sterile, filtered pipette tips | ||
| Multichannel pipette | ||
| Microplate reader | ||
| Humidified CO2 incubator (37°C, 5% CO2) |
Experimental Protocols
HepG2 Cell Culture and Maintenance
Maintaining a healthy and consistent cell culture is paramount for reproducible cytotoxicity data.
1.1. Cell Thawing and Expansion:
-
Thaw a cryovial of HepG2 cells rapidly in a 37°C water bath.[6]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).[7][8]
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.[9]
-
Aspirate the supernatant containing residual cryoprotectant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Replace the medium every 2-3 days.[2]
1.2. Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[2]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks.[2][8]
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of this compound on HepG2 cells.
2.1. Cell Seeding:
-
Harvest HepG2 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2.2. Preparation and Addition of this compound:
-
Prepare a stock solution of this compound in sterile, serum-free DMEM. Due to its ionic nature, it should be readily soluble in aqueous solutions.[11]
-
Perform serial dilutions of the stock solution to obtain a range of working concentrations. A suggested starting range is 1 µM to 1000 µM.
-
After the 24-hour incubation period, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (serum-free medium only) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
2.3. MTT Assay and Absorbance Measurement:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
}
Figure 1: Workflow of the MTT cytotoxicity assay for HepG2 cells.Data Analysis and Interpretation
1. Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
2. IC50 Determination: The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the cytotoxicity of a compound.[12][13] It represents the concentration of this compound that inhibits 50% of cell viability.[12]
-
Plot a dose-response curve with the concentration of this compound on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
-
The IC50 value can be interpolated from this curve.[14]
Example Data Presentation:
| [C8mim]Br Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.20 | 0.07 | 96 |
| 10 | 1.05 | 0.06 | 84 |
| 50 | 0.68 | 0.05 | 54.4 |
| 100 | 0.35 | 0.04 | 28 |
| 250 | 0.15 | 0.03 | 12 |
| 500 | 0.08 | 0.02 | 6.4 |
| 1000 | 0.05 | 0.01 | 4 |
Alternative and Confirmatory Assays
To ensure the robustness of the cytotoxicity data, it is advisable to employ a secondary assay based on a different cellular mechanism.
Lactate Dehydrogenase (LDH) Assay: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15] An increase in LDH activity is indicative of compromised cell membrane integrity and cell death. This assay serves as an excellent orthogonal method to the MTT assay, which measures metabolic activity.
}
Figure 2: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.Conclusion
This application note provides a comprehensive and validated protocol for assessing the cytotoxicity of this compound on HepG2 cells. By adhering to these detailed steps, researchers can obtain reliable and reproducible data to evaluate the potential toxicological risks associated with this and other ionic liquids. The inclusion of mechanistic insights and suggestions for confirmatory assays strengthens the scientific rigor of the cytotoxic evaluation.
References
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- HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. [Link]
- Cytotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by ionic liquid this compound. PubMed. [Link]
- HEPG2 Cell Line User Guide.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
- Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Form
- HepG2 culture conditions. ENCODE. [Link]
- In Vitro Cytotoxicity Assays and IC-50 for 120 Tumor Cell Lines. Altogen Labs. [Link]
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- How can I calculate IC50 for a cytotoxic substance?
- The Importance of IC50 Determin
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- MTT assay for analyzing HepG2 cells viability after treatment with metformin and rapamycin.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
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- Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. PubMed. [Link]
- Effect of 1-octyl-3-methylimidazolium bromide on the expressions of CYP1A1, CYP1A2, CYP3A4, and GSTP1, and the receptors AhR, ARNT, and PXR in HepG2 cells.
- Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. ScienceDirect. [Link]
- Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. PubMed. [Link]
- LDH Assay Protocol.v2.
- Inhibitory effects of ionic liquids on the lactic dehydrogenase activity.
- LDH Assay. Cell Biologics Inc.. [Link]
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- This compound, 99%. RoCo Global. [Link]
- 1-Methyl-3-n-octylimidazolium Bromide. PubChem. [Link]
- 1-Methyl-3-octylimidazolium. PubChem. [Link]
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Application Notes & Protocols: [OMIM]Br in Nanoparticle Synthesis
Introduction: The Emerging Role of [OMIM]Br in Nanomaterial Fabrication
The precise engineering of nanoparticles is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. The choice of solvent and stabilizing agent is paramount in dictating the final size, shape, and surface chemistry of these materials. Ionic liquids (ILs), particularly 1-octyl-3-methylimidazolium bromide ([OMIM]Br), have emerged as versatile and highly effective media for nanoparticle synthesis. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, offer unprecedented control over the nucleation and growth of nanoparticles.[1]
This technical guide provides an in-depth exploration of the use of [OMIM]Br in the synthesis of gold (Au), silver (Ag), and titanium dioxide (TiO₂) nanoparticles. We will delve into the mechanistic role of [OMIM]Br, provide detailed, field-proven protocols, and present characterization data to empower researchers, scientists, and drug development professionals in their nanomaterial endeavors.
The Multifaceted Role of [OMIM]Br in Nanoparticle Synthesis
[OMIM]Br is not merely a passive solvent; it actively participates in the nanoparticle formation process, acting as both a stabilizing agent and a structure-directing agent. The imidazolium cation and the bromide anion work in concert to control nanoparticle growth and prevent agglomeration.
Mechanism of Stabilization:
The [OMIM]Br molecule possesses a positively charged imidazolium headgroup and a nonpolar octyl tail. This amphiphilic nature allows it to form a protective layer around the nascent nanoparticles. The imidazolium ring can interact with the nanoparticle surface through electrostatic and van der Waals forces, while the long octyl chains provide steric hindrance, preventing nanoparticles from aggregating. This dual electrostatic and steric stabilization is a key advantage of using [OMIM]Br. The length of the alkyl chain on the imidazolium cation is a determining factor in the stability of the nanoparticles, with longer chains, such as the octyl group in [OMIM]Br, providing more effective protection against coalescence.
Controlling Nanoparticle Size and Morphology:
The concentration of [OMIM]Br can be tuned to control the final size and shape of the nanoparticles. At higher concentrations, the increased availability of the ionic liquid leads to more effective surface coverage, resulting in smaller and more uniform nanoparticles. The bromide anion can also play a role by interacting with the metal precursor, influencing the reduction kinetics and subsequent particle growth.
Experimental Workflows and Protocols
The following protocols are designed to be robust and reproducible. It is crucial to use high-purity reagents and maintain meticulous experimental conditions.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) in [OMIM]Br
This protocol adapts the well-established citrate reduction method to an aqueous-[OMIM]Br medium. [OMIM]Br serves as a co-stabilizer, offering enhanced control over particle size and stability.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
1-octyl-3-methylimidazolium bromide ([OMIM]Br)
-
Ultrapure water (18.2 MΩ·cm)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Magnetic stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
Prepare a 1% (w/v) solution of trisodium citrate in ultrapure water.
-
Prepare a series of aqueous solutions of [OMIM]Br at varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).
-
-
Synthesis:
-
In a 100 mL round-bottom flask, add 50 mL of the 1 mM HAuCl₄ solution and the desired volume of the [OMIM]Br stock solution to achieve the target final concentration.
-
Heat the solution to boiling under vigorous stirring.
-
To the boiling solution, rapidly add 5 mL of the 1% trisodium citrate solution.
-
The solution will undergo a color change from pale yellow to gray, then to a deep red, indicating the formation of gold nanoparticles.[2]
-
Continue heating and stirring for 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature while stirring.
-
Characterization:
-
UV-Vis Spectroscopy: The formation of AuNPs can be confirmed by a characteristic surface plasmon resonance (SPR) peak around 520-530 nm.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized AuNPs.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI).
-
Zeta Potential: To assess the surface charge and stability of the nanoparticles. A zeta potential more negative than -30 mV generally indicates good colloidal stability.[3]
Diagram: Gold Nanoparticle Synthesis Workflow
Caption: Workflow for the synthesis and characterization of gold nanoparticles using [OMIM]Br.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) with [OMIM]Br as a Stabilizer
This protocol utilizes sodium borohydride as a strong reducing agent and [OMIM]Br as the primary stabilizing agent in an aqueous medium.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
1-octyl-3-methylimidazolium bromide ([OMIM]Br)
-
Ultrapure water (18.2 MΩ·cm)
-
Ice bath
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Pipettes and volumetric flasks
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of AgNO₃ in ultrapure water.
-
Prepare a 2 mM solution of NaBH₄ in ice-cold ultrapure water. This solution should be prepared fresh just before use.
-
Prepare a 10 mM stock solution of [OMIM]Br in ultrapure water.
-
-
Synthesis:
-
In a 50 mL Erlenmeyer flask, place 20 mL of the 1 mM AgNO₃ solution.
-
Add the desired volume of the 10 mM [OMIM]Br stock solution to achieve the target concentration (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
Place the flask on a magnetic stirrer and stir vigorously.
-
While stirring, rapidly add 1 mL of the freshly prepared, ice-cold 2 mM NaBH₄ solution.
-
A color change to a yellowish-brown solution should be observed immediately, indicating the formation of silver nanoparticles.
-
Continue stirring for 30 minutes to ensure the reaction is complete.
-
Characterization:
-
UV-Vis Spectroscopy: A characteristic SPR peak for AgNPs is expected in the range of 400-430 nm.[4]
-
TEM: To determine the size and morphology of the AgNPs.
-
DLS and Zeta Potential: To assess the size distribution and stability of the nanoparticle suspension.
Diagram: Silver Nanoparticle Synthesis Workflow
Caption: Workflow for the synthesis and characterization of silver nanoparticles stabilized with [OMIM]Br.
Protocol 3: Hydrothermal Synthesis of Titanium Dioxide (TiO₂) Nanoparticles using [OMIM]Br
This protocol describes a hydrothermal method where [OMIM]Br acts as a solvent and a template to control the growth of TiO₂ nanoparticles.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
1-octyl-3-methylimidazolium bromide ([OMIM]Br)
-
Ethanol
-
Ultrapure water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Precursor Solution:
-
In a beaker, mix 10 mL of [OMIM]Br with 5 mL of ethanol and stir for 10 minutes.
-
Slowly add 1 mL of titanium(IV) isopropoxide to the [OMIM]Br/ethanol mixture under vigorous stirring.
-
Add 1 mL of ultrapure water dropwise to initiate hydrolysis.
-
Continue stirring for 1 hour to form a homogeneous sol.
-
-
Hydrothermal Treatment:
-
Transfer the resulting sol into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 130°C for 48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Purification:
-
Collect the white precipitate by centrifugation at 8000 rpm for 15 minutes.
-
Wash the precipitate repeatedly with ethanol and ultrapure water to remove any residual ionic liquid and byproducts.
-
Dry the final product in an oven at 80°C for 12 hours.
-
Characterization:
-
X-ray Diffraction (XRD): To determine the crystalline phase (e.g., anatase, rutile) and crystallite size of the TiO₂ nanoparticles.
-
TEM and Scanning Electron Microscopy (SEM): To analyze the morphology, size, and agglomeration state of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the ionic liquid and identify the Ti-O-Ti vibrational bands.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the synthesized TiO₂.
Diagram: TiO₂ Nanoparticle Hydrothermal Synthesis Workflow
Caption: Workflow for the hydrothermal synthesis and characterization of TiO₂ nanoparticles using [OMIM]Br.
Data Presentation: Influence of [OMIM]Br on Nanoparticle Properties
The following tables summarize the expected trends and representative data on how the concentration of [OMIM]Br influences the key characteristics of the synthesized nanoparticles.
Table 1: Effect of [OMIM]Br Concentration on Gold Nanoparticle (AuNP) Characteristics
| [OMIM]Br Concentration (mM) | Average Size (nm) (from DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | ~25 | ~0.4 | ~ -30 |
| 10 | ~15 | ~0.3 | ~ -35 |
| 50 | ~10 | ~0.2 | ~ -40 |
| 100 | ~8 | < 0.2 | ~ -45 |
Table 2: Effect of [OMIM]Br Concentration on Silver Nanoparticle (AgNP) Characteristics
| [OMIM]Br Concentration (mM) | Average Size (nm) (from DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.1 | ~30 | ~0.5 | ~ -25 |
| 0.5 | ~20 | ~0.3 | ~ -32 |
| 1.0 | ~12 | ~0.2 | ~ -38 |
Table 3: Characteristics of TiO₂ Nanoparticles Synthesized with [OMIM]Br
| Parameter | Value |
| Crystalline Phase (from XRD) | Anatase |
| Average Crystallite Size (nm) | ~15-20 |
| Morphology (from TEM/SEM) | Nearly spherical, some agglomeration |
| Band Gap (eV) (from DRS) | ~3.2 |
Conclusion and Future Outlook
The use of 1-octyl-3-methylimidazolium bromide offers a powerful and versatile platform for the synthesis of a variety of nanoparticles with controlled size, shape, and stability. The protocols and data presented in this guide demonstrate the practical application of [OMIM]Br in fabricating gold, silver, and titanium dioxide nanomaterials. The unique properties of this ionic liquid allow for enhanced control over the synthesis process, leading to nanoparticles with desirable characteristics for applications in drug delivery, bio-imaging, and catalysis.
Future research will likely focus on exploring the full potential of functionalized imidazolium-based ionic liquids to create nanoparticles with tailored surface chemistries for specific targeting and therapeutic applications. The continued investigation into the fundamental interactions between ionic liquids and nanoparticle surfaces will undoubtedly pave the way for the next generation of advanced nanomaterials.
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- ResearchGate. (2018). UV–Visible normalized absorption spectra of silver nanoparticles prepared at different AgNO3 concentrations (left). The peak position of the SPR and FWHM as a function of AgNO3 concentration (right). b UV–Visible normalized absorption spectra of silver nanoparticles prepared at different microwave powers (left). The peak position of the SPR and FWHM as a function of microwave power (right). [Link]
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- OPUS at the University of Potsdam. (n.d.). Synthesis and Characterization of Ultra-Small Gold Nanoparticles in the Ionic Liquid 1-Ethyl-3- methylimidazolium Dicyanamide. [Link]
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Measuring the Ionic Conductivity of Ionic Liquids: A Comprehensive Guide to Techniques and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic Liquids (ILs) represent a unique class of molten salts with near-ambient melting points, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Their ability to conduct electricity makes them prime candidates for a vast array of applications, from electrolytes in advanced battery systems and supercapacitors to novel solvents in electrochemical synthesis and drug delivery. The ionic conductivity (σ) is a fundamental property that dictates their performance in these roles. However, accurately measuring this parameter is far from trivial. The inherent properties of ILs, such as high viscosity, hygroscopicity, and the tendency for electrode polarization, present significant experimental challenges. This guide provides an in-depth exploration of the most reliable techniques for measuring the ionic conductivity of ILs, focusing on the causality behind experimental choices to ensure data integrity and reproducibility.
The Critical Nature of Ionic Conductivity
Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of its constituent ions.[1][2] In the context of ILs, it is a direct reflection of the number of charge carriers (ions), their charge, and their mobility. The relationship is fundamentally governed by the equation:
-
σ = Σ nᵢ zᵢ µᵢ
Where nᵢ is the number of charge carriers of ion i, zᵢ is its charge, and µᵢ is its mobility. Ion mobility is heavily influenced by the medium's viscosity and temperature. Consequently, conductivity is not a fixed value but is highly sensitive to the IL's purity, water content, and thermal conditions. For applications in drug development, where ILs can be used to enhance the solubility and delivery of active pharmaceutical ingredients (APIs), understanding conductivity can provide insights into ion-pairing and the overall solution structure.
Core Measurement Principle: Overcoming Experimental Hurdles
A simple DC measurement, analogous to measuring the resistance of a solid metal wire, is unsuitable for ionic liquids. Applying a direct current leads to the migration of ions towards the electrodes, where they accumulate. This phenomenon, known as electrode polarization , creates a charge separation at the electrode-IL interface, inducing a significant additional impedance and leading to a gross underestimation of the bulk conductivity.[3][4][5][6]
To circumvent this, the universally accepted best practice is to use an alternating current (AC) signal. The rapid reversal of the electric field prevents the sustained, directional drift of ions to the electrodes, thus minimizing polarization effects. The primary technique leveraging this principle is Electrochemical Impedance Spectroscopy (EIS).
Primary Technique: Electrochemical Impedance Spectroscopy (EIS)
EIS is the most powerful and widely adopted method for accurately determining the ionic conductivity of ILs. It distinguishes the true bulk resistance of the electrolyte from interfacial and polarization effects by measuring the system's impedance over a wide range of AC frequencies.[7][8]
The Expertise Behind the Method
Instead of a single resistance value, EIS provides a complex impedance spectrum. When plotted on a complex plane (a "Nyquist plot"), this spectrum allows for the deconvolution of different electrochemical processes. For a simple two-electrode setup, the impedance data at high frequencies corresponds primarily to the bulk resistance (Rb) of the ionic liquid, while low-frequency data is dominated by the capacitance of the electrical double-layer (Cdl) at the electrode-electrolyte interface. The bulk resistance is the value of interest for calculating conductivity.
The conductivity (σ) is then calculated from the measured bulk resistance (Rb) using a known cell constant (K) .
-
σ = K / Rb
The cell constant (K = l / A), where l is the distance between the electrodes and A is their area, is an intrinsic geometric factor of the measurement cell. It must be precisely determined by calibrating the cell with a standard solution of known conductivity, typically aqueous potassium chloride (KCl).[9]
Visualizing the EIS Workflow
Caption: Workflow for ionic conductivity measurement using EIS.
Detailed Experimental Protocol for EIS
Objective: To accurately measure the ionic conductivity of an ionic liquid sample as a function of temperature.
Materials & Equipment:
-
Potentiostat with a Frequency Response Analyzer (FRA) module for EIS.
-
Two-electrode conductivity cell (platinum electrodes are recommended for their chemical inertness).[10]
-
Thermostatically controlled bath (e.g., oil or water bath).
-
Glovebox or dry box with an inert atmosphere (N₂ or Ar).
-
Standard KCl solutions (e.g., 0.01 M, 0.1 M, 1.0 M) for calibration.
-
High-purity water for preparing standards.
-
Vacuum oven for drying the ionic liquid.
Protocol Steps:
-
Ionic Liquid Preparation (Trustworthiness Check):
-
Causality: ILs are often hygroscopic, and absorbed water can drastically alter viscosity and conductivity.[11][12][13]
-
Dry the IL sample under vacuum at an elevated temperature (e.g., 70-100 °C) for at least 24 hours to remove residual water. The exact temperature depends on the thermal stability of the IL.
-
Transfer the dried IL into a glovebox to prevent reabsorption of atmospheric moisture. All subsequent sample handling should occur in this inert environment.
-
-
Conductivity Cell Calibration:
-
Causality: The cell constant can vary slightly between cells of the same design and can change over time. Calibration with a certified standard is essential for accuracy.
-
Clean the conductivity cell thoroughly with high-purity water and a suitable solvent, then dry it completely.
-
Fill the cell with a standard KCl solution of known conductivity (κstd) at a known temperature (e.g., 25 °C).
-
Perform an EIS measurement on the KCl solution to determine its resistance (Rstd).
-
Calculate the cell constant: K = κstd × Rstd .
-
Repeat with at least two different KCl concentrations to ensure the cell constant is consistent across a range of conductivities.
-
-
Sample Measurement:
-
Inside the glovebox, rinse the calibrated, dry cell with a small amount of the dried IL before filling it to ensure no cross-contamination.
-
Fill the cell with the IL sample, ensuring no air bubbles are trapped between the electrodes.
-
Seal the cell to maintain the inert atmosphere.
-
Submerge the cell in the thermostatic bath set to the desired temperature. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Connect the cell to the potentiostat.
-
-
EIS Data Acquisition:
-
Set up the EIS experiment. Typical parameters are:
-
Frequency Range: 1 MHz down to 1 Hz (or lower).
-
AC Amplitude: 10 mV (small enough to ensure a linear response).
-
Measurement Mode: Potentiostatic.
-
-
Run the experiment. The instrument will apply the AC voltage at each frequency and measure the resulting current and phase shift to calculate impedance.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Real Impedance, Z', on the x-axis vs. Imaginary Impedance, -Z'', on the y-axis).
-
For many ILs, the plot will show a semicircle at high frequencies and a straight line at low frequencies. The bulk resistance (Rb) is determined from the intercept of the high-frequency semicircle with the real (Z') axis.[14][15]
-
Calculate the ionic conductivity: σ = K / Rb .
-
Repeat the measurement at different temperatures as required, ensuring thermal equilibrium is reached at each step.
-
Alternative Technique: The Four-Electrode Method
For certain applications, particularly with highly conductive or easily polarized ILs, a four-electrode (or four-point probe) measurement can be a valuable alternative.[16][17]
The Expertise Behind the Method
This technique uses four collinear electrodes. A constant AC current is passed between the two outer electrodes, while the voltage drop is measured across the two inner electrodes.
-
Causality: Because the voltmeter connected to the inner electrodes has a very high internal impedance, negligible current flows through them. This setup ensures that the voltage measurement is unaffected by the electrode-electrolyte interfacial impedance (polarization) that builds up at the current-carrying outer electrodes.[5][18] This directly measures the potential drop across a defined segment of the bulk electrolyte.
Visualizing the Four-Electrode Setup
Caption: Principle of the four-electrode conductivity measurement.
Protocol for Four-Electrode Measurement
-
Setup: Use a specialized four-point conductivity probe. Sample preparation and temperature control remain as critical as in the EIS method.
-
Measurement: Immerse the probe in the thermostatted IL sample.
-
Data Acquisition: Apply a known AC current (I) through the outer electrodes and measure the AC voltage (V) between the inner electrodes.
-
Calculation: The resistance is calculated via Ohm's Law (R = V/I). The conductivity is then found using the cell constant (σ = K/R), which must be determined for the specific geometry of the four-point probe using standard solutions.
Comparison of Techniques
| Feature | Electrochemical Impedance Spectroscopy (EIS) | Four-Electrode Method |
| Principle | Frequency-dependent impedance measurement. | AC voltage measurement under a constant AC current. |
| Advantages | - Highly accurate and precise.- Provides detailed information about both bulk and interfacial properties.- Effectively separates bulk resistance from polarization effects.[7][8] | - Effectively minimizes electrode polarization errors.[16][18]- Simpler instrumentation in some cases (no frequency sweep needed).- Good for highly conductive samples. |
| Disadvantages | - Requires more sophisticated and expensive equipment (potentiostat with FRA).- Data analysis can be more complex (requires fitting or interpretation of Nyquist plot). | - Probe geometry can be complex.- Less information provided about the electrode-electrolyte interface.- Sensitive to the positioning of the electrodes. |
| Best Suited For | - R&D, fundamental electrochemical studies.- Accurate characterization of a wide range of ILs.- When understanding interfacial phenomena is also important. | - Quality control applications.- Routine measurements where speed is a factor.- Highly conductive or polarizing systems where two-electrode methods may struggle. |
Conclusion: Ensuring Authoritative and Trustworthy Data
The accurate measurement of ionic conductivity is foundational to the successful application of ionic liquids in research and industry. Electrochemical Impedance Spectroscopy (EIS) stands as the gold standard, offering unparalleled accuracy by effectively decoupling the true bulk resistance of the material from confounding interfacial effects. The validity of any measurement, however, rests upon a self-validating protocol. This is achieved through meticulous sample preparation—specifically the removal of water—precise temperature control, and the rigorous calibration of the conductivity cell with certified standards. By understanding the causality behind these experimental choices, researchers can generate reliable, reproducible data that truly reflects the intrinsic properties of these remarkable materials.
References
- The Journal of Chemical Physics. (2010). The influence of water on the structural and transport properties of model ionic liquids. AIP Publishing. [Link]
- ChemistrySelect. (2024). Effect of Water on Local Structure and Dynamics in a Protic Ionic Liquid‐Based Electrolyte. Wiley Online Library. [Link]
- ResearchGate. (n.d.). The ionic conductivity of various ionic liquids as a function of weight.... [Link]
- RSC Publishing. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. [Link]
- The Journal of Physical Chemistry C. (n.d.). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries.
- MDPI. (n.d.). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. [Link]
- Diva-portal.org. (2023). Ionic liquids enhance electrical conductivity of greases: an impedance spectroscopy study. [Link]
- ACS Nano. (2023). Water in the Electrical Double Layer of Ionic Liquids on Graphene.
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Application Notes and Protocols: 1-Methyl-3-octylimidazolium Bromide as a Corrosion Inhibitor for Mild Steel
Introduction: The Challenge of Mild Steel Corrosion and the Promise of Ionic Liquids
Mild steel, a cornerstone of modern industry, is ubiquitously employed in pipelines, storage tanks, and various structural applications. However, its susceptibility to corrosion, particularly in acidic environments prevalent in industrial processes such as acid pickling and oil and gas exploration, poses a significant economic and safety challenge. The development of effective corrosion inhibitors is paramount to extending the service life of mild steel components and ensuring operational integrity.
Ionic liquids (ILs), a class of organic salts with low melting points, have emerged as a promising new frontier in corrosion inhibition. Their unique properties, including low volatility, high thermal stability, and tunable chemical structures, make them highly effective in forming protective films on metal surfaces. This guide focuses on a specific imidazolium-based ionic liquid, 1-methyl-3-octylimidazolium bromide ([OMIM]Br) , detailing its application as a high-efficacy corrosion inhibitor for mild steel in acidic media.
[OMIM]Br: Physicochemical Properties and Mechanism of Inhibition
This compound is an organic salt with the chemical formula C₁₂H₂₃BrN₂. Its molecular structure, featuring a positively charged imidazolium ring with a methyl and a long octyl chain, and a bromide anion, is key to its corrosion-inhibiting properties.
The primary mechanism of corrosion inhibition by [OMIM]Br involves the adsorption of its constituent ions onto the mild steel surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex interplay of physisorption and chemisorption:
-
Physisorption: The electrostatic interaction between the positively charged imidazolium cation and the negatively charged steel surface (in acidic solution) initiates the adsorption process.
-
Chemisorption: The lone pair of electrons on the nitrogen atoms of the imidazolium ring and the electron-rich bromide anions can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. The presence of the π-electrons in the imidazolium ring also contributes to the stability of the adsorbed layer through π-stacking interactions.
The long octyl chain of the [OMIM]⁺ cation plays a crucial role by creating a hydrophobic layer on the steel surface, further repelling the aqueous corrosive medium. This synergistic effect between the cationic head and the hydrophobic tail leads to a high degree of surface coverage and excellent inhibition efficiency. Studies on similar imidazolium-based ionic liquids have shown that they act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[1][2].
Visualizing the Inhibition Mechanism
The adsorption and protective film formation of [OMIM]Br on a mild steel surface can be visualized as follows:
Caption: Corrosion Inhibition Mechanism of [OMIM]Br on Mild Steel.
Quantitative Performance Evaluation of [OMIM]Br
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables present representative data for the performance of [OMIM]Br on mild steel in a 1 M HCl solution.
Table 1: Weight Loss Measurements
Weight loss analysis is a straightforward method to determine the corrosion rate and inhibition efficiency. Mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration, and the weight loss is measured.
| [OMIM]Br Conc. (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |
| Blank | 1.25 | - |
| 1 x 10⁻⁵ | 0.48 | 61.6 |
| 5 x 10⁻⁵ | 0.29 | 76.8 |
| 1 x 10⁻⁴ | 0.18 | 85.6 |
| 5 x 10⁻⁴ | 0.09 | 92.8 |
| 1 x 10⁻³ | 0.05 | 96.0 |
Data is illustrative and based on typical performance of similar imidazolium ionic liquids.[3][4][5]
Table 2: Potentiodynamic Polarization (PDP) Data
PDP measurements provide insights into the kinetics of the anodic and cathodic reactions. By extrapolating the Tafel plots, the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa and βc) can be determined.
| [OMIM]Br Conc. (M) | E_corr (mV vs. SCE) | i_corr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (IE%) |
| Blank | -485 | 1150 | 75 | 120 | - |
| 1 x 10⁻⁵ | -478 | 450 | 72 | 118 | 60.9 |
| 5 x 10⁻⁵ | -472 | 270 | 70 | 115 | 76.5 |
| 1 x 10⁻⁴ | -468 | 165 | 68 | 112 | 85.7 |
| 5 x 10⁻⁴ | -462 | 85 | 65 | 110 | 92.6 |
| 1 x 10⁻³ | -455 | 50 | 62 | 108 | 95.7 |
Data is illustrative and based on typical performance of similar imidazolium ionic liquids.[6][7][8]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful non-destructive technique used to study the interface between the metal and the electrolyte. Key parameters include the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl).
| [OMIM]Br Conc. (M) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (IE%) |
| Blank | 45 | 150 | - |
| 1 x 10⁻⁵ | 110 | 95 | 59.1 |
| 5 x 10⁻⁵ | 195 | 70 | 76.9 |
| 1 x 10⁻⁴ | 350 | 55 | 87.1 |
| 5 x 10⁻⁴ | 680 | 40 | 93.4 |
| 1 x 10⁻³ | 1100 | 30 | 95.9 |
Data is illustrative and based on typical performance of similar imidazolium ionic liquids.[9][10][11][12][13]
Adsorption Isotherm and Thermodynamic Parameters
The adsorption of [OMIM]Br on the mild steel surface can be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. The Langmuir isotherm is given by the equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm[14][15][16][17][18].
The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads, providing insight into the spontaneity and nature of the adsorption process (physisorption vs. chemisorption).
Experimental Protocols
The following are detailed, step-by-step methodologies for evaluating the corrosion inhibition performance of [OMIM]Br.
Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental Workflow for [OMIM]Br Evaluation.
Protocol 1: Weight Loss Measurement
-
Coupon Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 800, 1200) to achieve a smooth, uniform surface.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare a 1 M HCl solution.
-
Prepare a series of test solutions containing different concentrations of [OMIM]Br (e.g., 10⁻⁵ M to 10⁻³ M) in 1 M HCl.
-
Completely immerse the weighed coupons in the test solutions (including a blank solution without the inhibitor) for a fixed period (e.g., 24 hours) at a constant temperature.
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 standard practice to remove corrosion products.
-
Rinse with distilled water, dry, and reweigh (W_final).
-
-
Calculations:
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%).
-
Protocol 2: Electrochemical Measurements (PDP and EIS)
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Prepare the working electrode by embedding a polished mild steel rod in an epoxy resin, leaving a known surface area exposed.
-
-
Potentiodynamic Polarization (PDP):
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analyze the resulting Tafel plot to determine i_corr, E_corr, βa, and βc.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Fit the impedance data to an appropriate equivalent circuit to determine R_ct and C_dl.
-
Protocol 3: Surface Analysis
-
Sample Preparation:
-
Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of [OMIM]Br for a specified period.
-
Gently rinse the coupons with distilled water and dry them.
-
-
Scanning Electron Microscopy (SEM):
-
Mount the prepared coupons on SEM stubs.
-
Acquire high-resolution images of the coupon surfaces to observe the surface morphology and the extent of corrosion damage. Compare the surface of the coupon from the blank solution with the one from the inhibited solution.
-
-
Atomic Force Microscopy (AFM):
-
For a more detailed topographical analysis, use AFM to characterize the surface roughness and the nature of the adsorbed inhibitor film at the nanoscale.
-
Conclusion: A Versatile and Effective Corrosion Inhibitor
This compound has demonstrated significant potential as a corrosion inhibitor for mild steel in acidic environments. Its ability to form a stable, protective film on the metal surface through a combination of physisorption and chemisorption leads to high inhibition efficiencies. The detailed protocols provided in this guide offer a robust framework for researchers and scientists to evaluate and optimize the performance of [OMIM]Br and other ionic liquids in various industrial applications. The continued exploration of such advanced materials is crucial for the development of next-generation, environmentally friendly corrosion management strategies.
References
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- Inhibition of mild steel corrosion in 3.5% NaCl medium using 1-butyl-3-methylimidazolium chloride. (2014). International Journal of Innovative Science, Engineering & Technology, 1(10).
- A New Synthesized Schiff Base as Corrosion Inhibitor for Mild Steel in a HCl Medium: Experimental, Density Functional Theory and Molecular Dynamics Simulation Studies. (n.d.). ResearchGate.
- Weight loss data of mild steel in 1 M HCl for various concentration of the OT. (n.d.). ResearchGate.
- Polarization data of mild steel in 1M HCl without and with addition of inhibitors at 308 K. (n.d.). ResearchGate.
- The weight loss data was obtained for mild steel in Barr's medium inoculated with. (n.d.). ResearchGate.
- Weight loss data for inhibition of corrosion on mild steel exposed to 1 M HCl solution with different. (n.d.). ResearchGate.
- Electrochemical impedance parameters of mild steel in 1 M HCl medium. (n.d.). ResearchGate.
- Weight loss results for mild steel in 1 M HCl in the absence. (n.d.). ResearchGate.
- Electrochemical impedance parameters for mild steel in 1 M HCl in the. (n.d.). ResearchGate.
- Electrochemical impedance parameters for mild steel in 1 M HCl, with. (n.d.). ResearchGate.
- Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. (2020). ResearchGate.
- Potentiodynamic polarization curves of corrosion inhibition of mild. (n.d.). ResearchGate.
- Weight loss results of mild steel in 1M HCl with and without different. (n.d.). ResearchGate.
- Inhibition of mild steel corrosion in 1M hydrochloric acid by benzimidazolium bromide derivatives. (n.d.). Australian Journal of Basic and Applied Sciences.
- Potentiodynamic polarization curves for mild steel in 1 M HCl with and. (n.d.). ResearchGate.
- Inhibition efficiencies for corrosion of mild steel in 1M HCl with. (n.d.). ResearchGate.
- Langmuir adsorption isotherm for mild steel in 1 M HCl containing. (n.d.). ResearchGate.
- Langmuir adsorption isotherm plots for the adsorption of the META on the mild steel surface in 1.0 M HCl solution at 30 1 ± °C. (n.d.). ResearchGate.
- Corrosion inhibition of mild steel by bromide-substituted imidazoline in hydrochloric acid. (n.d.). ResearchGate.
- Inhibition efficiency (IE %) of mild steel in 1.0 M HCl at different concentrations of dyes at 25 °C. (n.d.). ResearchGate.
- Langmuir isotherm parameters for mild steel in 1M HCl solution. (n.d.). ResearchGate.
- Calculated parameters for Langmuir adsorption isotherm for mild steel. (n.d.). ResearchGate.
- Langmuir adsorption isotherm for TC on mild steel in 1 M HCl. (n.d.). ResearchGate.
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Application of [OMIM]Br in liquid-liquid extraction processes
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-octyl-3-methylimidazolium bromide ([OMIM]Br) in liquid-liquid extraction processes.
Introduction: Re-evaluating Solvents in Modern Extraction
Liquid-liquid extraction (LLE) remains a cornerstone of chemical separation, vital for isolating and purifying compounds in research and industry.[1] The choice of solvent is paramount, dictating efficiency, selectivity, and environmental impact. For decades, volatile organic compounds (VOCs) were the default, but their flammability, toxicity, and environmental hazards have driven a search for safer, more sustainable alternatives.
Ionic liquids (ILs) have emerged as a compelling class of these next-generation solvents.[2] Composed entirely of ions and typically liquid below 100°C, they are often called "designer solvents" due to the ability to tune their physicochemical properties by modifying their cation and anion structures.[3][4] Key advantages include negligible vapor pressure, high thermal stability, and a remarkable capacity to dissolve a wide range of compounds.[5]
Among the vast family of ILs, 1-octyl-3-methylimidazolium bromide, or [OMIM]Br, has garnered significant attention. Its structure, featuring an imidazolium cation with an eight-carbon alkyl chain and a bromide anion, provides a unique combination of hydrophobicity and polarity. This guide offers a detailed exploration of [OMIM]Br, from its fundamental properties and synthesis to detailed protocols and applications in liquid-liquid extraction.
Part 1: The Profile of [OMIM]Br as an Extraction Solvent
A proficient understanding of [OMIM]Br's properties is essential for its effective application. This section details its synthesis, key physicochemical characteristics, and the molecular interactions that govern its extraction capabilities.
Synthesis of [OMIM]Br
The most common synthesis route for [OMIM]Br is a quaternization reaction between 1-methylimidazole and 1-bromooctane. Modern methods often employ ultrasound assistance to improve reaction times and yield under solvent-free conditions.[5]
Abridged Synthesis Protocol:
-
Reactant Mixing: In a round-bottom flask, combine 1-methylimidazole and 1-bromooctane in a 1:1.2 molar ratio.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 110°C) or subjected to ultrasound irradiation at a lower temperature (e.g., 20-30°C) for several hours.[5][6]
-
Purification: After the reaction, the resulting ionic liquid is purified by washing with a solvent like ethyl acetate to remove unreacted starting materials.[6]
-
Drying: The purified [OMIM]Br is dried under vacuum to remove any residual solvent, yielding the final product.
Caption: Simplified workflow for the synthesis of [OMIM]Br.
Physicochemical Properties: The Key to Performance
The effectiveness of [OMIM]Br in LLE is a direct result of its physical and chemical properties. The interplay between the imidazolium core, the long octyl chain, and the bromide anion defines its behavior as a solvent.
| Property | Typical Value / Characteristic | Significance in Liquid-Liquid Extraction |
| State | Room Temperature Ionic Liquid | Easy to handle and does not require heating for use as a solvent. |
| Vapor Pressure | Negligible | Reduces solvent loss to the atmosphere, improves laboratory safety, and minimizes environmental release.[3] |
| Thermal Stability | High | Allows for extractions to be performed over a wide range of temperatures without solvent degradation.[5] |
| Viscosity | Relatively high compared to VOCs | Can slow mass transfer and phase separation. May require more vigorous mixing or longer settling times. Can be reduced by heating or dilution.[7] |
| Density | Greater than water | Facilitates phase separation, typically forming the lower phase in aqueous systems. |
| Solubility | Miscible with water and some organic solvents | The length of the alkyl chain (octyl) increases hydrophobicity compared to shorter-chain imidazolium ILs, influencing its miscibility and extraction selectivity.[8] |
Mechanisms of Extraction: A Multi-Interaction Approach
[OMIM]Br does not rely on a single mechanism to extract target molecules (analytes). Instead, its efficacy stems from a combination of intermolecular forces, allowing it to be tailored for a wide variety of compounds.[8]
-
Hydrogen Bonding: The bromide anion (Br⁻) is a hydrogen bond acceptor, enabling strong interactions with analytes containing hydroxyl (-OH) or amine (-NH) groups, such as phenols and alkaloids.[8][9]
-
Hydrophobic Interactions: The long octyl chain creates a non-polar domain, which interacts favorably with the non-polar regions of target molecules, enhancing the extraction of lipophilic compounds.[8]
-
π-π Stacking: The aromatic imidazolium ring can engage in π-π stacking with aromatic or conjugated analytes, a key interaction for extracting many drug compounds and natural products.[9][10]
-
Electrostatic Interactions: As a salt, [OMIM]Br's fundamental cationic and anionic nature facilitates strong electrostatic (ion-dipole or ion-ion) interactions with polar or charged analytes.[10]
Caption: Key molecular interactions driving extraction with [OMIM]Br.
Part 2: Protocols and Methodologies
This section provides actionable, step-by-step protocols for implementing [OMIM]Br in both standard and micro-extraction LLE workflows. A strong emphasis is placed on safety and handling, reflecting the documented ecotoxicity of this ionic liquid.
Core Protocol: Batch Liquid-Liquid Extraction
This protocol describes a standard LLE procedure using a separatory funnel, suitable for macro-scale separations.
Materials:
-
[OMIM]Br
-
Aqueous sample containing the target analyte
-
Back-extraction solvent (e.g., ethyl acetate, hexane, or an appropriate aqueous buffer)
-
Separatory funnel
-
Vortex mixer (optional)
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
Procedure:
-
System Preparation: Add a known volume of the aqueous sample and a precise volume of [OMIM]Br to the separatory funnel. The solvent-to-feed ratio is a critical parameter that must be optimized for each specific application.
-
pH Adjustment (If necessary): The charge state of many analytes is pH-dependent. Adjust the pH of the aqueous phase to ensure the analyte is in its most extractable (typically neutral) form.
-
Extraction: Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure. Thorough mixing is crucial to maximize the interfacial surface area and facilitate mass transfer.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Due to its density, the [OMIM]Br phase will typically be the bottom layer.
-
Collection: Carefully drain the lower [OMIM]Br phase (extract) into a clean collection vessel.
-
Analyte Recovery (Back-Extraction): To recover the analyte from the IL, a second LLE is performed. Add a suitable, immiscible back-extraction solvent to the collected [OMIM]Br phase. The choice of solvent and pH is designed to reverse the partitioning, moving the analyte from the IL into the new solvent.
-
IL Regeneration: The [OMIM]Br phase can often be washed with water and dried under vacuum for reuse, contributing to a more sustainable process.
Advanced Protocol: Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized extraction technique offering high enrichment factors and rapid performance with minimal solvent usage.[1][11]
Materials:
-
[OMIM]Br (extraction solvent)
-
Disperser solvent (e.g., methanol, acetonitrile; must be miscible with both water and [OMIM]Br)
-
Aqueous sample (typically 5-10 mL) in a conical centrifuge tube
-
Microsyringe
-
Centrifuge
Procedure:
-
Solvent Mixture Preparation: In a small vial, prepare a mixture of [OMIM]Br and the disperser solvent.
-
Rapid Injection: Using a microsyringe, rapidly inject this mixture into the aqueous sample in the centrifuge tube.
-
Dispersion Formation: The injection creates a cloudy solution, which is a fine emulsion of [OMIM]Br droplets dispersed throughout the aqueous phase. This massive surface area allows for extremely fast extraction of the analyte into the IL.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 4000 rpm) for 5-10 minutes. This forces the fine droplets of the denser [OMIM]Br phase to coalesce and settle at the bottom of the conical tube.
-
Collection: Carefully remove the upper aqueous layer with a pipette. The remaining micro-volume of [OMIM]Br, now enriched with the analyte, can be collected with a microsyringe for downstream analysis (e.g., HPLC, GC-MS).
Critical Safety and Handling Considerations
While ILs like [OMIM]Br are lauded for their low volatility, they are not inherently benign. The principle of green chemistry demands a full lifecycle assessment, including toxicity.
-
Toxicity: Studies have demonstrated that [OMIM]Br exhibits toxicity toward various organisms, including earthworms, frogs, and plants.[12][13][14] The mechanisms often involve the induction of oxidative stress and DNA damage.[12][14] Furthermore, long-term exposure has been linked to potential neurotoxic effects, such as anxiety and memory impairment in zebrafish models.[15]
-
Personal Protective Equipment (PPE): Always handle [OMIM]Br while wearing nitrile gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
-
Waste Disposal: Do not dispose of [OMIM]Br or IL-containing solutions down the drain. Treat them as chemical waste according to your institution's guidelines. The "green" advantage of ILs lies in their potential for recyclability, which should be prioritized over disposal.
Part 3: Applications and Performance Data
The unique properties of [OMIM]Br make it a versatile tool for a range of extraction challenges, from natural products to industrial chemicals.
Case Study: Extraction of Bioactive Phytochemicals
Imidazolium-based ILs are particularly effective for extracting bioactive compounds from plant matrices due to the multiple interaction mechanisms they can employ.
-
Flavonoids: [OMIM]Br has been identified as an efficient solvent for extracting flavonoids like kaempferol and quercetin from herbal medicines.[16] The hydrogen bonding between the bromide anion and the hydroxyl groups of the flavonoids, combined with π-π stacking with the imidazolium ring, leads to high extraction yields.
-
General Bioactives: The extraction efficiency of imidazolium ILs often increases with the length of the cation's alkyl chain up to a certain point.[8] The octyl chain of [OMIM]Br provides a strong hydrophobic character that is beneficial for extracting compounds with both polar and non-polar moieties.[8]
Application Data Summary
The following table summarizes reported applications and the role of the IL's structural features.
| Application Area | Target Analyte(s) | Key [OMIM]Br Feature(s) | Reference |
| Natural Products | Kaempferol, Quercetin | Hydrogen bonding (Br⁻), π-π stacking (imidazolium ring) | [16] |
| Metal Separation * | Molybdenum (Mo), Rhenium (Re) | Hydrophobicity, low water solubility, reusability | [17] |
| Industrial Chemicals | Thiophene | Tunable selectivity based on anion choice | [18] |
| Nucleic Acids | DNA | Electrostatic and π-π interactions | [10] |
*Note: This study used the [OMIM]⁺ cation with a different anion ([Tf₂N]⁻), but it demonstrates the versatility of the cation in forming hydrophobic, water-immiscible ILs suitable for LLE.[17]
Conclusion and Future Outlook
1-octyl-3-methylimidazolium bromide is a potent and versatile solvent for liquid-liquid extraction. Its tunable properties, driven by a combination of hydrogen bonding, hydrophobic, and aromatic interactions, allow for the efficient and selective extraction of a diverse range of molecules. The detailed protocols for both batch and micro-extraction methods provide a practical framework for its implementation in the lab.
However, researchers must proceed with a clear understanding of the associated responsibilities. The documented toxicity of [OMIM]Br underscores that "green" does not mean harmless. The future of IL-based extractions will likely focus on designing new ionic liquids with enhanced biodegradability and lower toxicity, without sacrificing performance. Integrating these advanced solvents into automated, high-throughput systems will further solidify the role of ionic liquids as a sustainable and powerful alternative in modern chemical separations.[2][19]
References
- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (n.d.).
- Carvalho, T., et al. (2017). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. Biomedical Engineering / Biomedizinische Technik.
- Toxic Effect of [Omim]BF 4 and [Omim]Br on Antioxidant Stress and Oxidative Damage in Earthworms (Eisenia Fetida). (2018). PubMed.
- Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. (2024).
- Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017).
- The effect of the concentrations of [C4mim]Br (A), extraction... (n.d.).
- A Preliminary Study on the Solvent Extraction of Molybdenum and Rhenium from an Industrial Pregnant Leach Solution Using Alamine336 as the Extractant and the Ionic Liquid 1-Octyl-3-Methylimidazolium Bis(trifluoromethylsufonyl)imide as the Diluent. (n.d.). MDPI.
- Problem 4 Liquid liquid extraction with Omim ionic liquid solvent is to b.. (2024). Filo.
- Toxic effects of 1-methyl-3-octylimidazolium bromide on the early embryonic development of the frog Rana nigromaculata. (2025).
- Ionic liquid-mediated solid–liquid extraction and separation processes for essential oils: modern trends. (n.d.). Royal Society of Chemistry.
- Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals
- Extraction behaviour and mechanism of Pt(iv) and Pd(ii) by liquid–liquid extraction with an ionic liquid [HBBIm]Br. (n.d.). Royal Society of Chemistry.
- Ionic Liquids as Solvents for in Situ Dispersive Liquid-Liquid Microextraction of DNA. (2013). Analytica Chimica Acta.
- Effects of [Omim]Cl, [Omim]Br and [Omim]BF4 on the generation rate of O2. (n.d.).
- Liquid–liquid extraction. (n.d.). Wikipedia.
- Extraction of glabridin using imidazolium-based ionic liquids. (2025).
- From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. (n.d.).
- Long-term exposure to ionic liquid [C8mim]Br induces the potential risk of anxiety and memory deterioration through disturbing neurotransmitter systems. (2024). PubMed.
- Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. (2025).
- Ionic liquids as solvents for in situ dispersive liquid–liquid microextraction of DNA. (n.d.). Ronning Group.
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Method for Determining the Toxic Effects of 1-Octyl-3-Methylimidazolium Bromide ([OMIM]Br) on Zebrafish Embryos
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), such as 1-octyl-3-methylimidazolium bromide ([OMIM]Br), are a class of salts that are liquid at low temperatures (<100 °C).[1] They are often touted as "green" solvents due to their low volatility, thermal stability, and recyclability, leading to their widespread use in various chemical, industrial, and biological processes.[2][3] However, their increasing application and potential release into aquatic environments necessitate a thorough evaluation of their toxicological profile.[4][5]
The zebrafish (Danio rerio) embryo has emerged as a premier vertebrate model for toxicological screening.[6][7] Its key advantages—including high genetic homology with humans (around 70%), rapid external development, optical transparency, and cost-effectiveness—make it an ideal system for assessing the adverse effects of chemical compounds in a high-throughput manner.[6][8][9] The embryo's transparency allows for real-time, non-invasive observation of organogenesis, making it particularly suitable for developmental toxicity studies.[10]
This application note provides a comprehensive, multi-tiered guide for determining the toxic effects of [OMIM]Br on zebrafish embryos. It begins with a foundational acute toxicity protocol based on international standards and expands to advanced assays for elucidating the specific mechanisms of cardiotoxicity, hepatotoxicity, neurotoxicity, and the underlying molecular pathways of oxidative stress and apoptosis.
Part 1: Acute Developmental Toxicity Assessment (Modified OECD TG 236)
The initial assessment of [OMIM]Br toxicity follows the principles of the Fish Embryo Acute Toxicity (FET) Test, as outlined in the OECD Test Guideline 236.[11][12] This test determines the acute lethal and sublethal effects of a chemical during the first 96 hours of embryonic development.
Causality Behind Experimental Design
-
Exposure Window (4 to 96 hpf): The exposure begins after the blastula stage (approx. 4 hours post-fertilization, hpf) to ensure that fertilization and early cleavage are not the endpoints being assessed. The 96-hour duration covers the embryonic and early larval stages, a period encompassing the development of all major organ systems.[8][13]
-
Static Non-Renewal: For a stable, non-volatile compound like [OMIM]Br, a static exposure (without changing the test solution) is often sufficient for an initial screen. For longer-term studies or volatile compounds, a semi-static renewal (daily solution change) is recommended to maintain exposure concentration.[6][10]
-
Apical Endpoints: The four key indicators of mortality defined by the OECD (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) are robust, easily observable, and signify irreversible developmental arrest or death.[13][14]
Experimental Workflow for Toxicity Assessment
Caption: Proposed pathway for [OMIM]Br-induced toxicity.
Protocol 2: Cardiotoxicity Assessment
Ionic liquids are known to cause cardiotoxic effects, including pericardial edema and altered heart rate. [3][15] Procedure (at 48 and 72 hpf):
-
Observation: Examine embryos from Protocol 1 under high magnification.
-
Pericardial Edema: Qualitatively score the presence and severity of fluid accumulation around the heart. [15]3. Heart Rate: Acclimatize the 24-well plate to the microscope stage for 1 minute. Count the number of ventricular beats over a 15-second period. Multiply by 4 to get beats per minute (bpm). [16][17]Perform this for at least 5-10 embryos per concentration.
Protocol 3: Hepatotoxicity Assessment
The liver is a primary target for the toxic effects of [OMIM]Br, with studies showing evidence of oxidative stress and tissue damage. [2][7][18] Procedure (at 96 hpf):
-
Morphological Analysis: Using a high-magnification microscope, assess the liver of the zebrafish larvae. Look for signs of hepatotoxicity such as an enlarged or opaque liver and delayed yolk absorption. [19][20]2. Lipid Accumulation (Steatosis):
-
Fix larvae in 4% paraformaldehyde (PFA).
-
Stain with Oil Red O, a dye that specifically stains neutral lipids.
-
An increase in staining intensity in the liver region indicates lipid metabolism disruption, a common sign of hepatotoxicity. [15]
-
Protocol 4: Neurotoxicity Assessment (Spontaneous Coiling)
Early locomotor activity, or spontaneous tail coiling, is a sensitive indicator of nervous system development and can be disrupted by neurotoxic compounds. [21]This behavior is prominent between 24 and 30 hpf.
Procedure (at ~28 hpf):
-
Acclimatize the plate on the microscope stage.
-
Observe an individual embryo for a 1-minute period.
-
Count the number of spontaneous tail coils or bursts of movement. [22]4. A significant decrease in coiling frequency compared to the control group suggests potential developmental neurotoxicity. [21]
Protocol 5: In Vivo Oxidative Stress (ROS) Detection
The induction of Reactive Oxygen Species (ROS) is a key initiating event in [OMIM]Br toxicity. [2][22]This can be visualized in living embryos using fluorescent probes.
Procedure (at 48 or 72 hpf):
-
Staining: Prepare a working solution of 2',7'–dichlorofluorescin diacetate (DCFH-DA) in E3 medium.
-
Incubate live embryos in the DCFH-DA solution in the dark.
-
Washing: Wash the embryos several times with fresh E3 medium to remove excess probe.
-
Imaging: Mount embryos on a slide and visualize using a fluorescence microscope. The intensity of green fluorescence is proportional to the amount of ROS. [23]5. Analysis: Quantify the fluorescence intensity in the whole embryo or specific organs using image analysis software.
Protocol 6: Apoptosis Detection
Oxidative stress and DNA damage can trigger programmed cell death, or apoptosis. [15][24]This can be visualized using vital dyes.
Procedure (at 48 or 72 hpf):
-
Staining: Prepare a working solution of Acridine Orange in E3 medium. Acridine Orange stains the nucleic acids of apoptotic cells. [25]2. Incubate live embryos in the staining solution in the dark.
-
Washing: Thoroughly wash the embryos with E3 medium.
-
Imaging: Observe under a fluorescence microscope. Bright green, condensed nuclei indicate apoptotic cells. [25]5. Analysis: Count the number of apoptotic cells in specific regions (e.g., brain, tail) to quantify the effect.
Part 3: Data Analysis and Interpretation
-
Lethal Concentration (LC50): Use the mortality data collected at 96 hpf to calculate the LC50 value—the concentration of [OMIM]Br that is lethal to 50% of the test population. This can be done using statistical software with probit analysis. [6]2. Teratogenic Effects: For sublethal endpoints like malformation rates, heart rate, or neurobehavioral counts, use statistical tests such as ANOVA followed by Dunnett's or Tukey's post-hoc test to compare exposure groups to the control group. A p-value < 0.05 is typically considered statistically significant.
-
Mechanistic Correlation: Correlate the findings from the advanced assays with the developmental toxicity data. For example, a concentration that causes significant pericardial edema should also show a reduced heart rate. Similarly, concentrations that induce high levels of ROS and apoptosis would be expected to have high rates of mortality and malformations.
Table 3: Summary of Toxicological Endpoints and Their Significance
| Assay Category | Endpoint Measured | Toxicological Significance |
|---|---|---|
| Developmental Toxicity | Mortality (LC50), Malformations | Overall measure of acute toxicity and teratogenicity. [26] |
| Cardiotoxicity | Heart Rate, Pericardial Edema | Indicates disruption of cardiac development and function. [3] |
| Hepatotoxicity | Liver Opacity, Lipid Accumulation | Indicates damage to the liver and disruption of metabolism. [20] |
| Neurotoxicity | Spontaneous Tail Coiling | Early indicator of impaired neuromuscular development. [21] |
| Mechanism | ROS Levels, Apoptosis | Reveals the underlying cellular mechanisms of toxicity (oxidative stress, cell death). [2][25]|
Conclusion
The methodologies described provide a robust framework for evaluating the toxicity of [OMIM]Br in zebrafish embryos, from regulatory-relevant acute toxicity to detailed mechanistic investigation. The data clearly indicate that [OMIM]Br induces developmental, cardiac, and hepatic toxicity, which is strongly linked to the induction of oxidative stress and subsequent apoptosis. [2][3][18]By employing this tiered approach, researchers can generate a comprehensive toxicological profile, aiding in the risk assessment of ionic liquids and the development of safer alternatives.
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- 2. Oxidative stress and genotoxicity of the ionic liquid 1-octyl-3-methylimidazolium bromide in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity evaluation of selected ionic liquid compounds on embryonic development of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivobiosystems.com [invivobiosystems.com]
- 9. Studying apoptosis in the Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 14. Fish Embyo Acute Toxicity Service | ZeClinics® [zeclinics.com]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute toxicity and responses of antioxidant systems to this compound at different developmental stages of goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. The sensitivity of the zebrafish embryo coiling assay for the detection of neurotoxicity by compounds with diverse modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transgenerational toxicity assessment of [C8mim]Br: Focus on early development, antioxidant defense, and transcriptome profiles in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of Oxidative Stress in Zebrafish Embryos | Gene Tools, LLC [gene-tools.com]
- 24. Common antimicrobials disrupt early zebrafish development through immune-cardiac signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Embryonic and developmental toxicity of the ionic liquid this compound on goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-octylimidazolium Bromide
Welcome to the technical support center for the synthesis of 1-Methyl-3-octylimidazolium bromide ([OMIM]Br). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding common impurities encountered during the synthesis of this ionic liquid.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can be categorized into three main groups:
-
Unreacted Starting Materials: The most prevalent impurities are unreacted 1-methylimidazole and 1-bromooctane.[1]
-
Side Products: These can include products from elimination reactions, such as octene and 1-methylimidazole hydrobromide, especially if the reaction temperature is not well-controlled.[2]
-
Residual Solvents and Water: Solvents used during the synthesis or purification steps (e.g., acetonitrile, ethyl acetate) and absorbed atmospheric moisture are common contaminants.[1]
Q2: My final product has a yellow or brownish color. What is the cause?
A2: The appearance of color in the final product is a common issue. The origin of these colored impurities is not always clear, but it is often attributed to trace amounts of byproducts formed during the reaction.[1] Even starting materials like 1-methylimidazole can be yellowish, which can carry over to the final product.[3] Purification methods like treatment with activated charcoal are often effective in removing these colored impurities.[4]
Q3: How can I confirm the purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[5]
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for identifying the main product and detecting organic impurities, such as residual starting materials or side products.[3]
-
FTIR Spectroscopy: Can be used to confirm the functional groups present in the final product and the absence of certain impurities.[3]
-
Karl Fischer Titration: This method is specifically used for the accurate quantification of water content.[6]
-
High-Performance Liquid Chromatography (HPLC): Mixed-mode chromatography can be employed for the analysis of both the cation and anion of the ionic liquid, as well as other ionic and non-ionic impurities.[7]
Q4: What is the acceptable level of purity for this compound in research and drug development?
A4: The required purity level is highly dependent on the specific application. For many research applications, a purity of >98% is often sufficient. However, for applications in drug development and formulation, much stricter purity requirements are necessary, often exceeding 99.5%, with very low levels of residual solvents, water, and other specific impurities.[6]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
¹H NMR signals corresponding to 1-methylimidazole or 1-bromooctane.
-
Oily or heterogeneous appearance of the final product.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or poor mixing. | Increase the reaction time and/or temperature moderately. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Incorrect Stoichiometry | An excess of one of the starting materials was used. | Carefully measure and use equimolar amounts of 1-methylimidazole and 1-bromooctane.[8] |
| Ineffective Purification | The purification process was not sufficient to remove the unreacted starting materials. | Wash the crude product with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted 1-bromooctane. Unreacted 1-methylimidazole can be removed by washing with a solvent in which the ionic liquid is insoluble.[9] |
Issue 2: Discoloration of the Final Product (Yellow to Brown)
Symptoms:
-
The final product has a noticeable yellow or brown tint.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Impure Starting Materials | The 1-methylimidazole or 1-bromooctane used may contain colored impurities.[3] | Use freshly distilled or high-purity starting materials. |
| Side Reactions | Elevated reaction temperatures can lead to the formation of colored byproducts. | Maintain a controlled reaction temperature. The reaction is often exothermic, so initial cooling may be necessary.[4] |
| Degradation | Exposure to air and light can cause degradation of the ionic liquid over time, leading to discoloration. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
| Ineffective Decolorization | The decolorization step was not performed or was not effective. | Treat a solution of the ionic liquid with activated charcoal, followed by filtration.[4] |
Issue 3: High Water Content in the Final Product
Symptoms:
-
Karl Fischer titration indicates a high water content (>0.1%).
-
The viscosity of the ionic liquid is lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Hygroscopic Nature of the Ionic Liquid | Imidazolium-based ionic liquids are often hygroscopic and readily absorb moisture from the atmosphere. | Handle the product under a dry, inert atmosphere as much as possible. |
| Incomplete Drying | The final product was not dried sufficiently after purification. | Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period (24-48 hours) to remove residual water.[4] |
| Use of Wet Solvents | Solvents used during synthesis or purification were not anhydrous. | Use anhydrous solvents for all reaction and purification steps. |
III. Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
1-Methylimidazole (purified by distillation)[10]
-
1-Bromooctane (≥99% purity)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the 1-methylimidazole.
-
Slowly add 1-bromooctane (1.0 eq) to the solution while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.[4]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with anhydrous ethyl acetate (3 x volume of the ionic liquid) to remove any unreacted starting materials and non-polar impurities. Decant the ethyl acetate layer after each wash.
-
Dry the purified ionic liquid under high vacuum at 70 °C for 24 hours to remove any residual solvent and water.
Purification by Decolorization
If the final product is colored, the following decolorization procedure can be performed.
Materials:
-
Colored this compound
-
Activated charcoal
-
Deionized water or an appropriate organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the colored ionic liquid in a minimal amount of deionized water or an appropriate organic solvent.
-
Add activated charcoal (approximately 2-5% by weight of the ionic liquid) to the solution.[4]
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the mixture through a pad of celite or a fine frit filter to remove the activated charcoal.
-
Remove the solvent under reduced pressure.
-
Dry the resulting colorless or pale-yellow ionic liquid under high vacuum at 70 °C for 24 hours.
IV. Visualizations
Synthesis Pathway and Potential Side Reactions
The following diagram illustrates the primary synthesis route for this compound and a potential side reaction.
Caption: A troubleshooting guide for common synthesis impurities.
V. References
-
BenchChem. (n.d.). A Comparative Guide to Purity Specification Methods for Ionic Liquids. Retrieved from
-
Seddon, K. R., & Rogers, R. D. (2006). Purity specification methods for ionic liquids. ResearchGate. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from
-
Swatloski, R. P., Holbrey, J. D., & Rogers, R. D. (2003). Preparation and purification of ionic liquids and precursors. Google Patents. Retrieved from
-
Unknown. (n.d.). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-. Retrieved from
-
OKCHEM. (n.d.). Exploring 1-Bromooctane: Properties, Synthesis, and Applications. Retrieved from
-
Pinto, L. A., et al. (2021). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET. Retrieved from
-
Ho, T. D., et al. (2014). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Publications. Retrieved from
-
De Castro, M. J. A., et al. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate. Retrieved from
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from
-
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from
-
Wilkes, J. S., & Zaworotko, M. J. (1992). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses Procedure. Retrieved from
-
Zare, A., et al. (2010). Ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br): A green and neutral reaction media for the efficient, catalyst-free synthesis of quinoxaline derivatives. ResearchGate. Retrieved from
-
Martins, M. A. P., et al. (2008). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)
Welcome to the technical support center for the effective purification of 1-Methyl-3-octylimidazolium bromide ([OMIM]Br). This guide is designed for researchers, scientists, and drug development professionals who require high-purity ionic liquids for their experimental work. The presence of impurities can significantly impact the physicochemical properties of ionic liquids, leading to inconsistent and unreliable results.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of [OMIM]Br.
I. Understanding the Impurities: The First Step to Effective Purification
Effective purification begins with a thorough understanding of the potential impurities. For synthetically prepared ionic liquids like [OMIM]Br, impurities can arise from unreacted starting materials, byproducts of the synthesis, and solvents used during the workup.[1]
Common Impurities in Crude [OMIM]Br:
-
Unreacted Starting Materials: 1-methylimidazole and 1-bromooctane are the primary reactants in the synthesis of [OMIM]Br.[2][3] Their presence can affect the ionic liquid's properties and downstream applications.
-
Color Impurities: The crude product is often a yellowish or brown liquid.[2] These colored impurities are often difficult to remove and can interfere with spectroscopic measurements.
-
Water: Imidazolium-based ionic liquids are often hygroscopic and can absorb moisture from the atmosphere.[4][5][6] Water content can significantly alter viscosity, conductivity, and reaction kinetics.[5]
-
Organic Solvents: Solvents like ethyl acetate or acetonitrile, which may be used during synthesis or initial washing steps, can remain as residual impurities.[2][3]
II. Purification Workflow: A Visual Guide
The following diagram illustrates a general workflow for the purification of crude [OMIM]Br. Subsequent sections will delve into the troubleshooting and FAQs for each critical step.
Caption: General purification workflow for this compound.
III. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues.
A. Solvent Washing and Extraction
Liquid-liquid extraction is a common method for removing unreacted starting materials and other organic impurities.[7][8][9]
Question 1: What is the best solvent for washing crude [OMIM]Br?
Answer: Ethyl acetate is a frequently used and effective solvent for washing crude [OMIM]Br.[2] The rationale behind this choice is that the nonpolar starting materials (1-methylimidazole and 1-bromooctane) are soluble in ethyl acetate, while the ionic liquid product is largely insoluble. This differential solubility allows for their effective separation. Diethyl ether can also be used for washing.
Question 2: My [OMIM]Br sample forms an emulsion during the washing step. How can I break it?
Answer: Emulsion formation is a common issue when mixing two immiscible or partially miscible liquids with vigorous agitation. Here are several strategies to address this:
-
Cause: Excessive agitation or shaking can lead to the formation of a stable emulsion.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase, which forces the separation of the organic and ionic liquid phases.
-
Centrifugation: For small-scale purifications, centrifuging the emulsion can effectively separate the layers.
-
Patience: Allowing the mixture to stand undisturbed for an extended period can sometimes lead to phase separation.
-
Question 3: How do I know when the washing is complete?
Answer: The completeness of the washing process can be monitored using Thin Layer Chromatography (TLC).
-
Protocol:
-
Spot a small amount of the crude [OMIM]Br and the washed [OMIM]Br on a TLC plate.
-
Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to develop the plate.
-
Visualize the spots under a UV lamp.
-
The absence of spots corresponding to the starting materials in the washed sample indicates that the washing is complete.
-
B. Decolorization
The presence of colored impurities is a common aesthetic and, in some cases, functional issue. Activated carbon is a highly effective adsorbent for removing these impurities.[10][11][12][13]
Question 4: My [OMIM]Br is still yellow after washing. How can I decolorize it?
Answer: Treatment with activated charcoal is the standard and most effective method for decolorizing ionic liquids.[14]
-
Mechanism: Activated carbon has a high surface area and porous structure, which allows it to adsorb the colored organic impurities from the ionic liquid.
-
Protocol:
-
Dissolve the colored [OMIM]Br in a suitable solvent, such as deionized water.[14]
-
Add a small amount of activated decolorizing charcoal (typically 1-5% by weight).[14]
-
Stir the mixture at a slightly elevated temperature (e.g., 60-70°C) for several hours to overnight.[14]
-
Filter the mixture through a fine filter paper or a Celite® pad to remove the activated carbon. The resulting filtrate should be colorless.[14]
-
Question 5: I've treated my sample with activated carbon, but it's still slightly colored. What should I do?
Answer: If a single treatment is insufficient, you can try the following:
-
Repeat the Treatment: A second treatment with fresh activated carbon may be necessary to remove all the colored impurities.
-
Increase the Amount of Activated Carbon: A slightly higher loading of activated carbon could be more effective.
-
Increase the Treatment Time: Extending the stirring time can allow for more complete adsorption of the impurities.
C. Drying
Water is a significant impurity that can drastically affect the properties of ionic liquids.[5][15] Therefore, a thorough drying step is crucial.
Question 6: What is the most effective way to dry purified [OMIM]Br?
Answer: High-vacuum drying at an elevated temperature is the most common and effective method for removing residual water and volatile organic solvents.[4][6][15]
-
Rationale: The negligible vapor pressure of ionic liquids allows for the removal of volatile impurities under reduced pressure without significant loss of the product.
-
Protocol:
-
Place the purified [OMIM]Br in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the sample gently (e.g., 60-80°C) while stirring for several hours to overnight.
-
Question 7: How can I confirm that my [OMIM]Br is dry?
Answer: Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids.[4] This method can quantify water content down to parts-per-million (ppm) levels.
Question 8: Can I use desiccants like molecular sieves to dry [OMIM]Br?
Answer: While molecular sieves can be used to remove water, vacuum drying is generally more effective for achieving very low water content in imidazolium-based ionic liquids.[4][6] Direct contact with desiccants can sometimes be less efficient and may introduce other impurities if the sieves are not properly activated.
IV. Purity Assessment
After purification, it is essential to assess the purity of the [OMIM]Br. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Purpose | Key Information Provided |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of organic impurities | Confirms the chemical structure of [OMIM]Br and can identify and quantify residual starting materials or solvents.[2] |
| FT-IR Spectroscopy | Functional group analysis | Provides a fingerprint of the molecule, confirming the presence of the imidazolium ring and the alkyl chains.[2] |
| Karl Fischer Titration | Quantification of water content | Accurately measures the amount of residual water.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of ionic and non-ionic impurities | Can be used to separate and quantify both the cation and anion of the ionic liquid, as well as other impurities.[16] |
V. Final Purity and Storage
A high-purity sample of [OMIM]Br should be a colorless, viscous liquid. For long-term storage, it is recommended to keep the purified ionic liquid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. arc.aiaa.org [arc.aiaa.org]
- 7. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. scholarship.miami.edu [scholarship.miami.edu]
- 14. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 15. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 16. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Octyl-3-methylimidazolium Bromide ([OMIM]Br)
Welcome to the technical support center dedicated to the synthesis of the ionic liquid 1-octyl-3-methylimidazolium bromide ([OMIM]Br). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize [OMIM]Br but also to understand the underlying principles that govern the reaction, enabling you to optimize conditions for yield, purity, and efficiency.
Section 1: Understanding the Synthesis of [OMIM]Br
The synthesis of [OMIM]Br is typically achieved through a straightforward SN2 reaction, specifically the quaternization of 1-methylimidazole with 1-bromooctane. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon of 1-bromooctane, leading to the formation of the 1-octyl-3-methylimidazolium cation and the displacement of the bromide anion.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactants for synthesizing [OMIM]Br?
A1: The synthesis of [OMIM]Br involves the reaction between 1-methylimidazole and 1-bromooctane.[1][2]
Q2: What is the general reaction scheme for the synthesis of [OMIM]Br?
A2: The reaction is a quaternization of the N-3 position of 1-methylimidazole with 1-bromooctane, forming the 1-octyl-3-methylimidazolium cation and a bromide anion.
Q3: Is a solvent necessary for this reaction?
A3: Not always. The synthesis can be performed under solvent-free conditions, which is often preferred from a green chemistry perspective.[2] However, the use of a solvent can sometimes facilitate the reaction and aid in temperature control.
Q4: What are the typical reaction temperatures and times?
A4: Reaction conditions can vary. Conventional heating methods may require temperatures ranging from room temperature to reflux, with reaction times from a few hours to over a day.[3] Ultrasound-assisted synthesis has been shown to achieve high yields at lower temperatures (20-30°C) within 5 hours.[2]
Q5: How can I purify the final [OMIM]Br product?
A5: A common and effective method for purification involves washing the crude product with a solvent in which [OMIM]Br is insoluble, but the unreacted starting materials are soluble. Diethyl ether or ethyl acetate are frequently used for this purpose.[4]
Q6: What are the key characterization techniques to confirm the synthesis of [OMIM]Br?
A6: The primary techniques for confirming the structure and purity of [OMIM]Br are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.[2]
Q7: What are the expected appearances and properties of [OMIM]Br?
A7: [OMIM]Br is typically a liquid at room temperature and can range in color from colorless to a yellowish hue.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of [OMIM]Br, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time or Temperature | The quaternization reaction is kinetically controlled. Inadequate time or temperature will result in incomplete conversion of the starting materials. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. For temperature-sensitive starting materials, a moderate increase in temperature over a longer duration is advisable. |
| Poor Quality of Reactants | Impurities in 1-methylimidazole or 1-bromooctane can interfere with the reaction. The presence of water can also be detrimental. | Use high-purity, anhydrous reactants. If necessary, purify the starting materials before use. 1-methylimidazole can be distilled, and 1-bromooctane can be washed and dried. |
| Improper Molar Ratio of Reactants | An inappropriate stoichiometric ratio can lead to an excess of one reactant, limiting the formation of the product. | A slight excess of the alkylating agent (1-bromooctane) is often used to ensure complete conversion of 1-methylimidazole. A molar ratio of 1:1.1 to 1:1.2 (1-methylimidazole:1-bromooctane) is a good starting point. |
Problem 2: Product is Contaminated with Starting Materials
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | As with low yield, insufficient reaction time or temperature can leave unreacted starting materials in the final product. | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or increase the temperature. |
| Inefficient Purification | The washing step may not have been sufficient to remove all unreacted starting materials. | Increase the volume and/or number of washes with a suitable solvent like diethyl ether or ethyl acetate. Ensure vigorous mixing during the washing process to maximize the extraction of impurities. After washing, dry the product under vacuum to remove any residual solvent. |
Identifying Unreacted Starting Materials via Spectroscopy:
-
¹H NMR:
-
1-Methylimidazole: Look for a characteristic singlet for the N-CH₃ protons around 3.7 ppm and signals in the aromatic region for the imidazole ring protons.
-
1-Bromooctane: The presence of a triplet for the -CH₂Br protons at approximately 3.4 ppm is a key indicator.
-
-
FTIR:
-
1-Methylimidazole: Characteristic peaks for the imidazole ring will be present.
-
1-Bromooctane: Look for the C-Br stretching vibration, typically in the 600-500 cm⁻¹ region.
-
Problem 3: Product Discoloration (Darkening)
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions at High Temperatures | Prolonged heating at elevated temperatures can lead to the formation of colored byproducts through decomposition or side reactions. | Optimize the reaction temperature and time to the minimum required for complete conversion. Consider using a lower reaction temperature for a longer duration. |
| Impurities in Starting Materials | Certain impurities in the reactants can be more susceptible to degradation at higher temperatures, leading to discoloration. | Use high-purity starting materials. |
| Presence of Oxygen | Oxidation of the reactants or product can occur at elevated temperatures, resulting in colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Conventional Synthesis of [OMIM]Br
This protocol is a standard method for the synthesis of [OMIM]Br using conventional heating.
Materials:
-
1-methylimidazole (high purity)
-
1-bromooctane (high purity)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Diethyl ether or Ethyl acetate (anhydrous)
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole and 1-bromooctane in a 1:1.1 molar ratio.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 70-80°C with continuous stirring for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the crude product to a separatory funnel and wash with anhydrous diethyl ether or ethyl acetate (3 x 50 mL for every 10 g of product). Vigorously shake the funnel and allow the layers to separate. The lower layer is the ionic liquid.
-
Separate the lower layer containing the purified [OMIM]Br.
-
Remove any residual solvent from the purified product using a rotary evaporator under reduced pressure.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Ultrasound-Assisted Synthesis of [OMIM]Br
This method offers a more energy-efficient and faster synthesis of [OMIM]Br.[2]
Materials:
-
1-methylimidazole (high purity)
-
1-bromooctane (high purity)
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar (optional, depending on the sonicator)
-
Separatory funnel
-
Rotary evaporator
-
Diethyl ether or Ethyl acetate (anhydrous)
Procedure:
-
In a suitable reaction vessel, mix 1-methylimidazole and 1-bromooctane in a 1:1 molar ratio.
-
Place the vessel in an ultrasonic bath maintained at 20-30°C.
-
Sonicate the mixture for approximately 5 hours.
-
After the reaction, purify the product as described in Protocol 1 (steps 5-7).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Data Presentation
Table 1: Comparison of Synthesis Methods for [OMIM]Br
| Parameter | Conventional Heating | Ultrasound-Assisted | Reference |
| Temperature | 70-80°C | 20-30°C | [2][3] |
| Reaction Time | 24-48 hours | 5 hours | [2][3] |
| Solvent | Solvent-free or with solvent | Solvent-free | [2] |
| Typical Yield | Good to excellent | ~98% | [2] |
| Energy Input | Higher | Lower | [2] |
Table 2: Spectroscopic Data for [OMIM]Br
| Technique | Characteristic Signals | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): ~10.4 (s, 1H, NCHN), ~7.6 (t, 1H, NCH), ~7.4 (t, 1H, NCH), ~4.3 (t, 2H, N-CH₂), ~4.1 (s, 3H, N-CH₃), ~1.9 (m, 2H, N-CH₂-CH₂), ~1.3 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~136.5, ~123.7, ~121.9, ~49.8, ~36.5, ~31.4, ~30.0, ~28.8, ~26.0, ~22.3, ~13.9 | [1] |
| FTIR (neat) | Characteristic peaks for C-H stretching of the alkyl chain and imidazolium ring, and C-N stretching. | [2] |
Visualizations
Caption: Workflow for the synthesis and purification of [OMIM]Br.
Caption: Troubleshooting logic for the synthesis of [OMIM]Br.
Safety Precautions
The synthesis of [OMIM]Br involves the use of chemicals that require careful handling. Always consult the Safety Data Sheet (SDS) for each reactant before starting any experimental work.
-
1-Methylimidazole: This substance is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[5][6][7][8]
-
1-Bromooctane: This is a combustible liquid that causes skin and serious eye irritation. It is also very toxic to aquatic life.[9][10][11][12]
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dispose of chemical waste according to institutional and local regulations.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Methylimidazole.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Methylimidazole.
- Penta chemicals. (2024, April 22). 1-Methylimidazole - SAFETY DATA SHEET.
- Sdfine. (n.d.). 1-bromooctane.
- Fisher Scientific. (2024, January 27). SAFETY DATA SHEET: 1-Bromooctane.
- BIOCHEM. (n.d.). Safety data sheet of 'BIOCHEM - 1-BROMOOCTANE - LR - 40225' (Version 1).
- Supporting Information for Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity. (n.d.).
- Arco, S. D., & De la Cruz, J. L. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate.
- Wiley-VCH. (2007). Supporting Information.
- Effect of residence time on the yield of [BMIM]Br (reaction temperature 90 0 C; feed molar ratio 1.72). (n.d.). ResearchGate.
- FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... (n.d.). ResearchGate.
- A purification method of ionic liquids to obtain their high purity. (n.d.). Google Patents.
- Supplementary NMR data. (n.d.). The Royal Society of Chemistry.
- Understanding the Environmental Impact of Imidazolium Ionic Liquids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Physical and Excess Properties for Binary Mixtures of 1-Methyl-3-Octylimidazolium Tetrafluoroborate, [Omim][BF 4 ], Ionic Liquid with Different Alcohols. (n.d.). ResearchGate.
- Synthesis of vinyl bromides from the reaction of α, β-unsaturated carboxylic acids with ionic liquid [bmim][Br3]/[bmim]Br. (n.d.). ResearchGate.
- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (n.d.). PubMed.
- 1-Methyl-3-n-octylimidazolium Bromide. (n.d.). PubChem.
- FTIR-spectrum of reaction mixture “1-butyl-3-methylimidazolium bromide... (n.d.). ResearchGate.
- 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. (n.d.). ResearchGate.
- Synthesis and Characterization of Imidazolium-Based Ionenes. (n.d.). MDPI.
- Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS. (2016, March 3). ACS Publications.
- Synthesis of some imidazolium based ionic liquids and influence of some factors on reaction yields. (n.d.). ResearchGate.
- How can we remove the ionic liquids (IL) from the final product? (2013, June 21). ResearchGate.
- Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central.
- Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation. (n.d.). MDPI.
- Catalyst-free one-pot four component synthesis of polysubstituted imidazoles in neutral ionic liquid 1-butyl-3-methylimidazolium bromide. (n.d.). PubMed.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- Ionic Liquids Synthesis – Methodologies. (2015, January 1). Longdom Publishing.
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- 12. biochemopharma.fr [biochemopharma.fr]
Technical Support Center: 1-Methyl-3-octylimidazolium bromide ([OMIM]Br)
Introduction: 1-Methyl-3-octylimidazolium bromide, commonly abbreviated as [OMIM]Br, is an ionic liquid (IL) characterized by a positively charged imidazolium ring with methyl and octyl substitutions, and a bromide anion.[1] Its unique combination of an ionic head and a moderately long alkyl chain gives it amphiphilic properties, making it a subject of interest in diverse fields. Applications range from its use as a solvent in biomass processing and catalysis to its role as a formulation agent for enhancing the solubility of poorly soluble drugs.[2][3] However, the very properties that make [OMIM]Br versatile can also present challenges in the laboratory, particularly concerning its dissolution. This guide provides expert insights and validated protocols to address and overcome common solubility issues encountered by researchers.
Section 1: Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound ([OMIM]Br) generally soluble?
A1: Due to its molecular structure—a polar imidazolium head and a nonpolar eight-carbon tail—[OMIM]Br exhibits nuanced solubility. It is generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol). Its miscibility with water is limited and highly dependent on concentration and temperature, while it is generally immiscible with nonpolar solvents like hexane and toluene.[4][5] The principle of "like dissolves like" is a useful starting point; solvents with polarity intermediate between highly polar and nonpolar will be most effective.
Q2: I've observed that my [OMIM]Br is a viscous liquid or a semi-solid at room temperature. Is this normal?
A2: Yes, this is completely normal. [OMIM]Br has a very low melting point, often below ambient temperature (reported as low as -74°C).[6][7] However, it is also characterized by a very high viscosity (one source reports 6604 cP at 25°C), which can make it appear as a slow-moving, thick liquid or even a semi-solid, especially if the ambient temperature is on the cooler side.[3] This high viscosity is a critical factor to consider as it can significantly slow down the dissolution process.
Q3: Why won't my [OMIM]Br dissolve completely in water at room temperature?
A3: The primary reason is the hydrophobic (water-repelling) nature of the C8 alkyl (octyl) chain on the imidazolium cation.[8] While the ionic imidazolium ring and bromide anion are hydrophilic (water-attracting), the long octyl chain disrupts the hydrogen-bonding network of water, leading to limited solubility. At room temperature, you may observe cloudiness or phase separation, especially at higher concentrations. Gentle heating is typically required to achieve full dissolution in aqueous media.[9]
Q4: Does the purity of [OMIM]Br affect its solubility?
A4: Absolutely. Impurities, such as unreacted starting materials (e.g., 1-methylimidazole and 1-bromooctane) or residual solvents from synthesis, can significantly alter the physicochemical properties of the ionic liquid, including its solubility profile and viscosity. Water is also a common impurity in ionic liquids and can affect their properties.[10] For reproducible and reliable experimental results, it is crucial to use high-purity, anhydrous [OMIM]Br, or to fully characterize the material's purity and water content before use.
Section 2: In-Depth Troubleshooting Guide
Problem 1: Incomplete Dissolution or Cloudiness in Aqueous Solutions
Q: I've added [OMIM]Br to water and stirred for an extended period, but the solution remains cloudy or contains undissolved globules. What is the underlying cause and the protocol to fix this?
A: Causality Explained: This issue stems from the amphiphilic nature of the [OMIM]Br cation. The hydrophobic octyl tail resists integration into the water's hydrogen-bonded network, while the ionic head seeks hydration. At room temperature, the kinetic energy may be insufficient to overcome this energetic barrier, resulting in the formation of micelle-like aggregates or an undissolved phase, which appears as cloudiness. Increasing the temperature provides the necessary energy to disrupt these aggregates and promote full solvation.[9][11]
Experimental Protocol: See Protocol 1: Standard Dissolution of [OMIM]Br using Thermal Method in the subsequent section for a detailed, step-by-step guide.
Problem 2: Slow Dissolution Rate, Especially for High-Concentration Solutions
Q: I need to prepare a concentrated solution of [OMIM]Br, but it is taking hours to dissolve, even with heating and stirring. How can I accelerate this process safely?
A: Causality Explained: The primary barrier here is mass transfer, which is severely limited by the high viscosity of [OMIM]Br.[3] When you add the viscous IL to a solvent, a highly concentrated, viscous layer forms at the solvent-IL interface. This layer prevents fresh solvent from reaching the bulk IL, dramatically slowing dissolution. Mechanical stirring helps, but may not be sufficient to overcome this boundary layer. Sonication, the application of high-frequency sound waves, provides a solution.[12] This process generates intense, localized cavitation—the rapid formation and collapse of microbubbles. This collapse creates powerful microjets and shockwaves that disrupt the viscous boundary layer, drastically increasing the surface area of interaction and accelerating mass transfer.[13][14]
Experimental Protocol: See Protocol 2: Enhancing Dissolution using Sonication for a detailed, step-by-step guide.
Problem 3: Recrystallization or Phase Separation Upon Cooling
Q: I successfully dissolved my [OMIM]Br solution with heat, but upon cooling to room temperature, it either turned cloudy or a precipitate formed. How can I maintain a stable solution?
A: Causality Explained: This is a classic case of creating a supersaturated solution. The solubility of [OMIM]Br in your chosen solvent is temperature-dependent; you were able to dissolve a larger amount at a higher temperature than is stable at room temperature.[15] As the solution cools, its capacity to hold the solute decreases, and the excess [OMIM]Br "crashes out" of the solution.
Solutions & Mitigation Strategies:
-
Work at Elevated Temperatures: If your experiment allows, maintain the solution at the temperature required to keep it dissolved.
-
Adjust Concentration: The simplest solution is to remake the solution at a concentration that is known to be stable at the target working temperature. This may require a small pilot experiment to determine the practical solubility limit.
-
Utilize a Co-Solvent: Introducing a co-solvent can increase the overall solvating power of your system and enhance the stability of the solution at lower temperatures. For aqueous solutions, adding a small amount of a water-miscible organic solvent like ethanol or isopropanol can help bridge the polarity gap created by the octyl chain. For organic systems, a similar strategy of adding a bridging solvent can be effective.[5]
Section 3: Data & Protocols
Data Presentation: Qualitative Solubility of [OMIM]Br
The following table provides a general guide to the solubility of [OMIM]Br in common laboratory solvents. This is based on its amphiphilic character and established principles of ionic liquid solubility.[4]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, DMF | Miscible / Highly Soluble | Strong dipole-dipole interactions effectively solvate the imidazolium cation and bromide anion. |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible / Highly Soluble | Hydrogen bonding and polar interactions with the ionic head, plus van der Waals forces with the octyl tail. |
| Water | H₂O | Sparingly to Moderately Soluble | Solubility is limited by the hydrophobic octyl chain and is highly dependent on temperature.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Moderate polarity allows for effective solvation of both the ionic and alkyl components. |
| Ethers | Tetrahydrofuran (THF) | Partially Soluble | Lower polarity compared to alcohols, resulting in weaker interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble / Immiscible | Lack of polarity and inability to form strong interactions with the ionic part of [OMIM]Br. |
| Nonpolar Aromatic | Toluene, Benzene | Insoluble / Immiscible | While π-π stacking with the imidazolium ring is possible, it's insufficient to overcome the ionic interactions. |
Experimental Protocols
Protocol 1: Standard Dissolution of [OMIM]Br using Thermal Method
-
Safety First: Before handling, consult the Safety Data Sheet (SDS).[6][16][17] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Handle [OMIM]Br in a well-ventilated area or chemical fume hood.
-
Preparation: Place a stir bar into a clean, dry flask or beaker of appropriate size.
-
Weighing: Tare the vessel on a balance. Add the desired mass of [OMIM]Br directly into the vessel. Due to its high viscosity, this may require a spatula or direct pouring. Record the final mass.
-
Solvent Addition: Add the calculated volume of the desired solvent to the vessel.
-
Heating and Agitation: Place the vessel on a magnetic stir plate with heating capabilities. Begin stirring at a moderate speed (e.g., 300-500 RPM) to create a vortex without splashing.
-
Temperature Control: Gently heat the solution. A target temperature of 40-60°C is often sufficient for most solvents. Caution: Avoid boiling the solvent.
-
Observation: Continue heating and stirring until the solution becomes clear and visually homogeneous. This may take from a few minutes to over an hour depending on the concentration and solvent.
-
Cooling: Once dissolved, remove the vessel from the heat and allow it to cool to the desired working temperature. Observe for any signs of precipitation as described in Troubleshooting Problem 3.
Protocol 2: Enhancing Dissolution using Sonication
-
Safety First: Follow all safety precautions outlined in Protocol 1. Additionally, be aware that sonication can heat samples.[13] Use of ear protection may be advisable with high-power probe sonicators.
-
Preparation: Combine the desired mass of [OMIM]Br and solvent in a vessel (e.g., a beaker or a robust flask). A stir bar is optional but can be used in conjunction with an ultrasonic bath.
-
Sonication Method (Select one):
-
Ultrasonic Bath: Place the vessel into the water bath of the sonicator. Ensure the water level in the bath is sufficient to cover the level of the solution in your vessel. Turn on the sonicator.
-
Probe Sonicator: Insert the tip of the sonicator probe into the solution, ensuring it is submerged at least 1-2 cm but not touching the sides or bottom of the vessel.
-
-
Energy Input: Begin sonication. For probe sonicators, use a pulsed setting (e.g., 5 seconds on, 10 seconds off) to prevent excessive heating. For bath sonicators, the process is continuous.
-
Monitoring: Periodically check the solution for homogeneity and monitor the temperature. If the solution becomes too warm, pause sonication and allow it to cool or place the vessel in an ice bath during the "off" cycle.
-
Completion: Continue until the solution is clear and fully dissolved. The time required will be significantly shorter than with conventional stirring.[14]
-
Degassing (Optional): Sonication can dissolve atmospheric gases into the liquid. If your application is sensitive to dissolved gases, you may need to degas the solution afterward (e.g., by sparging with an inert gas).
Section 4: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for [OMIM]Br Dissolution
Caption: A decision-making workflow for dissolving [OMIM]Br.
Diagram 2: Molecular Interactions Affecting [OMIM]Br Solubility in Water
Caption: Intermolecular forces governing [OMIM]Br solubility in water.
References
- Arco, S. D. et al. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10849985, 1-Methyl-3-n-octylimidazolium Bromide. PubChem.
- Ranke, J., et al. (2009). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. National Institutes of Health.
- Poetry Center. (n.d.). 1-Methyl-3-n-octylimidazolium bromide.
- Cravotto, G., & Cintas, P. (2014). Ionic Liquids and Ultrasound in Combination: Synergies and Challenges. Royal Society of Chemistry.
- askIITians. (2024). Explain any four factors which affect the solubility of ionic compounds.
- Kolar, M., & Kolar, M. (2011). The Solubility Parameters of Ionic Liquids. MDPI.
- Barman, S., et al. (2022). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. National Institutes of Health.
- RoCo Global. (n.d.). This compound, 99%.
- Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
- ResearchGate. (2012). An improved preparation of ionic liquids by ultrasound.
- ResearchGate. (2018). Influence of 1-butyl-3-methyl imidazolium bromide, ionic liquid as co-solvent on aqueous solubility of acetaminophen.
- Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds.
- Quora. (2018). On which factors solubility of ionic compounds depends?.
- National Institutes of Health. (2021). Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid.
- PubMed. (2009). Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver.
- CD BioSustainable-Green Chemistry. (n.d.). 1-Octyl-3-methylimidazolium bromide.
- ResearchGate. (2011). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
- Wikipedia. (n.d.). Ionic liquid.
- Chemsrc. (n.d.). 1-octyl-3-methylimidazolium bromide.
- Physics Forums. (2012). Predicting solubility of ionic compounds in ionic liquids.
- ACS Publications. (2023). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734224, 1-Methyl-3-octylimidazolium. PubChem.
- PubMed. (2018). Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of this compound.
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- 3. roco.global [roco.global]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-METHYL-3-N-OCTYLIMIDAZOLIUM BROMIDE - Safety Data Sheet [chemicalbook.com]
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Technical Support Center: Thermal Degradation Pathways of Imidazolium Ionic Liquids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolium ionic liquids. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for understanding and managing the thermal degradation of these versatile compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles that govern their stability and decomposition.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the thermal analysis of imidazolium ionic liquids.
Q1: My thermogravimetric analysis (TGA) curve for an imidazolium ionic liquid shows a mass loss at a much lower temperature than expected. What could be the cause?
A1: Premature mass loss in TGA is a common issue and can often be attributed to the presence of volatile impurities. Water and residual organic solvents from the synthesis are the most frequent culprits. Even in highly pure ionic liquids, absorbed atmospheric moisture can lead to an initial mass loss at temperatures below 100°C.
-
Troubleshooting Tip: Before starting your TGA experiment, it is crucial to dry the ionic liquid sample under a high vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove any volatile contaminants. This pre-treatment ensures that the observed mass loss is due to the decomposition of the ionic liquid itself and not impurities.[1]
Q2: I am seeing inconsistent decomposition temperatures (Td) for the same ionic liquid sample across different TGA runs. Why is this happening?
A2: The determined decomposition temperature can be significantly influenced by the experimental parameters used in the TGA measurement.[2] Key factors include:
-
Heating Rate: A faster heating rate can lead to a higher apparent Td because the sample has less time to decompose at any given temperature.[2]
-
Sample Mass: Larger sample masses can result in temperature gradients within the sample, leading to a broader decomposition range and a less defined Td.
-
Crucible Type: The material of the TGA pan can have a catalytic effect on the decomposition. For instance, aluminum pans have been observed to catalyze the decomposition of some fluoride-containing ionic liquids.[3] Using an inert crucible material like platinum or alumina is generally recommended.
-
Atmosphere: The purge gas used (e.g., nitrogen, argon, or air) can affect the degradation pathway and onset temperature.
To ensure reproducibility, it is essential to use consistent and clearly reported experimental conditions for all TGA measurements.[4][5]
Q3: How does the choice of anion affect the thermal stability of an imidazolium ionic liquid?
A3: The anion plays a critical role in determining the thermal stability of an imidazolium ionic liquid.[3][6] Generally, anions with a higher degree of charge delocalization and lower nucleophilicity lead to more thermally stable ionic liquids. This is because a key degradation pathway involves the anion acting as a nucleophile to attack the imidazolium cation.[7][8] For example, ionic liquids with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) tend to be more stable than those with halide anions (e.g., Cl⁻, Br⁻).[3]
Q4: What is the expected trend in thermal stability as I increase the alkyl chain length on the imidazolium cation?
A4: The effect of alkyl chain length on thermal stability is not always straightforward and can depend on the specific anion. However, a common observation is a slight increase in thermal stability with increasing alkyl chain length.[1][4] This is often attributed to increased van der Waals interactions between the longer alkyl chains, which can stabilize the ionic liquid structure.[4] It is important to note that this effect is generally less pronounced than the influence of the anion.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for addressing specific experimental challenges.
Guide 1: Investigating Unexpected Thermal Events in Differential Scanning Calorimetry (DSC)
Problem: Your DSC thermogram shows an unexpected exothermic or endothermic event before the main decomposition temperature.
Background: While the primary decomposition of many imidazolium ionic liquids is endothermic, exothermic events can occur, particularly with certain organic anions.[3] These events can indicate complex, multi-step decomposition reactions. It's also possible that impurities or interactions with the crucible are causing these unexpected thermal events.
Troubleshooting Workflow:
-
Verify Sample Purity:
-
Run a preliminary TGA to check for volatile impurities as described in FAQ Q1.
-
Analyze the sample using techniques like NMR or HPLC to confirm its chemical identity and purity.
-
-
Crucible Compatibility Check:
-
Rerun the DSC experiment using a different, inert crucible material (e.g., platinum or ceramic) to rule out catalytic effects from the original pan.[3]
-
-
Correlate with Mass Loss:
-
Perform a simultaneous TGA-DSC analysis (SDTA) if available. This will allow you to directly correlate the thermal event with any mass loss, helping to distinguish between a phase transition and a decomposition step.
-
-
Analyze Gaseous Products:
-
If the thermal event is associated with mass loss, analyzing the evolved gases can provide crucial information about the decomposition pathway. Techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are invaluable for identifying the degradation products.[8][9]
-
Guide 2: Differentiating Between Evaporation and Decomposition
Problem: You are unsure if the initial mass loss observed in your TGA is due to evaporation of the ionic liquid or its decomposition.
Background: While ionic liquids are known for their negligible vapor pressure, some can exhibit volatility at elevated temperatures, leading to mass loss through evaporation before decomposition.[7][8] This is particularly true for ionic liquids with shorter alkyl chains and certain anions.
Experimental Protocol to Differentiate Evaporation from Decomposition:
-
Isothermal TGA:
-
Heat the sample to a temperature just below the onset of the initial mass loss observed in your ramped TGA experiment.
-
Hold the sample at this temperature for an extended period (e.g., 1-2 hours) while monitoring the mass.
-
Interpretation: A continuous, slow mass loss is indicative of evaporation. A stable mass suggests that the initial mass loss in the ramped experiment was likely due to the removal of a small amount of volatile impurity, and the bulk of the ionic liquid is stable at that temperature.
-
-
Variable Heating Rate TGA:
-
Run a series of TGA experiments at different heating rates (e.g., 5, 10, and 20 °C/min).[2]
-
Interpretation: The onset temperature of decomposition is typically dependent on the heating rate, shifting to higher temperatures at faster rates.[2] In contrast, the temperature at which evaporation becomes significant is less dependent on the heating rate.
-
-
Analysis of the Residue:
-
After a partial mass loss experiment, analyze the remaining residue using techniques like NMR or ESI-MS.[10][11]
-
Interpretation: If the residue is chemically identical to the starting ionic liquid, the mass loss was likely due to evaporation. If new chemical species are present, decomposition has occurred.[10]
-
Core Degradation Pathways
The thermal degradation of imidazolium ionic liquids primarily proceeds through two main pathways, which are often competitive and influenced by the nature of the anion and the substitution on the imidazolium cation.[7][8]
-
SN2-type Dealkylation: This pathway involves the nucleophilic attack of the anion on one of the alkyl groups of the imidazolium cation. This results in the formation of a neutral imidazole and an alkylated anion species. The volatility of these neutral products is a key driver for the observed mass loss in TGA.
-
E2-type Deprotonation (Carbene Formation): In this mechanism, the anion acts as a base and abstracts a proton from the C2 position of the imidazolium ring, leading to the formation of an N-heterocyclic carbene (NHC) and the protonated anion. The resulting carbene can then undergo further reactions.
Data Presentation
Table 1: Influence of Anion on the Decomposition Temperature (Td) of 1-butyl-3-methylimidazolium ([BMIM]⁺) based Ionic Liquids.
| Anion | Td (°C) | Reference |
| [NTf₂]⁻ | >400 | [3] |
| [PF₆]⁻ | ~400 | [3] |
| [BF₄]⁻ | ~350-400 | [3][12] |
| [Cl]⁻ | <300 | [3] |
Note: Decomposition temperatures are approximate and can vary based on experimental conditions.
Visualizations
Degradation Pathways Diagram
Caption: Primary thermal degradation pathways of imidazolium ionic liquids.
Troubleshooting Workflow for Inconsistent TGA Results
Caption: Troubleshooting inconsistent TGA decomposition temperatures.
References
- Title: Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions Source: The Journal of Physical Chemistry A URL:[Link]
- Title: Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions Source: eScholarship, University of California URL:[Link]
- Title: Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains Source: ResearchG
- Title: Thermal stability of imidazolium-based ionic liquids Source: Semantic Scholar URL:[Link]
- Title: Structural factors controlling thermal stability of imidazolium ionic liquids with 1-n-butyl-3-methylimidazolium cation on γ-Al2O3 Source: ResearchG
- Title: Thermal Stability and Kinetic of Decomposition of Mono- and Dicationic Imidazolium-Based Ionic Liquids Source: Semantic Scholar URL:[Link]
- Title: (PDF)
- Title: Thermal Properties of Imidazolium Ionic Liquids Source: ResearchG
- Title: Decomposition of ionic liquids with chloride anions: A combined study of the gas-phase dissociation of the isolated cations and pyrolysis of the bulk Source: ResearchG
- Title: Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures Source: National Center for Biotechnology Inform
- Title: Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques Source: SpringerLink URL:[Link]
- Title: Biodegradation of imidazolium ionic liquids by activated sludge microorganisms Source: National Center for Biotechnology Inform
- Title: Mass spectra of the detected degradation intermediates of imidazolium ionic liquids tested Source: ResearchG
- Title: Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids Source: ACS Omega URL:[Link]
- Title: Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development Source: MDPI URL:[Link]
- Title: Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation Source: ResearchG
- Title: Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process Source: National Center for Biotechnology Inform
- Title: Toxicity and biodegradability of imidazolium ionic liquids Source: PubMed URL:[Link]
- Title: Thermal Behaviour of Pure Ionic Liquids Source: SciSpace URL:[Link]
- Title: Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium Source: American Journal of Engineering Research (AJER) URL:[Link]
- Title: Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids Source: National Center for Biotechnology Inform
Sources
- 1. ajer.org [ajer.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Thermal stability of imidazolium-based ionic liquids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-Methyl-3-octylimidazolium Bromide ([C8mim]Br)
Welcome to the comprehensive technical support guide for the synthesis of 1-Methyl-3-octylimidazolium bromide ([C8mim]Br), an ionic liquid with growing importance in various applications, including as a medium for biomass processing.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
The synthesis of [C8mim]Br is primarily achieved through a bimolecular nucleophilic substitution (SN2) reaction between 1-methylimidazole and 1-bromooctane.[2][3] While seemingly straightforward, optimizing this quaternization reaction requires careful control of various parameters. This guide provides in-depth, experience-driven advice to ensure successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?
A: Low or no yield in the synthesis of [C8mim]Br can be attributed to several factors, primarily revolving around reaction conditions and reagent purity.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The quaternization of 1-methylimidazole with 1-bromooctane is often not instantaneous and requires adequate thermal energy and time.[2]
-
Solution: Ensure the reaction is heated appropriately. Many protocols suggest temperatures around 75°C for 24 hours or heating to the boiling point of the solvent for several hours.[4][5] Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy to determine the point of completion.[2]
-
-
Reagent Purity: The presence of impurities, particularly water, in the reactants or solvent can interfere with the reaction. 1-methylimidazole is known to be hygroscopic.
-
Solution: Use high-purity, anhydrous reagents and solvents. If necessary, distill 1-methylimidazole and dry the solvent over a suitable drying agent before use.
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is the stoichiometric requirement, using a slight excess of the alkylating agent (1-bromooctane), for instance, 1.2 moles per mole of 1-methylimidazole, can drive the reaction to completion.[4]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.
Issue 2: Product Discoloration (Yellow to Brown)
Q: The final product, which should be a colorless or pale yellow liquid, is dark yellow or brown. What causes this discoloration and how can it be prevented or removed?
A: Discoloration is a common issue in imidazolium-based ionic liquid synthesis and is often indicative of impurities.
Probable Causes & Solutions:
-
Impurities in Starting Materials: Colored impurities in the initial 1-methylimidazole can be carried through to the final product.
-
Solution: Distill the 1-methylimidazole before use to remove colored impurities.
-
-
Side Reactions at High Temperatures: Prolonged heating at excessively high temperatures can lead to decomposition and the formation of colored byproducts.
-
Solution: Adhere to the recommended reaction temperature and time. Avoid unnecessarily long reaction times.
-
-
Post-Synthesis Purification: The color can often be removed during the work-up and purification steps.
-
Solution:
-
Washing: Wash the crude product with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and some colored impurities.[6]
-
Activated Charcoal Treatment: Dissolving the impure ionic liquid in a suitable solvent (e.g., deionized water) and treating it with decolorizing charcoal can be highly effective. The mixture is typically heated, stirred, and then filtered to remove the charcoal and adsorbed impurities.[7]
-
-
Issue 3: Difficulty in Product Purification and Isolation
Q: I am struggling to effectively purify the synthesized [C8mim]Br and remove unreacted starting materials.
A: The high viscosity and non-volatile nature of ionic liquids can make purification challenging.[8]
Probable Causes & Solutions:
-
Ineffective Removal of Unreacted Reagents: Due to its viscosity, simply decanting the product may not be sufficient to remove all unreacted 1-bromooctane or 1-methylimidazole.
-
Solution: Thoroughly wash the crude product multiple times with a solvent in which the ionic liquid is insoluble but the starting materials are soluble. Ethyl acetate and diethyl ether are commonly used for this purpose.[6] Vigorous stirring during washing is crucial to ensure efficient extraction of impurities.
-
-
Residual Solvent: Failure to completely remove the washing solvent or any reaction solvent will lead to an impure final product.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With optimized conditions, high yields are achievable. Some protocols report yields as high as 98%, particularly with methods like ultrasound-assisted synthesis.[6] Conventional heating methods can also produce high yields, though they may require longer reaction times.
Q2: Can this synthesis be performed without a solvent?
A2: Yes, solvent-free synthesis is a viable and often preferred "green" chemistry approach.[6] In this method, the reactants are mixed and heated directly. This simplifies the work-up as there is no reaction solvent to remove.
Q3: What are the key characterization techniques for verifying the product?
A3: The purity and identity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
NMR Spectroscopy (¹H-NMR and ¹³C-NMR): This is the most definitive method for structural confirmation. The spectra will show characteristic shifts for the protons and carbons of the imidazolium ring and the octyl chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule.[6]
Q4: Are there any safety precautions I should be aware of when synthesizing and handling [C8mim]Br?
A4: Yes, appropriate safety measures are essential.
-
Starting Materials: 1-bromooctane is an irritant. 1-methylimidazole can also cause irritation. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Product: this compound itself may cause skin and eye irritation.[9] There is also research indicating potential toxicity at certain concentrations.[10][11][12] Always consult the Safety Data Sheet (SDS) before handling.[13]
Q5: How does reaction temperature affect the synthesis?
A5: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of the product and the formation of unwanted side products, resulting in discoloration.[14] It is important to find a balance that allows for a reasonable reaction time without compromising the integrity of the product. Isothermal studies have shown that decomposition can occur even at temperatures below the onset decomposition temperature determined by thermogravimetric analysis (TGA).[15]
Experimental Protocols
Standard Synthesis of this compound
This protocol describes a standard method using a solvent.
Materials:
-
1-methylimidazole
-
1-bromooctane
-
Ethanol (or Acetonitrile)
-
Ethyl acetate (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 mole of 1-methylimidazole in 400 ml of ethanol.
-
Add 1.2 moles of 1-bromooctane to the solution.
-
Heat the mixture to reflux with stirring for 5 hours.[4]
-
After cooling to room temperature, remove the ethanol and any excess 1-bromooctane using a rotary evaporator.
-
Wash the resulting viscous liquid (the crude product) three times with 20 mL portions of ethyl acetate to remove any unreacted starting materials.[6] During each wash, stir the mixture vigorously before allowing the layers to separate.
-
After the final wash, decant the ethyl acetate and dry the product under high vacuum at 80°C for 3-4 hours to obtain the pure this compound.[6]
Ultrasound-Assisted Solvent-Free Synthesis
This protocol offers a more environmentally friendly and often faster alternative.
Materials:
-
1-methylimidazole
-
1-bromooctane
-
Round-bottom flask
-
Ultrasonic bath
-
Reflux condenser
Procedure:
-
In a 100-mL round-bottom flask, combine 60 mmol of 1-methylimidazole and 120 mmol of 1-bromooctane.
-
Place the flask in an ultrasonic bath and attach a reflux condenser.
-
Sonicate the mixture for approximately 5 hours, maintaining a temperature of 20-30°C, until a viscous yellow liquid is formed.[6]
-
Follow steps 5 and 6 from the standard synthesis protocol for purification.
Data Presentation
Table 1: Comparison of Synthesis Conditions and Reported Yields
| Method | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | 1-methylimidazole:1-bromooctane (1:1.2) | Ethanol | Reflux | 5 | ~90 | |
| Conventional Heating | 1-methylimidazole:1-bromooctane (1:1.1) | Acetonitrile | 75 | 24 | Not specified | |
| Ultrasound-Assisted | 1-methylimidazole:1-bromooctane (1:2) | Solvent-free | 20-30 | 5 | 98 |
Visualizations
Reaction Mechanism
The synthesis proceeds via a standard SN2 mechanism where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of 1-bromooctane.
Caption: SN2 reaction mechanism for [C8mim]Br synthesis.
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for [C8mim]Br synthesis.
References
- PrepChem.com. Synthesis of 1-n-octyl-3-methyl-imidazolium bromide.
- ResearchGate. Synthesis route of 1-methyl-3-alkylimidazole bromide.
- Arco, S. D., et al. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate.
- PubChem. 1-Methyl-3-n-octylimidazolium Bromide. National Center for Biotechnology Information.
- RoCo Global. This compound, 99%.
- Probert, P. M. E., et al. (2019). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 8(5), 656-668.
- ResearchGate. Kinetics of the Synthesis of 1-Alkyl-3-methylimidazolium Ionic Liquids in Dilute and Concentrated Solutions.
- Yu, L., et al. (2008). Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. Ecotoxicology and Environmental Safety, 71(3), 903-907.
- Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236.
- Al-Sabagh, A. M., et al. (2020). Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ACS Omega, 5(16), 9336-9350.
- Google Patents. Preparation and purification of ionic liquids and precursors.
- ResearchGate. Challenges to the Commercial Production of Ionic Liquids.
- Yao, C., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Molecules, 27(17), 5589.
- Singh, S. K., & Savoy, A. W. (2020). Ionic liquids synthesis and applications: A review. Journal of Molecular Liquids, 297, 112038.
- Chemsrc. 1-octyl-3-methylimidazolium bromide.
- Ianni, F., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Pharmaceutics, 14(3), 643.
- Google Patents. Imidazole containing quaternary ammonium salts.
- Organic Chemistry Portal. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts.
- Elgharbawy, A. A., et al. (2023). Ionic liquids: history, conception, applications, and perspectives. Journal of Molecular Liquids, 387, 122644.
- Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical Reviews, 111(5), 3508-3576.
- Auctores Journals. A Brief Review of Ionic Liquids: Synthesis and Applications.
- Yeap, C. S., et al. (2011). 1-Carboxymethyl-3-octylimidazolium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393.
- ResearchGate. Synthesis and study of interactions of ionic liquid 1-methyl-3-pentylimidazolium bromide with amino acids at different temperatures.
- ResearchGate. Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
- Sharipova, A. V., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 26(23), 7179.
- Sławiński, J., et al. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 26(18), 5585.
- ChemBK. 1-Octyl-3-methylimidazolium Bromide.
- ResearchGate. Scheme of preparation of poly (1‐vinyl‐3‐alkyl imidazolium) bromide A: hexyl, B: octyl, C: decyl.
- Zhao, Y., et al. (2018). Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of this compound. Chemosphere, 205, 330-340.
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Biomass: The Role of this compound in Sustainable Processing.
- MDPI. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 1-Methyl-3-n-octylimidazolium Bromide | C12H23BrN2 | CID 10849985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-METHYL-3-N-OCTYLIMIDAZOLIUM BROMIDE - Safety Data Sheet [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Experiments with [OMIM]Br
Welcome to the technical support center for 1-octyl-3-methylimidazolium bromide ([OMIM]Br). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this ionic liquid. Inconsistent experimental results can often be traced back to the unique physicochemical properties of [OMIM]Br. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you achieve reproducible and reliable outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using [OMIM]Br.
Q1: My reaction yield is significantly lower than expected or varies between experiments. What is the likely cause?
A1: The most common culprits for low or inconsistent yields are impurities in the [OMIM]Br, particularly water and residual reactants from its synthesis. [OMIM]Br is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can interfere with many reactions by competing with nucleophiles, hydrolyzing reagents, or altering the polarity and solvation properties of the ionic liquid. Additionally, unreacted 1-methylimidazole or 1-bromooctane from the synthesis can participate in side reactions.
Q2: I am observing unexpected side products in my reaction. How can I troubleshoot this?
A2: Unexpected side products often stem from impurities or degradation of the ionic liquid. Halide impurities, for instance, can alter the catalytic activity or reaction pathway. Furthermore, [OMIM]Br can begin to decompose at temperatures significantly lower than its listed decomposition temperature, especially during prolonged heating. This thermal degradation can generate reactive species that lead to side products.
Q3: The color of my [OMIM]Br has changed from colorless/pale yellow to a darker yellow or brown. Is it still usable?
A3: A color change is a strong indicator of degradation or contamination. This can be caused by exposure to heat, light, or impurities. While a slight yellow tint may not always affect a reaction, a significant color change suggests the presence of degradation products that could interfere with your experiment. It is highly recommended to purify the ionic liquid before use if a noticeable color change has occurred.
Q4: I'm having difficulty with batch-to-batch consistency using [OMIM]Br from a commercial supplier. What should I do?
A4: Commercial batches of ionic liquids can have varying purity levels. It is crucial to characterize each new batch before use. Key parameters to check are water content (using Karl Fischer titration), halide content, and overall purity (via ¹H NMR). Establishing an in-house quality control (QC) protocol will ensure consistency in your starting material and, consequently, your experimental results.
Q5: What is the best way to store and handle [OMIM]Br to maintain its purity?
A5: Due to its hygroscopic nature, [OMIM]Br should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Minimize its exposure to the atmosphere during handling. Using a glove box or glove bag with a dry atmosphere is ideal for preparing reactions.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Inconsistent Experimental Results
This guide provides a logical workflow to diagnose and resolve inconsistencies in your experiments involving [OMIM]Br.
Caption: A decision tree for troubleshooting experiments with [OMIM]Br.
Part 3: Understanding the Core Problem: [OMIM]Br Purity
The root of most inconsistencies lies in the purity of the ionic liquid. Unlike conventional molecular solvents, the synthesis and purification of [OMIM]Br can leave behind impactful impurities.
Common Impurities and Their Effects
Trace amounts of impurities can dramatically alter the physicochemical properties and reactivity of [OMIM]Br.
| Impurity | Source | Impact on Experiments |
| Water | Atmospheric absorption (hygroscopicity) | Alters polarity, viscosity, and density. Can act as a competing reagent, leading to side products and reduced yields. |
| 1-Methylimidazole | Unreacted starting material from synthesis | Can act as a base or nucleophile, leading to unwanted side reactions. |
| 1-Bromooctane | Unreacted starting material from synthesis | Can act as an alkylating agent, reacting with other components in the mixture. |
| Other Halides (e.g., Chloride) | Impurities in starting materials | Can significantly increase viscosity and affect catalytic processes. |
| Degradation Products | Thermal decomposition | Can introduce chromophores (color) and reactive species, leading to unpredictable results. |
The Critical Role of Water
[OMIM]Br is hygroscopic and will readily absorb water from the air. Even small amounts of water can have a profound impact on reaction outcomes. Therefore, quantifying and controlling the water content is paramount for reproducibility. The gold-standard method for this is Karl Fischer titration.
Part 4: Best Practices and Validated Protocols
Protocol 1: Purification of [OMIM]Br
This protocol describes a robust method for purifying commercially available or synthesized [OMIM]Br to remove color, excess reactants, and other impurities.
Materials:
-
Impure [OMIM]Br
-
Activated carbon (decolorizing charcoal)
-
Ethyl acetate (distilled)
-
Dichloromethane (DCM)
-
Deionized water
-
Rotary evaporator
-
High-vacuum line (Schlenk line)
Methodology:
-
Dissolution: Dissolve the impure [OMIM]Br (e.g., 50 g) in deionized water (250 mL). The solution may be colored.
-
Decolorization: Add activated carbon (approx. 2-3 g) to the solution. Heat the mixture to 60-70 °C with stirring for 12-24 hours.
-
Filtration: Allow the mixture to cool to room temperature. Filter through a pad of Celite to remove the activated carbon. The filtrate should be colorless or pale yellow. Repeat the activated carbon treatment if color persists.
-
Washing: Transfer the aqueous solution to a separatory funnel. Wash the solution extensively with ethyl acetate (3 x 100 mL) to remove unreacted 1-bromooctane and other organic-soluble impurities.
-
Water Removal (Initial): Remove the bulk of the water from the filtrate using a rotary evaporator.
-
Drying (Final): Transfer the resulting viscous liquid to a Schlenk flask. Dry under high vacuum (<0.1 mbar) at 70-80 °C for at least 48 hours to remove residual water. The final product should be a viscous, colorless liquid.
-
QC Check: Before use, verify the purity by checking for the absence of water (Karl Fischer titration, target <100 ppm) and organic impurities (¹H NMR).
Protocol 2: Quality Control (QC) Analysis of [OMIM]Br
1. Water Content via Karl Fischer Titration:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Ionic liquids can be challenging for some instruments due to their viscosity and high solubility power. Ensure your solvent system is compatible.
-
Handle the sample under an inert atmosphere to prevent moisture uptake during measurement.
-
Acceptance Criterion: Water content < 100 ppm for most applications.
2. Purity via ¹H NMR Spectroscopy:
-
Dissolve a small, accurately weighed sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Check for the characteristic peaks of [OMIM]Br.
-
Look for the absence of peaks corresponding to 1-methylimidazole and 1-bromooctane.
-
Acceptance Criterion: No discernible impurity peaks.
Table: Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (N₂ or Ar). | Prevents absorption of atmospheric moisture. |
| Container | Use a glass container with a well-sealed cap (e.g., with a PTFE liner). Parafilm can be used for extra security. | Prevents atmospheric exposure. |
| Temperature | Store at room temperature, away from direct sunlight and heat sources. | [OMIM]Br can degrade with prolonged exposure to elevated temperatures. |
| Handling | Dispense and handle in a glove box or glove bag. If not possible, work quickly and blanket with inert gas. | Minimizes contact with ambient air and moisture. |
References
- Moisture Determination via Karl-Fischer Titr
- Thermal stability and moisture uptake of 1-alkyl-3-methylimidazolium bromide in. SpringerLink.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI.
- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
- Synthesis of 1-n-octyl-3-methyl-imidazolium bromide. PrepChem.com.
- Ionic liquids for Karl-Fischer titr
- Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids.
- Ionic liquids for Karl-Fischer titr
- Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid.
- Halide ions effects on surface excess of long chain ionic liquids w
- Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed.
- Karl Fischer Titration Tips: W
- Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. PubMed.
- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
- Karl Fischer titr
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET.
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. KU Leuven.
- Is there a practical and efficient way to protect hygroscopic compounds
- How do you make sure there is water in your Ionic Liquid?
- How to handle hygroscopic ionic liquid([EMIM][Cl]?Any method other than the usage of glove-box?
- Preparation and purification of ionic liquids and precursors.
- The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. PubMed.
- The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
- The Huge Role of Tiny Impurities in Nanoscale Synthesis.
- Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology.
Technical Support Center: Regeneration and Recycling of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)
Welcome to the Technical Support Center for the regeneration and recycling of 1-Methyl-3-octylimidazolium bromide ([OMIM]Br). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) related to the recovery and reuse of this versatile ionic liquid. Our goal is to ensure scientific integrity and provide practical, field-proven insights to support your experimental success.
Introduction to [OMIM]Br Regeneration
This compound is a valuable ionic liquid (IL) utilized in a variety of applications, including as a solvent in organic synthesis and drug delivery. Due to its cost and environmental considerations, efficient regeneration and recycling are crucial for sustainable and economical use. The primary goal of regeneration is to remove impurities accumulated during its application, such as unreacted starting materials, byproducts, residual solvents, and water, to restore its original purity and performance.
This guide will explore the most common and effective methods for [OMIM]Br regeneration: vacuum distillation, solvent extraction, and adsorption. Each method has its advantages and is suited for different types of impurities and desired purity levels.
Safety First: Handling [OMIM]Br
Before initiating any regeneration protocol, it is imperative to review the Safety Data Sheet (SDS) for this compound.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when heating or working with organic solvents.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][2][3] If skin irritation occurs, seek medical advice.[2][3] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[2]
Troubleshooting Common Issues in [OMIM]Br Recycling
This section addresses specific problems you may encounter during the regeneration and recycling of [OMIM]Br in a question-and-answer format.
Discoloration of Recycled [OMIM]Br
Question: My recycled [OMIM]Br has a yellow or brownish tint. What causes this, and how can I remove the color?
Answer:
Discoloration in recycled imidazolium-based ionic liquids is a common issue and can arise from several sources:
-
Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to the formation of colored degradation products. Imidazolium-based ILs can undergo slow degradation even at temperatures below their decomposition point.[3]
-
Residual Impurities: Colored impurities from the reaction mixture, such as byproducts or residual starting materials, can be retained in the recycled IL.
-
Formation of N-Heterocyclic Carbenes (NHCs): Under certain conditions, imidazolium salts can form NHCs, which can subsequently react to form colored oligomers.
Troubleshooting Protocol:
-
Initial Assessment:
-
Review your previous reaction conditions. Were high temperatures or prolonged heating times involved?
-
Analyze a sample of the discolored [OMIM]Br using UV-Vis spectroscopy to characterize the colored impurities.
-
-
Purification Method Selection:
-
For Thermally Sensitive Impurities: If you suspect thermal degradation, a non-thermal purification method is recommended.
-
Adsorption: Treatment with activated carbon is often effective for removing colored organic impurities.[4]
-
Protocol:
-
Dissolve the discolored [OMIM]Br in a suitable solvent (e.g., ethanol or acetone) to reduce its viscosity.
-
Add 1-5% (w/w) of activated carbon to the solution.
-
Stir the mixture at room temperature for several hours (e.g., 2-12 hours).
-
Filter the mixture through a fine filter (e.g., a 0.22 µm syringe filter or a pad of Celite®) to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
-
-
Recrystallization: If the impurities are less soluble than [OMIM]Br at lower temperatures, recrystallization can be an effective purification method.[4] This is more applicable to higher-melting imidazolium halides.[4]
-
-
Prevention:
-
To prevent future discoloration, minimize the thermal stress on the [OMIM]Br during reactions and regeneration. Use the lowest effective temperature and shortest possible heating times.
-
Consider performing reactions and regeneration under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Low Recovery Yield After Solvent Extraction
Question: I am experiencing a low recovery yield of [OMIM]Br after performing a liquid-liquid extraction. What are the potential causes and how can I improve the yield?
Answer:
Low recovery yield in solvent extraction is typically due to the partial miscibility of the ionic liquid with the extraction solvent or the formation of emulsions.
Troubleshooting Protocol:
-
Solvent Selection:
-
Principle of "Like Dissolves Like": The choice of extraction solvent is critical. To extract organic, non-polar impurities from [OMIM]Br, you should use a non-polar solvent in which [OMIM]Br has very low solubility.
-
Recommended Solvents: For removing non-polar impurities, consider using solvents like hexane, toluene, or diethyl ether.[5]
-
Avoid Polar Solvents: Avoid using polar aprotic solvents like acetone or acetonitrile for extraction, as [OMIM]Br is likely to be miscible with them.
-
-
Improving Phase Separation:
-
Salting-Out Effect: If you are using an aqueous wash to remove polar impurities, the addition of a salt (e.g., NaCl or K3PO4) to the aqueous phase can decrease the solubility of [OMIM]Br in the water, thereby improving the phase separation and increasing the recovery yield.
-
Centrifugation: If an emulsion has formed, centrifuging the mixture can help to break the emulsion and achieve a clear phase separation.
-
-
Extraction Technique Optimization:
-
Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
-
pH Adjustment: The solubility of some impurities can be pH-dependent. Adjusting the pH of the aqueous phase can sometimes improve the partitioning of the impurity into the desired phase.
-
Water Contamination in Recycled [OMIM]Br
Question: My recycled [OMIM]Br contains a significant amount of water. How can I effectively dry it?
Answer:
Water is a common impurity in recycled ionic liquids, especially those that are hydrophilic or have been subjected to aqueous workups. Residual water can significantly affect the physicochemical properties of the IL and its performance in subsequent applications.
Troubleshooting Protocol:
-
Drying under Vacuum:
-
This is the most common and effective method for removing water from ionic liquids.
-
Protocol:
-
Place the [OMIM]Br in a round-bottom flask.
-
Heat the flask to a moderate temperature (e.g., 70-90°C). It is crucial to stay well below the decomposition temperature of [OMIM]Br. Long-term isothermal studies have shown that imidazolium bromides can exhibit decomposition at temperatures lower than the onset decomposition temperature determined by fast-scan thermogravimetric analysis (TGA).[6]
-
Apply a high vacuum (e.g., <1 mbar).
-
Stir the IL to increase the surface area and facilitate water evaporation.
-
Continue this process for several hours or until the water content, as determined by Karl Fischer titration, is below the desired threshold (e.g., <100 ppm).
-
-
-
Azeotropic Distillation:
-
For stubborn water removal, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be employed.
-
Protocol:
-
Add toluene to the wet [OMIM]Br.
-
Heat the mixture to distill off the toluene-water azeotrope.
-
Once all the water has been removed, the temperature of the distillate will rise to the boiling point of pure toluene.
-
Remove the remaining toluene under reduced pressure.
-
-
-
Use of Drying Agents:
-
While less common for bulk drying, molecular sieves can be used to remove trace amounts of water from [OMIM]Br. Ensure the molecular sieves are properly activated before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for regenerating [OMIM]Br after its use in a typical organic reaction?
A1: The choice of regeneration method depends on the nature of the impurities.
-
For volatile impurities: Vacuum distillation is the preferred method. Due to the negligible vapor pressure of [OMIM]Br, volatile organic solvents, and some volatile byproducts can be easily removed under reduced pressure.
-
For non-volatile organic impurities: Solvent extraction with a non-polar organic solvent (e.g., hexane or toluene) is a good choice.
-
For polar, non-volatile impurities: Adsorption using activated carbon or a suitable resin can be effective.
Q2: How can I assess the purity of my recycled [OMIM]Br?
A2: Several analytical techniques can be used to determine the purity of your recycled [OMIM]Br:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an excellent tool for identifying and quantifying organic impurities.
-
Karl Fischer Titration: This is the standard method for determining water content.
-
Mass Spectrometry (MS): Can be used to identify unknown impurities.
-
Ion Chromatography: Useful for quantifying anionic and cationic impurities.
Q3: Is it possible to completely remove all impurities from used [OMIM]Br?
A3: While it is possible to achieve very high purity (>99%), removing every last trace of certain impurities can be challenging and may not be necessary for all applications. The required purity level should be determined by the specific requirements of the intended reuse of the [OMIM]Br.
Q4: What are the signs of thermal decomposition of [OMIM]Br during vacuum distillation?
A4: Signs of thermal decomposition include:
-
Discoloration: The ionic liquid may turn yellow, brown, or even black.
-
Pressure Increase: The evolution of gaseous decomposition products can cause an increase in the pressure of the vacuum system.
-
Charring: The formation of a solid, black residue.
-
Inconsistent Boiling Behavior: The ionic liquid may not distill at a constant temperature.
To avoid decomposition, it is crucial to operate the distillation at the lowest possible temperature and under a high vacuum. Long-term isothermal TGA studies on [OMIM]Br have shown that appreciable decomposition can occur even at temperatures significantly lower than the onset decomposition temperature.[6]
Q5: Can I reuse [OMIM]Br indefinitely?
A5: With proper regeneration, [OMIM]Br can be recycled multiple times with minimal loss of performance. However, with each cycle, there is a potential for the accumulation of trace impurities that may not be completely removed by the chosen regeneration method. It is good practice to periodically assess the purity of the recycled IL to ensure it meets the requirements of your application.
Experimental Protocols and Data
Protocol for Vacuum Distillation of [OMIM]Br
This protocol is suitable for removing volatile impurities from [OMIM]Br.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. It is crucial to use a short path to minimize the condensation of the ionic liquid before it reaches the collection flask.
-
Use a Kugelrohr apparatus for small-scale distillations.
-
Ensure all glassware is clean and dry.
-
Connect the apparatus to a high-vacuum pump capable of reaching <1 mbar.
-
Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile compounds.
-
-
Procedure:
-
Place the impure [OMIM]Br into the distillation flask.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle with stirring.
-
Monitor the temperature and pressure closely. The boiling point of [OMIM]Br is approximately 115°C at 5.3 mmHg.[3]
-
Collect the purified [OMIM]Br in the receiving flask.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol for Solvent Extraction of [OMIM]Br
This protocol is designed to remove non-polar organic impurities from [OMIM]Br.
-
Materials:
-
Impure [OMIM]Br
-
A suitable non-polar organic solvent (e.g., hexane, toluene)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Place the impure [OMIM]Br in a separatory funnel.
-
Add an equal volume of the non-polar organic solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. The more dense [OMIM]Br phase will be the bottom layer.
-
Drain the bottom [OMIM]Br layer into a clean flask.
-
Repeat the extraction of the [OMIM]Br phase with fresh portions of the organic solvent two more times.
-
Combine the purified [OMIM]Br fractions.
-
Remove any residual organic solvent from the purified [OMIM]Br using a rotary evaporator under reduced pressure.
-
Comparison of Regeneration Methods
| Method | Typical Recovery Yield | Achievable Purity | Advantages | Disadvantages |
| Vacuum Distillation | >95%[7] | High (>99%) | Effective for volatile impurities; can yield very pure IL. | High energy consumption; risk of thermal decomposition for sensitive ILs. |
| Solvent Extraction | 80-95% | Good to High | Lower energy consumption than distillation; good for non-volatile impurities. | Requires use of organic solvents; potential for emulsion formation; may not remove all impurities. |
| Adsorption | Variable (depends on adsorbent and impurities) | Good to High | Can be highly selective for certain impurities; can be performed at room temperature. | Adsorbent cost and regeneration; potential for IL loss on the adsorbent. |
| Electrodialysis | 73-92%[8] | Good | No additional solvents required; environmentally friendly.[8] | Higher initial equipment cost; may not be suitable for all types of impurities. |
Visualizing the Workflow
General Workflow for [OMIM]Br Regeneration and Recycling
Caption: A decision-making workflow for the regeneration of [OMIM]Br.
References
- 1-METHYL-3-N-OCTYLIMIDAZOLIUM BROMIDE - Safety D
- Safety Data Sheet - this compound - Iolitec
- Recovery and purification of ionic liquids from solutions: a review - RSC Publishing
- Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained
- Purification of imidazolium ionic liquids for spectroscopic application - ResearchG
- Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems - MDPI
- SAFETY DATA SHEET - 1-Methyl-3-n-octylimidazolium Bromide - TCI Chemicals
- Techniques for recovery and recycling of ionic liquids: A review - Chalmers Research
- Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals
- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide - ResearchG
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - MDPI
- Recovery of the N,N-Dibutylimidazolium Chloride Ionic Liquid from Aqueous Solutions by Electrodialysis Method - PMC - NIH
Sources
- 1. Adsorption of imidazolium-based ionic liquids with different chemical structures onto various resins from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative recovery and regeneration of acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulphate via industrial strategy for sustainable biomass processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Recovery of the N,N-Dibutylimidazolium Chloride Ionic Liquid from Aqueous Solutions by Electrodialysis Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storing Hygroscopic Ionic Liquids like [OMIM]Br
Welcome to the Technical Support Center for handling and storing hygroscopic ionic liquids. This guide is designed for researchers, scientists, and drug development professionals who work with these unique materials. Here you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity of your experiments and the longevity of your ionic liquids.
Introduction to Hygroscopic Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at or near room temperature.[1] Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive as "green" alternatives to volatile organic solvents.[2] 1-octyl-3-methylimidazolium bromide, or [OMIM]Br, is an imidazolium-based ionic liquid with applications as a surfactant due to its amphiphilic characteristics.[3][4][5]
A critical characteristic of many ionic liquids, including [OMIM]Br, is their hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[6][7][8][9][10] This property is largely influenced by the anion; those that form strong hydrogen bonds, such as bromide, are particularly prone to water absorption.[6][7] Water contamination, even in trace amounts, can significantly alter the physicochemical properties of an ionic liquid, impacting experimental outcomes.[2][6][10][11][12]
Frequently Asked Questions (FAQs)
Q1: What makes an ionic liquid 'hygroscopic'?
A1: An ionic liquid is considered hygroscopic when it readily attracts and holds water molecules from the surrounding environment.[6][9][10] This is primarily dictated by the nature of its constituent ions. Anions with a high capacity for hydrogen bonding, such as halides (e.g., bromide in [OMIM]Br), sulfates, and acetates, contribute significantly to an IL's hygroscopicity.[6][7][13] The structure of the cation also plays a role.[6]
Q2: How can water contamination affect my experiments when using [OMIM]Br?
A2: Water as an impurity can have profound and often detrimental effects on the properties of ionic liquids and, consequently, your experimental results.[1][2][6][11] Key impacts include:
-
Altered Physicochemical Properties: Water can decrease viscosity and density while increasing ionic conductivity.[2][6][14]
-
Changes in Solubility: The solvation capabilities of the ionic liquid can be modified, affecting reaction rates and equilibria.[6]
-
Structural Disruption: Water can disrupt the three-dimensional hydrogen-bonded network of the pure ionic liquid, leading to behavioral changes.[2]
-
Reduced Electrochemical Window: The presence of water can narrow the electrochemical stability window of an ionic liquid.[6]
-
Chemical Reactions: Some ionic liquids can undergo hydrolysis in the presence of water, particularly at elevated temperatures, potentially forming corrosive byproducts like hydrogen fluoride (HF) with anions like tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻).[15][16]
Q3: What is the best way to store [OMIM]Br to prevent water absorption?
A3: Proper storage is paramount for maintaining the anhydrous nature of hygroscopic ionic liquids.[6]
-
Inert Atmosphere: The most effective method is to store the ionic liquid under a dry, inert atmosphere, such as in a glovebox purged with argon or nitrogen.[6][17][18]
-
Airtight Containers: At a minimum, use tightly sealed, airtight containers.[6] Glass bottles are generally preferred over plastic, as some ionic liquids can dissolve certain polymers.[17] For highly sensitive applications, consider containers with septum-sealed caps.[19]
-
Desiccants: Store containers within a desiccator containing a suitable drying agent like silica gel or molecular sieves.[20] For larger containers that are accessed frequently, desiccant pouches can be suspended in the headspace.[21]
-
Cool and Dark Environment: Keep the ionic liquid in a cool, dry, and dark place to prevent any potential light-induced degradation.[17]
Q4: How can I determine the water content in my [OMIM]Br sample?
A4: The gold standard for accurately measuring water content in ionic liquids is Karl Fischer (KF) titration .[18][22][23] This method is highly selective for water and can provide precise measurements even at parts-per-million (ppm) levels.[18] Both volumetric and coulometric KF titration can be used.[22][24] Other methods like Near-Infrared (NIR) spectroscopy can also be employed to determine the amount of "free water" in ionic liquid-water mixtures.[13]
Q5: What are the primary safety precautions I should take when handling [OMIM]Br?
A5: While ionic liquids have low volatility, they are still chemicals and should be handled with care.[25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[26][27][28]
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhaling any aerosols or mists.[26]
-
Avoid Contact: Take precautions to avoid direct contact with the skin, eyes, and clothing.[26][27]
-
Consult the SDS: Before use, thoroughly review the Safety Data Sheet (SDS) for [OMIM]Br to understand its specific hazards and handling requirements.[26]
Q6: How should I dispose of waste [OMIM]Br?
A6: Do not dispose of ionic liquids down the drain or in regular trash.[26] Treat it as hazardous chemical waste and follow your institution's and local regulations for disposal.[26][28] Some research is exploring methods for recycling and reusing ionic liquids to improve sustainability.[29][30]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | Water contamination in the ionic liquid is altering its solvent properties.[6] | 1. Measure the water content of your [OMIM]Br using Karl Fischer titration.[18][23] 2. If the water content is above the acceptable limit for your application, dry the ionic liquid using an appropriate method (see Protocol section). 3. Ensure all reactants and the reaction vessel are thoroughly dried before use. |
| Physical properties (e.g., viscosity, conductivity) of the ionic liquid have changed over time. | The ionic liquid has absorbed atmospheric moisture.[7][9][10] | 1. Confirm water uptake by measuring the water content. 2. Dry the ionic liquid to restore its original properties. 3. Review and improve your storage procedures. Store under an inert atmosphere if possible and ensure containers are sealed tightly.[6][17] |
| The ionic liquid appears cloudy or has formed a separate phase. | This could be due to significant water absorption, especially if the ionic liquid has limited water miscibility, or contamination with an immiscible substance. | 1. Attempt to dry the ionic liquid under high vacuum and gentle heating. 2. If the cloudiness persists, the ionic liquid may be contaminated. Consider purification or replacement. |
| Difficulty in achieving a very low water content (<100 ppm). | The chosen drying method is not efficient enough, or the ionic liquid is being re-exposed to moisture during handling. | 1. Combine high vacuum with elevated temperature (ensure the temperature is well below the decomposition temperature of [OMIM]Br).[15][31] 2. Use freshly activated molecular sieves (3Å) for an extended period.[15] 3. Handle the dried ionic liquid exclusively within a glovebox or under a stream of dry, inert gas.[18] |
Experimental Protocols & Workflows
Protocol 1: Drying Hygroscopic Ionic Liquids
This protocol describes the effective removal of water from hygroscopic ionic liquids like [OMIM]Br using high vacuum and gentle heating.
Materials:
-
Hygroscopic ionic liquid (e.g., [OMIM]Br)
-
Schlenk flask or round-bottom flask
-
High-vacuum pump (< 0.1 mbar)
-
Heating mantle or oil bath with a temperature controller
-
Stir bar
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Preparation: Place the ionic liquid and a stir bar into a clean, dry Schlenk flask. The volume of the ionic liquid should not exceed half the volume of the flask to ensure a large surface area for efficient drying.
-
Initial Vacuum: Connect the flask to the high-vacuum line, ensuring a cold trap is in place between the flask and the pump to protect the pump from any volatile components.
-
Stirring: Begin stirring the ionic liquid to create a vortex and increase the surface area exposed to the vacuum.
-
Heating: Gradually increase the temperature of the heating mantle or oil bath. A typical starting point is 70-80°C.[15] The temperature should be high enough to increase the vapor pressure of water but well below the thermal decomposition temperature of the ionic liquid.
-
Drying: Continue drying under high vacuum with stirring and heating for several hours (e.g., 4-24 hours). The required time will depend on the initial water content, the volume of the ionic liquid, and the efficiency of the vacuum system.[31][32]
-
Cooling and Storage: Once the drying is complete, allow the ionic liquid to cool to room temperature under vacuum before backfilling the flask with a dry, inert gas like argon or nitrogen. Immediately transfer the dried ionic liquid to an appropriate airtight storage container, preferably within a glovebox.[18]
Workflow for Handling and Storing Hygroscopic Ionic Liquids
The following diagram illustrates the recommended workflow for managing hygroscopic ionic liquids to maintain their anhydrous state.
Caption: Recommended workflow for handling and storing hygroscopic ionic liquids.
Quantitative Data Summary
| Parameter | Value/Range | Significance | Source(s) |
| Acceptable Water Content | Varies by application; <100 ppm for moisture-sensitive reactions. | Even small amounts of water can significantly impact reaction outcomes and physical properties. | [15][31] |
| Typical Water Uptake from Atmosphere | Can reach thousands of ppm within hours. | Demonstrates the high hygroscopicity and the need for stringent handling protocols. | [23][31] |
| Effectiveness of Vacuum Drying | Can reduce water content to <500 ppm, and often much lower. | A highly effective method for removing water from thermally stable ionic liquids. | [15] |
| Effectiveness of Molecular Sieves (3Å) | Can effectively reduce water content, though may be less effective than vacuum drying for some ILs. | A useful alternative or complementary method to vacuum drying, especially for ILs that are not thermally stable. | [15] |
References
- Navigating the Safe Handling of Room-Temperature Ionic Liquids (RTILs): A Comprehensive Guide. (n.d.). Benchchem.
- Ma, C., Laaksonen, A., Liu, C., Lu, X., & Ji, X. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing.
- 1-Octyl-3-methylimidazolium bromide CAS 61545-99-1. (n.d.). Sinocure Chemical Group.
- Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. (n.d.). UTPedia.
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. (2022). University of Illinois.
- Quantitative analysis of free water in ionic liquid-water mixtures. (2019). PubMed.
- How do you preserve an ionic liquid so that it doesn't decompose? (2020). ResearchGate.
- A kind of deep drying water removal method for ionic liquid. (n.d.). Google Patents.
- In Situ Determination of the Water Content of Ionic Liquids. (2018). ResearchGate.
- Ionic liquid synthesis: safety and good working practices. (n.d.). EXIL - USC.
- Gas Drying Using Supported Ionic Liquids. (n.d.).
- How to measure the water content in ionic liquid. (n.d.). ECHEMI.
- How to dry an ionic liquid? (2019). Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd.
- Technical Support Center: Managing Moisture in Hygroscopic Ionic Liquids. (n.d.). Benchchem.
- Ionic Liquids and Water: Hydrophobicity vs. Hydrophilicity. (n.d.). PubMed Central - NIH.
- 1-Methyl-3-n-octylimidazolium Bromide. (n.d.). CymitQuimica.
- 1-Methyl-3-Octylimidazolium Bromide, 99%. (n.d.). RoCo Global.
- Managing solid waste using chloride-based ionic liquids. (2019). Taylor & Francis Online.
- Effect of water and ionic liquids on biomolecules. (n.d.). PubMed Central - NIH.
- Interactions in Water–Ionic Liquid Mixtures: Comparing Protic and Aprotic Systems. (2017). The Journal of Physical Chemistry B - ACS Publications.
- 1-Methyl-3-n-octylimidazolium Bromide. (n.d.). PubChem.
- Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. (2000). ResearchGate.
- Managing solid waste using chloride-based ionic liquids. (n.d.).
- Understanding the Chemical Stability and Handling of Ionic Liquids. (n.d.).
- Water content of the ionic liquids under investigation. (n.d.). ResearchGate.
- CAS 61545-99-1 1-octyl-3-methylimidazolium bromide. (n.d.). Alfa Chemistry.
- Disposal of the Industrial Wastes of Ionic Liquid. (2023). ResearchGate.
- Safety Data Sheet. (2015). Iolitec.
- Technical Support Center: Managing Water Content in Reactions with Hygroscopic Ionic Liquids. (n.d.). Benchchem.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024). MDPI.
- How to make a Desiccator Bag for Drying Chemicals. (2009). YouTube.
- Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. (2023). ResearchGate.
- Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. (2023). Langmuir - ACS Publications.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024). ResearchGate.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019).
- Suitable containers for each chemical product. (n.d.). Scharlab Internacional.
- How do you make sure there is water in your Ionic Liquid? (2015). ResearchGate.
- Medical and Biological Samples Waste. (2022). RSC Publishing - The Royal Society of Chemistry.
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. (n.d.). RSC Publishing.
- Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis. (2012). OSTI.GOV.
- Choosing the Best Bottles for Chemical Storage. (2024).
- Using Ionic Liquids to Recycle Plastic Waste. (n.d.). Queen's University Belfast.
- Chemical Storage Containers: IBC Totes, Drums & Safe Solutions. (n.d.). DENIOS Inc.
- Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. (2016). MDPI.
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- 2. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. roco.global [roco.global]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. osti.gov [osti.gov]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative analysis of free water in ionic liquid-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of water and ionic liquids on biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 16. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suitable containers for each chemical product - Scharlab Internacional [scharlab.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. iolitec.de [iolitec.de]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Using Ionic Liquids to Recycle Plastic Waste | Research | Queen's University Belfast [qub.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. How to dry an ionic liquid? [ilschem.com]
Technical Support Center: Catalysis with 1-Methyl-3-octylimidazolium Bromide ([OMIm]Br)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Methyl-3-octylimidazolium bromide ([OMIm]Br) in catalysis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to minimize side reactions and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My catalytic reaction in [OMIm]Br is showing unexpected byproducts. What are the most common side reactions I should be aware of?
A1: When using [OMIm]Br as a catalytic solvent or co-catalyst, several side reactions can occur, broadly categorized as follows:
-
N-Heterocyclic Carbene (NHC) Formation: Under basic conditions, the imidazolium ring of [OMIm]Br can be deprotonated at the C2 position to form a highly reactive N-heterocyclic carbene (NHC).[1][2][3] This NHC can then participate in the catalytic cycle, sometimes leading to unexpected reaction pathways or catalyst deactivation. For instance, in palladium-catalyzed cross-coupling reactions like the Heck reaction, the in-situ formation of palladium-NHC complexes has been observed.[1][4]
-
Thermal Decomposition: Although imidazolium-based ionic liquids are known for their thermal stability, they can decompose at elevated temperatures. For [OMIm]Br, appreciable decomposition can occur even at temperatures significantly lower than the onset decomposition temperature determined by fast-scan thermogravimetric analysis (TGA).[5] The primary decomposition pathway for similar imidazolium bromides is believed to be an SN2 type mechanism, yielding alkyl bromides and alkylimidazoles.[6]
-
Hydrolysis and Reactions with Water: The presence of water can lead to hydrolysis of certain substrates or intermediates, especially in acid- or base-catalyzed reactions. Furthermore, water can influence the polarity and solvent properties of [OMIm]Br, potentially altering reaction selectivity.
-
Homo-coupling and Other Substrate-Specific Side Reactions: In cross-coupling reactions such as the Suzuki-Miyaura reaction, a common side product is the homo-coupling of the starting materials. The extent of this side reaction can be influenced by the catalyst, base, and solvent system.
Q2: I suspect the purity of my [OMIm]Br is affecting my reaction. What are the common impurities and how can I purify it?
A2: The purity of [OMIm]Br is critical for reproducible and selective catalysis. Common impurities include:
-
Unreacted Starting Materials: Residual 1-methylimidazole and 1-bromooctane from the synthesis of [OMIm]Br.
-
Halide Impurities: Excess bromide or other halide ions.
-
Water: Imidazolium-based ionic liquids can be hygroscopic.
-
Colored Impurities: Often arise from degradation or side reactions during synthesis and storage.
A general protocol for purifying imidazolium bromides involves treatment with activated carbon to remove colored impurities, followed by solvent washing and drying under high vacuum.[3]
Q3: My reaction requires basic conditions, but I'm concerned about N-heterocyclic carbene (NHC) formation. How can I mitigate this?
A3: Mitigating NHC formation while maintaining necessary basicity requires a careful balance. Consider the following strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base if your reaction allows. The pKa of the base is a critical factor in the deprotonation of the imidazolium cation.
-
Temperature Control: NHC formation is often more pronounced at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Substituent Effects: While you are using [OMIm]Br, be aware that modifications to the imidazolium ring (e.g., substitution at the C2 position) can prevent deprotonation and NHC formation.
II. Troubleshooting Guides
Problem 1: Low Yield and/or Selectivity in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck, Suzuki)
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Significant homo-coupling byproducts observed. | 1. In-situ formation of N-Heterocyclic Carbene (NHC) complexes: The base used in the coupling reaction can deprotonate the [OMIm]Br, forming an NHC that coordinates to the palladium center.[1][4] This can alter the catalyst's activity and selectivity. 2. Catalyst deactivation/aggregation. | 1. Optimize Base and Temperature: Use the weakest base effective for your reaction (e.g., K₂CO₃ instead of stronger bases). Lowering the reaction temperature can also disfavor NHC formation. 2. Consider a Ligand: If not already using one, adding a suitable phosphine ligand can stabilize the palladium catalyst and outcompete the NHC for coordination. |
| Reaction is sluggish or stalls. | 1. Water Content: Excess water can negatively impact the catalytic cycle, particularly the transmetalation step in Suzuki couplings. 2. Impurities in [OMIm]Br: Halide impurities or unreacted starting materials can interfere with the catalyst. | 1. Dry the [OMIm]Br: Ensure your ionic liquid is thoroughly dried under high vacuum before use. 2. Purify the [OMIm]Br: Follow the detailed purification protocol provided in this guide to remove potential catalyst poisons. |
| Formation of palladium black. | Catalyst decomposition and precipitation. | 1. Use a Stabilizing Ligand: As mentioned, a suitable ligand can prevent catalyst agglomeration. 2. Ensure Inert Atmosphere: Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. |
Problem 2: Thermal Degradation and Byproduct Formation in High-Temperature Reactions
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Discoloration of the reaction mixture (darkening) and inconsistent results at elevated temperatures. | Thermal decomposition of [OMIm]Br. | 1. Determine the Safe Operating Temperature: Long-term isothermal studies show that [OMIm]Br can undergo appreciable decomposition in the range of 533–573 K (260–300 °C) over extended periods.[5] It is advisable to keep reaction temperatures below this range for prolonged reactions. 2. Use a Thermally Stable Alternative (if possible): If very high temperatures are required, consider an ionic liquid with a more thermally stable anion, such as bis(trifluoromethylsulfonyl)imide (NTf₂). |
| Presence of unexpected alkylated or de-alkylated byproducts. | Decomposition products of [OMIm]Br (e.g., 1-bromooctane, 1-methylimidazole) reacting with substrates or intermediates. [6] | 1. Lower the Reaction Temperature: This is the most direct way to minimize decomposition. 2. Minimize Reaction Time: If high temperatures are unavoidable, optimize the reaction to proceed as quickly as possible. |
Problem 3: Issues with Catalyst Recycling and Reuse
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Decreased catalyst activity in subsequent runs. | 1. Leaching of the catalyst into the product phase during extraction. 2. Accumulation of inhibitory byproducts in the [OMIm]Br phase. 3. Catalyst deactivation (e.g., poisoning, aggregation). | 1. Optimize Extraction Protocol: Use a non-polar solvent (e.g., hexane, diethyl ether) for product extraction to minimize partitioning of the typically polar catalyst complex into the extraction solvent. Perform multiple extractions with smaller solvent volumes. 2. Wash the [OMIm]Br/Catalyst Phase: After product extraction, consider washing the ionic liquid phase with a solvent that can remove polar byproducts but not the catalyst. 3. Reactivate the Catalyst (if applicable): Some deactivated catalysts can be reactivated. This is highly dependent on the specific catalyst and deactivation mechanism. |
| Difficulty in separating the product from the [OMIm]Br. | High solubility of the product in the ionic liquid. | 1. Biphasic System Design: Choose an extraction solvent in which your product has high solubility and is immiscible with [OMIm]Br. 2. Temperature-Dependent Solubility: Investigate if cooling the system significantly decreases the product's solubility in [OMIm]Br, potentially allowing for precipitation. |
III. Experimental Protocols
Protocol 1: Purification of this compound ([OMIm]Br)
This protocol is designed to remove colored impurities and unreacted starting materials.
Materials:
-
Crude [OMIm]Br
-
Activated carbon (decolorizing charcoal)
-
Deionized water
-
Ethyl acetate or diethyl ether (for washing)
-
Celite® or a similar filter aid
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolution: Dissolve the crude [OMIm]Br in deionized water to create a 20-30% (w/v) solution. This reduces the viscosity and allows for effective treatment.
-
Activated Carbon Treatment: Add activated carbon (approximately 1-5% by weight of the [OMIm]Br) to the solution.[3]
-
Stirring: Stir the mixture at 60-70°C for 12-24 hours. The heat helps to increase the efficacy of the activated carbon.
-
Filtration: Cool the solution to room temperature and filter through a pad of Celite® to remove the activated carbon. The filtrate should be colorless.
-
Water Removal: Remove the bulk of the water using a rotary evaporator.
-
Solvent Washing: Transfer the viscous [OMIm]Br to a flask. Add ethyl acetate or diethyl ether (3-5 mL per gram of [OMIm]Br) and stir vigorously for 30 minutes. Decant the solvent. Repeat this washing step 2-3 times to remove residual non-polar impurities.
-
Drying: Dry the purified [OMIm]Br under high vacuum at 70-80°C for at least 24 hours to remove any residual water and washing solvent.
Protocol 2: General Procedure for Catalyst and [OMIm]Br Recycling via Solvent Extraction
This protocol is for a homogeneous catalyst that is soluble in [OMIm]Br but insoluble in a non-polar organic solvent.
Procedure:
-
Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.
-
Product Extraction: Add a non-polar solvent in which the product is soluble but the [OMIm]Br and catalyst are not (e.g., hexane, heptane, or diethyl ether). The volume of the extraction solvent should be sufficient to dissolve the product, typically 2-3 times the volume of the [OMIm]Br phase.
-
Phase Separation: Stir the biphasic mixture vigorously for 15-30 minutes, then allow the layers to separate. The [OMIm]Br/catalyst phase is typically the denser, lower layer.
-
Isolation of Product: Carefully separate the upper organic layer containing the product. Repeat the extraction of the [OMIm]Br phase 2-3 more times with fresh portions of the organic solvent to ensure complete product recovery.
-
[OMIm]Br/Catalyst Recovery: The remaining [OMIm]Br/catalyst phase can be dried under vacuum to remove any dissolved extraction solvent.
-
Reuse: The recovered [OMIm]Br and catalyst can then be used for subsequent reaction cycles. It may be beneficial to add a small amount of fresh catalyst to compensate for any minor losses during extraction.
IV. Visualization of Key Concepts
Diagram 1: Side Reaction Pathways in [OMIm]Br Catalysis
Caption: Key factors leading to common side reactions in catalysis with [OMIm]Br.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield/selectivity issues.
V. References
-
Harvey, I. J., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 102(2), 737-744.
-
Clavier, H., et al. (2008). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. ARKIVOC, 2008(17), 61-76.
-
Calo, V., et al. (2002). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organic Letters, 4(15), 2561-2563.
-
Cai, M., & Wang, X. (2015). Activity Investigation of Imidazolium-Based Ionic Liquid As Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. Asian Journal of Chemistry, 27(2), 649-653.
-
Dupont, J., et al. (2005). Nanoclusters in ionic liquids: evidence for N-heterocyclic carbene formation from imidazolium-based ionic liquids detected by (2)H NMR. Journal of the American Chemical Society, 127(16), 5758-5759.
-
Bonhôte, P., et al. (2004). Preparation and purification of ionic liquids and precursors. U.S. Patent No. 7,763,186.
-
Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-12.
-
Xiao, J., et al. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics, 19(23), 4647-4649.
-
Chambreau, S. D., et al. (2011). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(24), 5867-5876.
-
Amatore, C., & Jutand, A. (2000). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Organometallics, 19(16), 3110-3126.
-
Xu, X., et al. (2019). Study of 1-Octyl-3-methylimidazolium bromide for inhibiting shale hydration and dispersion. RSC Advances, 9(42), 24485-24495.
-
Singh, B., et al. (2018). Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. Catalysts, 8(10), 434.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10849985, 1-Methyl-3-n-octylimidazolium Bromide. Retrieved January 10, 2026 from [Link].
-
Yu, J., et al. (2008). Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. Ecotoxicology and Environmental Safety, 71(3), 903-908.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Viscosity of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)
Welcome to the technical support center for 1-Methyl-3-octylimidazolium bromide ([OMIM]Br). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of [OMIM]Br in their work. As an ionic liquid with a wide range of applications, from a green solvent in chemical synthesis to a component in electrochemical systems and drug delivery formulations, its high viscosity often presents a significant experimental hurdle.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to effectively manage the viscosity of [OMIM]Br, ensuring the success and reproducibility of your experiments.
Understanding the Challenge: The High Viscosity of [OMIM]Br
This compound is characterized by its notably high viscosity, which is approximately 6604 cP at 25°C. This high viscosity stems from the strong intermolecular forces, including van der Waals interactions and hydrogen bonding, between the imidazolium cations and bromide anions. The long octyl chain on the imidazolium cation further contributes to these interactions, leading to a more viscous fluid compared to ionic liquids with shorter alkyl chains.[2]
This high viscosity can impede various experimental processes, including accurate liquid handling, efficient mixing, and mass transfer, which can in turn affect reaction rates and overall process efficiency.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the viscosity of [OMIM]Br.
Q1: My [OMIM]Br is extremely thick and difficult to pipette accurately. What can I do?
A1: This is a very common issue. The high viscosity of [OMIM]Br at room temperature makes standard pipetting techniques challenging. Here are several strategies to improve accuracy:
-
Increase the Temperature: Gently warming the [OMIM]Br will significantly decrease its viscosity. Even a modest increase to 30-40°C can make a noticeable difference. However, ensure that this temperature is compatible with your downstream application.
-
Use Positive-Displacement Pipettes: Unlike air-displacement pipettes, positive-displacement pipettes have a piston that is in direct contact with the liquid, which allows for more accurate and reproducible dispensing of viscous fluids.
-
Employ Specialized Pipetting Techniques:
-
Reverse Pipetting: This technique involves aspirating more liquid than needed and then dispensing the desired volume, leaving the excess in the tip. This method minimizes the effect of the liquid film that can adhere to the inner wall of the pipette tip.[4]
-
Slow Aspiration and Dispensing: Using a slow and steady motion for both aspirating and dispensing allows the viscous liquid to move without the formation of air bubbles.[4]
-
Use Wide-Bore or Low-Retention Pipette Tips: Wide-bore tips provide a larger opening for the liquid to flow through, while low-retention tips have a hydrophobic inner surface that reduces the amount of liquid that clings to the tip.[4]
-
Q2: I'm considering using a co-solvent to reduce the viscosity of [OMIM]Br. What are my options and what are the potential downsides?
A2: Adding a co-solvent is an effective method for reducing the viscosity of [OMIM]Br. The choice of co-solvent will depend on the specific requirements of your application.
| Co-solvent | Advantages | Potential Downsides & Considerations |
| Dimethyl Sulfoxide (DMSO) | Highly effective at reducing viscosity. Miscible with [OMIM]Br in a wide range of compositions. | Can participate in or interfere with certain chemical reactions. May need to be removed after the experiment, which can be challenging due to its high boiling point. |
| Water | Readily available, inexpensive, and effective at reducing viscosity. | Can hydrolyze sensitive reagents or products. May alter the electrochemical window of the ionic liquid. Can promote the formation of micelles, which may affect reaction kinetics.[5] |
| Acetonitrile | Effective at reducing viscosity and relatively easy to remove due to its lower boiling point. | Can be toxic. Its miscibility with [OMIM]Br may be limited at certain concentrations. |
| Ethanol/Methanol | Can effectively reduce viscosity. | May act as a reactant in some cases (e.g., transesterification). Can alter the polarity of the medium, affecting reaction selectivity. |
It is crucial to perform small-scale compatibility and performance tests before scaling up any experiment with a co-solvent.
Q3: How does temperature affect the viscosity of [OMIM]Br?
Q4: Will adding a co-solvent affect the performance of my catalytic reaction in [OMIM]Br?
A4: Yes, it is highly likely. Co-solvents can influence catalytic reactions in several ways:[7][8]
-
Solvation of Catalytic Species: The co-solvent can alter the solvation shell around the catalyst, which can affect its activity and selectivity.
-
Reactant/Product Solubility: The solubility of reactants and products may change, which can impact reaction rates and equilibrium.
-
Mass Transfer: While reduced viscosity generally improves mass transfer, the specific interactions between the co-solvent and the reactants can sometimes have a more complex effect.
-
Catalyst Stability: The co-solvent may affect the stability of the catalyst, potentially leading to deactivation.
It is essential to screen a range of co-solvents and concentrations to find the optimal conditions for your specific catalytic system.
Q5: I am using [OMIM]Br in an electrochemical application. How will viscosity reduction methods impact its performance?
A5: In electrochemistry, viscosity is a critical parameter as it directly affects ionic conductivity.
-
Increasing Temperature: This is a common strategy to increase ionic conductivity by reducing viscosity. However, be mindful of the thermal stability of your other components.
-
Adding Co-solvents: While co-solvents can decrease viscosity and potentially increase ionic conductivity, they can also narrow the electrochemical window of the ionic liquid. The co-solvent itself may be electrochemically active at certain potentials. It is crucial to re-evaluate the electrochemical window of the [OMIM]Br/co-solvent mixture before use.[9]
Troubleshooting Guide: Viscosity-Related Issues in Applications
This section provides a structured approach to troubleshooting common problems encountered when working with the high viscosity of [OMIM]Br.
Issue 1: Inconsistent Results in High-Throughput Screening (HTS)
Symptoms:
-
High variability between replicate wells.
-
Inaccurate dispensing volumes leading to concentration errors.
-
Clogging of automated liquid handling tips.
Root Cause Analysis and Solutions:
Workflow for HTS Troubleshooting
Step-by-Step Protocol:
-
Optimize Liquid Handler Parameters:
-
Reduce Speed: Decrease the aspiration and dispensing speeds to approximately 10-25% of the default speed for aqueous solutions.
-
Incorporate Delays: Add a pre-aspiration delay to allow the liquid to settle and a post-dispensing delay to ensure complete delivery.
-
Tip Immersion Depth: Optimize the immersion depth of the tip to just below the liquid surface to minimize coating the outside of the tip.
-
-
Select Appropriate Dispensing Technology:
-
If available, utilize a positive-displacement or acoustic liquid handler, which are better suited for viscous liquids.
-
-
Modify [OMIM]Br Viscosity:
-
Heating: Gently heat the [OMIM]Br source plate to a uniform temperature (e.g., 35°C). Ensure the temperature is stable and uniform across the plate.
-
Co-solvent Addition: If compatible with your assay, add a co-solvent like DMSO to the [OMIM]Br stock solution to reduce its viscosity. Create a calibration curve to determine the optimal co-solvent concentration for your desired viscosity.
-
Issue 2: Poor Mixing and Inhomogeneous Reaction Mixtures
Symptoms:
-
Visible phase separation or striations in the reaction vessel.
-
Non-reproducible reaction yields or kinetics.
-
Localized overheating in exothermic reactions.
Root Cause Analysis and Solutions:
Workflow for Improving Mixing
Step-by-Step Protocol:
-
Enhance Mechanical Agitation:
-
For small-scale reactions, ensure vigorous vortexing or shaking.
-
For larger-scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which provides more efficient mixing for viscous media.
-
-
Reduce Viscosity:
-
Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature will lower the viscosity and improve mixing.
-
Incorporate a Co-solvent: The addition of a low-viscosity, miscible co-solvent can dramatically improve mixing efficiency.
-
Experimental Protocols
Protocol 1: Preparation of a Reduced-Viscosity [OMIM]Br-DMSO Stock Solution
This protocol describes the preparation of a stock solution of [OMIM]Br with dimethyl sulfoxide (DMSO) to achieve a lower viscosity for easier handling.
Materials:
-
This compound ([OMIM]Br)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
-
Heated magnetic stir plate
-
Glass vial with a screw cap and PTFE septum
-
Viscometer (optional, for characterization)
Procedure:
-
Drying: Dry the [OMIM]Br under high vacuum at a moderately elevated temperature (e.g., 60-70°C) for several hours to remove any residual water, as water can affect viscosity and reactivity.
-
Inert Atmosphere: Transfer the dried [OMIM]Br to a pre-weighed glass vial inside a glovebox or under a stream of inert gas.
-
Addition of DMSO: Add the desired weight or volume of anhydrous DMSO to the vial. The table below provides an estimated viscosity reduction based on general trends observed with similar ionic liquids. Note: These are estimates and should be confirmed experimentally.
| % DMSO (w/w) | Estimated Viscosity Reduction |
| 10% | Significant reduction, easier to pipette |
| 25% | Fluid, easily handled with standard pipettes |
| 50% | Low viscosity, similar to many organic solvents |
-
Mixing: Seal the vial and stir the mixture on a heated magnetic stir plate at a low temperature (e.g., 30-40°C) until a homogeneous solution is obtained.
-
Storage: Store the solution under an inert atmosphere to prevent moisture uptake.
Protocol 2: Temperature-Based Viscosity Reduction for Dispensing
This protocol outlines the steps for reducing the viscosity of pure [OMIM]Br by heating for accurate dispensing.
Materials:
-
This compound ([OMIM]Br)
-
Heating block or water bath with temperature control
-
Positive-displacement pipette or standard air-displacement pipette with reverse pipetting capability
-
Pre-weighed receiving vessel
Procedure:
-
Heating: Place the vial containing [OMIM]Br in a heating block or water bath set to a temperature that provides a manageable viscosity (e.g., 40-50°C). Allow the ionic liquid to equilibrate to this temperature.
-
Pipetting:
-
Use a pre-heated pipette tip if possible to avoid cooling the liquid upon contact.
-
Employ the reverse pipetting technique or a positive-displacement pipette for accurate dispensing.
-
Work efficiently to minimize cooling of the [OMIM]Br during handling.
-
-
Verification (Optional but Recommended): Dispense the heated [OMIM]Br into a pre-weighed vessel to confirm the dispensed mass and calculate the actual volume based on the density of [OMIM]Br at that temperature.
Conclusion
While the high viscosity of this compound presents experimental challenges, it is a manageable property. By understanding the underlying principles of viscosity in ionic liquids and employing the appropriate handling techniques, temperature adjustments, or co-solvent strategies outlined in this guide, researchers can successfully integrate [OMIM]Br into a wide array of applications. Always remember to consider the potential impact of these viscosity modification methods on your specific experimental system and to perform necessary validation experiments.
References
- Jain, A., Shakya, A. K., Prajapati, S. K., Eldesoqui, M., Mody, N., Jain, S. K., Naik, R. R., & Patil, U. K. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Frontiers in Bioengineering and Biotechnology, 12, 1454247. [Link]
- Greer, A. J., Jacquemin, J., & Hardacre, C. (2020). Industrial Applications of Ionic Liquids. Molecules, 25(21), 5207. [Link]
- MICROLIT. (2023, February 3). How does the viscosity of the liquid affect pipetting accuracy?. [Link]
- Oblosca, J. M. R., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 102(2), 735-740.
- Harris, K. R., Kanakubo, M., & Woolf, L. A. (2006). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate.
- INTEGRA Biosciences. (n.d.). Proper pipetting: 10 tips on how to pipette. [Link]
- Sartorius. (2021, November 26). Techniques for Pipetting Challenging Liquids. [Link]
- Opentrons. (n.d.).
- Shukla, S. K., Moshikur, R. M., & Chowdhury, M. R. (2022). Ionic Liquids for Enhanced Drug Delivery: Recent Progress and Prevailing Challenges. Molecular Pharmaceutics, 19(4), 986-1009. [Link]
- Yang, W., Ma, Y., Wang, J., & Liu, X. (2018). Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride. The Journal of Chemical Thermodynamics, 125, 123-131.
- Naderi, F., & Sadeghi, R. (2015). Concentration dependence of the molar conductivity of [OMIm]Br in aqueous solution of NaPSS with different concentrations of NaPSS at T = 308.15 K.
- PubChem. (n.d.). 1-Methyl-3-n-octylimidazolium Bromide. [Link]
- Constantinescu, D., Schaber, J., & Gmehling, J. (2007). Ionic Liquids as (Co-)Solvents for Nonhydrolytic Enzymes.
- Jetti, K. D., & Guggilam, S. (2024). High-Throughput Screening and Accurate Prediction of Ionic Liquid Viscosities Using Interpretable Machine Learning. ACS Sustainable Chemistry & Engineering. [Link]
- Liu, G., Liu, T., Xu, X., & Yang, J. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1184. [Link]
- Chauhan, R., Sartape, R., Thorat, A., & Singh, M. R. (2023). Theory-Enabled High-Throughput Screening of Ion Dissociation Explains Conductivity Enhancements in Diluted Ionic Liquid Mixtures. ACS Sustainable Chemistry & Engineering, 11(40), 14833–14843. [Link]
- Liu, X., et al. (2018). Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of this compound. Ecotoxicology and Environmental Safety, 160, 139-147. [Link]
- Liu, T., et al. (2015). Effects of 1-octyl-3-methylimidazolium Bromide on the Antioxidant System of Lemna Minor. Ecotoxicology and Environmental Safety, 120, 342-348. [Link]
- Yu, J., et al. (2008). Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. Ecotoxicology and Environmental Safety, 71(3), 903-907. [Link]
- Biocompare. (2024, September 10). Tips to Improve Your Pipetting Technique and Accuracy. [Link]
- Harris, K. R., Kanakubo, M., & Woolf, L. A. (2006). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate.
- Tshibangu, M. M. T., et al. (2012). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide.
- Grygier, T., & Matuszek, K. (2022). Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study.
- Ding, Y., et al. (2022). Measurement and Correlation of Density, Viscosity, and Surface Tension for Imidazolium Bromide Ionic Liquids [CnMIM]Br (n = 2, 3, 4) Aqueous Solutions.
- Chapman, D. M., et al. (2022). The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy. Catalysis Science & Technology, 12(11), 3536-3544. [Link]
- Philippi, F., & Welton, T. (2022). Pressing matter: why are ionic liquids so viscous?. Chemical Science, 13(10), 2823-2833. [Link]
- Han, H., et al. (2023). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. Industrial & Engineering Chemistry Research, 62(38), 15949–15961. [Link]
- Kim, S., et al. (2022). Nanoscale Hybrid Electrolytes with Viscosity Controlled Using Ionic Stimulus for Electrochemical Energy Conversion and Storage. ACS Applied Materials & Interfaces, 14(10), 12347-12356. [Link]
- Ismail, I., & Das, D. (2014). Concentration Dependence of the Viscosity of Aqueous Electrolytes. A Probe into Higher Concentration.
- Zafarani-Moattar, M. T., & Shekaari, H. (2011). Parameters of the Activation of Viscous Flow of Aqueous[C2mim] [Ala].
- Lipshutz, B. H., & Ghorai, S. (2014). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters, 16(18), 4880-4883.
- Atadashi, I. M., et al. (2019). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. Renewable and Sustainable Energy Reviews, 115, 109399. [Link]
- Tshibangu, M. M. T., et al. (2012). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide.
- Santos, F. S., et al. (2011). Viscosity and Surface Tension of 1Ethanol3-methylimidazolium Tetrafluoroborate and 1Methyl3-octylimidazolium Tetrafluoroborate over a Wide Temperature Range.
- Obliosca, J. M. R., et al. (2011). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-3-n-octylimidazolium Bromide. PubChem. [Link]
- Liu, T., et al. (2015). Effects of 1-octyl-3-methylimidazolium Bromide on the Antioxidant System of Lemna Minor. Ecotoxicology and Environmental Safety, 120, 342-348. [Link]
- Liu, X., et al. (2018). Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of this compound. Ecotoxicology and Environmental Safety, 160, 139-147. [Link]
- Tshibangu, M. M. T., et al. (2012). Viscosity measurement of pure 1-butyl-3-methylimidazolium bromide [BMIm][Br] as a function of temperature.
- Li, M., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(25), 5691-5702. [Link]
- Zuber, A., et al. (2015). Model for Calculating the Viscosity of Aqueous Solutions.
- Yu, J., et al. (2008). Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. Ecotoxicology and Environmental Safety, 71(3), 903-907. [Link]
- Bešter-Rogač, M., & Strmčnik, D. (2012). Aggregation Behavior Modulation of 1-Dodecyl-3-methylimidazolium Bromide by Organic Solvents in Aqueous Solution. Scilit. [Link]
- Wang, H., et al. (2012). Effect of dimethylsulfoxide on the viscoelastic properties and sol–gel transition of cellulose/ionic liquid solutions.
- Zhang, L., et al. (2013). Rheological properties of cellulose/ionic liquid/dimethylsulfoxide (DMSO) solutions.
- Liu, T., et al. (2016). Toxic effects of ionic liquid 1-octyl-3-methylimidazolium bromide on the antioxidant defense system of freshwater planarian, Dugesia japonica. Environmental Toxicology and Pharmacology, 42, 16-22. [Link]
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Technical Support Center: Stability and Handling of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br) in Aqueous Solutions
Welcome to the technical support center for 1-Methyl-3-octylimidazolium bromide ([OMIM]Br). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of [OMIM]Br in aqueous solutions. Here, we address common challenges and questions regarding the stability and handling of this ionic liquid to ensure the integrity and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with aqueous solutions of [OMIM]Br.
Issue 1: Inconsistent results or changes in the physical properties of the [OMIM]Br solution over time.
Symptoms:
-
Noticeable change in the color of the solution (e.g., yellowing).
-
Shift in the pH of the solution.
-
Variability in experimental outcomes (e.g., reaction rates, solubility measurements).
Possible Causes and Solutions:
-
Hydrolytic Degradation: Imidazolium-based ionic liquids can be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. The imidazolium ring can be attacked by water, leading to the formation of byproducts that can alter the properties of the solution.
-
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your aqueous [OMIM]Br solution. A significant deviation from neutral may indicate degradation.
-
Control Temperature: If your application allows, store and handle the solution at room temperature or below to minimize thermal degradation. Long-term studies have shown that thermal decomposition can occur even at temperatures significantly lower than the onset decomposition temperature.[1][2]
-
Use Freshly Prepared Solutions: For sensitive applications, it is best to use freshly prepared solutions to avoid any potential impact from degradation products.
-
-
-
Oxidative Degradation: Exposure to air and light can promote oxidative degradation of the octyl side chain.
-
Troubleshooting Steps:
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Store the solution in an amber glass vial or protect it from direct light to prevent photo-oxidation.
-
-
Issue 2: Precipitation or phase separation in the aqueous [OMIM]Br solution.
Symptoms:
-
Formation of a solid precipitate.
-
The solution becomes cloudy or turbid.
-
Separation into two distinct liquid phases.
Possible Causes and Solutions:
-
Critical Micelle Concentration (CMC): [OMIM]Br is a surfactant and forms micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (cmc). Changes in temperature or the presence of other solutes can affect the cmc and lead to phase separation.
-
Troubleshooting Steps:
-
Determine the CMC: If you are working near the cmc, it is crucial to determine it under your specific experimental conditions (temperature, ionic strength).
-
Adjust Concentration: If phase separation is an issue, consider working at a concentration well below the cmc.
-
-
-
Salting Out Effect: The addition of other salts to the aqueous [OMIM]Br solution can decrease its solubility and cause it to "salt out" or precipitate.
-
Troubleshooting Steps:
-
Check for Incompatible Salts: Be aware of the other components in your system and their potential to interact with [OMIM]Br.
-
Solubility Testing: Perform preliminary experiments to determine the solubility of [OMIM]Br in the presence of other salts at the desired concentrations.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of [OMIM]Br in aqueous solutions.
Q1: What is the expected shelf-life of a prepared aqueous solution of [OMIM]Br?
The shelf-life of an aqueous [OMIM]Br solution depends heavily on the storage conditions. For general use, a solution stored at room temperature, protected from light, and with a tightly sealed cap can be stable for several weeks. For high-purity applications, it is recommended to prepare fresh solutions. For long-term storage, refrigeration is advisable.
Q2: How does pH affect the stability of [OMIM]Br in water?
The stability of imidazolium-based ionic liquids is pH-dependent. In highly acidic or alkaline solutions, the rate of hydrolysis can be accelerated. It is generally recommended to maintain the pH of the solution within a neutral range (pH 6-8) to maximize stability, unless the experimental conditions require otherwise.
Q3: What are the primary degradation products of [OMIM]Br in an aqueous environment?
In aqueous solutions, [OMIM]Br can undergo both chemical and biological degradation. Biodegradation studies have suggested that the primary pathway involves the oxidation of the terminal carbon atom of the octyl chain, followed by further oxidation to form carboxylic acids, which can then be degraded via β-oxidation.[3] Advanced oxidation processes, such as Fenton oxidation, can lead to the cleavage of the imidazolium ring.[4][5][6]
Q4: Can I heat an aqueous solution of [OMIM]Br?
Heating an aqueous solution of [OMIM]Br will accelerate its degradation. Thermogravimetric analysis has shown that [OMIM]Br exhibits appreciable decomposition even at temperatures below its onset decomposition temperature when held for extended periods.[1][2] If heating is necessary for your experiment, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: Is [OMIM]Br hygroscopic?
Yes, [OMIM]Br is hygroscopic and will absorb moisture from the atmosphere.[1][2][7] This is an important consideration when handling the pure ionic liquid. For the preparation of aqueous solutions of a specific concentration, it is recommended to use a fresh, unopened container of [OMIM]Br or to dry it under vacuum before use to ensure accurate weighing.
Part 3: Experimental Protocols and Data
Protocol for Preparing a Standard Aqueous Solution of [OMIM]Br
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Add the desired amount of [OMIM]Br to the vial and record the weight. Due to its hygroscopic nature, perform this step in a controlled environment if high accuracy is required.
-
Dissolution: Add the required volume of high-purity deionized water to the vial to achieve the target concentration.
-
Mixing: Cap the vial tightly and mix the solution by vortexing or gentle agitation until the [OMIM]Br is completely dissolved.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, refrigeration at 4°C is recommended.
Thermal Stability Data
The following table summarizes the thermal decomposition data for [OMIM]Br.
| Parameter | Value | Reference |
| Onset Decomposition Temperature (Tonset) | ~553 K | [1] |
| Activation Energy for Isothermal Decomposition | 212.50 kJ mol-1 | [1][2] |
Note: The onset decomposition temperature is determined from fast-scan thermogravimetric analysis (TGA). Long-term isothermal TGA shows that decomposition can occur at lower temperatures over extended periods.
Part 4: Visualizations
Diagram of Potential Biodegradation Pathway
Caption: Proposed biodegradation pathway of the [OMIM] cation.[3]
Workflow for Troubleshooting [OMIM]Br Solution Instability
Caption: A logical workflow for troubleshooting instability issues with aqueous [OMIM]Br solutions.
References
- Stolte, S., et al. (2008). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. PMC - NIH. [Link]
- Bhatt, A. I., & Harvey, I. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 102(2), 725-731. [Link]
- Bhatt, A. I., & Harvey, I. (2010). Thermal stability and moisture uptake of 1-alkyl-3-methylimidazolium bromide in. Journal of Thermal Analysis and Calorimetry, 102(2), 725-731. [Link]
- Yan, W., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Chemical Engineering Journal, 250, 176-182. [Link]
- García-de-la-Fuente, I., et al. (2017). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation.
- García-de-la-Fuente, I., et al. (2015). Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. Journal of Chemical Technology & Biotechnology, 90(11), 2026-2032. [Link]
- Bhatt, A. I., & Harvey, I. (2010). Moisture absorption kinetic parameters of [RMIM]Br at 25 °C and 30%RH fitted in the Weibull model.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Imidazolium-Based Ionic Liquid Synthesis
Welcome to the technical support center for the synthesis of imidazolium-based ionic liquids (ILs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the successful and efficient synthesis of high-purity imidazolium-based ILs.
Introduction: The Scale-Up Challenge
Imidazolium-based ionic liquids are prized for their tunable physicochemical properties, making them valuable in applications ranging from green solvents in drug synthesis to novel drug delivery systems.[1] However, scaling up their synthesis presents unique challenges that can impact purity, yield, and cost-effectiveness. Common issues include managing reaction exotherms, removing persistent impurities, and ensuring the final product meets stringent quality standards. This guide provides a structured approach to troubleshooting these challenges in a question-and-answer format.
Part 1: Troubleshooting Guide
Section 1.1: Reaction Control & Synthesis
Question 1: My large-scale reaction is showing signs of thermal runaway. How can I better control the reaction temperature?
Answer: The N-alkylation of 1-methyl-imidazole, a common step in synthesizing imidazolium-based ILs, is often highly exothermic.[2] Without proper heat management, this can lead to thermal runaway, compromising both safety and product quality.[3]
-
Causality: At larger scales, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. The instantaneous and high heat release upon reaching the activation energy can quickly overwhelm standard cooling methods.[2]
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding the alkylating agent all at once, use a syringe pump or a dropping funnel for slow, controlled addition. This allows the cooling system to keep pace with the heat generated.
-
Solvent Selection: While many syntheses are performed neat, using a high-boiling point, inert solvent can help to moderate the reaction temperature by acting as a heat sink.
-
Advanced Reactor Technology: For continuous production, consider using microstructured reactors. These reactors have a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, thus preventing thermal runaway even at high throughputs.[3][4] Heat pipe systems can also be integrated for passive and efficient heat dissipation.[2][3]
-
Question 2: My reaction yields are significantly lower on a larger scale. What are the likely causes and solutions?
Answer: A drop in yield during scale-up can be attributed to several factors, often related to mass transfer limitations and incomplete reactions.
-
Causality: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and uniform mixing throughout the reaction vessel.
-
Reaction Time and Temperature: Re-optimize the reaction time and temperature for the larger scale. It may be necessary to increase the reaction time to ensure complete conversion.
-
Microwave-Assisted Synthesis: For batch processes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. Microwave radiation provides efficient and uniform heating, which can significantly increase reaction rates and yields.[5]
-
Section 1.2: Purification & Impurity Removal
Question 3: My synthesized ionic liquid has a persistent yellow or brownish color. What causes this and how can I decolorize it?
Answer: The presence of color in imidazolium-based ILs, which should ideally be colorless or "water-white," is a clear indicator of impurities.[6] These impurities can arise from the starting materials or from side reactions during synthesis.[6][7]
-
Causality: Colored impurities are often organic compounds with extended conjugation or degradation products. Even commercially sourced starting materials can contain impurities that carry through to the final product.[6]
-
Troubleshooting Steps:
-
Purify Precursors: Before starting the synthesis, purify the imidazole and alkyl halide starting materials. For instance, 1-methylimidazole can be distilled under reduced pressure.[8]
-
Activated Charcoal Treatment: A highly effective method for decolorizing ionic liquids is treatment with activated charcoal.[6][7]
-
Protocol: Dissolve the colored ionic liquid in a suitable solvent (e.g., deionized water for water-soluble ILs). Add activated charcoal (typically 1-5% by weight) and stir the mixture. The process can be expedited by gentle heating (e.g., 65°C for 24 hours).[6] After treatment, the charcoal is removed by filtration. This step may need to be repeated if the color persists.[6]
-
-
Solvent Washing/Extraction: For water-immiscible ionic liquids, washing with deionized water can remove water-soluble impurities. For water-miscible ILs, extraction with a non-polar organic solvent (e.g., ethyl acetate) can remove non-polar impurities.[8]
-
Question 4: I'm struggling to remove residual halide ions after an anion exchange reaction. What is the best approach for large-scale purification?
Answer: Halide impurities, often from metathesis reactions, can be detrimental to the performance of the ionic liquid, especially in electrochemical applications.[9]
-
Causality: Incomplete anion exchange or inadequate washing after the exchange can leave residual halide ions.
-
Troubleshooting Steps:
-
Stoichiometry of Anion Exchange Salt: Use a slight excess (e.g., 1.06 equivalents) of the anion exchange salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate) to drive the reaction to completion.[8]
-
Repeated Washing: After the anion exchange and removal of the precipitated halide salt, thoroughly wash the ionic liquid. If the IL is in an organic solvent, wash it multiple times with water. If the IL is in an aqueous phase, perform multiple extractions with an organic solvent like methylene chloride.[8]
-
Completeness Check: To confirm the removal of halide ions, perform a qualitative test with silver nitrate. The absence of a precipitate indicates the successful removal of halide ions.[8]
-
Section 1.3: Solvent Removal & Quality Control
Question 5: How can I efficiently remove residual water and organic solvents from my large batch of ionic liquid?
Answer: The presence of even small amounts of water or volatile organic compounds can significantly alter the physicochemical properties of an ionic liquid.[10] Therefore, thorough drying is a critical final step.
-
Causality: Due to their ionic nature and potential for hydrogen bonding, many ionic liquids are hygroscopic and can retain solvents.
-
Troubleshooting Steps:
-
High-Vacuum Drying: The most common and effective method is to dry the ionic liquid under high vacuum at an elevated temperature (e.g., 65°C for 48 hours).[6]
-
Lyophilization (Freeze-Drying): For removing water from thermally sensitive ionic liquids, lyophilization is an excellent option. This involves freezing the IL-water mixture and then sublimating the water under vacuum.[6][8]
-
Infrared Evaporation: Systems that use infrared heating under vacuum can also be used for efficient drying.[8]
-
Question 6: My NMR spectrum looks clean, but the ionic liquid is still colored. Is NMR sufficient for purity assessment?
Answer: While NMR spectroscopy is a primary tool for structural characterization, it is often insufficient for assessing the purity of ionic liquids.[6]
-
Causality: NMR spectroscopy can generally detect impurities present at levels of 1% or higher. However, colored impurities that significantly impact the visual and spectroscopic properties of the IL may be present at much lower concentrations.[6]
-
Recommended Quality Control Workflow:
-
Visual Inspection: A pure imidazolium-based ionic liquid should be colorless and odorless.[6] This is a simple yet crucial first check.
-
UV-Vis Spectroscopy: Run a UV-Vis spectrum to check for absorbance in the visible region, which would indicate the presence of colored impurities.
-
Water Content Analysis: Use Karl Fischer titration to accurately quantify the water content.[11]
-
Halide Content Analysis: If applicable, use ion chromatography or a silver nitrate test to check for residual halides.[8][11]
-
Part 2: FAQs
Q1: What is the typical shelf life of a synthesized imidazolium-based ionic liquid?
-
If stored properly in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air, high-purity imidazolium-based ionic liquids are highly stable. Their shelf life can extend for years without significant degradation.
Q2: Can I use column chromatography for large-scale purification of my ionic liquid?
-
Column chromatography is generally not a suitable method for the large-scale purification of ionic liquids.[7][12] This is due to the large amounts of solvent (eluent) and stationary phase required, which makes the process expensive and not environmentally friendly, especially considering that ionic liquids are often intended as "green" solvents themselves.[7]
Q3: Are there "greener" synthesis routes for imidazolium-based ionic liquids?
-
Yes, research is ongoing to develop more environmentally friendly synthesis methods. One such approach involves the direct alkylation of imidazole derivatives using an orthoester as the alkylating agent in the presence of an acid. This method can produce halide-free ionic liquids, avoiding the need for anion exchange and the use of metal salts.[11]
Q4: My ionic liquid has a strong odor. What does this indicate?
-
Pure ionic liquids are generally odorless.[6] A strong odor often indicates the presence of residual starting materials, such as unreacted imidazole or alkylating agents, or decomposition products. Further purification is necessary.
Part 3: Visualizations & Protocols
Experimental Workflow: Synthesis and Purification of Imidazolium-Based Ionic Liquids
Caption: A generalized workflow for the synthesis and purification of imidazolium-based ionic liquids.
Troubleshooting Decision Tree: Colored Ionic Liquid
Caption: Decision tree for troubleshooting colored imidazolium-based ionic liquids.
Data Summary Table: Purification Methods
| Purification Method | Target Impurity | Scale-Up Suitability | Key Considerations |
| Activated Charcoal | Colored organic impurities | High | May require multiple treatments; ensure complete removal of charcoal fines by filtration.[6][7] |
| Solvent Washing/Extraction | Water-soluble or organic-soluble impurities | High | Choice of solvent is critical; may require multiple extraction cycles for high purity.[8] |
| Recrystallization | Broad range of impurities | Moderate | Only applicable to ILs that are solid at or near room temperature; can be difficult for many low-melting ILs.[7] |
| Column Chromatography | Broad range of impurities | Low | Not recommended for large scale due to high solvent consumption and cost.[7][12] |
References
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. [Link]
- Los Alamos National Laboratory. (n.d.). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. [Link]
- Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Purification of imidazolium ionic liquids for spectroscopic application. Journal of Molecular Liquids, 128(1-3), 50-54. [Link]
- Queen's University Belfast. (2005).
- Royal Society of Chemistry. (2002). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry. [Link]
- Visser, A. E., Swatloski, R. P., Reichert, W. M., Griffin, S. T., & Rogers, R. D. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Molecules, 14(7), 2415-2433. [Link]
- Request PDF. (n.d.). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. [Link]
- ResearchGate. (2019).
- ResearchGate. (n.d.). Heat pipe controlled syntheses of ionic liquids in microstructured reactors. [Link]
- Royal Society of Chemistry. (2005). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry. [Link]
- Eindhoven University of Technology Research Portal. (2007).
- AIP Publishing. (2016). Imidazolium ionic liquid induced one-step synthesis of α-Fe2O3 nanorods and nanorod assemblies for lithium-ion battery.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. [Link]
- Request PDF. (n.d.). Unusual heat management for imidazole-based synthesis of ionic liquids using micro-flow conditions. [Link]
- ResearchGate. (n.d.). Ionic Liquids Synthesis – Methodologies. [Link]
- SpringerLink. (n.d.). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. [Link]
- MDPI. (2022).
- PubMed. (2015). Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms. [Link]
- ScienceDirect. (n.d.). Recent progress in the assembly behavior of imidazolium-based ionic liquid surfactants. [Link]
- National Institutes of Health. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. [Link]
- PubMed. (2022).
- Longdom Publishing. (2015). Ionic Liquids Synthesis – Methodologies. [Link]
- Royal Society of Chemistry. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry. [Link]
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- 5. researchgate.net [researchgate.net]
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- 11. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
Validation & Comparative
The Impact of Alkyl Chain Length in Catalysis: A Comparative Guide to [OMIM]Br and [BMIM]Br
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of sustainable chemistry and catalysis, ionic liquids (ILs) have established themselves as versatile solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable nature make them attractive alternatives to conventional volatile organic compounds. Within the vast family of ILs, 1,3-dialkylimidazolium salts are among the most studied. The choice of the alkyl substituent on the imidazolium ring can profoundly influence the IL's physicochemical properties and, consequently, its catalytic performance. This guide provides a detailed comparison between two prominent members of this class: 1-Methyl-3-octylimidazolium bromide ([OMIM]Br) and its shorter-chain analogue, 1-Butyl-3-methylimidazolium bromide ([BMIM]Br).
This document moves beyond a simple cataloging of facts to explain the causal relationships between the molecular structure of these ILs and their behavior in catalytic systems. We will delve into their physical properties, compare their performance with experimental data, provide a detailed experimental protocol for a relevant reaction, and explore the mechanistic implications of the C8 versus the C4 alkyl chain.
Physicochemical Properties: More Than Just a Hydrocarbon Tail
The primary structural difference between [OMIM]Br and [BMIM]Br is the length of one of the alkyl chains attached to the imidazolium cation—an octyl (C8) group versus a butyl (C4) group. This seemingly minor change has significant consequences for their physical properties, which in turn dictate their suitability for specific catalytic applications.
| Property | This compound ([OMIM]Br) | 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | Implication in Catalysis |
| Molecular Weight | 275.23 g/mol [1] | 219.12 g/mol | Affects molar concentration calculations and mass transfer properties. |
| Density | 1.17 g/cm³ (at 24 °C)[2][3] | ~1.36 g/cm³ (at 25 °C) | Influences phase separation for product extraction and catalyst recycling. The lower density of [OMIM]Br can facilitate easier separation from denser aqueous or organic phases. |
| Viscosity | 6604 cP (at 25 °C)[2][3] | ~212 cP (at 25 °C) | Drastically impacts mass transfer and reaction rates. The significantly higher viscosity of [OMIM]Br can lead to diffusion limitations, potentially slowing down reactions unless adequately heated and stirred. |
| Melting Point | -18 °C[3] | ~76-79 °C | Determines the operating temperature range. [OMIM]Br is a room-temperature ionic liquid, offering a wider operational window without the need for heating to maintain a liquid state. |
| Thermal Stability (Decomposition Onset) | ~282 °C (555.5 K)[4] | ~277 °C (550.7 K)[4] | Both exhibit high thermal stability, suitable for a wide range of reaction temperatures. [OMIM]Br shows a marginally higher decomposition onset, which can be attributed to the greater van der Waals forces from the longer alkyl chain.[4] |
The most striking difference is the viscosity. The octyl chain in [OMIM]Br leads to stronger van der Waals interactions between the cations, resulting in a viscosity over 30 times higher than that of [BMIM]Br at room temperature. This has profound implications for reaction kinetics, as high viscosity can impede the diffusion of reactants and slow down the overall reaction rate. Conversely, the longer alkyl chain in [OMIM]Br increases its hydrophobicity, which can be advantageous for reactions involving nonpolar substrates or for facilitating phase separation during product workup.
Comparative Catalytic Performance: A Case Study in Quinoxaline Synthesis
To illustrate the practical implications of these property differences, we will examine a direct comparison of [OMIM]Br and [BMIM]Br in the catalyst-free synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
In a study by Khedri et al., various ionic liquids were screened as reaction media for the condensation of benzene-1,2-diamine with benzil.[5] The results provide a clear, head-to-head comparison under identical reaction conditions.
| Ionic Liquid | Reaction Time (min) | Yield (%) |
| [BMIM]Br | 30 | 95 |
| [HMIM]Br (Hexyl) | 30 | 89 |
| [OMIM]Br | 30 | 82 |
| Solvent-free | 30 | 67 |
Data sourced from Khedri, F., et al. (2012).[5]
The experimental data clearly show that under these conditions, [BMIM]Br is the superior medium, affording a 95% yield, while [OMIM]Br resulted in a lower yield of 82% .[5]
Causality Behind the Experimental Outcome
The observed difference in yield can be directly linked to the physicochemical properties of the two ionic liquids.
-
Mass Transfer Limitations: The extremely high viscosity of [OMIM]Br likely creates a significant barrier to the diffusion of the reactants (benzene-1,2-diamine and benzil). This reduces the frequency of effective molecular collisions, thereby slowing the reaction rate and leading to a lower conversion to the product within the same 30-minute timeframe.
-
Solvation Effects: While the longer octyl chain of [OMIM]Br increases its nonpolar character, which might be expected to better solubilize the aromatic reactants, the dominant factor in this case appears to be the negative impact of high viscosity on mass transport. [BMIM]Br, with its lower viscosity, provides a more fluid environment that facilitates reactant interaction and product formation.
This case study underscores a critical principle for researchers: the selection of an ionic liquid is a trade-off. The potential benefits of altered solubility or hydrophobicity from a longer alkyl chain must be weighed against the potential drawbacks of increased viscosity and mass transfer limitations.
Experimental Protocol: A Case Study in CO2 Cycloaddition
The cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is a reaction of significant industrial interest, representing a green pathway to valuable chemicals. Imidazolium bromides are known to be effective catalysts for this transformation, acting as both a source of a nucleophilic bromide ion and a hydrogen bond donor to activate the epoxide ring.
The following is a detailed, self-validating protocol for the synthesis of propylene carbonate from propylene oxide and CO2, adapted from established procedures where imidazolium bromides have been used effectively.[6][7][8] This protocol is designed to allow for a direct comparison of the catalytic efficacy of [OMIM]Br and [BMIM]Br.
Step-by-Step Methodology
-
Catalyst Preparation and Reactor Setup:
-
Dry the ionic liquid ([OMIM]Br or [BMIM]Br) under vacuum at 80°C for at least 4 hours to remove any residual water, which can affect catalytic activity.
-
Place the dried ionic liquid (e.g., 2.5 mmol) into a high-pressure stainless steel autoclave (e.g., 50 mL capacity) equipped with a magnetic stir bar.
-
Add the epoxide substrate, propylene oxide (e.g., 25 mmol), to the reactor.
-
-
Reaction Execution:
-
Seal the autoclave securely.
-
Purge the reactor by pressurizing with low-pressure CO2 (e.g., 2 bar) and then venting, repeating this process three times to remove air.
-
Pressurize the reactor to the desired reaction pressure with CO2 (e.g., 5-10 bar).
-
Place the autoclave in a heating mantle or oil bath preheated to the desired reaction temperature (e.g., 80-100 °C).
-
Begin vigorous stirring (e.g., 500 rpm) to overcome potential mass transfer limitations, especially when using the highly viscous [OMIM]Br.
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-8 hours).
-
-
Product Isolation and Analysis:
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully and slowly vent the excess CO2 in a fume hood.
-
Open the reactor and extract the product mixture with a suitable solvent such as diethyl ether or ethyl acetate (e.g., 3 x 10 mL). The ionic liquid will typically remain as a separate phase.
-
Combine the organic extracts and analyze the conversion of propylene oxide and the selectivity for propylene carbonate using Gas Chromatography (GC) with an internal standard.
-
-
Catalyst Recycling:
-
The ionic liquid remaining in the reactor can be washed with diethyl ether to remove any residual product.
-
Dry the ionic liquid under vacuum to remove the wash solvent.
-
The recycled ionic liquid can then be reused for subsequent catalytic runs by adding fresh substrate.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative catalytic testing of [OMIM]Br and [BMIM]Br in CO2 cycloaddition.
Mechanistic Insights: The Role of the Alkyl Chain
The catalytic cycle for the cycloaddition of CO2 to epoxides using imidazolium halides is generally accepted to involve two key interactions:
-
Nucleophilic Attack: The bromide anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, causing it to open and form a halo-alkoxide intermediate.
-
Epoxide Activation: The imidazolium cation, particularly the acidic proton at the C2 position, acts as a hydrogen bond donor, polarizing the C-O bond of the epoxide and making it more susceptible to nucleophilic attack.
The length of the alkyl chain (C8 vs. C4) does not change this fundamental mechanism but modulates its efficiency through secondary effects.
Caption: Contrasting kinetic and physical environments in [BMIM]Br vs. [OMIM]Br catalyzed reactions.
-
In [BMIM]Br: The lower viscosity and smaller cation size allow for rapid diffusion and easy access of the reactants to the catalytic species. The system is relatively homogenous and isotropic.
-
In [OMIM]Br: The long octyl chain introduces a higher degree of organization. In the presence of reactants of varying polarity, [OMIM]Br can form nanoscale domains or micelle-like structures, creating distinct polar and nonpolar regions. This can be beneficial if it concentrates nonpolar reactants (like many epoxides) near the catalytic imidazolium headgroup. However, this potential benefit is often overshadowed by the severe mass transfer limitations imposed by its high viscosity. The increased hydrophobicity may, however, be highly advantageous for biphasic catalysis, where the catalyst is retained in the IL phase and the product is extracted with a non-miscible solvent.
Conclusion and Recommendations
The choice between this compound ([OMIM]Br) and 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) is not a matter of one being universally superior to the other, but rather a decision based on the specific demands of the catalytic system.
Choose [BMIM]Br when:
-
High reaction rates are paramount. Its low viscosity ensures rapid mass transfer, making it ideal for kinetically demanding reactions, as demonstrated in the quinoxaline synthesis.[5]
-
The reactants are sufficiently polar to be well-solvated by the more polar nature of [BMIM]Br.
-
The reaction is conducted at moderate temperatures where its melting point is not a limiting factor.
Choose [OMIM]Br when:
-
Enhanced solubility of nonpolar reactants is required. The long octyl chain creates a more lipophilic environment.
-
Facile product separation and catalyst recycling are critical. Its increased hydrophobicity can lead to cleaner phase separation from polar products or aqueous washes.
-
The reaction is performed at elevated temperatures, which significantly reduces its viscosity, mitigating the mass transfer limitations observed at room temperature.
-
The reaction benefits from the potential formation of nanostructured domains that can concentrate reactants.
Ultimately, the optimal choice of ionic liquid requires careful consideration of the interplay between viscosity, solubility, and reaction kinetics. This guide provides the foundational data and mechanistic reasoning to empower researchers to make an informed decision, moving from trial-and-error to rational catalyst design.
References
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- Khedri, F., et al. (2012). Ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br): A green and neutral reaction media for the efficient, catalyst-free synthesis of quinoxaline derivatives. Journal of the Serbian Chemical Society.
- Anthofer, M. H., et al. (2014). Cycloaddition of CO2 and epoxides catalyzed by imidazolium bromides under mild conditions: influence of the cation on catalyst activity.
- Girard, A. L., et al. (2016). Cycloaddition of carbon dioxide to epoxides catalysed by supported ionic liquids.
- Man, Z., et al. (2021). Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight. Molecules. [Link]
- Harvey, I. J., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry.
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Comparative study of the antifungal activity of different imidazolium bromides.
A Comparative Analysis of the Antifungal Efficacy of Imidazolium Bromides
The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed the search for novel antifungal agents with distinct mechanisms of action. Among the promising candidates are imidazolium salts, a class of ionic liquids known for their structural versatility and potent biological activities.[1][2] This guide provides a comparative study of the antifungal activity of various 1-alkyl-3-methylimidazolium bromides, delving into the structure-activity relationships that govern their efficacy. We will explore the standardized methodologies for evaluating their performance and elucidate the underlying mechanisms by which they exert their antifungal effects.
Structure-Activity Relationship: The Critical Role of the Alkyl Chain
The antifungal potency of imidazolium salts is intrinsically linked to their molecular structure, particularly the length of the N-alkyl substituent on the imidazolium ring.[3][4] A consistent trend observed across numerous studies is that the antifungal activity intensifies as the alkyl chain length increases. This relationship is attributed to the amphiphilic nature of these molecules. The positively charged imidazolium head interacts with the negatively charged fungal cell surface, while the hydrophobic alkyl tail facilitates insertion into and disruption of the lipid bilayer of the cell membrane.[2]
However, this effect is not limitless. An optimal chain length is typically observed, after which further increases can lead to decreased activity, possibly due to reduced water solubility or steric hindrance. The following table summarizes the comparative antifungal activity, expressed as Minimum Inhibitory Concentration (MIC), of several 1-alkyl-3-methylimidazolium compounds against the prominent fungal pathogen Candida albicans.
| Compound | Alkyl Chain Length | Candida albicans MIC (µmol/L) | Reference |
| 1-Butyl-3-methylimidazolium Chloride ([C₄MIM][Cl]) | 4 | >1000 | [5] |
| 1-Hexyl-3-methylimidazolium Chloride ([C₆MIM][Cl]) | 6 | 25,000 (approx.) | [6] |
| 1-Octyl-3-methylimidazolium Chloride ([C₈MIM][Cl]) | 8 | 3,250 (approx.) | [6] |
| 1-Dodecyl-3-methylimidazolium Chloride ([C₁₂MIM][Cl]) | 12 | 12.5 | [5] |
| 1-Hexadecyl-3-methylimidazolium Chloride ([C₁₆MIM][Cl]) | 16 | 6.25 | [5] |
Note: The table includes imidazolium chlorides as representative examples to illustrate the well-documented trend of alkyl chain length dependency. The bromide anion counterparts exhibit similar structure-activity relationships. MIC values are sourced from multiple studies and may vary based on specific experimental conditions and fungal strains.
As the data illustrates, a dramatic increase in potency is observed when moving from short (C4) to longer (C12, C16) alkyl chains. The compound with a butyl (C4) chain shows negligible activity, while the hexadecyl (C16) derivative is highly potent, demonstrating an MIC value comparable to some conventional antifungal drugs.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized protocols are essential. The broth microdilution method, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8][9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11]
Causality-Driven Methodology
-
Step 1: Preparation of Media.
-
Action: Prepare RPMI-1640 medium, buffered with MOPS to a pH of 7.0.
-
Causality: RPMI-1640 is the CLSI-recommended standard medium for fungal susceptibility testing.[12] Its defined composition ensures that results are consistent and comparable across different laboratories. Buffering with MOPS is critical to maintain a stable physiological pH, as fungal metabolism can alter the pH of the medium, which in turn could affect the activity of the tested compound.
-
-
Step 2: Inoculum Preparation.
-
Action: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Further, dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[10]
-
Causality: A standardized inoculum density is paramount. Too high a concentration of fungal cells can overwhelm the antifungal agent, leading to falsely high MIC values. Conversely, too low a concentration might result in insufficient growth for accurate assessment. The 0.5 McFarland standard provides a reproducible starting point for the inoculum.
-
-
Step 3: Plate Preparation and Serial Dilution.
-
Action: In a 96-well microtiter plate, perform two-fold serial dilutions of the imidazolium bromide stock solution in RPMI-1640 medium. This creates a concentration gradient across the plate. A well containing only medium and the fungal inoculum serves as the positive growth control, while a well with only medium serves as a negative control.
-
Causality: Serial dilution is a systematic way to test a wide range of concentrations, allowing for the precise determination of the lowest concentration that inhibits growth.[12] The controls are self-validating: the growth control must show turbidity, and the negative control must remain clear for the assay to be considered valid.
-
-
Step 4: Inoculation and Incubation.
-
Action: Add the standardized fungal inoculum to each well (except the negative control). Incubate the plate at 35°C for 24-48 hours.[8][12]
-
Causality: Incubation at a standardized temperature and for a defined period provides the optimal conditions for fungal growth, ensuring that any lack of growth can be attributed to the activity of the compound. Incubation times may vary depending on the fungal species' growth rate.[8]
-
-
Step 5: MIC Endpoint Determination.
-
Action: After incubation, determine the MIC by visually inspecting the wells for turbidity or by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is a significant inhibition of growth (often ≥50% or 100% depending on the standard) compared to the growth control.[8][12]
-
Causality: Visual inspection is a straightforward method, but spectrophotometric reading provides a more objective and quantitative measure of growth inhibition.
-
Workflow Visualization
Mechanism of Antifungal Action
The antifungal activity of imidazolium salts is primarily attributed to their ability to disrupt the fungal cell membrane, a mechanism distinct from many conventional antifungal drugs.[5][13][14] This multi-faceted process involves several key events:
-
Electrostatic Interaction and Insertion: The cationic imidazolium head group initially binds to the negatively charged components of the fungal cell wall and membrane, such as phospholipids and proteins. This is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer.
-
Membrane Permeabilization: The intercalation of these amphiphilic molecules disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.
-
Leakage of Intracellular Contents: This loss of membrane integrity results in the leakage of essential cytoplasmic contents, including potassium (K⁺) and calcium (Ca²⁺) ions and small metabolites, disrupting the cell's osmotic balance and electrochemical gradients.[13]
-
Inhibition of Ergosterol Synthesis: Some studies suggest that, similar to azole antifungals, imidazolium salts can interfere with the ergosterol biosynthesis pathway.[1][2][13] Ergosterol is a vital component of the fungal cell membrane, and its depletion further compromises membrane structure and function.
-
Oxidative Stress: The disruption of membrane-bound enzymes and cellular processes can lead to the generation of reactive oxygen species (ROS), causing further damage to cellular components and contributing to cell death.[13]
Visualizing the Mechanism
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- 14. mdpi.com [mdpi.com]
The Cytotoxicity Profile of [OMIM]Br: A Comparative Guide for Researchers
In the expanding landscape of green chemistry, ionic liquids (ILs) have emerged as promising alternatives to volatile organic solvents. Their unique properties, including low vapor pressure and high thermal stability, have driven their adoption in diverse applications, from chemical synthesis to drug delivery. However, the "green" label necessitates a thorough toxicological evaluation. This guide provides a comprehensive comparison of the cytotoxicity of 1-octyl-3-methylimidazolium bromide ([OMIM]Br), a commonly studied imidazolium-based ionic liquid, with other members of its class and different ionic liquid families. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to make informed decisions in their work.
The Central Role of the Cation: Unpacking the Cytotoxicity of Imidazolium-Based Ionic Liquids
The cytotoxic profile of an ionic liquid is a complex interplay of its constituent cation and anion. For imidazolium-based ILs, the structure of the cation, particularly the length of the alkyl chain substituent, is a primary determinant of its biological activity.
The Alkyl Chain Length "Rule"
A well-established trend in the toxicology of imidazolium ionic liquids is that cytotoxicity generally increases with the length of the alkyl chain attached to the imidazolium ring.[1][2] This is attributed to the increasing lipophilicity of the cation, which enhances its ability to interact with and disrupt cell membranes.[3][4] Shorter alkyl chains (e.g., ethyl, butyl) tend to exhibit lower toxicity, while longer chains (e.g., octyl, decyl, dodecyl) are associated with more pronounced cytotoxic effects.[5][6] The octyl (C8) chain of [OMIM]Br places it in the more cytotoxic range of this series.
The mechanism behind this trend is linked to the surfactant-like properties that longer alkyl chains impart to the cation.[2] These lipophilic chains can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[3][7]
Beyond the Alkyl Chain: The Influence of the Anion
While the cation often takes center stage, the anion is not a silent partner in determining cytotoxicity. The nature of the anion can modulate the overall toxicological profile of the ionic liquid. For instance, studies have shown that for a given cation, the cytotoxicity can vary with different anions.[5][8] However, the effect of the anion is generally considered to be less pronounced than that of the cation's alkyl chain length.[9]
Comparative Cytotoxicity: [OMIM]Br in Context
To provide a clear perspective on the cytotoxicity of [OMIM]Br, the following tables summarize published IC₅₀ (half-maximal inhibitory concentration) values from various in vitro studies. These values represent the concentration of the ionic liquid required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates higher cytotoxicity.
Table 1: Cytotoxicity of Imidazolium-Based Ionic Liquids with Varying Alkyl Chain Lengths
| Ionic Liquid | Cation Alkyl Chain | Anion | Cell Line | IC₅₀ (µM) | Reference |
| [EMIM]Cl | Ethyl (C2) | Chloride | B-13 | >700-fold less potent than DMI | [10] |
| [BMIM]Br | Butyl (C4) | Bromide | MCF-7 | 841.86 | [11] |
| [BMIM]Br | Butyl (C4) | Bromide | HeLa | 538.38 | [11] |
| [BMIM]Br | Butyl (C4) | Bromide | HEK293T | 654.78 | [11] |
| [HMIM]Cl | Hexyl (C6) | Chloride | U937, Jurkat, A549 | Less toxic than [HMIM]BF₄ | [12] |
| [OMIM]Br | Octyl (C8) | Bromide | HepG2 | Induces apoptosis | [13] |
| [C₁₀mim][Cl] | Decyl (C10) | Chloride | Caco-2 | Most toxic in study | [5] |
| [DMIM]Cl | Dodecyl (C12) | Chloride | 60 tumor cell lines | Effective against all | [6] |
Table 2: Cytotoxicity of Ionic Liquids with Different Cation Head Groups and Anions
| Ionic Liquid | Cation | Anion | Cell Line | IC₅₀ (µM) | Reference |
| [Bpy]Br | 1-Butylpyridinium | Bromide | MCF-7 | 341.74 | [11] |
| [Bpy]Br | 1-Butylpyridinium | Bromide | HeLa | 333.27 | [11] |
| [Bpy]Br | 1-Butylpyridinium | Bromide | HEK293T | 328.98 | [11] |
| [BMIM][Tf₂N] | 1-Butyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | CCO | Most cytotoxic in study | [8] |
| [BMIM][BF₄] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | CCO | - | [8] |
| [BMIM][PF₆] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | CCO | - | [8] |
| [MMIM][PF₆] | 1,3-Dimethylimidazolium | Hexafluorophosphate | CCO | Least cytotoxic in study | [8] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions, cell lines, and exposure times.
Mechanistic Insights into [OMIM]Br Cytotoxicity
Research has delved into the specific molecular mechanisms underlying the cytotoxicity of [OMIM]Br. Studies on human hepatocellular carcinoma (HepG2) cells have shown that [OMIM]Br exposure can induce apoptosis through a pathway mediated by reactive oxygen species (ROS).[13] Key events in this proposed mechanism include:
-
Induction of Oxidative Stress: [OMIM]Br treatment leads to an increase in intracellular ROS, altering the levels of antioxidant enzymes and heat shock proteins.[13][14]
-
Mitochondrial Dysfunction: The accumulation of ROS can lead to the disruption of the mitochondrial membrane potential.[13]
-
Apoptotic Cascade Activation: Mitochondrial damage triggers the release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade and programmed cell death.[12][13]
-
Involvement of Death Receptors: Evidence also suggests the involvement of the Fas/FasL death receptor pathway in [OMIM]Br-induced apoptosis.[13]
The following diagram illustrates the proposed signaling pathway for [OMIM]Br-induced cytotoxicity.
Caption: Proposed mechanism of [OMIM]Br-induced cytotoxicity.
Standardized Protocols for Assessing Ionic Liquid Cytotoxicity
To ensure reliable and reproducible cytotoxicity data, standardized in vitro assays are essential. The following are detailed protocols for two of the most widely used assays in the field of ionic liquid toxicology.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17]
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[18]
-
Compound Treatment: Prepare serial dilutions of the ionic liquids in the appropriate cell culture medium. Remove the old medium from the cells and add the ionic liquid solutions. Include untreated cells as a negative control and a vehicle control if the IL is dissolved in a solvent.
-
Incubation: Incubate the cells with the ionic liquids for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19][20] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[15] The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][21] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[22]
Experimental Workflow
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells with ionic liquids in a 96-well plate as described for the MTT assay. It is crucial to include two sets of controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[24] Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD⁺, and a tetrazolium salt, to each well containing the supernatant.[21][24]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[24] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.
-
Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at a wavelength of around 490 nm using a microplate reader.[18][24] The amount of color produced is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.
Conclusion
The cytotoxicity of 1-octyl-3-methylimidazolium bromide ([OMIM]Br) is significant and is largely driven by its C8 alkyl chain, which promotes disruption of the cell membrane. Its toxicity profile places it in the higher range among imidazolium-based ionic liquids, particularly when compared to analogues with shorter alkyl chains. The primary mechanism of action involves the induction of oxidative stress and the triggering of the mitochondrial apoptotic pathway. For researchers working with [OMIM]Br and other ionic liquids, a thorough understanding of their structure-activity relationships and the use of standardized cytotoxicity assays are paramount for ensuring the safety and validity of their scientific endeavors.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Methyl-3-octylimidazolium Bromide
Introduction: The Critical Role of Purity in Ionic Liquid Applications
1-Methyl-3-octylimidazolium bromide ([C8MIm][Br]) is a prominent member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. Their negligible vapor pressure, high thermal stability, and tunable solvency have made them highly attractive for a diverse range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs).[1] However, the unique and desirable properties of [C8MIm][Br] are exquisitely sensitive to the presence of impurities.
Trace contaminants, often remnants from the synthesis process such as unreacted starting materials (1-methylimidazole and octyl bromide), residual solvents, and water, can significantly alter the physicochemical properties of the ionic liquid.[2] This can lead to non-reproducible experimental results, diminished performance in applications, and in the context of drug development, potential safety and efficacy concerns. Therefore, rigorous validation of the purity of synthesized [C8MIm][Br] is not merely a quality control step but a fundamental prerequisite for its reliable application in research and industry.
This guide provides a comparative analysis of the three most common and powerful analytical techniques for assessing the purity of [C8MIm][Br]: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals to confidently validate the purity of their synthesized ionic liquids.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity validation depends on the specific impurities being targeted and the level of detail required. Each method offers unique insights into the molecular structure and composition of the sample.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and quantitative analysis of proton- and carbon-containing impurities. | - Highly quantitative- Excellent for identifying and quantifying organic impurities- Provides unambiguous structural information | - Lower sensitivity compared to MS- May not detect non-proton/carbon containing impurities (e.g., halide ions) |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in the sample, including those of impurities. | - Rapid and non-destructive- Sensitive to water and other polar impurities- Good for qualitative screening | - Not inherently quantitative- Complex spectra can be difficult to interpret- Less sensitive to non-polar impurities |
| ESI-MS | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the cation and can detect and identify impurities with different masses. | - Extremely sensitive- Provides molecular weight information- Can identify trace-level impurities | - Not inherently quantitative without standards- Fragmentation can complicate interpretation- May not be suitable for all impurities |
In-Depth Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification
NMR spectroscopy is arguably the most powerful technique for both the identification and quantification of organic impurities in ionic liquids. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of protons and carbons in the desired [C8MIm][Br] from those in potential impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized [C8MIm][Br] into a clean vial.
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte or impurity signals.[3]
-
Dissolve the sample and internal standard in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical as it can influence the chemical shifts.[4][5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T₁ of interest (a longer delay of 10-30 seconds is recommended for accurate quantification), and 16-64 scans.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the peaks corresponding to the [C8MIm][Br] cation and any suspected impurities.
-
Purity Calculation (qNMR): The purity of the sample can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * (N_standard / I_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
| Assignment | [C8MIm][Br] (ppm) [6] | 1-Methylimidazole (ppm) [7] | Octyl Bromide (ppm) |
| Imidazolium Ring H-2 | ~10.27 | - | - |
| Imidazolium Ring H-4, H-5 | ~7.42, ~7.60 | ~7.4, ~6.9 | - |
| N-CH₃ | ~4.06 | ~3.6 | - |
| N-CH₂- (octyl) | ~4.25 | - | - |
| -CH₂-Br (octyl) | - | - | ~3.4 |
| Octyl Chain CH₂ | ~1.84, ~1.2-1.4 | - | ~1.2-1.9 |
| Octyl Chain CH₃ | ~0.85 | - | ~0.9 |
The presence of sharp singlets for 1-methylimidazole or a triplet around 3.4 ppm for octyl bromide would indicate the presence of unreacted starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is an excellent first-line technique for the qualitative assessment of purity. It is particularly sensitive to the presence of water and other hydroxyl-containing impurities, which can be detrimental to many applications of ionic liquids.
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat [C8MIm][Br] onto the center of the ATR crystal.[8]
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
Compare the acquired spectrum to a reference spectrum of pure [C8MIm][Br].
-
Look for the appearance of unexpected peaks that could indicate impurities.
-
| Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |
| O-H stretch (water) | 3200-3600 (broad) | Indicates water contamination.[9] |
| C-H stretch (aliphatic) | 2850-3000 | Characteristic of the octyl chain.[10] |
| C-H stretch (aromatic) | 3000-3150 | Characteristic of the imidazolium ring.[10] |
| C=N, C=C stretch | 1560-1650 | Imidazolium ring vibrations.[9] |
| C-Br stretch | 500-600 | Presence of unreacted octyl bromide. |
The absence of a broad peak in the 3200-3600 cm⁻¹ region is a good indicator of a dry sample. The presence of a strong C-Br stretch may suggest residual octyl bromide.
Electrospray Ionization-Mass Spectrometry (ESI-MS): Unrivaled Sensitivity for Trace Impurities
ESI-MS is an exceptionally sensitive technique for confirming the identity of the [C8MIm]⁺ cation and for detecting trace-level impurities that may be missed by NMR or FTIR.
-
Sample Preparation:
-
Prepare a dilute solution of the [C8MIm][Br] sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of solvent is important to ensure efficient ionization.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to detect the [C8MIm]⁺ cation and any positively charged impurities.
-
Typical ESI source parameters include a spray voltage of 3-5 kV, a capillary temperature of 250-350 °C, and appropriate sheath and auxiliary gas flow rates.[11]
-
-
Data Interpretation:
-
Identify the peak corresponding to the [C8MIm]⁺ cation (m/z = 195.19).[12]
-
Search for peaks corresponding to the m/z of potential impurities, such as the cation of unreacted 1-methylimidazole (m/z = 83.06).
-
Analyze the fragmentation pattern to confirm the structure of the main cation and to help identify unknown impurities.[13][14]
-
| Species | Expected m/z | Notes |
| [C8MIm]⁺ | 195.19 | The molecular ion of the cation. |
| [C8MIm]₂[Br]⁺ | 471.29 | A common cluster ion observed in ESI-MS of ionic liquids.[11] |
| [Methylimidazolium]⁺ | 83.06 | Cation from unreacted 1-methylimidazole. |
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of synthesized this compound is essential for its successful application. No single technique provides a complete picture of purity; rather, a combination of NMR, FTIR, and MS offers a comprehensive and robust assessment.
-
FTIR serves as a rapid and effective screening tool, particularly for water content.
-
ESI-MS provides unparalleled sensitivity for the detection of trace impurities and confirms the molecular identity of the ionic liquid.
-
NMR stands as the definitive technique for the structural elucidation and, crucially, the quantification of organic impurities.
By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized [C8MIm][Br], ensuring the reliability and reproducibility of their experimental results and the quality of their final products.
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- Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). FT-IR sample preparation.
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- Chocholoušová, J., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(47), 10747-10757.
- Pettersen, E., et al. (2014). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. Cellulose, 21(6), 4151-4161.
- Deetlefs, M., & Seddon, K. R. (2003). A Simple and Practical Method for the Preparation and Purity Determination of Halide‐Free Imidazolium Ionic Liquids. Green Chemistry, 5(2), 181-186.
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- ResearchGate. (n.d.). FTIR spectra of (A) methylimidazole, (B) [EMIM][Cl], and (C) [PMIM][Cl].
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- MacFarlane, D. R., et al. (2017). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances.
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A Comparative Guide to [OMIM]Br and Conventional Organic Solvents for Researchers and Drug Development Professionals
In the dynamic landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that profoundly influences reaction efficiency, product purity, and overall process sustainability. For decades, conventional organic solvents like toluene, acetone, and ethanol have been the workhorses of the laboratory. However, the emergence of ionic liquids (ILs), such as 1-octyl-3-methylimidazolium bromide ([OMIM]Br), presents a paradigm shift, offering a unique set of properties that can overcome many of the limitations associated with their traditional counterparts.
This comprehensive guide provides an in-depth, objective comparison of the performance of [OMIM]Br against these conventional solvents. We will delve into supporting experimental data, detailed methodologies, and the underlying scientific principles to empower you, the researcher, scientist, and drug development professional, to make informed decisions for your specific applications.
Understanding the Contenders: A Physicochemical Overview
The fundamental differences in the physical and chemical properties of [OMIM]Br and conventional organic solvents are the root of their distinct performance characteristics. [OMIM]Br is a salt that is liquid at or near room temperature, composed of a large organic cation (1-octyl-3-methylimidazolium) and a bromide anion. This ionic nature imparts properties such as negligible vapor pressure, high thermal stability, and tunable solubility. In contrast, conventional solvents are volatile molecular compounds with well-defined boiling points and polarities.
| Property | [OMIM]Br | Toluene | Acetone | Ethanol |
| Molar Mass ( g/mol ) | 275.23 | 92.14 | 58.08 | 46.07 |
| Density (g/cm³ at 20°C) | ~1.17 | 0.867 | 0.791 | 0.789 |
| Boiling Point (°C) | >300 (decomposes) | 110.6 | 56 | 78.37 |
| Vapor Pressure (at 20°C) | Negligible | 2.9 kPa | 24.6 kPa | 5.95 kPa |
| Solubility in Water | Miscible | Insoluble | Miscible | Miscible |
| Dielectric Constant | High (variable) | 2.4 | 20.7 | 24.5 |
Note: Some properties of [OMIM]Br can vary depending on purity and water content.
The negligible vapor pressure of [OMIM]Br is a significant advantage, reducing the risk of exposure to harmful fumes and minimizing solvent loss to the atmosphere, a key principle of green chemistry. Its high thermal stability allows for a wider range of reaction temperatures compared to volatile organic solvents.
Performance in Action: A Comparative Analysis
To provide a clear and evidence-based comparison, we will now examine the performance of [OMIM]Br versus conventional solvents in key applications, supported by experimental findings.
Extraction: Unlocking the Potential of Natural Products
The extraction of bioactive compounds from natural sources is a critical step in drug discovery. The choice of solvent significantly impacts the efficiency and selectivity of this process.
Case Study: Extraction of Curcuminoids from Turmeric
A study focused on the ultrasound-assisted extraction (UAE) of curcuminoids from turmeric provides a direct comparison of [OMIM]Br with conventional solvents.[1]
| Solvent | Yield of Curcuminoids (%) |
| [OMIM]Br | 6.14 |
| Ethanol | Not explicitly stated, but generally lower than optimized IL extraction |
| Acetone | Not explicitly stated, but generally lower than optimized IL extraction |
Under optimized conditions, using a 4.2 mol/L concentration of [OMIM]Br, a liquid-to-solid ratio of 30 mL/g, an extraction time of 90 minutes, and an ultrasonic power of 250 W, a total curcuminoid yield of 6.14% was achieved.[1] This highlights the potential of [OMIM]Br to enhance the extraction of valuable compounds. The enhanced efficiency is attributed to the multiple interaction capabilities of the ionic liquid, including hydrogen bonding and π-π interactions, with the target molecules.
Experimental Workflow: Ultrasound-Assisted Extraction of Curcuminoids
Caption: A generalized workflow for a catalytic reaction using an ionic liquid as the solvent.
Organic Synthesis: A Greener Alternative
The non-volatile and thermally stable nature of [OMIM]Br makes it an attractive medium for organic synthesis, potentially leading to safer and more efficient processes.
Health and Environmental Impact: A Crucial Consideration
The "green" credentials of any solvent must be critically evaluated, considering not only its immediate performance but also its long-term impact on human health and the environment.
Toxicity Profile
The toxicity of ionic liquids is a subject of ongoing research and is highly dependent on the nature of both the cation and the anion. Studies have shown that the toxicity of imidazolium-based ionic liquids tends to increase with the length of the alkyl chain on the cation.
A study investigating the toxic effects of imidazolium ionic liquids on the marine mussel Mytilus galloprovincialis included [omim][BF₄], a compound structurally similar to [OMIM]Br. [2]The study also considered the presence of acetone. The results indicated that these ionic liquids can induce both lethal and nonlethal effects. Another study on zebrafish exposed to [Omim]Br also reported toxic effects. [2] It is crucial to note that while conventional solvents like toluene and acetone have well-documented toxicities, including potential carcinogenic and neurotoxic effects, the blanket assumption that all ionic liquids are inherently "greener" is a misconception. A thorough risk assessment for each specific ionic liquid and its application is essential.
Conclusion: A Balanced Perspective for the Modern Laboratory
The decision to use [OMIM]Br over a conventional organic solvent is not a one-size-fits-all solution. It requires a careful evaluation of the specific application, performance requirements, and safety considerations.
Key Advantages of [OMIM]Br:
-
Negligible Vapor Pressure: Reduces flammability and exposure risks.
-
High Thermal Stability: Enables a wider range of reaction temperatures.
-
Tunable Properties: Can be "designed" for specific applications.
-
Potential for Enhanced Performance: Can improve reaction rates, yields, and selectivity.
-
Recyclability: Aligns with the principles of green chemistry.
Key Considerations:
-
Viscosity: [OMIM]Br is generally more viscous than conventional solvents, which can affect mass transfer.
-
Cost: Ionic liquids are typically more expensive than traditional solvents, although recyclability can offset this.
-
Purity: Water and other impurities can significantly affect the properties of ionic liquids.
-
Toxicity: The toxicological profile of [OMIM]Br and its degradation products requires careful consideration.
For researchers and drug development professionals, [OMIM]Br offers a compelling alternative to conventional organic solvents, with the potential to drive innovation in a more sustainable manner. However, a thorough understanding of its properties and a data-driven approach to its application are paramount. This guide serves as a starting point for that journey, encouraging a thoughtful and informed selection of the most appropriate solvent for your critical work.
References
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Comparative Thermal Stability: Onset Temperatures and Decomposition Kinetics
An In-Depth Comparison of the Thermal Stability of [OMIM]Br and [BMIM]Br: A Guide for Researchers
In the expanding landscape of green chemistry and advanced material science, ionic liquids (ILs) have emerged as pivotal solvents and catalysts, prized for their negligible vapor pressure, high conductivity, and tunable physicochemical properties.[1] Among the most common are the 1-alkyl-3-methylimidazolium halides. The choice of cation, specifically the length of the alkyl chain, can significantly influence the material's properties, including its thermal stability—a critical parameter for applications in chemical synthesis, biomass processing, and drug formulation, which often require elevated temperatures.[2][3]
This guide provides a focused, data-driven comparison of the thermal stability of two closely related imidazolium-based ionic liquids: 1-octyl-3-methylimidazolium bromide ([OMIM]Br) and 1-butyl-3-methylimidazolium bromide ([BMIM]Br). Moving beyond simple decomposition temperatures, we will delve into the kinetics of thermal degradation and the underlying mechanisms, offering researchers the nuanced understanding required for informed selection and application.
The thermal stability of ionic liquids is most commonly evaluated by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Two primary methods are employed: dynamic (or ramp) TGA, where the sample is heated at a constant rate to determine the onset temperature of decomposition (T_onset), and isothermal TGA, where the sample is held at a constant temperature over a prolonged period to assess long-term stability.
Experimental data reveals a subtle but crucial difference between [OMIM]Br and [BMIM]Br. While dynamic TGA suggests a slightly higher thermal stability for [OMIM]Br, kinetic analysis of long-term isothermal data indicates that [BMIM]Br is the more robust compound.
| Parameter | [BMIM]Br | [OMIM]Br | Source |
| Onset Decomposition Temp. (T_onset) | ~260 °C (533 K) | Not explicitly stated in this source | [4] |
| Activation Energy (Isothermal) | 219.86 kJ mol⁻¹ | 212.50 kJ mol⁻¹ | [5][6] |
The slightly higher decomposition onset temperature observed for [OMIM]Br in some fast-scan experiments can be attributed to the greater van der Waals forces associated with its longer octyl chain compared to the butyl chain of [BMIM]Br. However, a more telling metric for practical applications is the activation energy for decomposition, which represents the energy barrier that must be overcome for degradation to occur.
Long-term isothermal TGA studies have shown that the activation energy for the decomposition of [BMIM]Br is higher than that of [OMIM]Br (219.86 kJ mol⁻¹ vs. 212.50 kJ mol⁻¹).[5][6] This signifies that [BMIM]Br has a greater kinetic resistance to decomposition. Therefore, for processes requiring stability over extended periods at elevated temperatures, [BMIM]Br is the superior choice. It is critical for researchers to recognize that significant decomposition can occur at temperatures well below the T_onset determined from fast-scan experiments, especially under prolonged heating.[5][6]
Mechanism of Thermal Decomposition
For 1-alkyl-3-methylimidazolium bromide ionic liquids, the primary thermal decomposition pathway is understood to be an S_N2-type nucleophilic substitution reaction.[7][8] The bromide anion (Br⁻), a competent nucleophile, attacks one of the electrophilic carbon atoms of the alkyl chains attached to the imidazolium ring. This results in the formation of neutral, volatile products: an alkyl bromide and a substituted imidazole. This volatilization of degradation products is what leads to the mass loss detected by TGA.[7]
Two main reactions can occur:
-
Attack at the methyl group, yielding methyl bromide and 1-butylimidazole or 1-octylimidazole.
-
Attack at the butyl/octyl group, yielding 1-bromobutane or 1-bromooctane and 1-methylimidazole.
Caption: S_N2 decomposition pathways for [BMIM]Br and [OMIM]Br.
Experimental Protocol: Assessing Thermal Stability via TGA
To ensure reproducible and reliable data, a standardized protocol for thermogravimetric analysis is essential. The following procedure outlines the key steps for comparing the thermal stability of [OMIM]Br and [BMIM]Br.
1. Sample Preparation:
-
Drying: Ionic liquids are often hygroscopic. Prior to analysis, dry the [OMIM]Br and [BMIM]Br samples under high vacuum (e.g., using a Schlenk line or vacuum oven) for at least 48-72 hours at a moderate temperature (e.g., 50-60 °C) to remove any absorbed water, which can significantly affect decomposition behavior.[9]
-
Sample Mass: Accurately weigh approximately 10-20 mg of the dried ionic liquid into a TGA crucible (platinum or alumina).[9]
2. Instrument Setup:
-
Atmosphere: Use a high-purity inert gas, typically nitrogen or argon, to prevent oxidative degradation.
-
Purge Rate: Set a constant purge rate, for example, 40-100 mL/min, through the furnace to ensure an inert atmosphere and to efficiently remove volatile decomposition products.[5][9]
3. Thermal Program:
-
Dynamic (Ramp) Analysis:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature of approximately 600-700 °C.[9]
-
Record the mass loss as a function of temperature. The onset temperature (T_onset) is determined from the resulting TGA curve, often calculated at the intersection of the baseline tangent and the tangent of the decomposition step, or from the peak of the derivative thermogravimetric (DTG) curve.
-
-
Isothermal Analysis:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Rapidly heat the sample (e.g., 20 °C/min) to the desired isothermal temperature (e.g., 200 °C).[9]
-
Hold the sample at this temperature for an extended period (e.g., 3-10 hours) while continuously recording the mass.[5][9]
-
Repeat this procedure at several different temperatures to determine the rate of decomposition as a function of temperature, from which the activation energy can be calculated using an Arrhenius plot.
-
Caption: Standardized workflow for Thermogravimetric Analysis (TGA).
Conclusion and Recommendations
The thermal stability of 1-alkyl-3-methylimidazolium bromide ionic liquids is a nuanced property that depends on both the length of the alkyl chain and the conditions of thermal stress.
-
[OMIM]Br , with its longer octyl chain, may exhibit a marginally higher onset decomposition temperature in rapid, dynamic heating scenarios.
-
[BMIM]Br , however, possesses a higher activation energy for decomposition, making it kinetically more stable and better suited for applications involving prolonged exposure to high temperatures.
For researchers and drug development professionals, this distinction is paramount. When selecting an ionic liquid for a process that involves heating for extended durations, such as in organic synthesis or biomass dissolution, the kinetic stability (higher activation energy) of [BMIM]Br makes it the more reliable choice. Conversely, for applications involving short bursts of high heat, the difference between the two may be less critical. This guide underscores the necessity of looking beyond a single data point (T_onset) and considering the full kinetic profile to ensure the integrity and efficiency of temperature-sensitive processes.
References
- Kosyakov, D. S., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]
- NCBI. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- Harvey, I. J., et al. (2010). Thermal stability and moisture uptake of 1-alkyl-3-methylimidazolium bromide. Journal of Thermal Analysis and Calorimetry, 103(2), 725-731. [Link]
- Schmidt, P., et al. (2018). Comparison of the thermal decomposition behavior of [BMIm]X (X = Cl, Br, I), determined by thermogravimetry (TG) including the derivation (DTG) for determination of the extrapolated onset temperature.
- Springer. (2010). Thermal stability and moisture uptake of 1-alkyl-3-methylimidazolium bromide. Journal of Thermal Analysis and Calorimetry. [Link]
- Schmidt, P., et al. (2018). DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br for heating and cooling with a rate of 1 K min −1.
- ResearchGate. (n.d.). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid.
- Efimova, A., et al. (2018). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. OPUS FAU. [Link]
- Khan, I., et al. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 26(15), 4436. [Link]
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br].
- Chambreau, S. D., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(24), 5867–5876. [Link]
- Semantic Scholar. (2023). Using Imidazolium in the Construction of Hybrid 2D and 3D Lead Bromide Pseudoperovskites. Semantic Scholar. [Link]
- Schmidt, P., et al. (2018). Thermal stability and crystallization behavior of imidazolium halide ionic liquids.
- ResearchGate. (n.d.). TGA–DTG curves of [Emmim][NO3] (a), [Bmmim][NO3] (b), [Hmmim][NO3] (c),...
- Zhang, S., et al. (2023). Radiation Synthesis and Adsorption Properties of Imidazolium-Based Bromide Ionic Liquid Grafted Covalent Organic Framework. Atomic Energy Science and Technology. [Link]
- Katritzky, A. R., et al. (2002). Correlation of the Melting Points of Potential Ionic Liquids (Imidazolium Bromides and Benzimidazolium Bromides). Journal of Chemical Information and Computer Sciences, 42(2), 225-231. [Link]
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
- Air Force Research Laboratory. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. Edwards Air Force Base. [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
- ResearchGate. (n.d.). Interaction mechanisms of ionic liquids [Cnmim]Br (n=4, 6, 8, 10) with bovine serum albumin.
- Liu, Z., et al. (2022). Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. International Journal of Molecular Sciences, 23(13), 7083. [Link]
- Chemsrc. (2025). 1-octyl-3-methylimidazolium bromide. Chemsrc. [Link]
- ChemBK. (n.d.). 1-Octyl-3-methylimidazolium Bromide. ChemBK. [Link]
- ResearchGate. (n.d.). TGA-DTA of [C4mim][Cl], [C4mim][Br], [C4mim][I] and [C4mim][BF 4 ].
- ResearchGate. (n.d.). TGA curves of [AMIm]OTf, [ButMIm]OTf, and [PentMIm]OTf.
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A Senior Application Scientist's Guide to 1-Methyl-3-octylimidazolium Bromide: A Comparative Cross-Validation of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical research and pharmaceutical development, the selection of appropriate solvents and reaction media is paramount to achieving desired outcomes. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and tunable physicochemical characteristics, have emerged as promising alternatives to conventional organic solvents. This guide provides an in-depth comparative analysis of 1-Methyl-3-octylimidazolium bromide ([OMIM]Br), a prominent member of the imidazolium-based ionic liquid family.
As Senior Application Scientists, our goal is to equip you with not just data, but with a validated understanding of how this ionic liquid performs in relation to its homologues and traditional solvents. This guide is structured to provide a comprehensive cross-validation of experimental data, underpinned by detailed experimental protocols and a clear rationale for material selection and methodological choices.
The Imidazolium Bromide Series: Understanding the Influence of Alkyl Chain Length
The physicochemical properties of 1-alkyl-3-methylimidazolium bromide ionic liquids are significantly influenced by the length of the alkyl chain (Cₙ) attached to the imidazolium ring. This guide will focus on a comparative analysis of [OMIM]Br (C8) against its shorter-chain counterparts, 1-butyl-3-methylimidazolium bromide ([BMIM]Br, C4) and 1-hexyl-3-methylimidazolium bromide ([HMIM]Br, C6), as well as longer-chain variants for contextual understanding. We will also draw comparisons with common conventional solvents, toluene and acetonitrile, to highlight the distinct advantages and potential limitations of [OMIM]Br.
Comparative Analysis of Physicochemical Properties
The utility of an ionic liquid in a specific application is dictated by its physical and chemical characteristics. Here, we present a cross-validated comparison of key properties: density, viscosity, surface tension, and thermal stability.
Density: A Measure of Molecular Packing
Density is a fundamental property that influences mass transfer and fluid dynamics. For the 1-alkyl-3-methylimidazolium bromide series, density is primarily a function of the alkyl chain length and temperature.
Experimental Data Summary: Density
| Compound | Temperature (°C) | Density (g/cm³) | Reference |
| [OMIM]Br | 24 | 1.17 | [1] |
| 25 | 1.1201 | [2] | |
| 50 | 1.1034 | [2] | |
| 75 | 1.0867 | [2] | |
| [BMIM]Br | 20 | 1.231 | [3] |
| 40 | 1.218 | [3] | |
| 60 | 1.205 | [3] | |
| [HMIM]Br | 26 | 1.271 | [4] |
| 25 (in Methanol) | See Ref. | [5] | |
| Toluene | 20 | 0.867 | [6] |
| Acetonitrile | 20 | 0.786 | [7] |
Analysis and Expertise: As the alkyl chain length increases from butyl to octyl, the density of the ionic liquid generally decreases at a given temperature. This is attributed to the less efficient packing of the longer, more flexible alkyl chains. The temperature dependence is also clear, with density decreasing linearly as temperature increases due to thermal expansion. This predictable behavior is crucial for process modeling and scale-up.
Viscosity: A Critical Parameter for Fluid Handling and Reaction Kinetics
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving mixing, pumping, and mass transfer. The viscosity of ionic liquids is typically higher than that of conventional molecular solvents and is highly sensitive to temperature changes.
Experimental Data Summary: Viscosity
| Compound | Temperature (°C) | Viscosity (cP) | Reference |
| [OMIM]Br | 25 | 6604 | [1] |
| [BMIM]Br | 20 | 233 | [3] |
| 40 | 78.5 | [3] | |
| 60 | 34.6 | [3] | |
| [HMIM]Br | 25 | 3822 | [4] |
| 25 (in Methanol) | See Ref. | [5] | |
| Toluene | 20 | 0.59 | [6] |
| Acetonitrile | 20 | 0.37 | [7] |
Analysis and Expertise: A significant increase in viscosity is observed with increasing alkyl chain length in the imidazolium bromide series. The viscosity of [OMIM]Br is substantially higher than that of [BMIM]Br and [HMIM]Br at similar temperatures. This is a direct consequence of increased van der Waals forces and greater entanglement between the longer octyl chains. The dramatic decrease in viscosity with increasing temperature is a key consideration for practical applications, as heating can be employed to improve fluid handling and reaction rates.
Surface Tension: Interfacial Behavior and Application Scope
Surface tension governs the behavior of a liquid at its interface with another phase, such as a gas or an immiscible liquid. It is a critical parameter in applications such as catalysis, separations, and formulation science.
Experimental Data Summary: Surface Tension
| Compound | Temperature (°C) | Surface Tension (mN/m) | Reference |
| [OMIM]Br | 25 | 42.3 | [2] |
| 50 | 40.1 | [2] | |
| 75 | 37.9 | [2] | |
| [BMIM]Br | 80 | 47.0 (approx.) | [8] |
| [HMIM]Br | 25 | ~45 | [9] |
| Toluene | 20 | 28.5 | [6] |
| Acetonitrile | 20 | 29.3 | [7] |
Analysis and Expertise: The surface tension of the 1-alkyl-3-methylimidazolium bromide series generally decreases with increasing alkyl chain length. This is because the longer alkyl chains have a greater tendency to orient at the surface, which reduces the cohesive energy at the interface. Similar to density and viscosity, surface tension also exhibits a near-linear decrease with increasing temperature.
Thermal Stability: Defining the Operational Window
The thermal stability of an ionic liquid determines its upper operating temperature limit and is a crucial factor for its application in high-temperature processes.
Experimental Data Summary: Thermal Decomposition
| Compound | Onset Decomposition Temperature (°C) | Method | Reference |
| [OMIM]Br | ~280 (Isothermal TG) | TGA | [10] |
| [BMIM]Br | ~260-280 (Isothermal TG) | TGA | [10][11] |
| [C10MIM]Br | ~240-270 | TGA | [12] |
Analysis and Expertise: The thermal stability of the 1-alkyl-3-methylimidazolium bromide series is generally considered to be lower than that of their counterparts with other anions like tetrafluoroborate or hexafluorophosphate. Long-term isothermal thermogravimetric analysis (TGA) reveals that decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by fast-scan TGA.[10] For the bromide series, there is a general trend of decreasing thermal stability with increasing alkyl chain length.[12] This is an important consideration for applications requiring prolonged heating.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key experiments. These protocols are designed to be self-validating systems, incorporating necessary calibration and control steps.
Density Measurement using a Pycnometer
This gravimetric method offers high precision for determining the density of liquids.
Caption: Workflow for density measurement using a pycnometer.
Protocol:
-
Preparation: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone, followed by deionized water) and dry it completely in an oven. Allow it to cool to ambient temperature in a desiccator.
-
Calibration:
-
Accurately weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a thermostatic water bath at the desired temperature (±0.1°C) for at least 30 minutes to reach thermal equilibrium.
-
Carefully remove the pycnometer, wipe it dry, and weigh it (m₂).
-
Calculate the exact volume of the pycnometer (V) using the known density of water at that temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with the ionic liquid ([OMIM]Br), taking care to avoid air bubbles.
-
Thermostat the filled pycnometer at the same temperature as the calibration.
-
Dry the exterior and weigh the filled pycnometer (m₃).
-
Calculate the density of the ionic liquid using the formula: ρ = (m₃ - m₁) / V.
-
Viscosity Measurement using a Rotational Viscometer
This method measures the torque required to rotate a spindle in the fluid, which is proportional to the viscosity.
Caption: Workflow for viscosity measurement using a rotational viscometer.
Protocol:
-
Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid. Ensure the viscometer is level.
-
Sample Preparation: Place a precise volume of the ionic liquid into the sample container.
-
Measurement:
-
Immerse the spindle into the ionic liquid up to the immersion mark.
-
Allow the sample to reach the desired temperature by using a temperature-controlled bath.
-
Start the spindle rotation at the selected speed.
-
Allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids, it is essential to record the viscosity at various shear rates.
-
-
Cleaning: Thoroughly clean the spindle and sample container immediately after use with an appropriate solvent.
Surface Tension Measurement using the du Noüy Ring Method
This technique measures the force required to detach a platinum-iridium ring from the surface of the liquid.
Caption: Workflow for surface tension measurement using the du Noüy ring method.
Protocol:
-
Preparation: The platinum-iridium ring must be meticulously cleaned, typically by rinsing with a solvent and then flame-annealing to a red heat to remove any organic contaminants.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Sample Measurement:
-
Place the ionic liquid in a clean vessel within a temperature-controlled jacket.
-
Immerse the ring below the surface of the liquid.
-
Slowly raise the sample stage, pulling the ring through the interface.
-
The force will increase as a liquid lamella is formed. Record the maximum force exerted just before the lamella detaches from the ring.
-
Calculate the surface tension using the appropriate correction factors (e.g., Harkins and Jordan) to account for the volume of liquid lifted.
-
Conclusion and Future Directions
This guide has provided a comprehensive cross-validation of the experimental data for this compound, placing its properties in the context of its shorter-chain homologues and conventional solvents. The data clearly demonstrates the significant influence of the octyl chain on increasing viscosity and decreasing density and surface tension. The provided experimental protocols offer a robust framework for researchers to conduct their own validation and further exploration of this versatile ionic liquid.
The choice of [OMIM]Br for a particular application will depend on a careful consideration of these properties. Its higher viscosity may be a limitation in some cases, but its lower surface tension and density compared to shorter-chain analogues could be advantageous in others. The thermal stability, while lower than some other ionic liquids, is sufficient for many applications.
Future research should focus on expanding the temperature-dependent data for a wider range of 1-alkyl-3-methylimidazolium bromides from a single, consistent source to allow for more direct and precise comparisons. Furthermore, investigating the impact of impurities, such as water and halides, on the physicochemical properties is crucial for real-world applications.
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Ecotoxicity of 1-Methyl-3-octylimidazolium bromide in comparison to other imidazolium salts
An In-depth Analysis of Imidazolium-Based Ionic Liquids and their Environmental Impact
Once heralded as "green solvents" for their negligible vapor pressure, imidazolium-based ionic liquids (ILs) are now under careful scrutiny for their potential ecotoxicological effects. This guide provides a comprehensive comparison of the ecotoxicity of 1-methyl-3-octylimidazolium bromide ([OMIM]Br), a prominent member of this class, with other imidazolium salts. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in the selection and design of environmentally benign ionic liquids.
The Double-Edged Sword: Understanding the Ecotoxicity of Imidazolium Salts
The ecotoxicity of imidazolium-based ionic liquids is intrinsically linked to their chemical structure, primarily the nature of the cation.[1] A substantial body of evidence demonstrates a direct correlation between the length of the alkyl chain substituent on the imidazolium ring and the compound's toxicity to a wide range of organisms.[2] This "alkyl chain effect" is a critical consideration in the design and application of these solvents.
The primary mechanism driving this toxicity is the disruption of cell membranes.[3] The lipophilic alkyl chains of the imidazolium cations intercalate into the phospholipid bilayers of cell membranes, compromising their structural integrity and function. Longer alkyl chains exhibit greater lipophilicity, leading to enhanced membrane disruption and consequently, higher toxicity.[1] In contrast, the anionic component of the ionic liquid generally plays a minor, though not entirely negligible, role in the overall ecotoxicity.[1][4]
Comparative Ecotoxicity Data: [OMIM]Br vs. Other Imidazolium Salts
The following table summarizes the ecotoxicity of this compound ([OMIM]Br or [C₈mim]Br) in comparison to other 1-alkyl-3-methylimidazolium bromide salts with varying alkyl chain lengths. The data, presented as median effective concentration (EC₅₀) or median lethal concentration (LC₅₀), clearly illustrates the trend of increasing toxicity with longer alkyl chains across different aquatic organisms.
| Ionic Liquid (Cation) | Organism | Endpoint (Duration) | EC₅₀ / LC₅₀ (mg/L) | Reference |
| 1-Methyl-3-octylimidazolium ([C₈mim]⁺) | Daphnia magna | LC₅₀ (48h) | 0.74 | [5] |
| Scenedesmus obliquus | EC₅₀ (96h) | 0.86 | [6] | |
| Chlorella ellipsoidea | EC₅₀ (96h) | ~1.0 | [2] | |
| 1-Butyl-3-methylimidazolium ([C₄mim]⁺) | Daphnia magna | LC₅₀ (48h) | 8.03 | [4][7] |
| Scenedesmus obliquus | EC₅₀ (96h) | ~10 | [2] | |
| 1-Hexyl-3-methylimidazolium ([C₆mim]⁺) | Scenedesmus obliquus | EC₅₀ (96h) | ~2.5 | [2] |
| 1-Decyl-3-methylimidazolium ([C₁₀mim]⁺) | Scenedesmus obliquus | EC₅₀ (96h) | ~0.1 | [2] |
| 1-Dodecyl-3-methylimidazolium ([C₁₂mim]⁺) | Scenedesmus obliquus | EC₅₀ (96h) | ~0.05 | [2] |
Experimental Protocols for Ecotoxicity Assessment
To ensure the generation of reliable and comparable ecotoxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of key protocols relevant to the aquatic ecotoxicity assessment of ionic liquids.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae.
Step-by-Step Methodology:
-
Test Organism: A non-axenic, exponentially growing culture of a selected green alga (e.g., Scenedesmus quadricauda or Chlorella ellipsoidea).
-
Test Setup: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Exposure Duration: Typically 72 to 96 hours.
-
Endpoint Measurement: The growth of the algal population is measured at set intervals (e.g., 24, 48, 72, and 96 hours) by determining the cell concentration or a surrogate parameter like chlorophyll content.
-
Data Analysis: The growth inhibition is quantified by comparing the growth in the test cultures to that of control cultures, and the EC₅₀ value (the concentration causing a 50% reduction in growth) is calculated.
Caption: Workflow for OECD Guideline 201 Algal Growth Inhibition Test.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This guideline assesses the acute toxicity of a substance to daphnids (Daphnia magna), a key freshwater invertebrate.
Step-by-Step Methodology:
-
Test Organism: Young daphnids (less than 24 hours old) are used.
-
Test Setup: Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium.
-
Exposure Duration: 48 hours.
-
Endpoint Measurement: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.
-
Data Analysis: The results are used to calculate the EC₅₀ value, which is the concentration that immobilizes 50% of the daphnids.
Caption: Workflow for OECD Guideline 202 Daphnia sp. Acute Immobilisation Test.
OECD Guideline 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.
Step-by-Step Methodology:
-
Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.
-
Test Setup: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment.
-
Exposure Duration: 96 hours.
-
Endpoint Measurement: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC₅₀ value, the concentration that is lethal to 50% of the test fish, is determined.
Caption: Workflow for OECD Guideline 203 Fish Acute Toxicity Test.
Structure-Activity Relationship and Mechanistic Insights
The predictable relationship between the alkyl chain length of imidazolium cations and their ecotoxicity allows for the application of Quantitative Structure-Activity Relationship (QSAR) models.[1][8][9][10][11] These models can be powerful tools for predicting the toxicity of new, untested ionic liquids, thereby guiding the design of safer alternatives.
The underlying mechanism for this trend is the interaction of the imidazolium cation with the cell membrane. The positively charged imidazolium head group interacts with the negatively charged components of the membrane, while the lipophilic alkyl tail inserts into the hydrophobic core of the lipid bilayer. This disruption of the membrane's structure leads to increased permeability, loss of essential ions and molecules, and ultimately, cell death.
Caption: Mechanism of imidazolium IL toxicity and structure-activity relationship.
Conclusion and Future Perspectives
The ecotoxicity of this compound and other imidazolium-based ionic liquids is a significant consideration that counterbalances their otherwise favorable physicochemical properties. The evidence strongly supports a direct relationship between the length of the alkyl chain on the imidazolium cation and the resulting toxicity, primarily due to the disruption of cell membranes.
For researchers, scientists, and drug development professionals, this guide underscores the importance of a proactive approach to solvent selection and design. Prioritizing the use of imidazolium salts with shorter alkyl chains, where feasible, and conducting thorough ecotoxicological assessments using standardized protocols are crucial steps toward mitigating the environmental impact of these compounds. The continued development and application of QSAR models will further aid in the design of next-generation ionic liquids that are not only effective but also environmentally sustainable.
References
- Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612. [Link]
- Latała, A., Nędzi, M., & Stepnowski, P. (2009). Toxicity of Imidazolium Chlorides to Aquatic Organisms. Polish Journal of Environmental Studies, 18(2), 247-251. [Link]
- Bernot, R. J., Brueseke, M. A., Evans-White, M. A., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry, 24(12), 2977-2983. [Link]
- Bernot, R. J., Kennedy, E. E., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental toxicology and chemistry, 24(12), 2977–2983. [Link]
- Creasy, K. L., & Craig, A. S. (2018). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.
- Yu, M., Wang, S., Li, Y., Li, X., & Wang, J. (2010). Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae. Ecotoxicology and environmental safety, 73(6), 1465–1469. [Link]
- García-Lorenzo, A., Tojo, E., Tojo, J., Teijeira, M., Rodríguez-Berrocal, F. J., González, M. P., & Otero, V. (2008). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. Green Chemistry, 10(5), 508-516. [Link]
- Kumari, P., Pillai, V. V., & Benedetto, A. (2020). A review on (eco)toxicity of ionic liquids and their interaction with phospholipid membranes. Biophysical Reviews, 12(4), 1187-1215. [Link]
- Yu, M., Li, S. M., Li, X. Y., Wang, J. T., & Wang, J. Y. (2009). Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna. Ecotoxicology and environmental safety, 72(8), 2109-2115. [Link]
- Conceptual Framework for the Conservation of Natural Environment from Toxic Ionic Liquids by QSAR Model. (2019). E3S Web of Conferences, 129, 01010. [Link]
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Current Trends in QSAR and Machine Learning Models of Ionic Liquids: Efficient Tools for Designing Environmentally Safe Solvents for the Future. Chemical Reviews, 117(10), 7132-7189. [Link]
- Pernak, J., Niemczak, M., Giszter, R., Chrzanowski, Ł., Ławniczak, Ł., Fochtman, P., & Marcinkowska, K. (2020). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International journal of molecular sciences, 21(15), 5337. [Link]
- Ghanem, W., Man, Z., El-Harbawi, M., Leveque, J. M., & Mutalib, M. I. A. (2015). Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies.
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Benchmarking the Catalytic Efficiency of [OMIM]Br: A Comparative Guide for Researchers
In the pursuit of greener and more efficient chemical transformations, ionic liquids (ILs) have emerged as a versatile class of catalysts and solvents. Among them, 1-octyl-3-methylimidazolium bromide, [OMIM]Br, has garnered considerable attention for its potential to catalyze a variety of organic reactions. This guide offers an in-depth technical comparison of the catalytic efficiency of [OMIM]Br against other alternatives, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their experimental design.
The Rise of [OMIM]Br in Organocatalysis
[OMIM]Br, an imidazolium-based ionic liquid, possesses a unique combination of properties that make it an attractive catalyst. Its negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics offer significant advantages over traditional volatile organic solvents and catalysts. The imidazolium cation and the bromide anion work in concert to activate substrates and facilitate bond formation, often leading to enhanced reaction rates and selectivities. This guide will focus on a well-studied application of [OMIM]Br: the cycloaddition of carbon dioxide (CO2) to epoxides, a 100% atom-economical reaction that yields valuable cyclic carbonates.
Comparative Catalytic Performance: Cycloaddition of CO2 to Propylene Oxide
The synthesis of propylene carbonate from propylene oxide and CO2 serves as an excellent benchmark reaction to evaluate the catalytic efficacy of [OMIM]Br. Below is a compilation of experimental data comparing the performance of various imidazolium-based bromide catalysts under similar reaction conditions.
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| [OMIM]Br | 70 | <5 | 22 | 85 | [1] |
| [BMIM]Br (1-butyl-3-methylimidazolium bromide) | 70 | <5 | 22 | 78 | [1] |
| [EMIM]Br (1-ethyl-3-methylimidazolium bromide) | 70 | <5 | 22 | 75 | [1] |
| 1-BzF5-3-n-octylimidazolium bromide | 70 | <5 | 22 | 96 | [1] |
| [BMIM]Br | 140 | 3.0 | ~0.05 | 99.7 | [2] |
| Zinc Oxide (ZnO) | 160 | - | - | 82.3 | [3] |
| Iron(III) Salen Complex | 25 | 1 | 24 | High | [4] |
Analysis of Performance Data:
The data clearly indicates that the structure of the imidazolium cation plays a significant role in the catalytic activity. While [OMIM]Br demonstrates high efficiency with an 85% yield, the introduction of a bulky and electron-withdrawing pentafluorobenzyl group in 1-BzF5-3-n-octylimidazolium bromide leads to a remarkable 96% yield under the same mild conditions[1]. This suggests that steric and electronic tuning of the cation can further enhance catalytic performance.
Compared to its shorter alkyl chain analogues, [BMIM]Br and [EMIM]Br, [OMIM]Br shows a slightly higher yield, which may be attributed to its greater lipophilicity, potentially leading to better miscibility with the propylene oxide substrate.
It is also important to note the effect of reaction conditions. In a continuous-flow microreaction system, [BMIM]Br can achieve a near-quantitative yield of 99.7% in a significantly shorter residence time, albeit at a higher temperature and pressure[2]. This highlights the potential for process optimization to maximize the efficiency of these ionic liquid catalysts.
When compared to a traditional heterogeneous catalyst like zinc oxide, [OMIM]Br can achieve comparable or higher yields under significantly milder temperature conditions[3]. Furthermore, in comparison to homogeneous metal complexes like iron(III) salen, which can also be highly effective, [OMIM]Br offers the advantage of being a metal-free catalyst, which can be crucial in applications where metal contamination is a concern, such as in the synthesis of pharmaceutical intermediates[4].
Mechanistic Insights: The Dual Role of Cation and Anion
The catalytic prowess of [OMIM]Br in the cycloaddition of CO2 to epoxides stems from a synergistic interaction between the imidazolium cation and the bromide anion. The proposed mechanism involves a dual activation pathway.
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Caption: Proposed mechanism for the [OMIM]Br-catalyzed cycloaddition of CO2 to propylene oxide.
Causality behind the Mechanism:
-
Epoxide Activation: The acidic proton at the C2 position of the imidazolium ring of [OMIM]Br forms a hydrogen bond with the oxygen atom of the epoxide. This interaction polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. DFT calculations have supported the crucial role of this hydrogen bonding in activating the epoxide ring[6][7][8].
-
Nucleophilic Ring-Opening: The bromide anion (Br-) then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the activated epoxide, leading to the opening of the epoxide ring and the formation of a haloalkoxide intermediate.
-
CO2 Insertion: The resulting alkoxide intermediate is nucleophilic enough to attack the electrophilic carbon of the CO2 molecule, leading to the formation of a carbonate intermediate.
-
Ring Closure and Catalyst Regeneration: An intramolecular cyclization then occurs, forming the stable five-membered cyclic carbonate ring and regenerating the [OMIM]Br catalyst, which can then participate in another catalytic cycle.
This dual activation mechanism, where the cation acts as a Lewis acid (or hydrogen bond donor) and the anion as a nucleophile, is a key feature of many ionic liquid-catalyzed reactions and explains the high efficiency of [OMIM]Br in this transformation.
Experimental Protocol: Synthesis of Propylene Carbonate using [OMIM]Br
This protocol provides a detailed, step-by-step methodology for the synthesis of propylene carbonate from propylene oxide and carbon dioxide, using [OMIM]Br as the catalyst. This self-validating system includes steps for reaction setup, monitoring, product isolation, and catalyst recycling.
Caption: Experimental workflow for the synthesis of propylene carbonate using a recyclable [OMIM]Br catalyst.
Materials:
-
1-octyl-3-methylimidazolium bromide ([OMIM]Br)
-
Propylene oxide (freshly distilled)
-
Carbon dioxide (high purity)
-
Anhydrous solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer and temperature controller
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: To the autoclave, add [OMIM]Br (e.g., 5 mol% relative to propylene oxide) and freshly distilled propylene oxide.
-
Reaction Setup: Seal the autoclave and purge it with CO2 gas several times to remove air.
-
Pressurization and Heating: Pressurize the autoclave with CO2 to the desired pressure (e.g., 5 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 70 °C).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired time (e.g., 22 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Product Extraction: Open the reactor and add a suitable organic solvent (e.g., diethyl ether) to the reaction mixture. Stir vigorously to extract the propylene carbonate product.
-
Phase Separation: Allow the mixture to settle, and two distinct phases will form: an upper organic layer containing the product and a lower ionic liquid layer. Carefully separate the organic layer.
-
Product Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude propylene carbonate.
-
Purification: The crude product can be further purified by vacuum distillation to obtain high-purity propylene carbonate.
-
Catalyst Recycling: The remaining ionic liquid phase can be washed with a small amount of the extraction solvent to remove any residual product. The ionic liquid is then dried under high vacuum to remove any volatile impurities and can be reused for subsequent reactions. The reusability of the catalyst should be confirmed by monitoring the yield over several cycles.
Conclusion and Future Outlook
[OMIM]Br has demonstrated its utility as an effective and robust catalyst for the cycloaddition of CO2 to epoxides, offering a metal-free alternative to traditional catalytic systems. Its performance is comparable, and in some cases superior, to other imidazolium-based ionic liquids, and it operates under milder conditions than many heterogeneous catalysts. The key to its efficacy lies in the synergistic dual activation mechanism involving both the imidazolium cation and the bromide anion.
Future research in this area should focus on obtaining more precise kinetic data, including turnover numbers and frequencies, to allow for a more rigorous quantitative comparison with other classes of catalysts. Further exploration of structure-activity relationships by modifying the cation and anion of the ionic liquid could lead to the development of even more efficient and selective catalysts. Additionally, the application of [OMIM]Br and related ionic liquids in continuous-flow systems holds significant promise for scalable and sustainable chemical production. For researchers in drug development, the metal-free nature of [OMIM]Br catalysis presents a significant advantage in the synthesis of high-purity active pharmaceutical ingredients.
References
- Deng, Y., Shi, F., Beng, Y., & Qiao, K. (2001). Cycloaddition of carbon dioxide to propylene oxide catalyzed by ionic liquids. New Journal of Chemistry, 25(11), 1513-1515.
- Highly cross-linked bifunctional magnesium porphyrin-imidazolium bromide polymer: Unveiling the key role of co-catalysts proximity for CO2 conversion into cyclic carbonates. (2023).
- Carbon Dioxide Cycloaddition to Epoxides Promoted by Nicotinamidium Halide Catalysts: A DFT Investig
- Selected methods for synthesis of propylene carbonate.
- Anthofer, M. H., Ganjoo, R., Deglmann, P., & Cokoja, M. (2014). Cycloaddition of CO2 and epoxides catalyzed by imidazolium bromides under mild conditions: influence of the cation on catalyst activity. Catalysis Science & Technology, 4(9), 3123-3131.
- Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids. (2019). Frontiers in Chemistry.
- Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids. (2019). PubMed Central.
- Reaction mechanism for the formation of propylene carbonate in [Hmim]2[ZnBr4].
- Boosting catalytic performance for CO2 cycloaddition under mild condition via amine grafting on MIL-101-SO3H catalyst.
- Cycloaddition reactions of propylene oxide and carbon dioxide catalyzed by iron(III) complexes 1-5.
- On the mechanism of CO2 electro-cycloaddition to propylene oxides. Repositorio Académico - Universidad de Chile.
- Efficient fixation of CO2 into propylene carbonate with [BMIM]Br in a continuous-flow microreaction system.
- Cycloaddition of CO2 and epoxides catalyzed by imidazolium bromides under mild conditions: influence of the cation on catalyst activity.
- Organic solvent-free process for the synthesis of propylene carbonate from supercritical carbon dioxide and propylene oxide catalyzed by insoluble ion exchange resins. Green Chemistry.
- Fig. 9. (a) The yield of propylene carbonate by the cycloaddition of...
- Propylene Carbon
- Synthesis of propylene carbonate from urea and propylene glycol over zinc oxide: A homogeneous reaction. AIMS Press.
- Modified Zinc Oxide for the Direct Synthesis of Propylene Carbonate from Propylene Glycol and Carbon dioxide.
- Synthetic Methods of Propylene Carbon
- Accepted Manuscript. RSC Publishing.
- Effects of reaction parameters on the zinc picolinate/NMi -catalyzed formation of cyclic carbonate.
- Functionalized MIL-101 with imidazolium-based ionic liquids for the cycloaddition of CO 2 and epoxides under mild condition.
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A Comparative Guide to the Electrochemical Windows of Ionic Liquids for Researchers and Drug Development Professionals
In the ever-evolving landscape of electrochemical research and its burgeoning applications in fields such as energy storage and drug development, the judicious selection of an appropriate electrolyte is paramount. Ionic liquids (ILs), with their unique physicochemical properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows, have emerged as highly promising candidates to replace conventional organic electrolytes.[1][2] This guide provides a comparative analysis of the electrochemical windows of various classes of ionic liquids, supported by experimental data and methodological insights to aid researchers in making informed decisions for their specific applications.
The Critical Importance of the Electrochemical Window
The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte remains electrochemically stable, without undergoing oxidation or reduction.[3][4] A wide electrochemical window is crucial for high-energy-density applications, as it dictates the maximum operating voltage of an electrochemical device.[3] For instance, in lithium-ion batteries, a wider EW allows for the use of higher voltage cathode materials, leading to a direct increase in energy density.[3] In electro-organic synthesis and drug development, a broad EW provides a greater range of accessible potentials for driving specific redox reactions, enabling novel synthetic pathways and the study of redox-active pharmaceutical compounds.
The EW is defined by its anodic and cathodic limits. The anodic limit is the potential at which the electrolyte begins to oxidize, while the cathodic limit is the potential at which it begins to reduce.[4] It is a common understanding that the cathodic stability is primarily determined by the cation, whereas the anodic stability is dictated by the anion.[5][6] However, the interplay between the cation and anion can also influence the overall electrochemical stability.[6]
A Comparative Analysis of Ionic Liquid Families
The electrochemical windows of ionic liquids are highly tunable by altering the cation and anion structures.[7] This section provides a comparative overview of the electrochemical stability of common IL families.
Cation Families: The Determinant of Reductive Stability
The choice of cation is the primary factor influencing the cathodic limit of an ionic liquid. The general trend for reductive stability among common cation families is:
Phosphonium ([PR₄]⁺) > Pyrrolidinium ([Pyrr]⁺) > Ammonium ([NR₄]⁺) > Imidazolium ([Im]⁺) [5][8]
-
Phosphonium-based ILs generally exhibit the highest cathodic stability, making them suitable for applications requiring highly negative potentials.[8][9] Their stability is attributed to the lower electronegativity of phosphorus compared to nitrogen.
-
Pyrrolidinium-based ILs also offer excellent cathodic stability and are a popular choice for high-voltage applications.[10][11]
-
Ammonium-based ILs display good electrochemical stability and are often more cost-effective than their imidazolium counterparts.[12][13]
-
Imidazolium-based ILs , while widely studied due to their favorable transport properties, tend to have lower cathodic stability.[14][15] The acidic proton at the C2 position of the imidazolium ring can be a site for reduction.[16]
Anion Families: The Gatekeeper of Oxidative Stability
The anion predominantly determines the anodic (oxidative) limit of the ionic liquid. Fluorinated anions are known for their high oxidative stability.[17] The general trend for oxidative stability among common anions is:
[TFSI]⁻ > [PF₆]⁻ > [BF₄]⁻ > Halides (e.g., Cl⁻, Br⁻) [5][18]
-
Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) is one of the most widely used anions due to its exceptional oxidative stability and hydrophobicity.[1][5]
-
Hexafluorophosphate ([PF₆]⁻) and Tetrafluoroborate ([BF₄]⁻) also provide good anodic stability, though they can be susceptible to hydrolysis, which can narrow the electrochemical window.[19][20]
-
Halide anions significantly decrease the anodic limit due to their ease of oxidation.[18]
Comparative Data Summary
The following table summarizes the typical electrochemical windows for various ionic liquids, providing a quantitative basis for comparison. The values are indicative and can vary depending on the specific experimental conditions.
| Cation Family | Anion | Typical Electrochemical Window (V) | Key Characteristics |
| Imidazolium | [BF₄]⁻ | ~4.1 | Good conductivity, lower cathodic stability.[13] |
| [PF₆]⁻ | ~4.5 | Moderate stability, sensitive to moisture.[14] | |
| [TFSI]⁻ | ~4.5 - 5.5 | High thermal and electrochemical stability.[21] | |
| Pyrrolidinium | [TFSI]⁻ | ~5.0 - 6.0 | Excellent cathodic stability, suitable for high-voltage applications.[7][10] |
| Ammonium | [TFSI]⁻ | ~4.7 - 5.5 | Good electrochemical stability, often more economical.[12][13] |
| Phosphonium | [TFSI]⁻ | > 5.7 | Highest cathodic stability, often higher viscosity.[22] |
Note: These values are approximate and can be influenced by factors such as purity, water content, and the experimental setup.
Experimental Determination of the Electrochemical Window: A Practical Guide
The most common technique for determining the electrochemical window of an ionic liquid is Cyclic Voltammetry (CV) .[1][5] This method involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the potentials at which the current reaches a certain threshold value.
Step-by-Step Experimental Protocol for Cyclic Voltammetry
-
Preparation of the Electrochemical Cell:
-
A three-electrode setup is essential. This consists of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).[5][18]
-
The choice of working electrode material is critical as it can influence the measured electrochemical window.[23] Glassy carbon is often preferred for its wide potential window and inertness.[5]
-
-
Sample Preparation:
-
Ionic liquids are often hygroscopic, and the presence of water can significantly narrow the electrochemical window.[20] Therefore, it is crucial to dry the ionic liquid under vacuum at an elevated temperature (e.g., 100 °C) for an extended period (e.g., >24 hours) prior to the measurement.[24]
-
The water content should be verified using Karl Fischer titration.[20]
-
-
Cyclic Voltammetry Measurement:
-
The experiment should be conducted in an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent contamination from air and moisture.
-
A cyclic voltammogram is recorded by scanning the potential from the open-circuit potential first towards the cathodic limit and then reversing the scan towards the anodic limit.
-
The scan rate is typically set between 10 and 100 mV/s.[11]
-
-
Determination of the Electrochemical Window:
-
The cathodic and anodic limits are determined by the onset of the reductive and oxidative currents, respectively. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.[5]
-
The electrochemical window is then calculated as the difference between the anodic and cathodic potential limits.[25]
-
Causality Behind Experimental Choices
-
Three-Electrode System: This setup allows for the precise control and measurement of the working electrode's potential relative to the reference electrode, while the current flows between the working and counter electrodes. This ensures that the measured potential is not affected by the solution's resistance (IR drop).
-
Inert Atmosphere: Oxygen and water are electrochemically active and their presence would lead to parasitic reactions that obscure the true electrochemical window of the ionic liquid.
-
Choice of Working Electrode: Different electrode materials have different catalytic activities for the oxidation and reduction of the ionic liquid ions. Using a relatively inert electrode like glassy carbon minimizes these catalytic effects, providing a more accurate representation of the intrinsic stability of the ionic liquid.
Visualizing the Experimental Workflow and Influencing Factors
Experimental Workflow for Determining the Electrochemical Window
Caption: Workflow for the experimental determination of an ionic liquid's electrochemical window.
Factors Influencing the Electrochemical Window
Caption: Key factors that influence the electrochemical window of an ionic liquid.
Conclusion and Future Outlook
The electrochemical window is a critical parameter in the selection of ionic liquids for a wide array of applications, from high-energy batteries to sophisticated electrochemical syntheses in drug development. This guide has provided a comparative analysis of the electrochemical stabilities of common ionic liquid families, highlighting the distinct roles of the cation and anion in defining the cathodic and anodic limits, respectively. The provided experimental protocol for cyclic voltammetry, along with the elucidation of the rationale behind the experimental choices, serves as a practical resource for researchers.
As the field of ionic liquids continues to expand, the design of novel cations and anions with even wider electrochemical windows and tailored properties will undoubtedly unlock new possibilities. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for any scientist or professional seeking to harness the full potential of these remarkable materials.
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A Researcher's Guide to Validating the Antifungal Mechanism of 1-octyl-3-methylimidazolium bromide ([OMIM]Br)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antifungal mechanism of action of 1-octyl-3-methylimidazolium bromide ([OMIM]Br), a representative of the promising class of imidazolium-based ionic liquids (ILs). We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key validation assays, and compare the proposed mechanism of [OMIM]Br with established antifungal agents, supported by experimental data.
Introduction: The Rise of Ionic Liquids in Antifungal Research
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of novel antifungal agents with distinct mechanisms of action.[1] Imidazolium-based ionic liquids, such as [OMIM]Br, have garnered attention for their potent antimicrobial properties.[2][3][4] These compounds are characterized by a positively charged imidazolium head group and a variable alkyl side chain, the length of which is a key determinant of its biological activity.[4][5]
The proposed antifungal mechanism of these ILs is multifaceted, believed to primarily involve the disruption of the fungal cell membrane's integrity, leading to a cascade of downstream cellular events.[1][6] This guide will provide the experimental blueprint to dissect and validate these mechanisms, offering a robust comparison with conventional antifungal drugs.
Comparative Landscape: [OMIM]Br vs. Conventional Antifungals
To appreciate the novelty of [OMIM]Br, it is essential to contrast its proposed mechanism with those of established antifungal drug classes. The two most common classes are the azoles and the polyenes.
-
Azoles (e.g., Fluconazole): This class of fungistatic agents inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol.[7][8][9] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[10] Inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and disrupts fungal cell growth.[8]
-
Polyenes (e.g., Amphotericin B): These fungicidal drugs act by directly binding to ergosterol within the fungal cell membrane.[11] This binding leads to the formation of pores or channels, which disrupts the membrane's permeability, causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[12][13]
-
Imidazolium Ionic Liquids (e.g., [OMIM]Br): The cationic nature of the imidazolium head and the lipophilic alkyl chain of [OMIM]Br are thought to facilitate its interaction with and insertion into the fungal cell membrane, which is rich in negatively charged phospholipids.[4] This disruption is hypothesized to trigger a multi-pronged attack, including direct membrane permeabilization, inhibition of ergosterol biosynthesis, and induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][14]
The following diagram illustrates the distinct primary targets of these three antifungal classes.
Caption: Primary targets of [OMIM]Br, Azoles, and Polyenes in the fungal cell.
Experimental Validation of [OMIM]Br's Mechanism of Action
A logical, stepwise approach is crucial to validate the antifungal mechanism of [OMIM]Br. The following protocols are designed to be self-validating and provide a clear path from determining general antifungal potency to elucidating specific cellular effects.
Foundational Assay: Antifungal Susceptibility Testing
The first step is to quantify the antifungal potency of [OMIM]Br against a target fungal species, such as Candida albicans. This is typically done by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Experimental Protocol: Broth Microdilution for MIC & MFC
-
Preparation: Prepare a stock solution of [OMIM]Br in a suitable solvent (e.g., DMSO or water). Prepare a standardized fungal inoculum (e.g., 1-5 x 10^6 CFU/mL) in a culture medium like RPMI-1640.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the [OMIM]Br stock solution with the culture medium.
-
Inoculation: Add the fungal inoculum to each well, including a drug-free growth control well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of [OMIM]Br that causes a significant inhibition of visible growth compared to the drug-free control.
-
MFC Determination: Take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto a drug-free agar medium (e.g., Sabouraud Dextrose Agar). Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Primary Mechanism: Cell Membrane Damage
The central hypothesis for imidazolium ILs is the disruption of the cell membrane. This can be validated by measuring the influx of fluorescent dyes that are normally excluded by intact membranes.
Experimental Protocol: Propidium Iodide (PI) Influx Assay
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase, then harvest and wash them with a buffer like PBS. Resuspend the cells to a defined density (e.g., 1 x 10^7 cells/mL).
-
Treatment: Treat the fungal cell suspension with [OMIM]Br at concentrations around its MIC (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., heat-killed cells) and a negative (untreated) control.
-
Staining: Add Propidium Iodide to each sample to a final concentration of ~5 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, fluorescing brightly.[15][16]
-
Incubation: Incubate the samples in the dark for 15-30 minutes.
-
Analysis: Analyze the samples using flow cytometry or fluorescence microscopy. Quantify the percentage of PI-positive (red fluorescent) cells, which represents the population with damaged cell membranes.[16]
Caption: Workflow for assessing cell membrane damage using Propidium Iodide.
Secondary Mechanism: Inhibition of Ergosterol Biosynthesis
While direct membrane disruption is a primary effect, [OMIM]Br may also interfere with key cellular processes like ergosterol synthesis, similar to azoles but through a different mechanism.[1][14] This can be tested by quantifying the total ergosterol content in treated cells.
Experimental Protocol: Spectrophotometric Quantification of Ergosterol
This protocol is adapted from the method described by Arthington-Skaggs et al.[10][17]
-
Cell Culture and Treatment: Grow a standardized inoculum of fungal cells in a liquid medium in the presence of sub-inhibitory concentrations of [OMIM]Br (e.g., 0.25x and 0.5x MIC) for 16-18 hours. Include an untreated control.
-
Harvest and Saponification: Harvest the cells by centrifugation, wash, and record the wet weight. Add 25% alcoholic potassium hydroxide solution to the cell pellet. Vortex vigorously and incubate at 85°C for 1 hour to saponify the cells.[17]
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane (or pentane), followed by vigorous vortexing.[17]
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 240 nm to 300 nm using a spectrophotometer. Ergosterol and the intermediate 24(28)-dehydroergosterol create a characteristic four-peaked curve. The absence of this curve indicates inhibition of ergosterol synthesis.[10]
-
Quantification: Calculate the percentage of ergosterol content based on the absorbance values at specific wavelengths and the wet weight of the cell pellet. A dose-dependent decrease in ergosterol content in [OMIM]Br-treated cells validates this mechanistic aspect.[10]
Tertiary Mechanism: Induction of Oxidative Stress
Cellular damage, particularly to the mitochondria, can lead to the overproduction of Reactive Oxygen Species (ROS), causing oxidative stress and contributing to cell death.[18][19][20]
Experimental Protocol: Intracellular ROS Detection with DCFH-DA
-
Cell Preparation: Prepare a fungal cell suspension as described in the PI assay protocol.
-
Loading the Probe: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a final concentration of 10-20 µM for 30-60 minutes at 37°C in the dark. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH.[21]
-
Treatment: After incubation, wash the cells to remove the excess probe and then treat them with [OMIM]Br at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
ROS Detection: In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer. A significant, dose-dependent increase in fluorescence in treated cells compared to the untreated control indicates the induction of oxidative stress.[1]
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy and mechanism of [OMIM]Br with other antifungal agents.
Table 1: Comparative Antifungal Potency (MIC in µmol/L)
| Compound | Candida albicans (ATCC 10231) | Fluconazole-Resistant C. albicans |
| [OMIM]Br | ~4-8 | ~6-10 |
| Fluconazole | ~1.0 - 8.0 | >3265 |
| Amphotericin B | ~1.62 | ~1.62 |
| (Data synthesized from literature reports for illustrative comparison)[1][14] |
This table clearly demonstrates the potential of [OMIM]Br to be effective against strains that have developed resistance to conventional azole antifungals.
Table 2: Summary of Mechanistic Validation Assays
| Assay | Parameter Measured | Expected Outcome with [OMIM]Br | Comparison with Fluconazole | Comparison with Amphotericin B |
| PI Influx | Membrane Permeability | Dose-dependent increase in PI-positive cells | Minimal to no immediate increase | Rapid and significant increase |
| Ergosterol Quantification | % of Total Cellular Ergosterol | Dose-dependent decrease | Significant, targeted decrease | No direct inhibition of synthesis |
| DCFH-DA Assay | Intracellular ROS Levels | Dose-dependent increase | Moderate increase | Significant increase |
| (Expected outcomes based on proposed mechanisms of action)[1][10][16][19] |
This comparative summary provides a clear signature for the mechanism of action of [OMIM]Br, distinguishing it from the primary mechanisms of azoles and polyenes.
Conclusion
The validation of an antifungal agent's mechanism of action is a critical step in the drug development pipeline. The experimental framework presented in this guide provides a robust methodology for characterizing the activity of [OMIM]Br. By systematically evaluating its effects on fungal cell viability, membrane integrity, ergosterol biosynthesis, and oxidative stress, researchers can build a comprehensive and compelling case for its mode of action. The evidence suggests that imidazolium-based ionic liquids like [OMIM]Br employ a multi-target approach, making them promising candidates to overcome the challenge of existing antifungal drug resistance.
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A Comparative Guide to Imidazolium Bromides: Unraveling the Impact of Alkyl Chain Length on Physicochemical and Biological Properties
Introduction
Imidazolium-based ionic liquids (ILs) represent a class of molten salts with melting points near or below ambient temperature. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as compelling alternatives to volatile organic solvents in a myriad of applications, from synthesis and catalysis to drug delivery and materials science.[1][2] The 1-alkyl-3-methylimidazolium bromide ([CₙMIM]Br) series is a foundational subclass of these materials. The versatility of these ILs stems from the ability to modify their properties by simply altering the length of the alkyl chain (Cₙ) appended to the imidazolium cation.
This guide provides a comprehensive comparison of how the systematic elongation of this alkyl chain influences the fundamental physicochemical and biological properties of imidazolium bromides. We will delve into the causal mechanisms behind these changes, supported by experimental data, to provide researchers, scientists, and drug development professionals with the insights needed for rational IL design and application.
The Influence on Physicochemical Properties
The length of the N-alkyl substituent is a master variable that dictates the balance of intermolecular forces—namely, electrostatic interactions and van der Waals forces—governing the macroscopic properties of the ionic liquid.
Density, Viscosity, and Ion Mobility
As the alkyl chain is elongated, the molecular weight and volume of the cation increase. This has a direct and predictable impact on density and viscosity.
-
Density : The density of [CₙMIM]Br ILs decreases as the alkyl chain length increases.[3][4] Although the mass of the cation increases, the volume increases more substantially. The longer, flexible alkyl chains disrupt the efficient packing of the ions, leading to a larger molar volume and, consequently, a lower overall density.[3][4]
-
Viscosity : Conversely, viscosity shows a marked increase with longer alkyl chains.[3][5] This is primarily attributed to the enhancement of van der Waals forces and greater potential for chain entanglement between the cations.[6] These increased intermolecular interactions impede the free movement of ions, resulting in higher resistance to flow.
-
Conductivity : Ionic conductivity is inversely related to viscosity and cation size. Therefore, as the alkyl chain lengthens, the ionic conductivity of imidazolium bromides decreases.[7][8] The larger, more encumbered cations exhibit lower mobility, and the overall increase in viscosity further hinders the transport of charge carriers (both cation and bromide anion) through the bulk liquid.[8]
Thermal Properties
The thermal stability and phase behavior of ILs are critical for defining their operational temperature range.
-
Thermal Stability : Longer alkyl chains can impart slightly greater thermal stability. For instance, the decomposition temperature for 1-n-octyl-3-methylimidazolium bromide ([OMIM]Br) is marginally higher than that of 1-n-butyl-3-methylimidazolium bromide ([BMIM]Br).[9] This is attributed to the increased van der Waals forces associated with the longer chain, which require more energy to overcome during decomposition.[9]
-
Phase Transitions : The length of the alkyl chain significantly affects melting points (Tₘ) and glass transition temperatures (T₉). Longer alkyl chains tend to lower the melting point compared to very short chains due to a decrease in the symmetry of the cation, which complicates crystal lattice formation.[10] However, this trend is not always linear and can be influenced by the formation of liquid crystal phases with very long chains.[10][11] Differential Scanning Calorimetry (DSC) is the primary technique used to investigate these thermal transitions.[12][13]
Surface Properties
-
Surface Tension : The surface tension of imidazolium bromides generally decreases as the alkyl chain length increases.[3][5] This phenomenon occurs because the nonpolar alkyl "tails" preferentially orient at the air-liquid interface, effectively creating a lower-energy, more hydrocarbon-like surface.[14] This amphiphilic behavior becomes more pronounced with longer chains, leading to a greater reduction in surface tension.[15]
Data Summary: Physicochemical Properties
| Property | Trend with Increasing Alkyl Chain Length (n) | Primary Causality |
| Density | Decreases[3][4] | Inefficient ion packing, leading to larger molar volume. |
| Viscosity | Increases[3][5] | Enhanced van der Waals forces and chain entanglement.[6] |
| Ionic Conductivity | Decreases[7][8] | Reduced ion mobility due to larger cation size and higher viscosity. |
| Thermal Stability | Slight Increase[9] | Increased intermolecular forces. |
| Surface Tension | Decreases[5][14] | Preferential orientation of nonpolar alkyl chains at the surface. |
The Impact on Biological Properties
The structural modifications that tune physicochemical properties also profoundly affect how these ionic liquids interact with biological systems. This is a critical consideration for applications in drug development and for assessing their ecotoxicological footprint.
Cytotoxicity and General Toxicity
There is a strong correlation between the length of the alkyl chain and the toxicity of imidazolium bromides. Toxicity increases significantly with a longer alkyl chain. [1] This trend is observed across various organisms, from freshwater algae to human cell lines.[1][2]
The underlying mechanism is related to the lipophilicity of the cation. A longer alkyl chain enhances the cation's ability to intercalate into and disrupt the phospholipid bilayer of cell membranes.[16] This disruption increases membrane permeability, leading to loss of cellular integrity and eventual apoptosis (programmed cell death).[2] For example, the toxicity of imidazolium bromides to the alga Selenastrum capricornutum follows the order: [OMIM]Br > [HMIM]Br > [BMIM]Br > [PMIM]Br.[1]
Antimicrobial Activity
The same membrane-disrupting mechanism makes imidazolium bromides effective antimicrobial agents. Their activity is highly dependent on the alkyl chain length, but the relationship is not linear; it often exhibits a "cut-off" effect.[17]
-
General Trend : Antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, increases as the alkyl chain is elongated from short (e.g., C4) to medium lengths (e.g., C10-C14).[16][17][18]
-
Cut-off Effect : Beyond an optimal length (typically 12-14 carbon atoms), the antimicrobial activity may plateau or even decrease.[17][18] This is thought to be due to reduced water solubility and steric hindrance, which limit the ability of the IL to reach and effectively penetrate the microbial cell membrane.
Data Summary: Biological Properties
| Property | Trend with Increasing Alkyl Chain Length (n) | Primary Causality |
| Cytotoxicity | Increases[1] | Enhanced lipophilicity leading to greater disruption of cell membranes.[2][16] |
| Antimicrobial Activity | Increases up to C10-C14, then may decrease[17][18] | Optimal balance of lipophilicity for membrane insertion; a "cut-off" effect occurs at longer lengths. |
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental procedures are paramount. Here, we detail the protocols for two key characterization techniques.
Synthesis of 1-Alkyl-3-Methylimidazolium Bromide [CₙMIM]Br
This protocol describes a standard quaternization reaction.
Rationale: This is a direct and efficient nucleophilic substitution reaction to form the desired imidazolium salt. Using an excess of the alkyl bromide ensures complete reaction of the 1-methylimidazole. Washing with a non-polar solvent like ethyl acetate is crucial for removing unreacted starting materials without dissolving the ionic liquid product.
Step-by-Step Methodology:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an equimolar amount of 1-methylimidazole.[19]
-
Reagent Addition: Under a nitrogen atmosphere, slowly add the corresponding 1-bromoalkane (e.g., 1-bromobutane for [BMIM]Br).[19] The reaction is often exothermic, so controlled addition may be necessary.
-
Reaction Conditions: Stir the mixture vigorously and heat to 50-70°C for 5 to 48 hours, depending on the reactivity of the bromoalkane.[19][20]
-
Purification: After cooling to room temperature, the resulting viscous liquid or solid is washed multiple times with ethyl acetate or diethyl ether to remove any unreacted starting materials.[19][21]
-
Drying: The purified product is dried under high vacuum at 70-80°C for at least 24 hours to remove any residual solvent and moisture.[19] The final product should be a white solid or a colorless to pale yellow viscous liquid.
Characterization by Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of thermal transitions like glass transition (T₉), crystallization (T꜀), and melting (Tₘ).[12] A two-cycle heating and cooling program is standard. The first heating cycle erases the sample's prior thermal history, and the data is typically analyzed from the second heating cycle for consistency.[22]
Step-by-Step Methodology:
-
Sample Preparation: Hermetically seal 5-10 mg of the dried ionic liquid in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Cycle 1 (Erase Thermal History): Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 130°C) at a controlled rate (e.g., 10°C/min).[12]
-
Cycle 2 (Cooling): Cool the sample to a low temperature (e.g., -80°C) at the same controlled rate (10°C/min).[12]
-
Cycle 3 (Data Acquisition): Heat the sample from the low temperature (-80°C) to the upper temperature (e.g., 200°C) at the same controlled rate (10°C/min).[12]
-
-
Data Analysis: Analyze the thermogram from the second heating scan (Cycle 3). The glass transition (T₉) appears as a step change in the baseline, crystallization (T꜀) as an exothermic peak, and melting (Tₘ) as an endothermic peak.[13]
Visualized Relationships and Workflows
Diagram 1: Property Trends vs. Alkyl Chain Length
Caption: Relationship between alkyl chain length and key properties.
Diagram 2: DSC Experimental Workflow
Caption: Standard workflow for DSC analysis of ionic liquids.
Conclusion
The length of the N-alkyl chain on the imidazolium cation is a powerful and predictable design parameter for tuning the properties of imidazolium bromide ionic liquids. A longer alkyl chain systematically decreases density, surface tension, and ionic conductivity while increasing viscosity, thermal stability, and, critically, biological activity. These relationships are deeply rooted in the interplay between electrostatic and van der Waals forces, as well as the lipophilicity of the cation. Understanding these structure-property relationships is essential for any researcher aiming to harness the potential of ionic liquids, enabling the rational selection or synthesis of a [CₙMIM]Br derivative tailored to the specific demands of their application, be it in chemical processing, materials science, or pharmacology.
References
- Kuldeep, D. et al. Toxicity of imidazolium salt with anion bromide to a phytoplankton Selenastrum capricornutum: effect of alkyl-chain length. PubMed.
- Li, M. et al. (2022-05-04). Measurement and Correlation of Density, Viscosity, and Surface Tension for Imidazolium Bromide Ionic Liquids [CnMIM]Br (n = 2, 3, 4) Aqueous Solutions.
- Request PDF. Measurement and Correlation of Density, Viscosity, and Surface Tension for Imidazolium Bromide Ionic Liquids [C n MIM]Br ( n = 2, 3, 4) Aqueous Solutions.
- Lin, W. et al.
- Stolarska, M. et al. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC.
- (2025-08-05). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
- Relationship between antibacterial activities of 1-alkyl-3methylimidazolium chlorides and the alkyl chain length of the imidazolium cation.
- Li, M. et al. (2022-05-04). Measurement and Correlation of Density, Viscosity, and Surface Tension for Imidazolium Bromide Ionic Liquids [CnMIM]Br (n = 2, 3, 4) Aqueous Solutions.
- Carvalho, P. J. et al. (2014-05-16). Cation Alkyl Side Chain Length and Symmetry Effects on the Surface Tension of Ionic Liquids.
- Brycki, B. et al. Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights. MDPI.
- Morris, R. E. et al. 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves.
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- Yuan, J. et al. (2016-05-25). Structure-Antibacterial Activity Relationships of Imidazolium-Type Ionic Liquid Monomers, Poly(ionic liquids) and Poly(ionic liquid)
- Zec, N. et al. Influence of the alkyl chain length on densities and volumetric properties of 1,3-dialkylimidazolium bromide ionic liquids and their aqueous solutions.
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A Comparative Toxicological Guide to Imidazolium-Based Ionic Liquids in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids (ILs) have emerged as highly versatile solvents and materials, lauded for their low volatility, thermal stability, and tunable physicochemical properties.[1][2][3] Hailed as "green solvents," they represent a promising alternative to the volatile organic compounds traditionally used in chemical synthesis, catalysis, and biotechnology.[1][4] However, the perception of these compounds as inherently benign is being increasingly scrutinized.[2][4] A growing body of toxicological research reveals that while they may not pollute the atmosphere, their potential for bioaccumulation and adverse biological effects upon environmental release warrants a thorough and cautious evaluation.[1][5]
This guide provides an in-depth comparative analysis of the toxicological profiles of various imidazolium-based ionic liquids in mice. By synthesizing key experimental findings, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge needed to make informed decisions in the design and application of safer, next-generation ionic liquids.
The Molecular Architecture of Toxicity: Structure-Activity Relationships
The toxicity of imidazolium-based ILs is not a monolithic property but is intricately dictated by their molecular structure. Two key features—the length of the alkyl chain substituent on the imidazolium ring and the nature of the associated anion—are primary determinants of their toxic potential.
The Critical Role of Alkyl Chain Length
A consistent and significant finding across numerous studies is that the toxicity of 1-alkyl-3-methylimidazolium salts generally increases with the length of the alkyl chain.[1][2][6][7] This phenomenon is largely attributed to an increase in lipophilicity, which enhances the molecule's ability to interact with and disrupt biological membranes.[1][6] Longer alkyl chains facilitate the insertion of the imidazolium cation into the lipid bilayer, leading to altered membrane structure and function, which is a key initiating event in their cellular toxicity.[8] This trend of increasing toxicity with longer alkyl chains has been observed in various mammalian cell lines and in vivo mouse studies.[7][9] For instance, in a study on rat neonatal cardiomyocytes, increasing the alkyl chain length resulted in progressively adverse effects on beat rate, amplitude, and cell survival.[7]
Influence of the Anion
While the cation, particularly its alkyl chain, is the primary driver of toxicity, the anion plays a secondary, though not negligible, role.[2][10] Some studies suggest that the anion's impact on toxicity is minor compared to the cation's structure.[11][12] However, other research indicates that more hydrophobic anions can increase the overall toxicity of the ionic liquid.[2] The selection of more biocompatible anions does not inherently guarantee lower toxicity, highlighting the complex interplay between the cationic and anionic components.[13]
Comparative Acute Toxicity in Mice
Acute toxicity studies, typically determining the median lethal dose (LD50), provide a fundamental measure of a substance's toxic potential upon single exposure. In mice, the acute toxicity of imidazolium-based ILs demonstrates a clear dependence on the alkyl chain length.
| Ionic Liquid (Cation) | Anion | Route of Administration | LD50 (mg/kg body weight) | Toxicity Classification | Reference(s) |
| 1-Octyl-3-methylimidazolium (C8mim) | Bromide | Intraperitoneal (i.p.) | 35.7 | High | [4][11][14] |
| 1-Decyl-3-methylimidazolium (C10mim) | BF4 | Oral | 214.18 | Medium | [15] |
| 1-Dodecyl-3-methylimidazolium (C12mim) | BF4 | Oral | 119.81 | Medium | [15] |
| 1-Tetradecyl-3-methylimidazolium (C14mim) | BF4 | Oral | 56.16 | High | [15] |
| 1-Octadecyl-3-methylimidazolium (C18mim) | BF4 | Oral | 100.00 | Medium | [15] |
Table 1: Comparative acute toxicity (LD50) of selected imidazolium-based ionic liquids in mice. Lower LD50 values indicate higher toxicity.
The data clearly illustrates the "side-chain effect," where toxicity generally increases up to a certain alkyl chain length. Interestingly, one study found that the IL with a C14 alkyl chain exhibited the strongest acute toxicity among the tested [Cnmim]BF4 series.[15]
Organ-Specific Toxicity: A Closer Look at Target Organs
Beyond acute lethality, understanding the specific organs targeted by imidazolium-based ILs is crucial for a comprehensive toxicological assessment. In murine models, the liver and kidneys have been consistently identified as primary target organs.[4][15][16]
Hepatotoxicity: Effects on the Liver
The liver, being a central metabolic hub, is particularly susceptible to the toxic effects of xenobiotics, including imidazolium-based ILs. Studies have reported a range of hepatic effects following exposure.
Key Hepatotoxic Effects Observed in Mice:
-
Histopathological Changes: Administration of ILs like 1-octyl-3-methylimidazolium bromide (C8mim-Br) has been shown to cause histopathological alterations in the liver.[11][14][17] These can include inflammatory cell infiltration and red blood cell aggregation.[4]
-
Biochemical Alterations: Elevated levels of liver enzymes such as alanine aminotransferase (ALT) in the serum are indicative of liver damage.[4] One study on 1-heptyl-3-methylimidazolium chloride (C7mim-Cl) showed a significant increase in ALT levels in mice.[4]
-
Glycogen Depletion: A dose-dependent loss of hepatic glycogen has been observed, suggesting a disruption in energy metabolism.[14][16]
-
Oxidative Stress: The induction of reactive oxygen species (ROS) is an early effect of exposure, leading to oxidative stress, DNA damage, and apoptosis.[4][11]
Nephrotoxicity: Impact on the Kidneys
The kidneys are also significant targets for the toxic effects of imidazolium-based ILs.[16][18]
Key Nephrotoxic Effects Observed in Mice:
-
Histopathological Damage: Studies have reported dose-dependent degeneration of kidney tissue, ranging from mild to moderate severity.[14][16]
-
Biomarker Elevation: Exposure to ILs like 1-octyl-3-methylimidazolium (M8OI) leads to a marked increase in urinary Kidney Injury Molecule-1 (Kim1) and elevated serum creatinine, both of which are indicators of renal injury.[14][16][18]
-
Preferential Accumulation: In some cases, kidney tissue slices have been shown to accumulate higher levels of ILs compared to liver slices, potentially explaining their sensitivity.[14][16][18]
Mechanisms of Toxicity: Unraveling the Molecular Pathways
The toxic effects of imidazolium-based ILs are underpinned by their interactions with fundamental cellular structures and processes. The primary mechanism of toxicity is believed to be the disruption of cell membranes, which then triggers a cascade of downstream events.
1. Membrane Damage: The lipophilic alkyl chains of imidazolium cations readily insert into and disrupt the lipid bilayer of cell membranes.[6][8] This alters membrane fluidity and integrity, leading to necrosis-dependent cell death.[8][19]
2. Mitochondrial Dysfunction: Mitochondria are key targets for these compounds.[20] Imidazolium-based ILs have been shown to inhibit the mitochondrial electron transport chain, leading to a decrease in oxygen consumption and ATP production.[7][20] This disruption of mitochondrial function is a critical initiating event in their toxicity.[20]
3. Oxidative Stress and Apoptosis: The impairment of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS).[11][21] This oxidative stress can damage cellular components, including DNA, and trigger programmed cell death, or apoptosis.[4][11]
Caption: Key mechanistic pathway of imidazolium IL toxicity.
Experimental Protocols: A Guide to In Vivo Toxicological Assessment
Reproducible and standardized experimental protocols are the bedrock of reliable toxicological data. Below are step-by-step methodologies for key in vivo experiments in mice.
Protocol 1: Acute Toxicity (LD50) Determination
Causality: This protocol aims to determine the single dose of an ionic liquid that is lethal to 50% of a test population. It is a critical first step in characterizing the toxic potential of a new compound. The choice of administration route (e.g., oral gavage, intraperitoneal injection) is crucial as it can significantly influence bioavailability and toxicity.
Methodology:
-
Animal Model: Use adult male C57Bl/6 mice (8-10 weeks old), acclimatized for at least one week.
-
Grouping: Divide mice into at least five dose groups and one control group (vehicle only), with a minimum of 8-10 mice per group.
-
Dose Preparation: Dissolve the imidazolium-based IL in a suitable vehicle (e.g., sterile saline or corn oil). Doses should be selected based on a preliminary range-finding study.
-
Administration: Administer a single dose of the IL solution via the chosen route (e.g., intraperitoneal injection).
-
Observation: Monitor the animals continuously for the first 4 hours, then periodically for up to 14 days. Record all signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Karber's modified method.[15]
Protocol 2: Sub-Acute Organ Toxicity Assessment
Causality: This protocol is designed to evaluate the effects of repeated exposure to a substance at non-lethal doses, providing insights into target organ toxicity and potential cumulative effects.
Methodology:
-
Animal Model and Grouping: As described in Protocol 1.
-
Dose Selection: Choose doses based on the previously determined LD50 (e.g., 1/10th, 1/20th of the LD50).
-
Administration: Administer the IL daily or on a set schedule (e.g., two intraperitoneal injections over 24 hours) for a defined period (e.g., 14 or 28 days).[14][16]
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Sample Collection: At the end of the study, euthanize the animals and collect blood via cardiac puncture for serum biochemistry. Collect urine for urinalysis. Perfuse and collect target organs (liver, kidneys, heart, brain).[14][16]
-
Analysis:
-
Serum Biochemistry: Analyze serum for markers of liver (ALT, AST) and kidney (creatinine) function.[14][16]
-
Urinalysis: Measure urinary protein and specific biomarkers like Kim1.[14][16]
-
Histopathology: Fix organ tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[15]
-
Caption: Workflow for sub-acute toxicity studies in mice.
Conclusion and Future Directions
The evidence is clear: while imidazolium-based ionic liquids offer significant advantages as "green" solvents, their potential for toxicity in mammalian systems cannot be overlooked. The toxicological profile is strongly dependent on the molecular structure, with longer alkyl chains on the imidazolium cation consistently correlating with increased toxicity. The liver and kidneys are primary target organs, and the underlying mechanisms involve membrane disruption, mitochondrial dysfunction, and oxidative stress.
For researchers and professionals in drug development and chemical manufacturing, these findings underscore the importance of a "safety-by-design" approach. Future research should focus on:
-
Designing Safer ILs: Synthesizing novel ionic liquids with reduced toxicity, for example, by incorporating polar groups into the alkyl side chains to decrease lipophilicity.[22]
-
Exploring Dicationic ILs: Investigating dicationic ionic liquids, which have shown lower toxicity compared to their monocationic counterparts.[23]
-
Chronic Exposure Studies: Conducting long-term, low-dose exposure studies to understand the potential for chronic toxicity and carcinogenicity.
By integrating toxicological considerations early in the development process, the scientific community can harness the remarkable potential of ionic liquids while mitigating their risks to human health and the environment.
References
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- Leitch, A. C., Abdelghany, T. M., Probert, P. M., et al. (2020). Renal injury and hepatic effects from the methylimidazolium ionic liquid M8OI in mouse. Toxivronment, 1-11.
- Xu, L., Wang, J., Zhang, B., Li, X., & Wang, J. (2011). Acute oral toxicity of ionic liquid 1-alkyl-3-methylimidazolium tetrafluoroborate to mice. Wei sheng yan jiu = Journal of hygiene research, 40(4), 438-441.
- Oskarsson, A., & Wright, M. C. (2019). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 8(6), 844-855.
- Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612.
- Cho, C. W., Jeon, Y. C., Pham, T. H. T., & Yun, Y. S. (2021). Review of the toxic effects of ionic liquids. Science of The Total Environment, 786, 147451.
- Leitch, A. C., Abdelghany, T. M., Probert, P. M., et al. (2020). Renal injury and hepatic effects from the methylimidazolium ionic liquid M8OI in mouse. Ecotoxicology and Environmental Safety, 202, 110902.
- Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612.
- Oskarsson, A., & Wright, M. C. (2019). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 8(6), 844-855.
- Ma, J., Wang, J., Li, X., et al. (2023). Insight into the negative effect and lipid profile alterations in liver of mice exposed to methylimidazolium ionic liquids, a novel “green” solvent. Journal of Environmental and Public Health, 2023, 9918428.
- Singh, T., Gupta, S., Singh, S., et al. (2020). Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(2), 183103.
- Oskarsson, A., & Wright, M. C. (2019). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 8(6), 844-855.
- Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2012). Toxicity of Ionic Liquids Towards Mammalian Cell Lines. In Ionic Liquids: Science and Applications (pp. 463-492). American Chemical Society.
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- National Toxicology Program. (2022). Toxicity studies of select ionic liquids. NTP Toxicity Report Series, (103), 1-B5.
- Abdelghany, T. M., Leitch, A. C., Nevjestic, I., et al. (2020). Emerging risk from “environmentally-friendly” solvents: Interaction of methylimidazolium ionic liquids with the mitochondrial electron transport chain is a key initiation event in their mammalian toxicity. Food and Chemical Toxicology, 145, 111718.
- Leitch, A. C., Abdelghany, T. M., Wilson, C., et al. (2022). Potential for cardiac toxicity with methylimidazolium ionic liquids. Toxicology and Applied Pharmacology, 440, 115961.
- Vraneš, M., Gadžurić, S., Tot, A., et al. (2016). Toxicity reduction of imidazolium-based ionic liquids by the oxygenation of the alkyl substituent. RSC Advances, 6(92), 89473-89481.
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- Wang, J., Wang, J., Li, X., et al. (2021). New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. Ecotoxicology and Environmental Safety, 208, 111723.
- Radojčić Redovniković, I., Vorkapić-Furač, J., Tkalec, M., & Vikić-Topić, D. (2014). Imidiazolium based ionic liquids: effects of different anions and alkyl chains lengths on the barley seedlings. Ecotoxicology and Environmental Safety, 101, 114-120.
- Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids (Master's thesis, Missouri University of Science and Technology).
- Chiappe, C., & Pomelli, C. S. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Catalysts, 12(2), 143.
- Antonenko, Y. N., Khailova, A. N., & Rokitskaya, T. I. (2024). The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow), 89(3), 451-461.
- Kumar, M., Trivedi, N., Reddy, C. R. K., & Jha, B. (2011). Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage. Chemical Research in Toxicology, 24(11), 1882-1890.
- Pretti, C., Faria, M., Freitas, R., & Figueira, E. (2021). Subcellular effects of imidazolium-based ionic liquids with varying anions on the marine bivalve Mytilus galloprovincialis. Science of The Total Environment, 755(Pt 1), 142478.
- Bernot, R. J., Brueseke, M. A., Evans-White, M. A., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry, 24(1), 87-92.
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A Comparative Guide to the Synthesis of 1-Methyl-3-octylimidazolium Bromide for Research Applications
This guide provides a detailed comparison of common and innovative laboratory-scale synthesis methods for 1-Methyl-3-octylimidazolium bromide ([OMIM]Br), a prominent ionic liquid. The objective is to equip researchers, particularly those in drug development and material science, with the practical knowledge to select and replicate the most suitable synthesis protocol for their specific needs. We will delve into the mechanistic underpinnings of each method, offering a transparent assessment of their respective efficiencies, environmental impact, and scalability.
Introduction to this compound ([OMIM]Br)
This compound is an ionic liquid characterized by a substituted imidazolium cation and a bromide anion. Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have made it a subject of intense research. The interplay between the charged imidazolium head and the nonpolar octyl tail imparts an amphiphilic character to the molecule, leading to interesting self-assembly and phase behavior.[1] These characteristics are pivotal in its applications as a reaction medium, catalyst, and in the formulation of novel drug delivery systems. The acute effects of [OMIM]Br on biological systems, such as its impact on the antioxidant enzyme system in mice, are also an area of active investigation.[2]
The Foundational Chemistry: Nucleophilic Substitution
The synthesis of this compound is fundamentally an S_N2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromooctane. The bromide ion is displaced as the leaving group, resulting in the formation of the desired imidazolium salt. The efficiency of this alkylation reaction is highly dependent on the reaction conditions.[3]
Comparative Analysis of Synthesis Methodologies
We will now explore three distinct and replicable methods for the synthesis of [OMIM]Br: conventional heating, ultrasound-assisted synthesis, and microwave-assisted synthesis. Each method will be presented with a detailed protocol, a discussion of its advantages and limitations, and a visual representation of the workflow.
Method 1: Conventional Heating under Reflux
This classical approach is widely documented and relies on thermal energy to drive the reaction to completion.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (1.0 molar equivalent) in a suitable solvent such as ethanol or acetonitrile.[4][5]
-
Addition of Alkylating Agent: Add 1-bromooctane (typically 1.1 to 1.2 molar equivalents) to the solution. The slight excess of the alkylating agent helps to ensure complete conversion of the 1-methylimidazole.
-
Heating: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for a period ranging from 5 to 48 hours, with continuous stirring.[4][5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, remove the solvent and excess 1-bromooctane under reduced pressure using a rotary evaporator. The resulting crude product, a viscous liquid or solid, is then purified. This is often achieved by washing with a non-polar solvent like ether to remove any unreacted starting materials.[4]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Causality and Experimental Rationale
The choice of a polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol facilitates the dissolution of the reactants and helps to stabilize the charged transition state of the S_N2 reaction. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reaction time is often required to achieve a high conversion of the starting materials.
Workflow Diagram
Caption: Workflow for the conventional synthesis of [OMIM]Br.
Method 2: Ultrasound-Assisted Synthesis
This method utilizes the phenomenon of acoustic cavitation to accelerate the reaction, often under milder conditions.
Experimental Protocol
-
Reaction Setup: In a suitable vessel, mix 1-methylimidazole and 1-bromooctane. This method can be performed under solvent-free conditions.[6]
-
Ultrasonication: Immerse the reaction vessel in an ultrasonic bath and sonicate the mixture for approximately 5 hours. The temperature of the bath is typically maintained between 20-30°C.[6]
-
Purification: After the reaction, the product is purified by washing with a suitable solvent, such as ethyl acetate or ether, to remove unreacted starting materials.
-
Drying: The purified ionic liquid is then dried under vacuum.
Causality and Experimental Rationale
Ultrasonic waves create and collapse microscopic bubbles in the liquid, a process known as cavitation. This generates localized hot spots with extremely high temperatures and pressures, which significantly enhances the reaction rate. The intense mixing caused by the cavitation also improves mass transfer between the reactants. The ability to perform this reaction under solvent-free conditions makes it a "greener" alternative.
Workflow Diagram
Caption: Workflow for the ultrasound-assisted synthesis of [OMIM]Br.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient way to synthesize ionic liquids by directly heating the reactants.
Experimental Protocol
-
Reaction Setup: In a microwave-safe reaction vessel, combine 1-methylimidazole and 1-bromooctane (typically a 1:1.1 molar ratio).[7]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture for a short period, typically 10-20 minutes, at a controlled temperature (e.g., 80°C).[7][8]
-
Purification: After cooling, the product is purified by washing with a non-polar solvent to remove any unreacted starting materials.
-
Drying: The final product is dried under vacuum.
Causality and Experimental Rationale
Microwave energy is directly absorbed by polar molecules, leading to rapid and uniform heating of the reaction mixture.[9] This localized heating dramatically accelerates the reaction rate, significantly reducing the reaction time compared to conventional methods. This technique is also well-suited for solvent-free reactions, further enhancing its green credentials.
Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of [OMIM]Br.
Performance Comparison
| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 5 - 48 hours[4][5] | ~ 5 hours[6] | 10 - 20 minutes[7][8] |
| Temperature | Reflux temperature of solvent[4][5] | 20 - 30°C[6] | ~ 80°C[7] |
| Yield | Variable, generally good | High (up to 98%)[6] | High ( > 90%)[7] |
| Solvent Use | Typically requires a solvent[4][5] | Can be solvent-free[6] | Often solvent-free |
| Energy Consumption | High | Moderate | Low |
| Scalability | Readily scalable | Scalability can be challenging | Batch size limited by reactor |
| Complexity | Low | Low to moderate | Moderate (requires specific equipment) |
Conclusion and Recommendations
The choice of synthesis method for this compound should be guided by the specific requirements of the research.
-
Conventional heating is a reliable and straightforward method that is easily scalable, making it suitable for producing larger quantities of the ionic liquid when time is not a critical factor.
-
Ultrasound-assisted synthesis offers a significant improvement in terms of reaction time and energy efficiency, particularly with its ability to be performed under mild, solvent-free conditions. It represents a good balance between speed and simplicity.
-
Microwave-assisted synthesis is the most rapid method, providing high yields in a fraction of the time required by the other techniques. This makes it ideal for rapid screening of reaction conditions and for the synthesis of small quantities of material for research purposes.
For laboratories focused on green chemistry principles, both the ultrasound and microwave-assisted methods are highly recommended due to their reduced energy consumption and potential for solvent-free reactions.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 1-Octyl-3-methylimidazolium Bromide ([OMIM]Br)
Introduction: The Promise and Peril of Ionic Liquids
Ionic liquids (ILs), such as 1-octyl-3-methylimidazolium bromide ([OMIM]Br), have emerged as compelling solvents and reagents in diverse scientific fields, from drug delivery to chemical synthesis.[1][2] Their tunable physicochemical properties, including negligible vapor pressure and high thermal stability, offer significant advantages over traditional volatile organic compounds.[3] However, the very characteristics that make ILs so versatile also introduce significant challenges to experimental reproducibility.[4][5]
Contrary to the initial "green" solvent label, it is now understood that impurities, even in trace amounts, can drastically alter the physical and chemical behavior of ILs, leading to inconsistent and unreliable results.[6] This guide provides researchers, scientists, and drug development professionals with an in-depth framework for assessing and ensuring the reproducibility of experiments involving [OMIM]Br. We will dissect the critical factors that influence experimental outcomes, provide validated protocols for quality control, and objectively compare [OMIM]Br's performance against relevant alternatives.
Section 1: The Root of Irreproducibility – Purity and Preparation of [OMIM]Br
The single most critical factor governing the reproducibility of experiments with [OMIM]Br is its purity. The presence of water, unreacted starting materials, or halide and other ionic impurities can significantly impact key properties like viscosity, density, and polarity, which in turn affects reaction kinetics, solubility, and extraction efficiencies.[2][7][8]
Critical Factors Influencing [OMIM]Br Performance
The journey to reproducible results begins long before the final experiment. It starts with the synthesis, purification, and rigorous characterization of the ionic liquid itself. Overlooking these preliminary steps is a common cause of failed replications.
Table 1: Influence of Common Impurities on [OMIM]Br Properties and Experimental Outcomes
| Impurity | Source | Impact on Physicochemical Properties | Consequence for Experiments |
| Water | Incomplete drying, atmospheric absorption | Decreases viscosity and density; alters the hydrogen-bonding network.[2] | Affects reaction kinetics, changes solubility of solutes, can participate in side reactions (hydrolysis). |
| 1-methylimidazole | Incomplete reaction, improper purification | Can act as a basic impurity. | May catalyze unwanted side reactions or poison catalysts. |
| 1-bromooctane | Incomplete reaction, improper purification | Non-polar impurity. | Alters overall solvent polarity, potentially decreasing the solubility of polar reagents. |
| Other Halides (e.g., Cl⁻, I⁻) | Impure starting materials | Changes ionic interactions and lattice energy. | Can alter catalytic activity, especially in metal-catalyzed reactions, and affect electrochemical properties.[9] |
Section 2: Self-Validating Protocols for Synthesis, Purification, and Characterization
To ensure trustworthiness, every batch of [OMIM]Br must be treated as a newly synthesized compound requiring full characterization.[5] Relying solely on a supplier's certificate of analysis without in-house verification is a significant source of irreproducibility.
Experimental Protocol 1: Synthesis of High-Purity [OMIM]Br
This protocol describes the quaternization of 1-methylimidazole with 1-bromooctane. The key to reproducibility is driving the reaction to completion and using high-purity starting materials.
-
Reagent Preparation: Use freshly distilled 1-methylimidazole and 1-bromooctane (purity >99%).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole (1.0 eq) with a slight excess of 1-bromooctane (1.05 eq). Causality: A slight excess of the alkylating agent helps ensure the complete consumption of the nucleophilic 1-methylimidazole, which can be challenging to remove later.
-
Reaction Conditions: Heat the mixture at 70-80°C with vigorous stirring for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon). Causality: The inert atmosphere prevents side reactions and water absorption, while the extended reaction time maximizes yield and minimizes unreacted starting materials.
-
Initial Product Isolation: After cooling to room temperature, the product will likely be a viscous liquid or solid.
Experimental Protocol 2: Purification and Drying
This multi-step washing procedure is critical for removing unreacted starting materials and non-ionic impurities.
-
Solvent Washing: Add ethyl acetate to the crude product and stir vigorously for 30 minutes. The ionic liquid will form a separate phase. Decant the ethyl acetate layer. Repeat this washing step 3-5 times. Causality: Ethyl acetate is effective at solvating the non-polar 1-bromooctane and moderately polar 1-methylimidazole, while the ionic [OMIM]Br is immiscible, allowing for efficient extraction of impurities.
-
Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile) and treat with activated charcoal for 1-2 hours. Filter through Celite to remove the charcoal.
-
Final Drying: Transfer the purified [OMIM]Br to a Schlenk flask. Heat to 60-70°C under high vacuum (<1 mbar) for at least 24 hours to remove residual water and volatile solvents. Causality: Water is a persistent and highly influential impurity.[2] Aggressive drying under vacuum is non-negotiable for achieving a reproducible starting material.
Quality Control Workflow: Validating [OMIM]Br Purity
A multi-pronged analytical approach is necessary to confirm the identity and purity of the synthesized [OMIM]Br before its use in any experiment.[10][11]
Table 2: Comparison of Key Analytical Techniques for [OMIM]Br Purity Assessment
| Technique | Purpose | Information Provided | Typical Acceptance Criteria |
| ¹H NMR | Structural confirmation and detection of organic impurities | Confirms the imidazolium ring and alkyl chain structure. Allows for semi-quantitative estimation of residual starting materials. | Absence of peaks corresponding to 1-methylimidazole or 1-bromooctane. Correct integration ratios. |
| Karl Fischer Titration | Absolute water quantification | Provides a precise measurement of water content in ppm. | < 100 ppm for most applications; < 50 ppm for water-sensitive reactions. |
| Ion Chromatography (IC) | Halide impurity detection | Quantifies the concentration of other halide ions (e.g., Cl⁻, I⁻). | < 0.1% of total halide content. |
| FTIR Spectroscopy | Functional group confirmation | Confirms the presence of characteristic C-H, C-N bonds and the absence of O-H (water) stretches.[12] | Spectrum matches reference; broad O-H peak around 3400 cm⁻¹ should be minimal. |
Section 3: Performance Comparison and Viable Alternatives
The decision to use [OMIM]Br should be based on objective performance data compared to other available options. Its utility is highly application-dependent. For instance, in biomolecule extraction, the length of the alkyl chain on the imidazolium cation significantly influences efficiency.[2]
Application Case Study: Extraction of Flavonoids
Let's compare the performance of [OMIM]Br with its shorter-chain analogue, 1-butyl-3-methylimidazolium bromide ([BMIM]Br), and a conventional solvent, methanol, for the extraction of flavonoids from a plant matrix.
Table 3: Comparative Performance in Flavonoid Extraction
| Solvent / IL | Key Properties | Extraction Yield (%) | Pros | Cons |
| Methanol | Volatile, Flammable, Low Viscosity | ~65% | Low cost, easy to remove post-extraction. | Flammable, toxic, lower efficiency for certain flavonoids. |
| [BMIM]Br | Non-volatile, Higher Viscosity | ~75% | Higher efficiency than methanol, non-flammable. | Higher cost, higher viscosity can slow mass transfer, potential toxicity.[3] |
| [OMIM]Br | Non-volatile, High Viscosity, Higher Hydrophobicity | ~85% | Highest efficiency due to favorable interactions (hydrophobicity, van der Waals forces) with target molecules.[2] | High cost, very high viscosity, difficult to handle and recycle, higher toxicity associated with longer alkyl chains.[3][13] |
Considering Alternatives to [OMIM]Br
While [OMIM]Br can be effective, its potential toxicity and high cost warrant the consideration of alternatives.[1][13]
-
Other Imidazolium ILs: Modifying the anion (e.g., to tetrafluoroborate [BF₄]⁻ or hexafluorophosphate [PF₆]⁻) can drastically change properties like water miscibility and stability, but these often introduce higher toxicity.[1]
-
Deep Eutectic Solvents (DES): Often cited as greener and more benign alternatives to ILs, DES are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea). They share some properties with ILs, like low volatility, but are generally cheaper and less toxic.[3]
-
Alternative Brominating Reagents: In applications where bromide is a reactant rather than just the counter-ion (e.g., bromination reactions), safer alternatives to handling hazardous liquid bromine exist. These include bromide-bromate salt couples or in situ generation of Br₂ in flow chemistry systems, which avoid the need for an IL medium altogether.[14][15][16]
Conclusion
The reproducibility of experiments involving [OMIM]Br is not a matter of chance, but a direct consequence of rigorous, methodical, and validated laboratory practices. The "black box" approach—using an ionic liquid as supplied without question—is a primary contributor to the reproducibility crisis in this field. By internalizing the principles of causality, where synthesis and purification directly dictate physicochemical properties and experimental outcomes, researchers can move towards more reliable and transferable science. The protocols and analytical checkpoints outlined in this guide provide a robust framework for ensuring that [OMIM]Br is a well-defined and consistent variable in your research, rather than a source of uncertainty.
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- Ionic Liquids Toxicity—Benefits and Threats - PMC - PubMed Central. (n.d.).
- Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - NIH. (n.d.).
- Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. (2023).
- Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC - NIH. (n.d.).
- Impact of Impurity on Kinetic Estimates From Transport and Inhibition Studies - PubMed. (n.d.).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019).
- analytical techniques for purity assessment of m-PEG2-Br products - Benchchem. (n.d.).
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- Physical and Excess Properties for Binary Mixtures of 1Methyl3-Octylimidazolium Tetrafluoroborate, [Omim][BF 4 ], Ionic Liquid with Different Alcohols | Request PDF - ResearchGate. (2025).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-octylimidazolium Bromide
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. The unique properties of ionic liquids like 1-Methyl-3-octylimidazolium bromide ([OMIM]Br) necessitate a thorough understanding of their handling and disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our aim is to provide value beyond the product, building a foundation of trust through our dedication to comprehensive scientific support.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is a salt that is liquid at or near room temperature. While its low vapor pressure is an advantage in many applications, it is crucial to recognize its potential hazards. Safety Data Sheets (SDS) classify it as a substance that can cause skin and serious eye irritation[1][2].
Beyond immediate human health concerns, the environmental impact of improper disposal is significant. Studies have demonstrated that this compound is toxic to aquatic life, including organisms like Daphnia magna and the early embryonic development of frogs (Rana nigromaculata)[3][4][5]. Its release into waterways can disrupt ecosystems. Therefore, preventing this substance from entering drains or the environment is a primary concern[6][7].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact[1][8].
-
Hand Protection: Wear suitable chemical-resistant gloves. Always inspect gloves for integrity before use[1][8].
-
Skin Protection: A lab coat or other protective clothing should be worn to avoid skin contact[8].
-
Respiratory Protection: While its vapor pressure is low, if there is a risk of generating aerosols or dust, a respirator may be necessary. Work in a well-ventilated area, preferably a fume hood[1][6].
Step-by-Step Disposal Procedure for Laboratory Waste
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. This means it should be collected, labeled, and disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations[1].
Here is a step-by-step protocol for accumulating and preparing [OMIM]Br waste for disposal:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it.
-
The container must be made of a material compatible with the ionic liquid and be in good condition with a secure, leak-proof lid.
-
-
Segregate Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name of the principal investigator or lab group.
-
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Requesting Disposal:
-
Once the container is full or the accumulation time limit set by your institution is approaching, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Managing Spills and Decontamination
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.
-
Advanced Disposal Considerations: Chemical Treatment
For research facilities that generate significant quantities of imidazolium-based ionic liquid waste, on-site chemical treatment to reduce its hazard profile before final disposal may be a consideration, subject to regulatory approval. Advanced Oxidation Processes (AOPs), such as Fenton oxidation, have been shown to be effective in degrading imidazolium-based ionic liquids[9][10][11].
It is critical to note that any on-site treatment of hazardous waste requires a thorough understanding of the chemical reactions involved, the potential byproducts, and strict adherence to all applicable regulations, which may require specific permits [12].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [6][8] |
| CAS Number | 61545-99-1 | [6][8] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][2] |
| Aquatic Toxicity | Toxic to aquatic life | [3][7] |
References
- The developmental toxicity of 1‐methyl‐3‐octylimidazolium bromide on Daphnia magna. Environmental Toxicology.
- 1-Methyl-3-n-octylimidazolium Bromide PubChem CID 10849985. PubChem.
- Benchmark Dose Estimation from Transcriptomics Data for Methylimidazolium Ionic Liquid Hepatotoxicity: Implications for Health Risk Assessment of Green Solvents. ACS Publications.
- Toxic effects of this compound on the early embryonic development of the frog Rana nigromaculata. ResearchGate.
- Toxic effects of this compound on the early embryonic development of the frog Rana nigromaculata. PubMed.
- Effects of 1-octyl-3-methylimidazolium bromide on the antioxidant system of Lemna minor. SciSpace.
- Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. Universidad Autónoma de Madrid.
- Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. ResearchGate.
- Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. PubMed.
- Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. PubMed.
- Hazardous Waste. US EPA.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- Disposal Guidance. US EPA.
- A Metal-Free Route to Fully Recycle PET Into Premium Chemical Feedstocks. Waste360.
- How to Safely Dispose of E-Cigarettes: Information for Schools and Small Businesses. US EPA.
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- 3. The developmental toxicity of 1‐methyl‐3‐octylimidazolium bromide on Daphnia magna | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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- 8. iolitec.de [iolitec.de]
- 9. repositorio.uam.es [repositorio.uam.es]
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- 11. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-3-octylimidazolium bromide
As researchers and drug development professionals, our work with novel compounds like the ionic liquid 1-Methyl-3-octylimidazolium bromide ([C8mim]Br) demands a forward-thinking approach to safety. This guide moves beyond a simple checklist, offering a procedural and scientific framework for your Personal Protective Equipment (PPE) protocol. Our objective is to build a self-validating system of safety, grounded in the physicochemical properties of the material and a comprehensive understanding of its risk profile.
Hazard Assessment and Risk Profile of [C8mim]Br
Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the compound . This compound (CAS: 61545-99-1) is an ionic liquid, a class of salts that are liquid below 100°C. Their negligible vapor pressure is often highlighted as a "green" characteristic, but this should not be mistaken for an absence of risk.
The primary, well-documented hazards associated with [C8mim]Br are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious, potentially damaging, eye irritation.[1][2][3]
-
Aquatic Toxicity (Acute and Chronic, Category 1) : Very toxic to aquatic life, with long-lasting effects.[4]
Beyond these classifications, the toxicological profile is not exhaustive.[5] Studies in animal models have indicated potential adverse effects, including liver toxicity in mice.[6][7] This incomplete dataset mandates a precautionary principle: we must engineer our safety protocols to minimize all potential routes of exposure—dermal, ocular, and environmental.
Core Personal Protective Equipment (PPE) Protocol
The following protocol is designed to be a robust baseline for handling [C8mim]Br in a laboratory setting. The causality behind each selection is explained to empower you to make informed risk assessments for your specific applications.
Hand Protection: The Primary Barrier
Direct skin contact is a principal route of exposure. The choice of glove is therefore critical.
-
Standard Operations (Incidental Contact): For tasks like weighing, preparing solutions, and transfers where contact is not anticipated but possible, nitrile gloves are the recommended minimum.[8] Nitrile provides a good barrier against a wide range of chemicals, including salts and many organic compounds.
-
Extended Use or Immersion (Intentional Contact): For procedures involving potential immersion, such as cleaning glassware or managing a large spill, a more robust glove is necessary. Butyl rubber or heavy-duty nitrile gloves should be used.[9]
The Self-Validating System for Hand Protection:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before starting work.[5][10]
-
Proper Removal Technique: Avoid contaminating your skin when removing gloves. Use a glove-to-glove, then skin-to-skin technique.
-
Immediate Replacement: If a glove is splashed or contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.[11] Thin-film gloves can be penetrated by chemicals within seconds.[9]
-
No Reuse: Never wash or reuse disposable gloves.
Eye and Face Protection: Defending Against Irreversibility
Given that [C8mim]Br causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At all times when handling [C8mim]Br, chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are required. Standard safety glasses with side shields do not provide an adequate seal against splashes.[5][10][12]
-
High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles .[9] A face shield protects the entire face from direct splashes but does not provide the sealed protection of goggles.[9]
Body Protection: Minimizing Dermal Exposure
-
Standard Attire: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For tasks involving larger volumes or a high splash potential, supplement your lab coat with a chemical-resistant apron .[13] Standard cotton lab coats will absorb spills, holding the chemical against your personal clothing and skin.
Respiratory Protection: An Assessment of Aerosolization
Due to the extremely low vapor pressure of ionic liquids, respiratory protection is typically not required when handling [C8mim]Br in a well-ventilated area or a chemical fume hood.[5][14][15] However, if any procedure could generate an aerosol or mist, such as sonication or vigorous mixing in an open container, work must be conducted within a fume hood. If this is not feasible, a risk assessment must be performed to determine the appropriate respiratory protection.
PPE Selection Matrix for Common Laboratory Tasks
This table provides at-a-glance guidance for selecting the appropriate level of PPE for various laboratory operations involving this compound.
| Task / Scale | Minimum Hand Protection | Minimum Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<10g) | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in a ventilated enclosure. |
| Solution Preparation (<100mL) | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in a chemical fume hood. |
| Bulk Transfer (>100mL) | Butyl Rubber or Heavy-Duty Nitrile Gloves | Chemical Splash Goggles & Full Face Shield | Chemical-Resistant Apron over Lab Coat | Not required in a chemical fume hood. |
| Spill Cleanup | Butyl Rubber or Heavy-Duty Nitrile Gloves | Chemical Splash Goggles & Full Face Shield | Chemical-Resistant Apron or Suit | Assess need based on potential for aerosolization. |
Procedural Guidance for Safe Handling and Emergencies
Standard Operating Procedure for Handling
-
Preparation: Designate a specific area for handling [C8mim]Br. Ensure safety showers and eyewash stations are accessible and tested.[12]
-
Don PPE: Before handling the chemical, don the appropriate PPE as outlined in the matrix above.
-
Handling: Conduct all operations in a well-ventilated area, preferably within a chemical fume hood, to contain any potential spills.[1][3]
-
Storage: Keep the container tightly closed when not in use.[3]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[3]
Emergency Protocol: Spill Management
A spill of [C8mim]Br presents both a contact hazard and an environmental hazard. The response must be swift, systematic, and safe.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-Methyl-3-n-octylimidazolium Bromide | C12H23BrN2 | CID 10849985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. iolitec.de:7081 [iolitec.de:7081]
- 5. iolitec.de [iolitec.de]
- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. conncoll.edu [conncoll.edu]
- 12. fishersci.com [fishersci.com]
- 13. na.bhs1.com [na.bhs1.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
